Hiltonol
Description
Properties
Molecular Formula |
C26H43N9O21P2 |
|---|---|
Molecular Weight |
879.6 g/mol |
IUPAC Name |
4-aminobutylcarbamic acid;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;2-hydroxyacetic acid |
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.C5H12N2O2.C2H4O3/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;6-3-1-2-4-7-5(8)9;3-1-2(4)5/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);7H,1-4,6H2,(H,8,9);3H,1H2,(H,4,5) |
InChI Key |
MRYYMYCQXMFJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.C(CCNC(=O)O)CN.C(C(=O)O)O |
Synonyms |
hiltonol P.I.C.L.C. poly ICLC poly ICLC, sodium salt poly-ICLC polyriboinosinic-polyribocytidylic acid-polylysine carboxymethylcellulose |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Hiltonol (Poly-ICLC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hiltonol (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic that functions as a potent immunomodulator. Its mechanism of action is centered on the activation of innate immune pathways, primarily through Toll-like receptor 3 (TLR3) and other intracellular dsRNA sensors. This activation triggers a cascade of signaling events, leading to the production of type I interferons, pro-inflammatory cytokines, and chemokines. The downstream effects include the maturation and activation of various immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately orchestrating a robust and multifaceted anti-tumor and anti-viral immune response. This guide provides a detailed examination of the molecular interactions, signaling pathways, and cellular consequences of this compound administration.
Molecular Composition and Structure
This compound is a complex of polyinosinic-polycytidylic acid (Poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose.[1] The Poly I:C component is a synthetic dsRNA that mimics a viral replication intermediate.[1] The stabilization with poly-L-lysine and carboxymethylcellulose protects the dsRNA from enzymatic degradation by RNases present in the body, thereby prolonging its half-life and enhancing its immunostimulatory activity.[1]
Core Mechanism of Action: Pattern Recognition Receptor Agonism
This compound's primary mechanism of action is the engagement and activation of pattern recognition receptors (PRRs) that have evolved to detect viral dsRNA. The key receptors and pathways involved are:
Endosomal Recognition: The TLR3-TRIF Signaling Pathway
The most well-characterized pathway initiated by this compound is through the endosomal Toll-like receptor 3 (TLR3).[1][2]
-
Ligand Binding and Dimerization: Following endocytosis, this compound binds to TLR3 within the endosomal compartment. This binding event induces the dimerization of TLR3 molecules.[3]
-
Recruitment of TRIF: The dimerized TLR3 recruits the Toll-interleukin 1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF).[4][5] This interaction is crucial and specific to the TLR3 signaling pathway.[4]
-
Downstream Signaling Cascade: TRIF acts as a signaling hub, recruiting a complex of downstream effector proteins, including:
-
Activation of Transcription Factors: This signaling complex ultimately leads to the phosphorylation and activation of two key transcription factors:
-
Interferon Regulatory Factor 3 (IRF3): Activated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes (IFN-α and IFN-β).[6]
-
Nuclear Factor-κB (NF-κB): The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory cytokines and chemokines.[7]
-
Cytosolic Recognition: MDA5, PKR, and OAS Pathways
In addition to endosomal TLR3, this compound can also be recognized by cytosolic dsRNA sensors, further amplifying the innate immune response.
-
Melanoma Differentiation-Associated Gene 5 (MDA5): MDA5 is a RIG-I-like receptor (RLR) that recognizes long dsRNA molecules in the cytoplasm.[1][8] Upon binding to this compound, MDA5 undergoes a conformational change and oligomerizes, which allows its caspase activation and recruitment domains (CARDs) to interact with the mitochondrial antiviral-signaling protein (MAVS).[8] MAVS then activates the TBK1/IKKε and IKK complexes, leading to the activation of IRF3 and NF-κB, respectively, in a manner analogous to the TRIF pathway.[6][8]
-
Protein Kinase R (PKR): PKR is an interferon-inducible enzyme that is activated by dsRNA binding.[1][9] This binding event causes PKR to dimerize and autophosphorylate, leading to its activation.[9] Activated PKR has two main functions:
-
Inhibition of Protein Synthesis: PKR phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global inhibition of protein synthesis, thereby preventing viral replication.[9]
-
Signal Transduction: PKR can also contribute to the activation of NF-κB and other signaling pathways.
-
-
2'-5'-Oligoadenylate Synthetase (OAS): The OAS family of enzymes (OAS1, OAS2, and OAS3) are also interferon-inducible and are activated by dsRNA.[1][10] Upon activation, OAS synthesizes 2'-5'-linked oligoadenylates (2-5A).[10] 2-5A, in turn, activates RNase L, a latent endoribonuclease that degrades both viral and cellular RNA, further contributing to the antiviral state.[11]
Immunological Consequences of this compound Activation
The activation of the aforementioned signaling pathways results in a broad and potent immunological response characterized by:
-
Induction of Type I Interferons and Cytokines: A hallmark of this compound's activity is the robust production of IFN-α and IFN-β, which establish an antiviral state in surrounding cells and are critical for the activation and maturation of other immune cells.[1] Additionally, a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines (e.g., CXCL10/IP-10, CCL5/RANTES) are produced, which help recruit immune cells to the site of inflammation or the tumor microenvironment.[12][13]
-
Activation of Dendritic Cells (DCs): this compound is a potent activator of DCs, a critical link between the innate and adaptive immune systems. It promotes DC maturation, characterized by the upregulation of co-stimulatory molecules (CD80, CD86, CD40) and MHC class I and II molecules.[1] This enhances their ability to present antigens to T cells.
-
Enhancement of Natural Killer (NK) Cell Activity: this compound directly activates NK cells, increasing their cytotoxic capacity against tumor cells and virus-infected cells.[1]
-
Priming and Boosting of T Cell Responses: By promoting DC maturation and producing a cytokine milieu that favors a Th1-polarized response, this compound facilitates the priming and expansion of antigen-specific CD4+ and CD8+ T cells.[1] This is a key aspect of its efficacy as a vaccine adjuvant and in cancer immunotherapy.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound (or its active component, Poly I:C) on cytokine production and immune cell populations.
Table 1: In Vitro Cytokine and Chemokine Induction by Poly I:C in Human Airway Epithelial Cells
| Cytokine/Chemokine | Poly I:C Concentration | Mean Concentration (pg/mL or ng/mL) | Fold Change vs. Control |
| TNF-α | 6 µg/mL | 140.6 ± 15.9 pg/mL | Significant increase |
| 12 µg/mL | 227.1 ± 42.5 pg/mL | Significant increase | |
| IL-8 | Control | 2.4 ± 0.4 ng/mL | - |
| 6 µg/mL | 17.2 ± 2.9 ng/mL | ~7.2 | |
| 12 µg/mL | 34.3 ± 4.4 ng/mL | ~14.3 | |
| Data from a study on normal human bronchial epithelial cells, 48 hours post-induction.[4] |
Table 2: Modulation of Cytokine Expression by this compound in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Cytokine | Effect of this compound (20 µg/mL) |
| A549 | GRO, MCP-1, IL-8, IL-6 | Increased |
| IL-24 | Increased | |
| H292 | GRO, MCP-1, IL-8, IL-6 | Increased |
| IL-24 | Increased | |
| H1299 | GRO, MCP-1, IL-8, IL-6 | Suppressed |
| H358 | GRO, IL-8, IL-6 | Suppressed |
| Qualitative data from a study on various NSCLC cell lines. The differential response is potentially due to varying endogenous levels of TLR3.[12][14] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Specific reagents, concentrations, and incubation times should be optimized for each experimental context.
Cytokine and Chemokine Quantification by ELISA
This protocol describes a sandwich ELISA for the quantification of cytokines in plasma or cell culture supernatants.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-β) diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add prepared standards of known cytokine concentrations and experimental samples (plasma, supernatant) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate until a color develops.
-
Reaction Stoppage and Reading: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.
Immunohistochemistry (IHC) for Tumor-Infiltrating Immune Cells
This protocol outlines the steps for detecting immune cell markers (e.g., CD8 for cytotoxic T cells) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Peroxidase Blocking: Incubate the sections with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the target protein (e.g., rabbit anti-human CD8) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides. Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP).
-
Detection: Wash the slides. Apply a DAB (3,3'-diaminobenzidine) chromogen solution, which will produce a brown precipitate at the site of the antigen-antibody complex.
-
Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Imaging and Analysis: Visualize the stained sections under a microscope. The number and distribution of positively stained cells can be quantified using image analysis software.
RNA Sequencing (RNA-Seq) of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a general workflow for analyzing the transcriptomic changes in PBMCs following this compound treatment.
-
PBMC Isolation and RNA Extraction: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Extract total RNA from the isolated cells using a column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
-
Library Preparation:
-
mRNA Enrichment: Select for polyadenylated mRNA using oligo(dT)-coated magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand of cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference human genome (e.g., hg38) using an aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and identify genes that are differentially expressed between pre- and post-treatment samples.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological pathways.
-
Conclusion
This compound's mechanism of action is a paradigm of rational immunotherapy, leveraging the body's innate viral recognition systems to induce a powerful and comprehensive immune response. By activating TLR3, MDA5, PKR, and OAS, this compound initiates a signaling cascade that culminates in the production of type I interferons and a host of other immunomodulatory molecules. This leads to the activation of a coordinated cellular immune response involving DCs, NK cells, and T cells, which can be harnessed for the treatment of cancer and infectious diseases. A thorough understanding of these intricate molecular and cellular interactions is paramount for the continued development and optimization of this compound-based therapies.
References
- 1. SCIENCE — Oncovir [oncovir.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. rupress.org [rupress.org]
- 4. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRIF-dependent signaling and its role in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A human cellular noncoding RNA activates the antiviral protein 2′–5′-oligoadenylate synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Hiltonol® (Poly-ICLC): A Technical Guide to a Synthetic dsRNA Viral Mimic for Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hiltonol® (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic that acts as a potent immunomodulator. By engaging pattern recognition receptors (PRRs) such as Toll-like receptor 3 (TLR3) and the cytoplasmic helicases MDA5 and RIG-I, this compound® initiates a robust innate and adaptive immune response. This technical guide provides an in-depth overview of this compound®'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound® in oncology and infectious diseases.
Introduction
This compound® is a clinical-grade preparation of polyinosinic:polycytidylic acid (Poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose[1][2]. This stabilization confers resistance to serum nucleases, enhancing its in vivo stability and potency compared to unstabilized Poly I:C[1]. As a synthetic analog of viral dsRNA, this compound® is recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), triggering a multi-faceted immune response that includes the production of type I interferons, pro-inflammatory cytokines, and the activation of various immune effector cells[1][3]. These properties make this compound® a promising agent in cancer immunotherapy, both as a standalone therapeutic and as a vaccine adjuvant[4][5].
Mechanism of Action: A Multi-Receptor Agonist
This compound® exerts its immunomodulatory effects by activating several key PRRs involved in antiviral immunity.
Toll-like Receptor 3 (TLR3) Activation
Located in the endosomal compartment of immune cells like dendritic cells (DCs) and macrophages, TLR3 recognizes dsRNA taken up from the extracellular environment[3][6]. The binding of this compound® to TLR3 is a critical initiating step in its mechanism of action.
Binding Affinity:
| Ligand | Receptor | Method | KD (pM) | Reference |
| Poly(I:C) | TLR3 | Surface Plasmon Resonance | 117 ± 3.30 | [7] |
Cytoplasmic dsRNA Sensor Activation: MDA5 and RIG-I
In addition to endosomal TLR3, this compound® also activates cytoplasmic dsRNA sensors, primarily Melanoma Differentiation-Associated protein 5 (MDA5) and, to a lesser extent, Retinoic acid-Inducible Gene I (RIG-I)[1][3]. The poly-L-lysine component of this compound® is thought to facilitate endosomal escape, allowing the dsRNA to access these cytosolic receptors[1]. MDA5 preferentially binds to long dsRNA molecules, characteristic of Poly-ICLC, while RIG-I typically recognizes shorter dsRNA with a 5'-triphosphate cap[8][9]. The activation of these cytoplasmic helicases leads to a robust type I interferon response.
Downstream Signaling Pathways
The engagement of TLR3, MDA5, and RIG-I by this compound® converges on common downstream signaling pathways, leading to the transcriptional activation of a wide array of immune-related genes.
The TRIF-Dependent Pathway (TLR3)
TLR3 signaling is exclusively mediated through the Toll-interleukin 1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)[10]. This pathway leads to the activation of the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which together drive the expression of type I interferons (IFN-α/β) and pro-inflammatory cytokines and chemokines[2][10].
Caption: TLR3 signaling pathway activated by this compound®.
The MAVS-Dependent Pathway (MDA5/RIG-I)
Upon binding dsRNA in the cytoplasm, MDA5 and RIG-I undergo conformational changes that expose their caspase activation and recruitment domains (CARDs). These domains then interact with the mitochondrial antiviral-signaling protein (MAVS), which serves as a platform for the recruitment and activation of downstream signaling components, including the TBK1/IKKε and IKK complexes, ultimately leading to IRF3 and NF-κB activation[11].
Caption: Cytoplasmic dsRNA sensing via MDA5/RIG-I and MAVS.
Quantitative Analysis of Immune Activation
This compound®'s immunomodulatory activity has been quantified in various preclinical models, demonstrating its superiority over unstabilized Poly(I:C) and elucidating the relative contributions of its target receptors.
Comparative Cytokine Induction: this compound® vs. Poly(I:C)
Studies have shown that this compound® is a more potent inducer of Type I IFN and IL-12p40 compared to Poly(I:C), both in vitro and in vivo.
| Stimulant (10 µg) | Cell Type | Cytokine | Concentration (pg/mL) | Fold Change (this compound/Poly(I:C)) | Reference |
| Poly(I:C) | BM-DCs | IFN-I | ~500 | \multirow{2}{}{~4} | [1] |
| This compound® | BM-DCs | IFN-I | ~2000 | [1] | |
| Poly(I:C) | BM-DCs | IL-12p40 | ~200 | \multirow{2}{}{~2.5} | [1] |
| This compound® | BM-DCs | IL-12p40 | ~500 | [1] |
In vivo, intravenous injection of 50 µg of this compound® in mice resulted in significantly higher serum levels of IFN-I and IL-12p40 compared to the same dose of Poly(I:C)[1].
Dose-Dependent Cytokine Secretion by Airway Epithelial Cells (Poly I:C)
While specific dose-response data for this compound® is limited, studies with Poly(I:C) in normal human bronchial epithelial (NHBE) cells illustrate the dose-dependent nature of cytokine induction.
| Poly(I:C) Conc. | IL-8 (ng/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | RANTES (ng/mL) | Reference |
| Control | 2.4 ± 0.4 | 6.6 ± 6.3 | Not Detected | Not Detected | [1] |
| 6 µg | 17.2 ± 2.9 | 62.6 ± 23.6 | 140.6 ± 15.9 | 1.2 ± 0.3 | [1] |
| 12 µg | 34.3 ± 4.4 | 261.8 ± 64.2 | 227.1 ± 42.5 | 1.7 ± 0.1 | [1] |
Differential Role of MDA5 and TLR3 in NK Cell Activation
In vivo studies using knockout mice have demonstrated that MDA5 plays a more dominant role than TLR3 in Poly(I:C)-mediated activation of Natural Killer (NK) cell cytotoxicity.
| Mouse Genotype | Treatment | % Specific Lysis of Target Cells | Reference |
| Wild-Type | Untreated | ~0% | [12] |
| Wild-Type | Poly(I:C) | ~50% | [12] |
| MDA5-/- | Poly(I:C) | ~10% | [12] |
| TLR3-/- | Poly(I:C) | ~35% | [12] |
| MDA5-/-TLR3-/- | Poly(I:C) | ~5% | [12] |
Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the study of this compound®.
In Vitro Stimulation of Dendritic Cells
This protocol describes the generation of monocyte-derived DCs and their stimulation with this compound® to assess activation and cytokine production.
Protocol:
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation. Enrich for monocytes by plastic adhesion for 2 hours in culture flasks.
-
DC Differentiation: Culture adherent monocytes for 5-6 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (500 IU/mL), and IL-4 (20 ng/mL) to generate immature DCs (iDCs).
-
DC Stimulation: Seed iDCs at a density of 5 x 105 cells/mL in 24-well plates. Stimulate with this compound® at a final concentration of 10-20 µg/mL for 24-48 hours. Include an unstimulated control.
-
Analysis:
-
Cytokine Production: Collect supernatants and measure cytokine levels (e.g., IL-12p70, IFN-α, TNF-α) by ELISA or multiplex bead array.
-
Phenotypic Analysis: Harvest DCs and stain with fluorescently-labeled antibodies against surface markers of maturation (e.g., CD80, CD83, CD86, HLA-DR) and analyze by flow cytometry.
-
Caption: Workflow for in vitro stimulation of dendritic cells.
In Vivo Murine Tumor Model
This protocol outlines a general procedure for establishing a syngeneic mouse tumor model and treating with this compound® to evaluate its anti-tumor efficacy. This example uses the B16-F10 melanoma or Lewis Lung Carcinoma (LLC) model in C57BL/6 mice.
Protocol:
-
Cell Culture: Culture B16-F10 or LLC cells in appropriate medium (e.g., RPMI 1640 or DMEM with 10% FBS).
-
Tumor Inoculation: Harvest cells and resuspend in sterile, serum-free medium or PBS. Subcutaneously inject 1 x 105 to 5 x 105 cells in a volume of 0.1 mL into the flank of C57BL/6 mice[4][13].
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm3, typically 7-9 days post-inoculation), randomize mice into treatment groups.
-
Systemic Treatment: Administer this compound® (e.g., 50 µg per mouse) via intravenous (i.v.) or intramuscular (i.m.) injection on a schedule such as days 9, 14, and 19 post-tumor inoculation[1].
-
Intratumoral Treatment: Inject this compound® (e.g., 50 µg per mouse) directly into the tumor on the same schedule[1].
-
Include a vehicle control group (e.g., PBS).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, excise tumors for weighing and further analysis (e.g., immunophenotyping of tumor-infiltrating lymphocytes).
-
Collect spleens and lymph nodes for immunological analysis.
-
Caption: General workflow for an in vivo murine tumor model.
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of TILs from excised tumors by flow cytometry.
Protocol:
-
Tumor Dissociation: Excise tumors and mechanically mince into small pieces. Digest the tissue in an enzyme cocktail (e.g., collagenase, DNase I) at 37°C to obtain a single-cell suspension.
-
Cell Preparation: Pass the cell suspension through a 70 µm cell strainer. If necessary, perform red blood cell lysis.
-
Surface Staining: Resuspend cells in FACS buffer (PBS with 2% FBS). Block Fc receptors with an anti-CD16/32 antibody. Stain with a panel of fluorescently-labeled antibodies to identify immune cell subsets (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1).
-
Intracellular Cytokine Staining (Optional): To measure cytokine production, re-stimulate the single-cell suspension for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A) and cell activators (e.g., PMA and Ionomycin). After surface staining, fix and permeabilize the cells using a commercial kit. Stain with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Flow Cytometry: Acquire samples on a flow cytometer and analyze the data to quantify the proportions and activation status of different immune cell populations within the tumor microenvironment.
Conclusion
This compound® is a potent, clinical-grade dsRNA viral mimic with a well-defined mechanism of action involving the activation of TLR3, MDA5, and RIG-I. This leads to a robust, multi-faceted immune response characterized by the production of type I interferons and pro-inflammatory cytokines, and the activation of innate and adaptive immune cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to explore and harness the therapeutic potential of this compound® in immunotherapy. Further research to quantify the specific contributions of each signaling pathway and to optimize dosing and delivery strategies will be crucial for its successful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Retinoic Acid Inducible Gene-I (RIG-I) Activation by the Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Innate immunity based cancer immunotherapy: B16-F10 murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Immune Modulation Against Solid Cancers with Intratumoral Poly-ICLC: A Pilot Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of the RIG-I/MAVS Pathway by Polyinosinic:Polycytidylic Acid Upregulates IFN-β in Airway Epithelial Cells with Minimal Costimulation of IL-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of RIG-I Activation by K63-Linked Polyubiquitination [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Ubiquitin-Induced Oligomerization of the RNA Sensors RIG-I and MDA5 Activates Antiviral Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyinosinic-polycytidylic acid limits tumor outgrowth in a mouse model of metastatic lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Poly-IC enhances the effectiveness of cancer immunotherapy by promoting T cell tumor infiltration - PMC [pmc.ncbi.nlm.nih.gov]
Poly-ICLC: A Technical Guide to Structure, Composition, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly-ICLC, known clinically as Hiltonol®, is a synthetic immunostimulant designed to mimic a viral infection, thereby activating the host's innate and adaptive immune systems.[1][2] It is a stabilized form of polyinosinic-polycytidylic acid (Poly I:C), a double-stranded RNA (dsRNA) analog.[3] The stabilization is achieved by complexing the Poly I:C with poly-L-lysine and carboxymethylcellulose.[4] This complex protects the dsRNA core from degradation by RNases present in the body, prolonging its biological activity.[1][4] Poly-ICLC is recognized by the immune system as a pathogen-associated molecular pattern (PAMP), leading to the induction of interferons, cytokines, and chemokines, making it a subject of extensive research for applications in cancer immunotherapy and as a vaccine adjuvant.[2][5]
Structure and Composition
Poly-ICLC is a non-covalent complex of four distinct high-molecular-weight polymers held in a colloidal suspension.[4] The core component is Poly I:C, which consists of a strand of polyinosinic acid annealed to a complementary strand of polycytidylic acid, forming a stable double helix.[6] This dsRNA structure is the active moiety that is recognized by the immune system.
The two additional components are stabilizers:
-
Poly-L-lysine (PLL): A polycationic polymer that electrostatically interacts with the negatively charged phosphate (B84403) backbone of the Poly I:C.
-
Carboxymethylcellulose (CMC): A polysaccharide derivative that further entraps and protects the complex.
This formulation results in a new molecular entity that is resistant to hydrolysis by pancreatic RNase and cannot be easily broken down into its original components.[4][7]
Caption: Conceptual diagram of the Poly-ICLC complex.
Quantitative Data
Precise quantitative ratios and the final molecular weight of the clinical-grade Poly-ICLC (this compound®) complex are proprietary and not extensively detailed in publicly available literature. However, data on the core components and physical properties have been reported.
| Parameter | Value | Notes |
| Poly I:C Component Size | 1.5 kb - 8 kb | Refers to the high molecular weight Poly I:C used as the active pharmaceutical ingredient.[8] |
| Melting Temperature (Tm) | ~90°C | Indicates a highly stable duplex structure, resistant to thermal denaturation.[7] |
| Component Monomer MW | 879.6 g/mol | This value, computed by PubChem, likely represents a theoretical monomeric repeating unit of the complex, not the final polymeric structure.[9] |
Mechanism of Action: Immune Signaling Pathways
Poly-ICLC functions as a viral mimic to activate pattern recognition receptors (PRRs) in immune cells.[2] Its primary targets are the endosomal Toll-like receptor 3 (TLR3) and the cytoplasmic RNA helicases, melanoma differentiation-associated gene 5 (MDA-5) and retinoic acid-inducible gene I (RIG-I).[6][10] The stabilizing components of Poly-ICLC may facilitate endosomal escape, leading to more robust activation of the cytoplasmic MDA-5 and RIG-I pathways compared to Poly I:C alone.[6]
Signaling Cascade:
-
TLR3 Pathway: Upon entering the endosome of cells like dendritic cells and macrophages, Poly-ICLC binds to TLR3.[11] This engagement recruits the adaptor protein TRIF, which in turn activates kinases like TBK1. TBK1 phosphorylates the transcription factor IRF3, leading to its dimerization and translocation to the nucleus, where it drives the expression of Type I interferons (IFN-α/β).[8]
-
MDA-5/RIG-I Pathway: If Poly-ICLC enters the cytoplasm, it is recognized by MDA-5 (which prefers longer dsRNA) and RIG-I.[6] This activation also leads to the downstream activation of TBK1 and IRF3, amplifying the Type I IFN response.[8]
-
NF-κB Activation: Both TLR3 and RIG-I-like receptor pathways can also lead to the activation of the transcription factor NF-κB, which controls the expression of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.[8]
The resulting surge of Type I interferons and inflammatory cytokines stimulates a broad immune response, including the activation and maturation of dendritic cells (DCs), enhanced cytotoxicity of natural killer (NK) cells, and the priming of antigen-specific T cells.[2][5]
References
- 1. This compound (Poly-ICLC) [benchchem.com]
- 2. SCIENCE — Oncovir [oncovir.com]
- 3. Poly ICLC - Wikipedia [en.wikipedia.org]
- 4. orygen.com.br [orygen.com.br]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A systematic review on poly(I:C) and poly-ICLC in glioblastoma: adjuvants coordinating the unlocking of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2005102278A1 - Method for preparation of poly-iclc and uses thereof - Google Patents [patents.google.com]
- 8. invivogen.com [invivogen.com]
- 9. Poly(ICLC) | C26H43N9O21P2 | CID 136033680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Polyinosinic:polycytidylic acid - Wikipedia [en.wikipedia.org]
Hiltonol (Poly-ICLC): A Deep Dive into its Role as a TLR3 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hiltonol, a clinical-grade synthetic double-stranded RNA (dsRNA) complex also known as Poly-ICLC, is a potent immunomodulator that mimics viral dsRNA. It is comprised of polyinosinic-polycytidylic acid (poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose, a formulation that enhances its stability and protects it from enzymatic degradation, thereby prolonging its immunostimulatory effects. This compound primarily exerts its function as an agonist for Toll-like receptor 3 (TLR3) and the cytoplasmic RNA sensor, melanoma differentiation-associated protein 5 (MDA5). Activation of these pattern recognition receptors (PRRs) triggers a cascade of signaling events that bridge the innate and adaptive immune systems. This guide provides a comprehensive technical overview of this compound's core mechanism of action, focusing on its role as a TLR3 agonist. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved.
Core Mechanism of Action: TLR3 and MDA5 Agonism
This compound functions as a pathogen-associated molecular pattern (PAMP) by mimicking the dsRNA structures characteristic of viral replication. This allows it to be recognized by specific PRRs, primarily the endosomal receptor TLR3 and the cytoplasmic helicase MDA5.[1][2]
1.1. Toll-like Receptor 3 (TLR3) Activation
Located within the endosomal compartment of immune cells such as dendritic cells (DCs) and macrophages, as well as some non-immune cells, TLR3 recognizes dsRNA and its synthetic analogs like the poly I:C component of this compound.[3][4] Upon binding, TLR3 dimerizes, initiating a downstream signaling cascade that is exclusively dependent on the Toll-interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF).[4][5] This signaling pathway is independent of the myeloid differentiation primary response 88 (MyD88) adaptor protein used by many other TLRs.
1.2. Melanoma Differentiation-Associated Protein 5 (MDA5) Activation
In addition to TLR3, this compound activates the cytoplasmic dsRNA sensor MDA5.[2] MDA5 recognizes long dsRNA molecules in the cytosol and, upon activation, interacts with the mitochondrial antiviral-signaling protein (MAVS). This interaction triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines.
Signaling Pathways
The activation of TLR3 and MDA5 by this compound initiates distinct but overlapping signaling pathways that culminate in the production of a broad range of cytokines, chemokines, and other immune-modulating factors.
2.1. TLR3-TRIF Signaling Pathway
The binding of this compound to TLR3 triggers a signaling cascade that is pivotal for the induction of antiviral and anti-tumor immune responses. This pathway can be visualized as follows:
Upon this compound binding, endosomal TLR3 recruits the adaptor protein TRIF.[4] TRIF then serves as a scaffold to assemble two distinct downstream signaling complexes. One complex, involving TRAF3, TBK1, and IKKε, leads to the phosphorylation and activation of the transcription factor IRF3.[1][4] Activated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons. The other complex, involving TRAF6 and RIP1, activates the TAK1 kinase, which in turn activates the IKK complex, leading to the phosphorylation and degradation of IκB. This releases the transcription factor NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory cytokines.[6][7]
2.2. MDA5-MAVS Signaling Pathway
The recognition of this compound's dsRNA component in the cytoplasm by MDA5 initiates a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS).
Activated MDA5 interacts with MAVS on the mitochondrial outer membrane, leading to MAVS oligomerization.[8] This MAVS signalosome then recruits downstream signaling molecules, including TRAF proteins, which leads to the activation of TBK1/IKKε and the IKK complex.[8] Similar to the TLR3 pathway, this results in the activation of IRF3 and NF-κB, respectively, and the subsequent production of type I interferons and pro-inflammatory cytokines.[3]
Quantitative Data
The following tables summarize available quantitative data regarding this compound's interaction with TLR3 and its biological effects.
Table 1: Binding Affinity of Poly(I:C) to TLR3
| Ligand | Receptor | Method | KD (pM) | Source |
| Poly(I:C) | Immobilized TLR3 | Surface Plasmon Resonance | 117 ± 3.30 | [9][10] |
Table 2: Dose-Dependent Cytokine Production by Human Dendritic Cells Stimulated with Poly ICLC
| Stimulant | Concentration (µg/mL) | IL-12p70 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) | Source |
| Poly ICLC (this compound) | 10 | >5000 | >10000 | >10000 | >10000 | [11] |
| Poly ICLC (this compound) | 1 | ~4000 | ~8000 | ~7000 | ~5000 | [11] |
| Poly ICLC (this compound) | 0.1 | ~1000 | ~2000 | ~1500 | ~1000 | [11] |
Note: Data is estimated from graphical representations in the cited source and should be considered approximate.
Table 3: Preclinical Efficacy of this compound in a B16F10 Melanoma Mouse Model
| Treatment | Dose and Schedule | Tumor Volume (mm³) at Day 14 (approx.) | % Tumor Growth Inhibition (approx.) | Source |
| Vehicle | - | ~1200 | - | [12] |
| Cisplatin (i.p.) | 4 mg/kg, twice a week | ~400 | ~67% | [12] |
| Anti-PD-1 (i.p.) | 12.5 mg/kg | ~600 | ~50% | [12] |
Note: Data is estimated from graphical representations in the cited source. Specific quantitative data for this compound in this model was not available in a tabular format.
Table 4: Clinical Efficacy of Intratumoral this compound in Advanced Solid Tumors (NCT01984892)
| Cancer Type | Number of Patients | Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Source |
| Melanoma, H&N SCC, Skin SCC, Sarcoma, BCC, Breast Cancer | 8 | 1mg Poly-ICLC IT injections (6 total) over 2 weeks, followed by 1mg IM twice weekly for 7 weeks | Data not yet published in a tabular format | Data not yet published in a tabular format | [13][14][15] |
Note: While the clinical trial is documented, specific response rate data in a tabular format is not yet available in the public domain.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the activity of this compound.
4.1. TLR3 Activation Assay using HEK-Blue™ hTLR3 Cells
This protocol describes the use of a commercially available reporter cell line to quantify TLR3 activation by this compound.
Materials:
-
HEK-Blue™ hTLR3 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound (Poly-ICLC)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR3 cells according to the manufacturer's instructions. On the day of the assay, prepare a cell suspension at a concentration of 280,000 cells/mL in HEK-Blue™ Detection medium.
-
Assay Plate Preparation: Add 20 µL of this compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) to each well of a 96-well plate. Include a positive control (e.g., Poly(I:C) at 10 µg/mL) and a negative control (cell culture medium).
-
Cell Seeding: Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Measurement: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The development of a blue color indicates SEAP activity, which is proportional to NF-κB activation.
-
Data Analysis: Plot the OD values against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.[16][17][18]
4.2. Cytokine Profiling using a Multiplex Bead-Based Assay (Luminex)
This protocol outlines a method for the simultaneous quantification of multiple cytokines produced by human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound (Poly-ICLC)
-
Luminex multiplex cytokine assay kit (e.g., from Thermo Fisher Scientific, Bio-Rad, or R&D Systems)
-
Luminex instrument
-
96-well filter plates
Procedure:
-
PBMC Stimulation: Seed PBMCs at a density of 1 x 10⁶ cells/mL in a 96-well plate. Stimulate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for 24-48 hours at 37°C in a 5% CO₂ incubator. Include an unstimulated control.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
Luminex Assay: Perform the multiplex cytokine assay according to the manufacturer's protocol. This typically involves:
-
Incubating the supernatants with antibody-coupled magnetic beads specific for the cytokines of interest.
-
Washing the beads to remove unbound material.
-
Incubating with a biotinylated detection antibody cocktail.
-
Incubating with streptavidin-phycoerythrin (PE).
-
Resuspending the beads in reading buffer.
-
-
Data Acquisition: Acquire data on a Luminex instrument.
-
Data Analysis: Use the instrument's software to analyze the median fluorescence intensity (MFI) for each cytokine and calculate their concentrations based on the standard curves.[10][19][20]
4.3. In Vivo Efficacy Study in a Murine Melanoma Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic B16F10 melanoma mouse model.
Materials:
-
B16F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
This compound (Poly-ICLC)
-
Calipers for tumor measurement
-
Sterile PBS
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁵ to 5 x 10⁵ B16F10 cells in 100 µL of sterile PBS into the flank of C57BL/6 mice.[12]
-
Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. Once tumors reach a mean volume of 50-100 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound via the desired route (e.g., intratumoral, intraperitoneal, or subcutaneous injection) at a predetermined dose and schedule. The control group should receive a vehicle control (e.g., sterile PBS).
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze survival data using Kaplan-Meier curves. At the end of the study, tumors and relevant lymphoid organs can be harvested for further immunological analysis (e.g., flow cytometry, immunohistochemistry).[21][22]
Conclusion
This compound is a potent TLR3 and MDA5 agonist with well-defined mechanisms of action that lead to the robust activation of both innate and adaptive immunity. Its ability to induce a strong type I interferon response and pro-inflammatory cytokines makes it a promising agent in cancer immunotherapy and as a vaccine adjuvant. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound. Future studies should focus on generating more precise quantitative data on its binding kinetics, dose-response relationships for a wider range of cytokines and cell types, and comprehensive efficacy data from well-controlled preclinical and clinical studies to further solidify its clinical utility.
References
- 1. This compound (Poly-ICLC) [benchchem.com]
- 2. SCIENCE — Oncovir [oncovir.com]
- 3. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]
- 4. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. invivogen.com [invivogen.com]
- 8. Regulation of MAVS Expression and Signaling Function in the Antiviral Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of binding characteristics of immobilized toll-like receptor 3 with poly(I:C) for potential biosensor application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. biotechhunter.com [biotechhunter.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. invivogen.com [invivogen.com]
- 17. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 20. scienceopen.com [scienceopen.com]
- 21. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Activation of the MDA5 Pathway by Hiltonol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hiltonol (Poly-ICLC) is a synthetic analog of double-stranded RNA (dsRNA) that potently activates the innate immune system. A key sensor for this compound is the cytosolic pattern recognition receptor, Melanoma Differentiation-Associated protein 5 (MDA5). Upon binding to long dsRNA molecules like this compound, MDA5 undergoes a series of conformational changes, leading to its oligomerization and the initiation of a downstream signaling cascade. This cascade culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for orchestrating antiviral and antitumor immune responses. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-mediated activation of the MDA5 pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
Introduction to this compound and the MDA5 Pathway
This compound is a stabilized synthetic dsRNA composed of polyinosinic-polycytidylic acid complexed with poly-L-lysine and carboxymethylcellulose.[1] This stabilization enhances its resistance to nucleases and promotes its uptake into the cytoplasm, where it can be recognized by intracellular dsRNA sensors.[2] The primary cytosolic sensor for long dsRNA molecules like this compound is MDA5, a member of the RIG-I-like receptor (RLR) family.[1][3] MDA5 plays a critical role in detecting viral infections, particularly from RNA viruses that produce long dsRNA intermediates during their replication cycle.[4] Activation of the MDA5 signaling pathway is a key mechanism by which this compound exerts its potent immunomodulatory effects, making it a promising agent in cancer immunotherapy and as a vaccine adjuvant.[5][6][7]
Molecular Mechanism of MDA5 Activation by this compound
The activation of MDA5 by this compound is a multi-step process that involves ligand recognition, conformational changes, oligomerization, and the recruitment of downstream signaling adaptors.
Recognition of this compound by MDA5
MDA5 specifically recognizes long dsRNA molecules, typically in the range of 0.5 to 7 kilobase pairs.[8] This length-dependent recognition is a key feature that distinguishes viral dsRNA from the shorter, structured RNAs typically found in host cells.[8] MDA5 binds to the sugar-phosphate backbone of the dsRNA duplex.[9] While MDA5 can bind to dsRNA with high affinity, the binding alone is not sufficient for activation; subsequent cooperative assembly into filaments is the critical step for signaling initiation.[9]
MDA5 Oligomerization and Filament Formation
Upon binding to a long dsRNA molecule like this compound, multiple MDA5 monomers cooperatively assemble into a helical filament that encases the dsRNA.[9] This filament formation is a highly cooperative process and is essential for bringing the N-terminal caspase activation and recruitment domains (CARDs) of adjacent MDA5 molecules into close proximity.[9] ATP hydrolysis by the helicase domain of MDA5 is thought to regulate the dynamics of filament assembly and disassembly, providing a proofreading mechanism to ensure that signaling is only initiated in response to bona fide long dsRNA ligands.[9]
Role of Accessory Proteins and Post-Translational Modifications
The activation of MDA5 is further regulated by accessory proteins and post-translational modifications:
-
LGP2 (Laboratory of Genetics and Physiology 2): LGP2 is another RLR that lacks a CARD domain and therefore cannot directly initiate downstream signaling. However, it can bind to dsRNA and has been shown to enhance MDA5-mediated signaling, possibly by facilitating the initial loading of MDA5 onto dsRNA or by stabilizing the MDA5-dsRNA filament.
-
PACT (PKR-activating protein): PACT is a dsRNA-binding protein that can act as a co-activator of MDA5. It has been shown to promote the oligomerization of MDA5 and enhance the recruitment of MDA5 to its dsRNA ligand.[10]
-
Ubiquitination: K63-linked polyubiquitination of MDA5 is a critical post-translational modification that promotes its activation and subsequent interaction with downstream signaling molecules.[11]
-
ISGylation: Covalent modification of MDA5 by the ubiquitin-like protein ISG15 has also been shown to be important for its signaling activity.
Downstream Signaling Cascade
The formation of the MDA5-dsRNA filament creates a signaling platform that recruits and activates the mitochondrial antiviral-signaling protein (MAVS).
MAVS Aggregation and Signalosome Formation
The clustered CARD domains on the MDA5 filament act as a seed to induce the prion-like aggregation of MAVS on the outer mitochondrial membrane.[12] This aggregation of MAVS forms a large signaling complex, often referred to as the "MAVS signalosome."
Activation of TBK1 and IKKε
The MAVS signalosome serves as a scaffold to recruit and activate the downstream kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).
Phosphorylation and Dimerization of IRF3
Activated TBK1 and IKKε phosphorylate the transcription factor interferon regulatory factor 3 (IRF3) on specific serine residues in its C-terminal domain.[13] This phosphorylation induces a conformational change in IRF3, leading to its dimerization.
Nuclear Translocation and Gene Induction
The IRF3 dimer then translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, most notably the gene encoding interferon-beta (IFN-β).[14] The MAVS signalosome also leads to the activation of the NF-κB pathway, which contributes to the expression of a broader range of pro-inflammatory cytokines.
Quantitative Data on this compound-MDA5 Pathway Activation
The following tables summarize key quantitative data related to the activation of the MDA5 pathway by dsRNA, including this compound (Poly-ICLC).
Table 1: MDA5-dsRNA Binding Affinity
| Parameter | Value | Nucleic Acid Ligand | Method |
| Dissociation Constant (Kd) | 22 nM | 112 bp dsRNA | EMSA |
| Hill Coefficient (Nh) | 4.0 | 112 bp dsRNA | EMSA |
Data from Peisley et al. (2011)[9]
Table 2: Dose-Dependent Effect of this compound on Lung Cancer Cell Viability
| This compound Concentration | % Reduction in Cell Viability (72h) | Cell Line |
| 20 µg/mL | Up to 55% | H358, H292 (NSCLC) |
Data from Pudupakam et al. (2021)[5]
Table 3: Cytokine Induction by Poly(I:C) in Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
| Cytokine | Induction Level (relative to control) | Stimulus | Notes |
| IFN-α | Significantly induced | Poly(I:C) | MDA5-dependent |
| IFN-β | Significantly induced | Poly(I:C) | Partially dependent on both MDA5 and TLR3 |
| IL-12p40 | Significantly induced | Poly(I:C) | TLR3-dependent |
Data synthesized from Takeuch et al. (2009)[15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound-MDA5 pathway.
MDA5 Oligomerization Assay by Native PAGE
This protocol is used to visualize the oligomerization of MDA5 upon stimulation with this compound or other dsRNA ligands.
Materials:
-
HEK293 cells
-
Expression plasmid for PACT (optional, to enhance oligomerization)
-
This compound (Poly-ICLC)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Native PAGE gel (e.g., 5% polyacrylamide)
-
Native PAGE running buffer
-
Transfer buffer
-
PVDF membrane
-
Primary antibody against MDA5
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Seed HEK293 cells in a 6-well plate and transfect with a PACT expression plasmid (optional).
-
After 24 hours, stimulate the cells with this compound (e.g., 1 µg/mL) for various time points (e.g., 0, 1, 3, 6 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
-
Resolve the total cell lysate on a 5% native polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against MDA5.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system. Higher molecular weight bands indicate MDA5 oligomers.[10]
IFN-β Promoter Luciferase Reporter Assay
This assay quantifies the activation of the IFN-β promoter, a direct downstream target of the MDA5 pathway.
Materials:
-
HEK293T cells
-
IFN-β promoter-luciferase reporter plasmid (e.g., pIFNβ-Luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound (Poly-ICLC)
-
Dual-luciferase reporter assay system
Protocol:
-
Co-transfect HEK293T cells in a 96-well plate with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, stimulate the cells with varying concentrations of this compound.
-
After the desired stimulation time (e.g., 8-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[7][16][17][18][19]
Co-Immunoprecipitation (Co-IP) for MDA5-PACT Interaction
This protocol is used to determine the in-cell interaction between MDA5 and its co-activator PACT.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged MDA5 (e.g., Flag-MDA5) and tagged PACT (e.g., Myc-PACT)
-
Co-IP lysis buffer
-
Anti-Flag antibody conjugated to beads (or a primary anti-Flag antibody and Protein A/G beads)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gel and Western blot reagents
-
Primary antibodies against Flag and Myc tags
Protocol:
-
Co-transfect HEK293T cells with plasmids expressing tagged MDA5 and PACT.
-
After 24-48 hours, lyse the cells in Co-IP lysis buffer.
-
Incubate the cell lysate with anti-Flag antibody-conjugated beads overnight at 4°C to immunoprecipitate Flag-MDA5 and any interacting proteins.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing with both anti-Flag and anti-Myc antibodies to detect MDA5 and co-immunoprecipitated PACT, respectively.[20][21][22][23]
Western Blot for IRF3 Phosphorylation
This protocol detects the activated, phosphorylated form of IRF3.
Materials:
-
HEK293 or A549 cells
-
This compound (Poly-ICLC)
-
Cell lysis buffer
-
SDS-PAGE gel and Western blot reagents
-
Primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396)
-
Primary antibody for total IRF3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-IRF3 antibody overnight at 4°C.
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands. To normalize, the membrane can be stripped and re-probed with an antibody against total IRF3.[24][25][26][27]
Visualizations
Signaling Pathway Diagram
Caption: this compound-MDA5 Signaling Pathway.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Conclusion
This compound activates the MDA5 pathway through a well-defined molecular mechanism involving dsRNA recognition, cooperative filament formation, and the recruitment of downstream signaling adaptors. This activation leads to a robust type I interferon response, which is central to its therapeutic potential in oncology and infectious diseases. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate the intricacies of this critical innate immune signaling pathway and to advance the development of this compound-based therapeutics.
References
- 1. SCIENCE — Oncovir [oncovir.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | MDA5 signaling induces type 1 IFN- and IL-1-dependent lung vascular permeability which protects mice from opportunistic fungal infection [frontiersin.org]
- 4. Activation of MDA5 Requires Higher-Order RNA Structures Generated during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activating the Natural Host Defense this compound (Poly-ICLC) and Malignant Brain Tumors | www.inknowvation.com [inknowvation.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pnas.org [pnas.org]
- 9. Cooperative assembly and dynamic disassembly of MDA5 filaments for viral dsRNA recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PACT Facilitates RNA-Induced Activation of MDA5 by Promoting MDA5 Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin-Induced Oligomerization of the RNA Sensors RIG-I and MDA5 Activates Antiviral Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How RIG-I like receptors activate MAVS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation of IRF-3 on Ser 339 Generates a Hyperactive Form of IRF-3 through Regulation of Dimerization and CBP Association - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the MDA5-IPS1 viral sensing pathway induces cancer cell death and type I interferon-dependent antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct and complementary functions of MDA5 and TLR3 in poly(I:C)-mediated activation of mouse NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 18. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. antibodiesinc.com [antibodiesinc.com]
- 22. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. Anti-IRF3 (phospho Ser396) Antibody (A12493) | Antibodies.com [antibodies.com]
Hiltonol (Poly-ICLC): A Comprehensive Technical Guide to the Activation of Innate and Adaptive Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hiltonol (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) that acts as a potent viral mimic and a powerful activator of the immune system. By engaging key pattern recognition receptors, this compound triggers a multi-faceted immune response characterized by the robust activation of both innate and adaptive immunity. This technical guide provides an in-depth exploration of the molecular mechanisms, cellular players, and experimental methodologies associated with this compound-mediated immune activation. Quantitative data from preclinical and clinical studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this compound in immunotherapy and vaccine development.
Introduction to this compound (Poly-ICLC)
This compound is a clinical-grade immunomodulator composed of polyinosinic-polycytidylic acid (poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose.[1] This stabilization protects the dsRNA from enzymatic degradation in vivo, enhancing its bioavailability and immunostimulatory activity.[2] As a synthetic analog of viral dsRNA, this compound is recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), leading to the initiation of a powerful anti-viral and anti-tumor immune response.[2][3]
The primary mechanism of action of this compound involves the activation of two key dsRNA sensors: Toll-like receptor 3 (TLR3) located in endosomes, and the cytoplasmic helicase melanoma differentiation-associated gene 5 (MDA5).[2][3] This dual recognition leads to the activation of distinct downstream signaling pathways that converge to induce a broad spectrum of immune responses. These include the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines, as well as the activation and maturation of various immune cells such as dendritic cells (DCs), natural killer (NK) cells, and T cells.[2]
Mechanism of Action: Dual Recognition of a Viral Mimic
This compound's potent immunostimulatory effects are rooted in its ability to be recognized by two distinct arms of the innate immune system's dsRNA sensing machinery.
Endosomal Recognition by Toll-like Receptor 3 (TLR3)
Upon cellular uptake, this compound localizes to the endosomes where it is recognized by TLR3. TLR3 is a transmembrane receptor that, upon binding to dsRNA, dimerizes and recruits the adaptor protein Toll-interleukin 1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF).[4] This interaction initiates a signaling cascade that is independent of the MyD88 adaptor protein used by many other TLRs.
The TRIF-dependent pathway bifurcates to activate two major transcription factor families:
-
Interferon Regulatory Factor 3 (IRF3): TRIF recruits and activates TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which in turn phosphorylate IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, particularly IFN-β.[4][5]
-
Nuclear Factor-κB (NF-κB): TRIF also engages with TRAF6 and RIP1 to activate the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[6]
Cytoplasmic Recognition by MDA5
This compound that escapes the endosome or is directly introduced into the cytoplasm is recognized by the RIG-I-like receptor (RLR) MDA5.[2][3] MDA5, upon binding to long dsRNA, undergoes a conformational change and oligomerizes along the RNA backbone. This activated MDA5 interacts with the mitochondrial antiviral-signaling protein (MAVS), also known as IPS-1, CARDIF, or VISA.[7]
MAVS acts as a signaling platform on the outer mitochondrial membrane, recruiting downstream signaling components that lead to the activation of IRF3 and NF-κB, largely mirroring the downstream effects of the TRIF pathway and culminating in the production of type I interferons and pro-inflammatory cytokines.[7]
Activation of Innate Immunity
The initial response to this compound is driven by the innate immune system, characterized by a rapid and robust production of cytokines and the activation of key effector cells.
Cytokine and Chemokine Production
The activation of TLR3 and MDA5 signaling pathways culminates in the secretion of a wide array of cytokines and chemokines that orchestrate the subsequent immune response.
Table 1: this compound-Induced Cytokine and Chemokine Production
| Cytokine/Chemokine | Cell Source(s) | Primary Function(s) in this compound Response | Reference(s) |
| Type I Interferons (IFN-α/β) | Dendritic Cells, Macrophages, Fibroblasts | Induction of an antiviral state, enhancement of NK cell cytotoxicity, promotion of DC maturation and antigen presentation. | [8][9] |
| Interleukin-12 (IL-12) | Dendritic Cells, Macrophages | Promotion of Th1 polarization of CD4+ T cells, enhancement of IFN-γ production by NK and T cells. | [8][10] |
| Tumor Necrosis Factor-α (TNF-α) | Macrophages, T cells, NK cells | Pro-inflammatory effects, induction of apoptosis in tumor cells, enhancement of DC maturation. | [11][12] |
| Interleukin-6 (IL-6) | Macrophages, T cells, Endothelial cells | Pro-inflammatory cytokine, involved in the acute phase response and B cell differentiation. | [13] |
| CXCL10 (IP-10) | Monocytes, Endothelial cells, Fibroblasts | Chemoattractant for activated T cells, NK cells, and monocytes. | [14] |
| CCL5 (RANTES) | T cells, Macrophages, Endothelial cells | Chemoattractant for T cells, eosinophils, and basophils. | [13] |
Dendritic Cell (DC) Maturation and Activation
Dendritic cells are professional antigen-presenting cells (APCs) that play a pivotal role in bridging innate and adaptive immunity. This compound is a potent activator of DCs, inducing their maturation and enhancing their ability to prime T cell responses.
Table 2: Upregulation of DC Maturation Markers by this compound (Poly I:C)
| Maturation Marker | Function | Fold/Percent Increase (in vitro) | Reference(s) |
| CD80 (B7-1) | Co-stimulatory molecule for T cell activation | Significant upregulation | [15] |
| CD86 (B7-2) | Co-stimulatory molecule for T cell activation | Significant upregulation | [15][16] |
| CD40 | Co-stimulatory molecule, crucial for DC licensing by T helper cells | Significant upregulation | [15][16] |
| MHC Class II | Presents exogenous antigens to CD4+ T cells | Significant upregulation | [15][16] |
Natural Killer (NK) Cell Activation
NK cells are cytotoxic lymphocytes of the innate immune system that provide a first line of defense against viral infections and cancer. This compound enhances NK cell activity both directly and indirectly.
-
Direct Activation: While controversial, some studies suggest direct recognition of dsRNA by NK cells.
-
Indirect Activation: The primary mechanism of NK cell activation by this compound is through the cytokines produced by other innate immune cells, particularly type I IFNs and IL-12 from DCs.
Table 3: Enhancement of NK Cell Effector Functions by this compound (Poly I:C)
| NK Cell Function | Activation Marker(s) | Mechanism of Enhancement | Reference(s) |
| Increased Cytotoxicity | CD107a (degranulation marker) | Upregulation of cytotoxic granules (perforin, granzymes) | [17] |
| Enhanced IFN-γ Production | Intracellular IFN-γ | Priming by DC-derived IL-12 and type I IFNs | [8] |
| Upregulation of Activation Receptors | CD69, NKp46 | Cytokine-mediated activation | [17] |
Priming of Adaptive Immunity
The activation of the innate immune system by this compound creates a pro-inflammatory microenvironment that is conducive to the development of a robust and durable adaptive immune response.
T Helper 1 (Th1) Polarization
The cytokine milieu induced by this compound, particularly the high levels of IL-12 and IFN-γ, strongly promotes the differentiation of naïve CD4+ T cells into Th1 effector cells. Th1 cells are critical for cell-mediated immunity, providing help to CD8+ cytotoxic T lymphocytes (CTLs) and activating macrophages.
Enhancement of Cytotoxic T Lymphocyte (CTL) Responses
This compound is a potent adjuvant for the induction of antigen-specific CD8+ T cell responses. This is achieved through several mechanisms:
-
DC Licensing: Mature, this compound-activated DCs are highly efficient at cross-presenting exogenous antigens on MHC class I molecules to naïve CD8+ T cells.
-
Co-stimulation: The upregulation of co-stimulatory molecules (CD80, CD86, CD40) on DCs provides the necessary second signal for robust T cell activation.
-
Third Signal Cytokines: The production of IL-12 by DCs further promotes the proliferation and differentiation of CTLs.
Table 4: In Vivo Anti-Tumor Efficacy of this compound-Based Therapies
| Tumor Model | Treatment Regimen | Outcome | Reference(s) |
| B16 Melanoma | Intratumoral this compound | Significant tumor growth inhibition, increased survival | [18] |
| CT26 Colon Carcinoma | Intratumoral this compound + DC vaccine | Enhanced anti-tumor immunity and therapeutic efficacy | [10] |
| Prostate Cancer (Clinical Trial) | Intratumoral and Intramuscular this compound | Modulation of the tumor microenvironment, enhanced anti-tumor responses | [11][19] |
| Head and Neck Squamous Cell Carcinoma (Clinical Trial) | Intratumoral and Intramuscular this compound | Local and systemic immune responses, clinical benefit in a subset of patients | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the immunological effects of this compound.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a general procedure for stimulating human PBMCs with this compound to assess cytokine production and immune cell activation.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate. Add this compound at desired concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants for cytokine analysis by ELISA or multiplex bead array.
-
Cell Staining for Flow Cytometry: Gently resuspend the cell pellets and stain for surface markers of interest (e.g., CD14 for monocytes, CD11c for DCs, CD56 for NK cells, and activation markers like CD86, CD69).
In Situ Vaccination with this compound in a Murine Tumor Model
This protocol outlines a typical in situ vaccination strategy using intratumoral this compound in a subcutaneous tumor model.
-
Tumor Cell Culture: Culture a suitable murine tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) in appropriate media.
-
Tumor Implantation: Inject 1 x 10^5 to 1 x 10^6 tumor cells subcutaneously into the flank of syngeneic mice (e.g., C57BL/6 for B16-F10).
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Intratumoral Injection: Prepare this compound in sterile PBS at the desired concentration (e.g., 1 mg/mL). Inject a defined volume (e.g., 50 µL) directly into the tumor using a fine-gauge needle.
-
Treatment Schedule: Administer intratumoral injections at regular intervals (e.g., every 3-4 days for a total of 3-5 injections).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Endpoint Analysis: At a predetermined endpoint, euthanize mice and harvest tumors and spleens for immunological analysis, such as flow cytometry of tumor-infiltrating lymphocytes or cytokine analysis of tumor homogenates.
Flow Cytometry for Dendritic Cell Maturation
This protocol provides a general framework for assessing DC maturation by flow cytometry.
-
Cell Preparation: Prepare a single-cell suspension of bone marrow-derived dendritic cells (BMDCs) or splenocytes.
-
Fc Receptor Block: Incubate cells with an anti-CD16/32 antibody (Fc block) to prevent non-specific antibody binding.
-
Surface Staining: Stain cells with a cocktail of fluorescently-conjugated antibodies against DC lineage markers (e.g., CD11c) and maturation markers (e.g., CD80, CD86, CD40, MHC Class II).
-
Viability Dye: Include a viability dye (e.g., 7-AAD, DAPI) to exclude dead cells from the analysis.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on singlets to exclude doublets.
-
Gate on live cells based on the viability dye.
-
Gate on the DC population (e.g., CD11c+).
-
Analyze the expression of maturation markers (CD80, CD86, CD40, MHC Class II) on the gated DC population.
-
Conclusion
This compound (Poly-ICLC) is a potent and versatile immunomodulator with a well-defined mechanism of action that leverages the host's innate dsRNA sensing pathways. Its ability to induce a robust type I interferon response, promote the maturation of dendritic cells, enhance NK cell cytotoxicity, and drive a Th1-polarized adaptive immune response makes it a highly attractive candidate for cancer immunotherapy and as a vaccine adjuvant. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of this promising agent. Further research will continue to elucidate the optimal dosing, scheduling, and combination strategies to maximize the clinical benefit of this compound in a variety of disease settings.
References
- 1. m.youtube.com [m.youtube.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. researchgate.net [researchgate.net]
- 4. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. anilocus.com [anilocus.com]
- 8. PolyI:C plus IL-2 or IL-12 induce IFN-gamma production by human NK cells via autocrine IFN-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poly (I:C) induced immune response in lymphoid tissues involves three sequential waves of type I IFN expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poly(I:C) used for human dendritic cell maturation preserves their ability to secondarily secrete bioactive IL-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. iti.stanford.edu [iti.stanford.edu]
- 14. Preparation of Tumor Antigen-loaded Mature Dendritic Cells for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dendritic cells require a systemic type I interferon response to mature and induce CD4+ Th1 immunity with poly IC as adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. This compound (poly-ICLC) News - LARVOL Sigma [sigma.larvol.com]
Cellular Targets of Poly-ICLC in the Immune System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyinosinic-polycytidylic acid, stabilized with poly-L-lysine and carboxymethylcellulose (Poly-ICLC), is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[1][2] As a potent immune modulator, Poly-ICLC is recognized by the innate immune system as a viral mimic, triggering a cascade of immune responses.[1][2] This technical guide provides a comprehensive overview of the cellular targets of Poly-ICLC within the immune system, detailing the key responding cell types, the signaling pathways involved, and the downstream functional consequences. This document is intended to serve as a resource for researchers and drug development professionals working with or interested in the immunomodulatory properties of Poly-ICLC.
Core Receptors and Signaling Pathways
Poly-ICLC exerts its immunostimulatory effects primarily through the activation of two key pattern recognition receptors (PRRs): Toll-like receptor 3 (TLR3) and Melanoma Differentiation-Associated protein 5 (MDA5).[1][3]
-
Toll-like Receptor 3 (TLR3): Located in endosomal compartments, TLR3 recognizes dsRNA taken up by the cell.[4][5] Upon binding Poly-ICLC, TLR3 dimerizes and recruits the adaptor protein Toll-interleukin 1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF).[4] This initiates a signaling cascade leading to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4][6]
-
Melanoma Differentiation-Associated protein 5 (MDA5): As a cytosolic sensor, MDA5 detects dsRNA that has entered the cytoplasm.[3][7] The stabilization of Poly-ICLC with poly-lysine facilitates its endosomal escape and subsequent recognition by MDA5.[3] MDA5 activation leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS, also known as IPS-1, VISA, or Cardif), which acts as a platform for the activation of IRF3 and NF-κB, culminating in the robust production of type I IFNs.[8][9]
The antitumor effects of Poly-ICLC have been shown to be critically dependent on MDA5 and type I IFN signaling, whereas TLR3 stimulation was not essential in some tumor models.[3][10]
Caption: TLR3 signaling pathway activated by Poly-ICLC.
Caption: MDA5 signaling pathway activated by Poly-ICLC.
Cellular Targets of Poly-ICLC
Poly-ICLC activates a broad range of immune cells, both directly and indirectly, leading to a coordinated innate and adaptive immune response.
Dendritic Cells (DCs)
Dendritic cells are professional antigen-presenting cells (APCs) that play a pivotal role in initiating adaptive immunity. They are a primary target of Poly-ICLC.
-
Activation and Maturation: Poly-ICLC induces the maturation of DCs, characterized by the upregulation of co-stimulatory molecules such as CD40, CD80, and CD86, as well as MHC class I and II molecules.[2] This enhanced antigen-presenting capacity is crucial for the effective priming of T cells.
-
Cytokine Production: Upon stimulation with Poly-ICLC, DCs secrete a variety of cytokines, most notably high levels of IL-12p70 and type I IFNs.[11][12] IL-12 is critical for driving the differentiation of naive CD4+ T cells into Th1 cells, which are essential for cell-mediated immunity.[13] Type I IFNs further contribute to the activation of other immune cells, including NK cells and T cells.[13]
-
T Cell Priming: Poly-ICLC-matured DCs are highly effective at priming and expanding antigen-specific CD4+ and CD8+ T cell responses.[13][14]
Table 1: Effect of Poly-ICLC on Dendritic Cell Cytokine Production and Surface Marker Expression
| Cell Type | Stimulus | Concentration | Time Point | Cytokine/Marker | Change | Reference |
| Human Blood DCs | R848 + Poly(I:C) | Not Specified | 20 h | IL-12p70 | 2.1 x 10³ ± 1.1 x 10³ pg/mL | [12] |
| Human Blood DCs | R848 + Poly(I:C) | Not Specified | 20 h | IFN-α | 2.9 x 10³ ± 8.1 x 10² pg/mL | [12] |
| Human cDC subsets | Poly(I:C) | Not Specified | Not Specified | CD80 | High Expression | [12] |
| Human cDC subsets | Poly(I:C) | Not Specified | Not Specified | CD40 | High Expression | [12] |
| Human cDC subsets | Poly(I:C) | Not Specified | Not Specified | CCR7 | Highest Expression | [12] |
| Murine Bone Marrow DCs | Poly-ICLC | 10 µg | 18 h | IFN-I | Increased | [1] |
| Murine Bone Marrow DCs | Poly-ICLC | 10 µg | 18 h | IL-12p40 | Increased | [1] |
Natural Killer (NK) Cells
NK cells are cytotoxic innate lymphoid cells that provide a first line of defense against virally infected and transformed cells.
-
Direct and Indirect Activation: Poly-ICLC can activate NK cells both directly and indirectly.[15] Direct activation occurs through PRRs expressed on NK cells. Indirect activation is mediated by cytokines, such as type I IFNs and IL-12, produced by Poly-ICLC-stimulated DCs.[13]
-
Enhanced Cytotoxicity: Activated NK cells exhibit enhanced cytotoxic activity against target cells.[15]
-
Cytokine Production: Poly-ICLC-stimulated NK cells produce effector cytokines, most notably IFN-γ, which further promotes a Th1-biased immune response.[13][15]
Table 2: Effect of Poly-ICLC on NK Cell Activation and Function
| Cell Type | Stimulus | Concentration | Time Point | Parameter | Change | Reference |
| Murine Splenic NK cells | Poly(I:C) | Not Specified | Not Specified | CD69 Expression | Increased | [15] |
| Murine Splenic NK cells | Poly(I:C) | Not Specified | Not Specified | IFN-γ Production | Increased | [15] |
| Murine Splenic NK cells | Poly(I:C) | Not Specified | Not Specified | CD107a Expression | Increased | [15] |
Macrophages
Macrophages are versatile immune cells involved in phagocytosis, antigen presentation, and immune regulation.
-
M1 Polarization: Poly-ICLC promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype.[16][17] M1 macrophages are characterized by the expression of markers such as iNOS, TNF-α, and IL-1β, and are potent effector cells in anti-tumor immunity.[16][17] Conversely, the expression of M2 markers like CD206, YM-1, and Arg-1 is decreased.[16]
-
Enhanced Phagocytosis and Cytotoxicity: M1-polarized macrophages exhibit enhanced phagocytic capacity and are capable of directly killing tumor cells.[18]
Table 3: Effect of Poly-ICLC on Macrophage Polarization
| Cell Type | Stimulus | Concentration | Time Point | Marker | Change | Reference |
| Murine Bone Marrow-derived Macrophages | Poly-ICLC | Varies | 24 h | iNOS mRNA | Increased (concentration-dependent) | [16] |
| Murine Bone Marrow-derived Macrophages | Poly-ICLC | Varies | 24 h | TNF-α mRNA | Increased (concentration-dependent) | [16] |
| Murine Bone Marrow-derived Macrophages | Poly-ICLC | Varies | 24 h | IL-1β mRNA | Increased (concentration-dependent) | [16] |
| Murine Bone Marrow-derived Macrophages | Poly-ICLC | Varies | 24 h | CD206 mRNA | Decreased (concentration-dependent) | [16] |
| Murine Bone Marrow-derived Macrophages | Poly-ICLC | Varies | 24 h | YM-1 mRNA | Decreased (concentration-dependent) | [16] |
| Murine Bone Marrow-derived Macrophages | Poly-ICLC | Varies | 24 h | Arg-1 mRNA | Decreased (concentration-dependent) | [16] |
| Human M0 and M2 Macrophages | Nanocomplexed Poly(I:C) | 5 µg/mL | 48 h | CD80 | Increased | [19] |
| Human M0 and M2 Macrophages | Nanocomplexed Poly(I:C) | 5 µg/mL | 48 h | MHCII | Increased | [19] |
| Human M0 and M2 Macrophages | Nanocomplexed Poly(I:C) | 5 µg/mL | 48 h | CD206 | Decreased | [19] |
| Human M0 and M2 Macrophages | Nanocomplexed Poly(I:C) | 5 µg/mL | 48 h | CD163 | Decreased | [19] |
T Cells
T cells are the primary mediators of adaptive cell-mediated immunity. Poly-ICLC indirectly enhances T cell responses, primarily through its effects on APCs.
-
Enhanced Priming and Expansion: As mentioned, Poly-ICLC-matured DCs are potent stimulators of antigen-specific CD4+ and CD8+ T cell priming and expansion.[13][14]
-
Th1 Polarization: The cytokine milieu induced by Poly-ICLC, particularly the high levels of IL-12, promotes the differentiation of CD4+ T cells into IFN-γ-producing Th1 cells.[13]
-
Enhanced Effector Function: Poly-ICLC treatment leads to an increase in the frequency of IFN-γ-producing CD8+ T cells, indicating enhanced cytotoxic T lymphocyte (CTL) activity.[20][21] In some contexts, Poly-ICLC has been shown to directly activate CD8+ T cells by triggering their TLR3.[22]
-
Increased T Cell Infiltration into Tumors: Systemic administration of Poly-ICLC can enhance the infiltration of CD8+ T cells into the tumor microenvironment.[10] This is mediated, in part, by the induction of chemokines such as CXCL9 and CXCL10 by type I IFNs acting on tumor vascular endothelial cells.[10]
Table 4: Effect of Poly-ICLC on T Cell Responses
| Cell Type | Study Population | Treatment | Time Point | Parameter | Change | Reference |
| Human CD8+ T cells | HIV-infected subjects | Poly-ICLC (1.4 mg, subcutaneous) | Day 4 | CD38 Expression | Transient Upregulation | [2][23] |
| Human CD4+ T cells | HIV-infected subjects | Poly-ICLC (1.4 mg, subcutaneous) | Multiple | No significant change in activation markers | No change | [2][23] |
| Murine CD4+ T cells | Mice immunized with α-DEC-gag p24 mAb | Poly-ICLC (adjuvant) | 1 week post-boost | Frequency of IFN-γ producing cells | >1% of CD3+CD4+ T cells | [13] |
| Human Tumor Biopsy | Patient with stable disease | Intratumoral Poly-ICLC (1 mg) | Week 3 | CD4+ T cell infiltration | 60-fold increase | [24] |
| Human Tumor Biopsy | Patient with stable disease | Intratumoral Poly-ICLC (1 mg) | Week 3 | CD8+ T cell infiltration | 10-fold increase | [24] |
| Human Tumor Biopsy | Patient with stable disease | Intratumoral Poly-ICLC (1 mg) | Week 3 | PD-1 expression | 20-fold increase | [24] |
Experimental Protocols
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a general procedure for stimulating human PBMCs with Poly-ICLC to assess cytokine production and cellular activation.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (or other cell isolation kits as needed)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine
-
Poly-ICLC (Hiltonol®)
-
Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for flow cytometry
-
ELISA kits for cytokine quantification
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Stimulation: Add Poly-ICLC to the cell suspension at desired concentrations (e.g., 10-100 µg/mL).[25] Culture the cells in a humidified incubator at 37°C and 5% CO2 for the desired time points (e.g., 24, 48, 72 hours).[25]
-
Supernatant Collection: After incubation, centrifuge the cell suspension and collect the supernatant for cytokine analysis by ELISA.
-
Intracellular Cytokine Staining (for Flow Cytometry):
-
Four to six hours before the end of the incubation period, add a protein transport inhibitor to the cell culture.
-
If assessing T cell responses, a cell stimulation cocktail can be added for the final 4-6 hours.
-
Harvest the cells and stain for surface markers using fluorochrome-conjugated antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines with appropriate antibodies.
-
Analyze the cells by flow cytometry.
-
Caption: Workflow for in vitro PBMC stimulation with Poly-ICLC.
In Vivo Murine Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Poly-ICLC in a syngeneic mouse tumor model.
Materials:
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, LLC Lewis lung carcinoma)
-
Appropriate mouse strain (e.g., C57BL/6)
-
Poly-ICLC
-
Sterile PBS
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell phenotyping
-
ELISpot plates and reagents
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells) into the flank of the mice.
-
Treatment: Once tumors are established (e.g., 50-100 mm³), begin treatment with Poly-ICLC. Administration can be intratumoral, intramuscular, or intravenous, with doses typically ranging from 20-50 µg per mouse.[10][26] A typical treatment schedule might involve injections every 3-5 days for a specified period.[26]
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Immune Response Analysis:
-
At the end of the experiment, or at specified time points, euthanize the mice and harvest tumors, spleens, and lymph nodes.
-
Prepare single-cell suspensions from the harvested tissues.
-
Analyze immune cell populations and their activation status by flow cytometry using a panel of relevant antibodies (e.g., anti-CD3, -CD4, -CD8, -NK1.1, -CD11c, -F4/80, -CD69, -IFN-γ).
-
Assess antigen-specific T cell responses using ELISpot assays.
-
Caption: Workflow for an in vivo murine tumor model with Poly-ICLC.
Conclusion
Poly-ICLC is a versatile and potent immune adjuvant that targets a wide array of immune cells, initiating a robust innate immune response that subsequently orchestrates a powerful adaptive immune response. Its ability to activate dendritic cells, natural killer cells, and macrophages, and to promote a Th1-biased T cell response, underscores its potential as a therapeutic agent in oncology and infectious diseases. This guide has provided a detailed overview of the cellular and molecular mechanisms of Poly-ICLC action, supported by quantitative data and experimental protocols, to aid researchers and drug developers in their exploration of this promising immunomodulator. Further research will continue to elucidate the intricate details of its mechanism of action and optimize its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toll like receptor-3 ligand poly-ICLC promotes the efficacy of peripheral vaccinations with tumor antigen-derived peptide epitopes in murine CNS tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MDA5 signaling induces type 1 IFN- and IL-1-dependent lung vascular permeability which protects mice from opportunistic fungal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The intersection molecule MDA5 in Cancer and COVID-19 [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dendritic cell maturation with poly(I:C)-based versus PGE2-based cytokine combinations results in differential functional characteristics relevant to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood DCs activated with R848 and poly(I:C) induce antigen-specific immune responses against viral and tumor-associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dendritic cells require a systemic type I interferon response to mature and induce CD4+ Th1 immunity with poly IC as adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Intraperitoneal administration of poly(I:C) with polyethylenimine leads to significant antitumor immunity against murine ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Arginine-Based Poly(I:C)-Loaded Nanocomplexes for the Polarization of Macrophages Toward M1-Antitumoral Effectors [frontiersin.org]
- 20. Quantitative peripheral live single T-cell dynamic polyfunctionality profiling predicts lung cancer checkpoint immunotherapy treatment response and clinical outcomes - Lim - Translational Lung Cancer Research [tlcr.amegroups.org]
- 21. Quantitative peripheral live single T-cell dynamic polyfunctionality profiling predicts lung cancer checkpoint immunotherapy treatment response and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The TLR3 agonist poly(I:C) targets CD8+ T cells and augments their antigen-specific responses upon their adoptive transfer into naïve recipient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Polyinosinic-polycytidylic acid-mediated stimulation of human γδ T cells via CD11c+ dendritic cell-derived type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Intratumoral administration of poly-ICLC enhances the antitumor effects of anti-PD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Basis of Hiltonol's (Poly-ICLC) Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hiltonol® (Poly-ICLC) is a synthetic, stabilized, double-stranded RNA (dsRNA) viral mimic that functions as a potent immunomodulator and vaccine adjuvant.[1][2] Its chemical structure, comprising polyinosinic-polycytidylic acid (poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose, allows it to act as a pathogen-associated molecular pattern (PAMP) that is recognized by the innate immune system.[2][3] this compound activates a broad spectrum of host defense mechanisms by engaging multiple pattern recognition receptors (PRRs), primarily the endosomal Toll-like receptor 3 (TLR3) and the cytoplasmic RNA helicases MDA5 and RIG-I.[2][3][4] This dual recognition triggers robust signaling cascades, leading to the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines.[1][3] The downstream effects include the activation of innate immune cells such as dendritic cells (DCs) and natural killer (NK) cells, the promotion of a potent adaptive T-cell response, and direct anti-tumor activities.[1][2][5] This guide provides an in-depth overview of the molecular pathways activated by this compound, quantitative data on its effects, detailed experimental protocols for its study, and visual diagrams of the core mechanisms.
Molecular Recognition and Core Signaling Pathways
This compound's immunomodulatory activity is initiated through its recognition by two distinct classes of innate immune sensors located in different cellular compartments. This dual-pathway engagement ensures a comprehensive and powerful immune response.
Endosomal Recognition via Toll-like Receptor 3 (TLR3)
Once internalized by antigen-presenting cells (APCs) like dendritic cells and macrophages, this compound localizes to the endosome, where it is recognized by TLR3.[4][6] TLR3 is a type I transmembrane protein that binds dsRNA, leading to its dimerization and the recruitment of the adaptor protein Toll/IL-1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF).[6] The activation of the TLR3-TRIF axis initiates a signaling cascade that culminates in the activation of key transcription factors, including Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which drive the expression of type I interferons and inflammatory cytokines.[6][7]
Cytoplasmic Recognition via RIG-I-Like Receptors (RLRs)
This compound that escapes or is delivered to the cytoplasm is detected by RIG-I-like receptors (RLRs), primarily Melanoma Differentiation-Associated gene 5 (MDA5) and Retinoic acid-Inducible Gene I (RIG-I).[2][8] MDA5 preferentially binds to long dsRNA molecules like Poly-ICLC.[8][9] Upon binding dsRNA, these helicases undergo a conformational change, exposing their caspase activation and recruitment domains (CARDs). This allows them to interact with the crucial adaptor protein, mitochondrial antiviral-signaling protein (MAVS), located on the outer mitochondrial membrane.[7][8] MAVS then acts as a scaffold to assemble downstream signaling complexes, leading to the activation of the TBK1/IKKε and IKK kinases, which in turn activate the transcription factors IRF3 and NF-κB, respectively.[7]
Quantitative Immunomodulatory Effects
The activation of PRR signaling by this compound results in a quantifiable cascade of downstream immunological events, including robust cytokine production and gene expression changes.
Cytokine and Chemokine Induction
Studies in various models have demonstrated this compound's ability to induce a wide array of cytokines and chemokines. Transcriptional analyses of peripheral blood mononuclear cells (PBMCs) from subjects treated with Poly-ICLC show a significant upregulation of innate immune pathways, particularly strong interferon signaling.[4][10] This is accompanied by transient increases in circulating chemokines like IP-10 (CXCL10), which typically peak 24-48 hours post-administration.[4][10] In vitro studies using airway epithelial cells have shown a dose-dependent increase in the secretion of IL-6, IL-8, TNF-α, and RANTES following exposure to Poly I:C.[11][12]
Table 1: Poly I:C-Induced Cytokine Secretion in Human Airway Epithelial Cells Data summarized from a study on normal human bronchial epithelial (NHBE) cells evaluated 48 hours after apical treatment with Poly I:C.[11]
| Poly I:C Concentration | IL-8 (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control (0 µg/mL) | ~1000 | ~50 | Not Detected |
| 6 µg/mL | ~2500 | ~150 | 140.6 ± 15.9 |
| 12 µg/mL | ~3500 | ~250 | 227.1 ± 42.5 |
Gene Expression Modulation
Beyond cytokine secretion, this compound modulates the expression of a broad set of genes related to innate immunity. This includes the upregulation of genes involved in cytosolic and endosomal pattern recognition, the inflammasome, and T-cell activation.[9][13] A key aspect of this compound's anti-tumor effect is the induction of dsRNA-dependent enzyme systems, including protein kinase R (PKR) and 2'5' oligoadenylate (B1213165) synthetase (OAS), which have direct antiviral and anti-proliferative functions.[2][14][15]
Table 2: Key Immune-Related Genes and Pathways Upregulated by Poly-ICLC
| Gene/Pathway Category | Specific Examples | Primary Function | Reference(s) |
| Interferon Signaling | IFN-α, IFN-β, STAT1, IRF7 | Antiviral state, immune cell activation | [3][6] |
| Chemokines | CXCL10 (IP-10), RANTES (CCL5) | Immune cell recruitment and chemotaxis | [4][10][11] |
| Pro-inflammatory Cytokines | IL-6, IL-12, TNF-α | Inflammation, Th1 polarization | [1][5][11] |
| Antiviral Enzymes | EIF2AK2 (PKR), OAS1/2/3 | Inhibition of protein synthesis, RNA degradation | [2][14] |
| Antigen Presentation | MHC Class I & II, CD86 | Priming of adaptive T-cell responses | [9] |
| Inflammasome Components | NLRP3, AIM2 | Processing of pro-inflammatory cytokines (e.g., IL-1β) | [13] |
Detailed Experimental Protocols
Investigating the immunomodulatory effects of this compound requires specialized cellular and molecular biology techniques. Below are representative protocols for key experiments.
Protocol: Gene Expression Profiling via NanoString nCounter System
This protocol describes how to measure multiplexed gene expression changes in immune cells (e.g., PBMCs) following this compound stimulation. The NanoString nCounter system offers a sensitive, amplification-free method for directly counting mRNA transcripts.[16][17]
Objective: To quantify the expression of hundreds of immune-related genes in response to this compound.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound (Poly-ICLC)
-
RNA isolation kit (e.g., RNeasy, Qiagen)
-
NanoString nCounter System, Reagents, and a relevant CodeSet (e.g., PanCancer Immune Profiling Panel)[17][18]
-
nSolver™ Analysis Software
Methodology:
-
Cell Culture and Stimulation: a. Plate isolated PBMCs at a density of 1 x 10⁶ cells/mL in a 24-well plate. b. Treat cells with the desired concentration of this compound (e.g., 10 µg/mL) or a vehicle control (e.g., sterile saline). c. Incubate for a specified time (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.
-
RNA Isolation: a. Harvest cells and lyse them according to the RNA isolation kit manufacturer's protocol. b. Purify total RNA, ensuring high quality and purity (A260/A280 ratio ~2.0). c. Quantify RNA concentration accurately (e.g., using a Qubit fluorometer).
-
NanoString Assay: a. Using 100-250 ng of total RNA per sample, set up the hybridization reaction according to the nCounter protocol.[16] This involves mixing the RNA with the Reporter and Capture probes from the chosen CodeSet. b. Incubate the hybridization reaction at 65°C for 16-24 hours.
-
Sample Processing and Data Acquisition: a. Load the hybridized samples onto the nCounter Prep Station for automated post-hybridization processing (removal of excess probes and immobilization of probe-target complexes). b. Transfer the processed cartridge to the nCounter Digital Analyzer for imaging and barcode counting.
-
Data Analysis: a. Import the raw data into the nSolver™ Analysis Software. b. Perform quality control checks on the assay performance (imaging, binding density, positive control linearity).[19] c. Normalize the data to internal positive controls and selected housekeeping genes to account for technical variability.[19] d. Calculate the fold-change in gene expression between this compound-treated and control samples to identify differentially expressed genes and perform pathway analysis.[19][20]
Protocol: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the single-cell level detection of cytokine production within specific immune cell populations after this compound stimulation.[21][22]
Objective: To identify and quantify the frequency of cytokine-producing cells (e.g., IFN-γ in NK cells or TNF-α in T cells) in response to this compound.
Materials:
-
Isolated PBMCs or specific immune cell subsets
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD56)
-
Fixation and Permeabilization buffers
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) and corresponding isotype controls
-
Flow cytometer
Methodology:
-
Cell Stimulation: a. Prepare cells at a concentration of 1-2 x 10⁶ cells/mL in a 96-well U-bottom plate. b. Add this compound to the desired final concentration. Include an unstimulated control and a positive control (e.g., PMA/Ionomycin). c. Incubate for 1-2 hours at 37°C. d. Add a protein transport inhibitor (e.g., Brefeldin A) to each well to block cytokine secretion, allowing them to accumulate intracellularly.[23] e. Continue incubation for an additional 4-6 hours (or overnight, depending on the target cytokine).
-
Surface Staining: a. Harvest cells and wash with ice-cold FACS buffer (PBS with 2% FBS). b. Resuspend cells in a cocktail of surface antibodies (e.g., anti-CD3, anti-CD56) and incubate for 20-30 minutes on ice in the dark.[24] c. Wash cells twice with FACS buffer to remove unbound antibodies.
-
Fixation and Permeabilization: a. Resuspend the cell pellet in a fixation buffer and incubate for 20 minutes at room temperature, protected from light.[22] This cross-links proteins and stabilizes the cell membrane. b. Wash the cells, then resuspend in a permeabilization buffer. This buffer contains a mild detergent (e.g., Saponin) that creates pores in the cell membrane, allowing antibodies to access intracellular targets.[24]
-
Intracellular Staining: a. Add the intracellular cytokine antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α) or isotype controls directly to the cells in permeabilization buffer. b. Incubate for 30 minutes at room temperature in the dark. c. Wash cells twice with permeabilization buffer.
-
Data Acquisition and Analysis: a. Resuspend the final cell pellet in FACS buffer. b. Acquire data on a flow cytometer, collecting a sufficient number of events. c. Analyze the data using appropriate software. Gate on the immune cell population of interest (e.g., CD3-/CD56+ for NK cells) and then quantify the percentage of cells positive for the cytokine of interest compared to the unstimulated and isotype controls.
References
- 1. Activating the Natural Host Defense this compound (Poly-ICLC) and Malignant Brain Tumors | www.inknowvation.com [inknowvation.com]
- 2. SCIENCE — Oncovir [oncovir.com]
- 3. orygen.com.br [orygen.com.br]
- 4. Frontiers | Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial [frontiersin.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Therapeutic Targeting of RIG-I and MDA5 Might Not Lead to the Same Rome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct RIG-I and MDA5 Signaling by RNA Viruses in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive evaluation of poly(I:C) induced inflammatory response in an airway epithelial model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive evaluation of poly(I:C) induced inflammatory response in an airway epithelial model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene expression profiling using Nanostring digital RNA counting to identify potential target antigens for melanoma immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nCounter® PanCancer Immune Profiling Panel (NanoString Technologies, Inc., Seattle, WA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nanostring.com [nanostring.com]
- 19. nanostring.com [nanostring.com]
- 20. researchgate.net [researchgate.net]
- 21. anilocus.com [anilocus.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 24. med.virginia.edu [med.virginia.edu]
Understanding the signaling cascade post-Hiltonol stimulation.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hiltonol (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic that functions as a potent immunomodulator.[1] It is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), triggering a robust antiviral and anti-tumor response.[1][2] This technical guide provides a detailed overview of the signaling cascade initiated by this compound stimulation, focusing on the core molecular pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for researchers.
This compound's primary mechanism of action involves the activation of two key pattern recognition receptors (PRRs): Toll-like receptor 3 (TLR3) and Melanoma Differentiation-Associated gene 5 (MDA5).[1][2] Activation of these receptors initiates distinct downstream signaling pathways that converge on the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines, leading to the activation of a broad range of immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells.[2]
Core Signaling Pathways
This compound stimulation activates two principal signaling pathways: the endosomal TLR3-TRIF pathway and the cytosolic MDA5-MAVS pathway.
TLR3-TRIF Signaling Pathway
TLR3 is located in endosomal compartments and recognizes dsRNA internalized by the cell.[3] Upon binding this compound, TLR3 dimerizes and recruits the Toll-interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF).[4] This interaction initiates a signaling cascade that leads to the activation of transcription factors IRF3 and NF-κB.[4]
-
IRF3 Activation: TRIF recruits TRAF3 and the kinases TBK1 and IKKε. This complex phosphorylates IRF3, leading to its dimerization and translocation to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β).[4]
-
NF-κB Activation: TRIF also interacts with TRAF6 and RIPK1 to activate the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of NF-κB. NF-κB activation results in the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[5]
Caption: TLR3 signaling cascade initiated by this compound.
MDA5-MAVS Signaling Pathway
MDA5 is a cytosolic RIG-I-like receptor (RLR) that recognizes long dsRNA molecules.[3][6] Upon binding to this compound, MDA5 undergoes a conformational change and oligomerizes, exposing its caspase activation and recruitment domains (CARDs).[7] These CARDs then interact with the CARD domain of the mitochondrial antiviral-signaling protein (MAVS), also known as IPS-1, CARDIF, or VISA.[8]
MAVS acts as a scaffold on the mitochondrial outer membrane, recruiting downstream signaling molecules to form a "signalosome".[8] This complex includes TRAF proteins and the kinases TBK1 and IKKε, leading to the activation of IRF3 and NF-κB in a manner similar to the TLR3 pathway, ultimately resulting in the production of type I interferons and pro-inflammatory cytokines.[7]
Caption: MDA5 signaling cascade initiated by this compound.
Quantitative Data on this compound-Induced Immune Responses
The following tables summarize quantitative data from various studies on the effects of this compound (Poly-ICLC) on cytokine production and immune cell maturation.
Table 1: this compound-Induced Cytokine Production in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cytokine | A549 Cells (Fold Change) | H292 Cells (Fold Change) | H1299 Cells (Fold Change) | H358 Cells (Fold Change) |
| GRO | Increased | Increased | Decreased | Decreased |
| MCP-1 | Increased | Increased | Decreased | Decreased |
| IL-8 | Increased | Increased | Decreased | Decreased |
| IL-6 | Increased | Increased | Decreased | Decreased |
| IL-24 | Increased | Increased | Not Reported | Not Reported |
| Data adapted from a study on NSCLC cells treated with a low dose of this compound. The study reported significant increases or decreases but did not provide specific fold-change values in a tabular format.[9] |
Table 2: Effect of Poly-ICLC on Dendritic Cell (DC) Maturation Markers
| Marker | Cell Type | Treatment | Result |
| CD80 | Monocyte-derived DCs | This compound® in maturation cocktail | Increased MFI |
| CD83 | Monocyte-derived DCs | This compound® in maturation cocktail | Increased MFI |
| CD86 | Monocyte-derived DCs | This compound® in maturation cocktail | Increased MFI |
| HLA-DR | Monocyte-derived DCs | This compound® in maturation cocktail | Increased MFI |
| CCR7 | Monocyte-derived DCs | This compound® in maturation cocktail | Increased MFI |
| MFI: Mean Fluorescence Intensity. Data is qualitative based on graphical representation in the cited study.[10] |
Table 3: In Vivo Effects of Poly-ICLC in Clinical Trials
| Parameter | Patient Population | Dose and Route | Key Findings |
| IP-10 (CXCL10) | HIV-infected, cART-treated | 1.4 mg subcutaneous | Transient increase, peaking at 24-48 hours |
| CD38 on CD8+ T cells | HIV-infected, cART-treated | 1.4 mg subcutaneous | Transient upregulation at Day 4 |
| Gene Expression | Solid Tumors | Intratumoral and Intramuscular | Upregulation of genes for chemokine activity, T-cell activation, and antigen presentation in a patient with stable disease |
| Immune Cell Infiltration | Solid Tumors | Intratumoral and Intramuscular | Increased CD4, CD8, PD1, and PD-L1 levels in a patient with stable disease |
| Data compiled from clinical trial reports.[11][12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Western Blot for Analysis of Signaling Protein Phosphorylation
This protocol describes the detection of phosphorylated signaling proteins (e.g., p-IRF3, p-p65 NF-κB) in cell lysates after this compound stimulation.
Materials:
-
This compound (Poly-ICLC)
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IRF3, anti-IRF3, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Stimulation: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound for various time points (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin) and the total protein level.
Flow Cytometry for Analysis of Immune Cell Activation
This protocol outlines the staining of immune cells to analyze the expression of activation markers (e.g., CD69, CD80, CD86) by flow cytometry.
Materials:
-
This compound (Poly-ICLC)
-
PBMCs or other immune cell populations
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD69, CD80, CD86)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture immune cells in the presence or absence of this compound for an appropriate duration (e.g., 6-24 hours).
-
Cell Staining:
-
Harvest and wash the cells with FACS buffer.
-
Stain with a fixable viability dye to exclude dead cells.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis:
Caption: Gating strategy for T cell activation analysis.
Quantitative Real-Time PCR (qRT-PCR) for Measuring Gene Expression
This protocol is for quantifying the mRNA levels of target genes (e.g., IFN-β, ISG54) in response to this compound stimulation.
Materials:
-
This compound (Poly-ICLC)
-
Cells or tissues
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target and housekeeping genes
-
qPCR instrument
Procedure:
-
Cell Stimulation and RNA Extraction: Treat cells with this compound for the desired time. Extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mix containing qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).[18]
-
Conclusion
This compound is a potent immune activator that elicits a multi-faceted anti-viral and anti-tumor response through the activation of TLR3 and MDA5 signaling pathways. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this promising immunomodulator. Further research is warranted to fully elucidate the intricate signaling networks activated by this compound and to optimize its clinical application in various disease settings.
References
- 1. This compound (Poly-ICLC) [benchchem.com]
- 2. Activation of Type I and III Interferon Response by Mitochondrial and Peroxisomal MAVS and Inhibition by Hepatitis C Virus | PLOS Pathogens [journals.plos.org]
- 3. "The Role of MDA5 and TLR3 in Response to dsRNA and Viral Infection" by Stephen McCartney [openscholarship.wustl.edu]
- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Changes in MDA5 and TLR3 Sensing of the Same Diabetogenic Virus Result in Different Autoimmune Disease Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct and complementary functions of MDA5 and TLR3 in poly(I:C)-mediated activation of mouse NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACTIVATION OF THE MITOCHONDRIAL ANTIVIRAL SIGNALING PROTEIN (MAVS) FOLLOWING LIVER ISCHEMIA/REPERFUSION AND ITS EFFECT ON INFLAMMATION AND INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 15. medrxiv.org [medrxiv.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. data.starklab.org [data.starklab.org]
Preclinical Research on Hiltonol's Biological Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hiltonol, a synthetic double-stranded RNA (dsRNA) molecule also known as Poly-ICLC, is a potent immune modulator that mimics a viral infection, thereby activating the host's innate and adaptive immune systems.[1][2] It is a stabilized complex of polyinosinic-polycytidylic acid (poly I:C) with poly-L-lysine and carboxymethylcellulose, which protects it from enzymatic degradation.[3] Preclinical research has demonstrated this compound's significant anti-tumor and immunomodulatory effects, positioning it as a promising agent in oncology and infectious disease research. This document provides an in-depth technical overview of the core biological effects of this compound observed in preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound's biological activity is primarily mediated through its recognition by pattern recognition receptors (PRRs) that detect viral nucleic acids. The key receptors involved are Toll-like receptor 3 (TLR3) located in endosomes, and the cytoplasmic RNA helicases, retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5).[1][2] Activation of these receptors triggers downstream signaling cascades that culminate in the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines, leading to a broad-based immune response against tumors and pathogens.[4][5]
Quantitative Analysis of Preclinical Bio-effects
The following tables summarize key quantitative data from preclinical studies investigating the biological effects of this compound on non-small cell lung cancer (NSCLC) cell lines.
Table 1: Induction of Apoptosis in NSCLC Cell Lines
| Cell Line | Treatment | Caspase-9 Activity (Fold Change vs. Control) | Caspase-3 Activity (Fold Change vs. Control) | Reference |
| A549 | This compound (20 µg/mL) | ~1.8 | ~2.5 | [6] |
| H292 | This compound (20 µg/mL) | ~2.0 | ~2.8 | [6] |
| H1299 | This compound (20 µg/mL) | ~1.5 | ~2.2 | [6] |
| H358 | This compound (20 µg/mL) | ~2.2 | ~3.0 | [6] |
Table 2: Modulation of Cytokine Secretion in NSCLC Cell Lines (24h treatment)
| Cell Line | Treatment | GRO (pg/mL) | MCP-1 (pg/mL) | IL-8 (pg/mL) | IL-6 (pg/mL) | IL-24 (pg/mL) | Reference |
| A549 | Control | ~100 | ~200 | ~500 | ~50 | ~20 | [6] |
| A549 | This compound (20 µg/mL) | ~400 | ~800 | ~1500 | ~150 | ~100 | [6] |
| H292 | Control | ~50 | ~100 | ~200 | ~20 | ~10 | [6] |
| H292 | This compound (20 µg/mL) | ~250 | ~500 | ~1000 | ~80 | ~60 | [6] |
| H1299 | Control | ~800 | ~1500 | ~3000 | ~300 | ~5 | [6] |
| H1299 | This compound (20 µg/mL) | ~400 | ~800 | ~1500 | ~150 | ~25 | [6] |
| H358 | Control | ~1200 | ~2500 | ~5000 | ~500 | ~8 | [6] |
| H358 | This compound (20 µg/mL) | ~600 | ~1200 | ~2500 | ~250 | ~40 | [6] |
Key Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines A549, H292, H1299, and H358 were used.[6]
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Preparation and Dosing: this compound (Poly-ICLC) was obtained from Oncovir, Inc.[6] A stock solution was prepared and diluted in culture medium to a final concentration of 20 µg/mL for treating the cancer cells.[7]
Apoptosis Assays
-
Caspase Activity: Caspase-9 and Caspase-3 activities were measured using colorimetric assay kits. Cells were treated with this compound (20 µg/mL) for 24 hours. Cell lysates were then incubated with caspase-specific substrates, and the colorimetric signal was quantified using a microplate reader. The results were expressed as fold change relative to untreated control cells.[6]
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol, a hallmark of intrinsic apoptosis, was assessed by Western blotting. Cytosolic fractions of cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for cytochrome c.[6]
Cytokine Analysis
-
Cytokine Measurement: The concentrations of various cytokines (GRO, MCP-1, IL-8, IL-6, IL-24) in the cell culture supernatants were quantified using a multiplex cytokine assay (Luminex).[6] Supernatants from cells treated with this compound (20 µg/mL) for 24 hours were collected and analyzed according to the manufacturer's instructions.[6]
Signaling Pathways and Visualizations
This compound's biological effects are initiated through the activation of distinct signaling pathways. The following diagrams illustrate the core components and interactions within these pathways.
TLR3 Signaling Pathway
Caption: TLR3 signaling cascade initiated by this compound.
RIG-I Signaling Pathway
Caption: RIG-I signaling cascade initiated by this compound.
Experimental Workflow for In Vitro Analysis
Caption: In vitro analysis workflow for this compound's effects.
Conclusion
Preclinical data strongly support the role of this compound as a potent immunomodulatory agent with direct anti-tumor effects. Its ability to activate TLR3 and RIG-I/MDA5 signaling pathways leads to the induction of apoptosis in cancer cells and the modulation of the tumor microenvironment through the secretion of a complex cytokine milieu. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of this compound. Further preclinical and clinical investigations are warranted to fully elucidate its mechanisms of action and optimize its clinical application.
References
- 1. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activating the Natural Host Defense this compound (Poly-ICLC) and Malignant Brain Tumors | www.inknowvation.com [inknowvation.com]
- 6. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Genesis and Evolution of a Potent Immune Modulator: A Technical Guide to Poly-ICLC (Hiltonol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, development, and mechanism of action of Poly-ICLC (Hiltonol), a synthetic double-stranded RNA (dsRNA) molecule that has emerged as a significant agent in immunotherapy. From its conceptual origins to its current applications in clinical trials for a range of cancers and as a vaccine adjuvant, this document details the scientific journey of Poly-ICLC. It serves as an in-depth resource, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing complex biological pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction: The Dawn of a Viral Mimic
Poly-ICLC, commercially known as this compound®, is a synthetic immune modulator developed by Oncovir, Inc.[1] It is a stable complex of polyinosinic-polycytidylic acid (Poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose.[2] The core concept behind Poly-ICLC is to mimic a viral infection, thereby triggering a potent innate and adaptive immune response.[1] This is achieved through its structure as a dsRNA analog, a molecular pattern not typically found in healthy vertebrate cells but is a common hallmark of viral replication.[3] The stabilization of Poly I:C with poly-L-lysine and carboxymethylcellulose was a critical innovation to protect the dsRNA from rapid degradation by ribonucleases present in the body, thus enhancing its bioavailability and immunomodulatory effects.[3]
The development of Poly-ICLC was pioneered by Hilton Levy and Andres M. Salazar, who recognized its therapeutic potential in oncology and infectious diseases.[1] Their research laid the groundwork for its extensive investigation as a standalone therapy and as a powerful adjuvant in vaccine formulations.[1]
Developmental Timeline and Key Milestones
| Era | Developmental Milestone | Key Institutions/Individuals |
| Mid-20th Century | Foundational research on the immunostimulatory properties of nucleic acids. | Various academic institutions |
| Late 20th Century | Initial development of Poly I:C as an interferon inducer. | N/A |
| Early 2000s | Formation of Oncovir, Inc. and the development of the stabilized Poly-ICLC formulation (this compound). | Hilton Levy, Andres M. Salazar, Oncovir, Inc. |
| Mid-2000s to Present | Extensive preclinical and clinical trial investigations for various cancers, including glioblastoma, melanoma, and prostate cancer, as well as for infectious diseases and as a vaccine adjuvant.[4][5] | Oncovir, Inc., National Cancer Institute (NCI), various universities and cancer research centers.[6] |
| 2011 | Manufacturing services agreement with Dalton Pharma Services to produce clinical-grade this compound®.[7] | Oncovir, Inc., Dalton Pharma Services |
| Ongoing | Continued evaluation in numerous Phase I and II clinical trials for a wide range of solid tumors and as a component of personalized cancer vaccines.[8][9] | Various clinical trial sites globally. |
Mechanism of Action: Activating the Immune Sentinels
Poly-ICLC exerts its potent immunomodulatory effects by engaging with specific pattern recognition receptors (PRRs) that are central to the innate immune system's ability to detect pathogens. The primary targets of Poly-ICLC are Toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5).[10]
Toll-like Receptor 3 (TLR3) Signaling Pathway
TLR3 is a transmembrane receptor located within the endosomes of immune cells such as dendritic cells (DCs) and macrophages, as well as on some non-immune cells.[3] Upon endocytosis of Poly-ICLC, it is recognized by TLR3, initiating a signaling cascade.
Caption: TLR3 signaling pathway activated by Poly-ICLC.
Activation of TLR3 leads to the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β).[11] TRIF then activates two distinct downstream pathways:
-
IRF3 Pathway: TRIF recruits TRAF3 (TNF receptor-associated factor 3), which in turn activates the kinases TBK1 and IKKε. These kinases phosphorylate the transcription factor IRF3 (interferon regulatory factor 3), leading to its dimerization and translocation to the nucleus. In the nucleus, p-IRF3 drives the expression of Type I interferons (IFN-α and IFN-β).[11]
-
NF-κB Pathway: TRIF also engages in a pathway that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10.[11]
Melanoma Differentiation-Associated Protein 5 (MDA5) Signaling Pathway
MDA5 is a cytosolic receptor that belongs to the RIG-I-like receptor (RLR) family.[10] It recognizes long dsRNA molecules in the cytoplasm. The poly-L-lysine component of Poly-ICLC is thought to facilitate the endosomal escape of the dsRNA, allowing it to be detected by MDA5.[12]
Caption: MDA5 signaling pathway activated by Poly-ICLC.
Upon binding to Poly-ICLC, MDA5 undergoes a conformational change and oligomerizes along the dsRNA. This activated MDA5 complex then interacts with the mitochondrial antiviral-signaling protein (MAVS), which acts as a signaling platform on the outer mitochondrial membrane.[13] Similar to the TLR3 pathway, MAVS activation leads to the recruitment of downstream signaling molecules, including TRAF3 and TBK1/IKKε, resulting in the phosphorylation and activation of IRF3 and NF-κB, and the subsequent production of Type I interferons and pro-inflammatory cytokines.[13]
Preclinical and Clinical Data
Poly-ICLC has been extensively evaluated in numerous preclinical and clinical studies, demonstrating its safety and immunogenicity.
Preclinical Data Summary
Preclinical studies in various animal models have consistently shown the potent anti-tumor and adjuvant effects of Poly-ICLC.
| Model System | Key Findings | Reference |
| Murine Glioma Model | Combination of peptide-based vaccination with intramuscular Poly-ICLC promoted systemic induction of antigen-specific Type-1 CTLs, improved CTL infiltration into CNS tumors, and increased survival. | [8] |
| Murine Melanoma and Lung Carcinoma Models | Intravenous administration of Poly-ICLC elicited antitumor effects accompanied by enhanced CD8 T cell tumor infiltrates. | [14] |
| In Vitro Human and Murine Glioblastoma Cells | Poly-ICLC treatment upregulated MHC class I molecules, suggesting enhanced antigen presentation to T cells. | [4] |
| In Vitro Dendritic Cells | Poly-ICLC is a potent activator of dendritic cells, inducing the expression of co-stimulatory molecules and the production of IL-12, promoting a Th1-polarized immune response. | [4] |
Clinical Trial Data Summary
Poly-ICLC has been investigated in numerous clinical trials for various solid tumors, often in combination with other therapies. A significant body of research has focused on its use in glioblastoma.
Table 1: Selected Clinical Trials of Poly-ICLC in Glioblastoma
| Trial Identifier | Phase | Patient Population | Treatment Regimen | Key Outcomes | Reference |
| NABTC01-05 | II | Newly diagnosed supratentorial glioblastoma | Poly-ICLC (20 mcg/kg IM 3x/week) with and following radiation therapy. | Median time to progression: 18 weeks; 1-year survival: 69%; Median survival: 65 weeks. | [10][15] |
| NCT00262722 | II | Newly diagnosed glioblastoma | Poly-ICLC (20 mg/kg IM 3x/week) with radiation and temozolomide. | Median overall survival: 17.2 months (entire cohort), 18.3 months (ages 18-70). | [1] |
| Pilot Study | I/II | Newly diagnosed or recurrent glioblastoma or anaplastic astrocytoma | Poly-ICLC (10-50 mcg/kg IM 1-3x/week), some with concurrent CCNU. | 66% of patients on ≥2x/week Poly-ICLC showed tumor regression or stabilization for ≥6 months. Median survival for newly diagnosed GBM was 19 months. | [10] |
Table 2: Pilot Trial of Intratumoral Poly-ICLC in Solid Cancers
| Trial Identifier | Phase | Patient Population | Treatment Regimen | Key Outcomes | Reference |
| NCT01984892 | I | Recurrent metastatic solid cancers (head and neck squamous cell cancer, melanoma) | Two cycles of intratumoral Poly-ICLC (1 mg 3x/week for 2 weeks) followed by intramuscular boosters. | Well-tolerated. One patient with stable disease showed increased CD4, CD8, PD-1, and PD-L1 levels in the tumor and upregulation of genes for chemokine activity, T-cell activation, and antigen presentation. | [16][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Poly-ICLC.
In Vivo Murine Glioma Model for Efficacy Testing
This protocol describes a representative in vivo experiment to evaluate the efficacy of Poly-ICLC in combination with a peptide vaccine in a murine glioma model.[8]
Objective: To assess the anti-tumor efficacy of a peptide vaccine combined with Poly-ICLC.
Materials:
-
C57BL/6 mice
-
GL261 glioma cells
-
Tumor antigen-derived peptides (e.g., mEphA2, hgp100, mTRP-2)
-
Poly-ICLC (this compound®)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (for intracranial injection, subcutaneous vaccination, and intramuscular injection)
-
Stereotactic apparatus for intracranial injection
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture GL261 glioma cells in appropriate media until they reach the desired confluence for implantation.
-
Tumor Implantation: a. Anesthetize C57BL/6 mice. b. Using a stereotactic apparatus, intracranially inject a suspension of GL261 cells into the brain of each mouse.
-
Treatment Groups: Randomize the tumor-bearing mice into the following treatment groups: a. Control (e.g., PBS injections) b. Vaccine alone (subcutaneous injection of pooled peptides) c. Poly-ICLC alone (intramuscular injection) d. Vaccine + Poly-ICLC
-
Treatment Administration: a. On specified days post-tumor implantation (e.g., days 3 and 10), administer the respective treatments. b. Subcutaneously inject the peptide vaccine. c. Intramuscularly inject Poly-ICLC.
-
Monitoring: a. Monitor the mice for signs of tumor growth and overall health. b. Measure tumor size at regular intervals if a subcutaneous model is used, or monitor for neurological symptoms in an intracranial model.
-
Endpoint and Analysis: a. Euthanize mice when they reach a predetermined endpoint (e.g., significant tumor burden or neurological decline). b. Record survival data for each group. c. Analyze survival curves using Kaplan-Meier analysis. d. Optionally, harvest tumors, spleens, and lymph nodes for immunological analysis (e.g., flow cytometry for T-cell populations, cytokine analysis).
Caption: Experimental workflow for an in vivo murine glioma model.
In Vitro Cytokine Induction Assay
This protocol outlines a general method for assessing the ability of Poly-ICLC to induce cytokine production in peripheral blood mononuclear cells (PBMCs).[5]
Objective: To quantify the production of cytokines by human PBMCs in response to Poly-ICLC stimulation.
Materials:
-
Human peripheral blood
-
Ficoll-Paque for PBMC isolation
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Poly-ICLC (this compound®)
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., IFN-α, TNF-α, IL-6, CXCL10)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Plate reader
Procedure:
-
PBMC Isolation: a. Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation. b. Wash the isolated PBMCs with PBS.
-
Cell Plating: a. Resuspend the PBMCs in complete RPMI 1640 medium. b. Plate the cells in a 96-well plate at a density of, for example, 2 x 10^5 cells per well.
-
Stimulation: a. Prepare serial dilutions of Poly-ICLC in complete RPMI 1640 medium. b. Add the Poly-ICLC dilutions to the appropriate wells. Include a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 24 or 48 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
Cytokine Quantification: a. Perform ELISAs for the cytokines of interest on the collected supernatants according to the manufacturer's instructions. b. Read the absorbance on a plate reader.
-
Data Analysis: a. Calculate the concentration of each cytokine in the samples based on the standard curve. b. Plot the cytokine concentrations as a function of the Poly-ICLC concentration.
Caption: Workflow for an in vitro cytokine induction assay.
Conclusion and Future Directions
Poly-ICLC (this compound) represents a significant advancement in the field of immunotherapy. Its ability to potently activate the innate immune system through TLR3 and MDA5 signaling pathways has established it as a promising therapeutic agent for a variety of cancers and as a versatile vaccine adjuvant. The extensive body of preclinical and clinical data underscores its favorable safety profile and its capacity to induce robust and targeted immune responses.
Future research will likely focus on several key areas:
-
Combination Therapies: Further exploration of Poly-ICLC in combination with other immunotherapies, such as checkpoint inhibitors, to overcome tumor-induced immune suppression.
-
Personalized Medicine: Integration of Poly-ICLC into personalized cancer vaccine platforms, where it can serve as a potent adjuvant to neoantigen-based therapies.
-
Optimization of Delivery: Investigation of novel delivery systems and routes of administration to enhance the targeting of Poly-ICLC to the tumor microenvironment and draining lymph nodes.
-
Biomarker Discovery: Identification of predictive biomarkers to identify patients who are most likely to respond to Poly-ICLC-based therapies.
As our understanding of the intricate interplay between the immune system and cancer continues to grow, Poly-ICLC is poised to play an increasingly important role in the development of next-generation immunotherapies, offering new hope for patients with challenging diseases.
References
- 1. PACT Facilitates RNA-Induced Activation of MDA5 by Promoting MDA5 Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II clinical trial of poly-ICLC with radiation for adult patients with newly diagnosed supratentorial glioblastoma: A North American Brain Tumor Consortium (NABTC01-05) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. TLR3 activation stimulates cytokine secretion without altering agonist-induced human small airway contraction or relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly-ICLC for Low-Grade Glioma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. Activation of MDA5 Requires Higher-Order RNA Structures Generated during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the MDA5-IPS1 viral sensing pathway induces cancer cell death and type I interferon-dependent antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poly I:CLC induction of the interferon system in mice: an initial study of four detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TLR3 activation efficiency by high or low molecular mass poly I:C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Hiltonol (Poly-ICLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hiltonol (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic that acts as a potent immunomodulator. It is currently under investigation as a vaccine adjuvant and a therapeutic agent in oncology. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on its mechanism of action, effects on the immune system, and available data from preclinical and clinical studies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working with or interested in this immunomodulatory agent.
Introduction
This compound is a complex of polyinosinic-polycytidylic acid (poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose. This stabilization protects the dsRNA from degradation by ribonucleases, thereby prolonging its immunostimulatory activity in vivo. As a viral mimic, this compound is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), leading to the activation of antiviral and anti-tumor immune responses.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound in humans remains limited in publicly available literature. The complex polymeric nature of this compound presents challenges for traditional pharmacokinetic analysis. However, preclinical studies and the rationale for its stabilized formulation provide some insights into its in vivo behavior.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Due to its large molecular weight and composition, the absorption, distribution, metabolism, and excretion of this compound are not characterized by typical small molecule kinetics. Its stabilization is designed to prevent rapid degradation in the bloodstream and tissues. The biodistribution and clearance pathways are not yet fully elucidated.
Quantitative Pharmacokinetic Parameters
No quantitative pharmacokinetic data (e.g., Cmax, Tmax, half-life, clearance, volume of distribution) for this compound in humans was identified in the reviewed literature. The lack of a standardized, validated assay for the quantification of Poly-ICLC in biological matrices contributes to this data gap.
Pharmacodynamics
The pharmacodynamic effects of this compound are well-documented and form the basis of its therapeutic potential. This compound activates the innate and adaptive immune systems through multiple mechanisms.
Mechanism of Action
This compound primarily exerts its effects through the activation of two key pattern recognition receptors (PRRs):
-
Toll-like Receptor 3 (TLR3): An endosomal receptor that recognizes dsRNA.
-
Melanoma Differentiation-Associated protein 5 (MDA5): A cytoplasmic receptor that also detects dsRNA.[1]
Activation of these receptors triggers downstream signaling cascades that lead to the production of a wide range of cytokines, chemokines, and interferons.
Signaling Pathways
The binding of this compound to TLR3 and MDA5 initiates intracellular signaling pathways that converge on the activation of transcription factors, including Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).
Immunomodulatory Effects
The activation of these signaling pathways results in a broad range of immunomodulatory effects:
-
Induction of Type I Interferons (IFN-α/β): A hallmark of this compound's activity, crucial for antiviral responses and bridging innate and adaptive immunity.[2]
-
Cytokine and Chemokine Production: this compound induces the production of various pro-inflammatory cytokines and chemokines, including:
-
Interleukin-6 (IL-6)
-
Interleukin-12 (IL-12)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
CXCL10
-
-
Activation of Immune Cells:
-
Natural Killer (NK) Cells: this compound enhances the cytotoxic activity of NK cells.
-
Dendritic Cells (DCs): It promotes the maturation and activation of DCs, leading to enhanced antigen presentation.
-
T Cells: this compound supports the priming and activation of cytotoxic T lymphocytes (CTLs).
-
B Cells: It can induce B-cell proliferation and differentiation.[2]
-
Data Presentation
Pharmacodynamic Effects of this compound (In Vitro)
| Cell Type | Effect | Cytokine/Chemokine Induction | Reference |
| Dendritic Cells | Activation, Maturation | IL-6, IL-10, IL-12p40, TNF-α | [2] |
| B-Cells | Proliferation, Differentiation | - | [2] |
| Tumor Cells | Direct Killing, Chemokine Secretion | CXCL8, CXCL9, CXCL10, CCL2, CCL4, CCL5 | [2] |
| NSCLC Cells | Modulation of Cytokines | GRO, MCP-1, IL-8, IL-6, IL-24 | [2] |
Experimental Protocols
Detailed experimental protocols for the clinical trials cited are maintained by the study sponsors. However, a general workflow for assessing the pharmacodynamics of this compound can be outlined.
General Experimental Workflow for In Vitro Pharmacodynamic Assessment
Clinical Development
This compound is being evaluated in numerous clinical trials, primarily in the fields of oncology and infectious disease vaccinology.
Oncology
In cancer therapy, this compound is being investigated as an agent for in situ vaccination, where intratumoral injection is intended to induce a systemic anti-tumor immune response. Clinical trials have explored its use in various solid tumors, including prostate cancer, melanoma, and head and neck squamous cell carcinoma. Administration protocols in these trials often involve both intratumoral and intramuscular injections to prime and boost the anti-tumor immune response.
Vaccine Adjuvant
This compound's ability to potently activate the innate immune system makes it an attractive candidate as a vaccine adjuvant. It has been evaluated in clinical trials for vaccines against HIV, malaria, and Chagas disease.[2]
Conclusion
This compound (Poly-ICLC) is a promising immunomodulatory agent with a well-defined pharmacodynamic profile characterized by the activation of TLR3 and MDA5, leading to a robust innate and adaptive immune response. While comprehensive human pharmacokinetic data remains a key area for further research, its potent pharmacodynamic effects have positioned it as a compelling candidate for cancer immunotherapy and as a vaccine adjuvant. Future studies elucidating its pharmacokinetic properties and the development of validated analytical methods for its quantification will be crucial for its continued clinical development and optimization of therapeutic regimens.
References
The Impact of Hiltonol (Poly-ICLC) on Dendritic Cells: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hiltonol (Poly-ICLC) is a synthetic analogue of double-stranded RNA (dsRNA) that functions as a potent immune modulator by activating pattern recognition receptors, primarily Toll-like receptor 3 (TLR3) and Melanoma Differentiation-Associated protein 5 (MDA5).[1][2][3] This activation triggers a cascade of downstream signaling events within dendritic cells (DCs), the master regulators of the adaptive immune system. Understanding the in vitro effects of this compound on DCs is crucial for its development as a vaccine adjuvant and immunotherapeutic agent. This technical guide provides a comprehensive overview of the quantitative effects, experimental protocols, and signaling pathways associated with this compound's interaction with dendritic cells in an in vitro setting.
Quantitative Effects of this compound on Dendritic Cell Function
This compound induces a robust maturation and activation of dendritic cells, characterized by the upregulation of co-stimulatory molecules and the secretion of a wide array of cytokines. These changes are critical for the subsequent priming of T-cell mediated immune responses.
Dendritic Cell Maturation Markers
Treatment of various human dendritic cell subsets with this compound leads to a significant increase in the expression of surface markers associated with maturation and activation. This phenotypic shift is essential for effective antigen presentation to T cells.
| Marker | Dendritic Cell Subset | Observation | Reference |
| CD80 | Monocyte-derived DCs | Upregulation of mean fluorescent intensity. | [4] |
| CD83 | Monocyte-derived DCs | Upregulation of mean fluorescent intensity. | [4][5] |
| CD86 | Monocyte-derived DCs | Upregulation of mean fluorescent intensity. | [4][5] |
| HLA-DR | Monocyte-derived DCs | Upregulation of mean fluorescent intensity. | [4] |
| CCR7 | Monocyte-derived DCs | Upregulation of mean fluorescent intensity, indicating migratory capacity towards lymph nodes. | [4] |
Cytokine Secretion Profile
This compound stimulation of dendritic cells results in the production of a broad range of pro-inflammatory and T-cell polarizing cytokines. The specific cytokine profile can vary depending on the dendritic cell subset and the presence of other stimuli.
| Cytokine | Dendritic Cell Subset | Key Findings | Reference |
| IL-6 | CD14+ Dermal DCs, CD1c+ Myeloid DCs | Potent induction of secretion. Synergizes with R-848. | [1][6][7][8] |
| IL-10 | CD14+ Dermal DCs | Modest increase in expression. | [1][7][8] |
| IL-12p40 | CD14+ Dermal DCs, CD1a+ Migratory DDCs | Strong induction of secretion. Synergizes with R-848. | [1][7][8] |
| IL-12p70 | Monocyte-derived DCs, Blood DCs | Substantial secretion induced, crucial for Th1 polarization. Secretion is enhanced in combination with R848. | [1][9][10][11] |
| TNF-α | CD14+ Dermal DCs, CD1c+ Myeloid DCs | Potent induction of secretion. | [1][6][7][8] |
| IFN-α | Plasmacytoid DCs (pDCs) | High levels of secretion, a key feature of pDC activation by TLR agonists. | [9][12] |
| IL-1β | CD1c+ Myeloid DCs | Efficiently stimulates production. | [6] |
| CXCL9, CXCL10, CXCL11 | Monocyte-derived DCs | Upregulation of T-cell attracting chemokines. | [1][10] |
Core Signaling Pathways Activated by this compound in Dendritic Cells
This compound primarily exerts its effects through the activation of endosomal TLR3 and the cytosolic sensor MDA5.[1] These pathways converge to induce the expression of Type I interferons and other pro-inflammatory cytokines, leading to dendritic cell maturation and the initiation of an adaptive immune response.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature and represent common procedures for studying the in vitro effects of this compound on dendritic cells.
Isolation and Culture of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature mo-DCs from peripheral blood mononuclear cells (PBMCs).
Protocol Steps:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood by density gradient centrifugation using Ficoll-Paque.
-
Monocyte Enrichment: Enrich for CD14+ monocytes from the PBMC population using positive selection with CD14 microbeads (MACS).
-
Differentiation: Culture the purified monocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-4 (IL-4). Culture for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Harvesting: After the differentiation period, harvest the non-adherent and loosely adherent cells, which are the immature mo-DCs.
In Vitro Stimulation of Dendritic Cells with this compound
This protocol outlines the stimulation of generated immature DCs with this compound to induce maturation.
Protocol Steps:
-
Cell Plating: Seed the immature DCs in 96-well or 24-well plates at a density of approximately 1 x 10^6 cells/mL in fresh DC culture medium.
-
Stimulation: Add this compound to the cell cultures at a final concentration typically ranging from 10 to 100 µg/mL.[13] For comparative studies, include a negative control (e.g., PBS) and potentially other TLR agonists like LPS or R848.[14][15]
-
Incubation: Incubate the stimulated cells for a period of 18 to 48 hours at 37°C in a humidified 5% CO2 incubator.[4][8][14] The exact timing can be optimized depending on the downstream application.
-
Harvesting for Analysis: After incubation, collect the cell culture supernatants for cytokine analysis by ELISA and harvest the cells for phenotypic analysis by flow cytometry.
Analysis of Dendritic Cell Maturation by Flow Cytometry
This protocol details the staining and analysis of cell surface markers on this compound-stimulated DCs.
Protocol Steps:
-
Cell Preparation: Harvest the stimulated and control DCs and wash them with FACS buffer (e.g., PBS containing 2% FBS).
-
Fc Receptor Blocking: Block non-specific antibody binding by incubating the cells with an Fc receptor blocking reagent.
-
Antibody Staining: Stain the cells with a cocktail of fluorochrome-conjugated monoclonal antibodies specific for maturation markers (e.g., CD80, CD83, CD86, HLA-DR, CCR7) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the acquired data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Quantification of Cytokine Production by ELISA
This protocol describes the measurement of cytokines secreted by this compound-stimulated DCs into the culture supernatant.
Protocol Steps:
-
Supernatant Collection: Collect the culture supernatants from the stimulated and control DC cultures and centrifuge to remove any cellular debris. Supernatants can be stored at -80°C for later analysis.
-
ELISA Procedure: Perform sandwich ELISAs for the cytokines of interest (e.g., IL-6, IL-12p70, TNF-α) according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance of the ELISA plate at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.[16]
Conclusion
In vitro studies demonstrate that this compound is a potent activator of dendritic cells, inducing a mature phenotype and the secretion of a Th1-polarizing cytokine milieu. The activation is mediated through the TLR3 and MDA5 signaling pathways, leading to the downstream activation of transcription factors IRF3 and NF-κB. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the immunomodulatory properties of this compound and its potential applications in immunotherapy and vaccine development. The quantitative data presented underscores the robust and multifaceted impact of this compound on dendritic cell biology, solidifying its position as a promising agent for enhancing anti-tumor and anti-viral immunity.
References
- 1. This compound (Poly-ICLC) [benchchem.com]
- 2. Toll-Like Receptor 3 Signal in Dendritic Cells Benefits Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trial watch: TLR3 agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Dendritic Cells by the Novel Toll-Like Receptor 3 Agonist RGC100 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Adjuvant Combinations Stimulate Potent B-Cell Responses In Vitro by Activating Dermal Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Adjuvant Combinations Stimulate Potent B-Cell Responses In Vitro by Activating Dermal Dendritic Cells | PLOS One [journals.plos.org]
- 9. Blood DCs activated with R848 and poly(I:C) induce antigen-specific immune responses against viral and tumor-associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dendritic cell maturation with poly(I:C)-based versus PGE2-based cytokine combinations results in differential functional characteristics relevant to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Poly(I:C) used for human dendritic cell maturation preserves their ability to secondarily secrete bioactive IL-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IFN-α produced by human plasmacytoid dendritic cells enhances T cell-dependent naïve B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Poly I: C-activated dendritic cells that were generated in CellGro for use in cancer immunotherapy trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Induction of Dendritic Cell Maturation and Activation by a Potential Adjuvant, 2-Hydroxypropyl-β-Cyclodextrin [frontiersin.org]
The role of Hiltonol in inducing Type I interferons.
An In-depth Technical Guide to Hiltonol-Induced Type I Interferon Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound® (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) that functions as a potent viral mimic and immunomodulator.[1] By engaging key pattern recognition receptors (PRRs), this compound activates the innate immune system, leading to a robust production of Type I interferons (IFN-α/β), which are critical for orchestrating antiviral and antitumor immunity. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, focusing on the signaling pathways it triggers to induce Type I interferons. It includes a summary of quantitative data from preclinical and clinical studies, detailed experimental methodologies for assessing its effects, and visual diagrams of the core signaling cascades.
Introduction to this compound (Poly-ICLC)
This compound is a synthetic dsRNA composed of polyinosinic-polycytidylic acid (poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose.[2] This stabilization enhances its resistance to serum nucleases, making it a more stable and potent immunomodulatory agent compared to unstabilized poly I:C.[3] As a viral mimic, this compound is recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), triggering a powerful danger signal.[1][4] This leads to broad activation of both innate and adaptive immunity, including the induction of Type I interferons, various cytokines and chemokines, and the activation of dendritic cells (DCs), natural killer (NK) cells, and T-cells.[1][5]
This compound's primary mechanisms of action involve the activation of endosomal Toll-like receptor 3 (TLR3) and the cytoplasmic RNA helicases, retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated gene 5 (MDA5).[1][6] Its ability to robustly induce Type I IFNs makes it a promising agent in immuno-oncology and as a vaccine adjuvant.[1][7]
Molecular Mechanisms of Type I Interferon Induction
This compound activates multiple pathways that converge on the activation of transcription factors essential for Type I IFN gene expression, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).
TLR3-Mediated Signaling Pathway
Toll-like receptor 3 is an endosomal receptor that recognizes dsRNA.[8] The binding of this compound to TLR3 initiates a signaling cascade that is uniquely dependent on the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β) and independent of the MyD88 adaptor used by most other TLRs.[8][9][10]
The key steps are as follows:
-
Recognition: this compound is internalized and engages with TLR3 in the endosomal compartment.[8]
-
Adaptor Recruitment: Activated TLR3 recruits the adaptor protein TRIF.[10]
-
Complex Formation: TRIF interacts with TNF receptor-associated factor 3 (TRAF3) and TRAF6.[10]
-
Kinase Activation: This complex leads to the activation of the IKK-related kinases, TANK-binding kinase 1 (TBK1) and IKKε.[11]
-
Transcription Factor Activation: TBK1/IKKε phosphorylate and activate IRF3, causing it to dimerize and translocate to the nucleus.[11] Concurrently, the pathway also activates the NF-κB transcription factor.[10]
-
Gene Transcription: In the nucleus, activated IRF3 and NF-κB bind to the promoter regions of Type I IFN genes (e.g., IFNB1), initiating their transcription.[9][11]
RIG-I and MDA5-Mediated Signaling Pathway
In addition to endosomal TLR3, this compound is recognized in the cytoplasm by RIG-I-like receptors (RLRs), specifically RIG-I and MDA5.[1][6] While both are RNA helicases, they show a preference for different dsRNA structures; MDA5 is known to recognize long dsRNA molecules like Poly-ICLC.[1][12]
The signaling cascade is as follows:
-
Recognition: Cytoplasmic this compound is recognized by MDA5 and/or RIG-I.[6]
-
Conformational Change: Upon binding dsRNA, the RLRs undergo a conformational change, exposing their caspase activation and recruitment domains (CARDs).[11]
-
MAVS Interaction: The exposed CARDs interact with the mitochondrial antiviral-signaling protein (MAVS), causing MAVS to oligomerize and form prion-like aggregates on the mitochondrial membrane.[11]
-
Downstream Activation: Aggregated MAVS serves as a platform to recruit and activate downstream signaling components, including TRAF3 and the TBK1/IKKε kinase complex.[11]
-
Transcription Factor Activation and Gene Expression: Similar to the TLR3 pathway, activated TBK1/IKKε phosphorylates IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of Type I IFN genes.[11] This pathway also activates NF-κB.[11]
Quantitative Data on this compound-Induced Responses
The induction of Type I interferons and other immune mediators by this compound is dose- and time-dependent. The following tables summarize quantitative data from various studies.
Table 1: In Vitro Dose-Response of this compound on Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | This compound Concentration | Effect on Cell Viability (after 72h) | Reference |
|---|---|---|---|
| H358, H292 | 10-20 µg/mL | More Efficacious at reducing cell viability | [13] |
| A549, H1299 | 10-20 µg/mL | Reduced cell viability | [13] |
| H358, H292, A549, H1299 | 50-100 µg/mL | Less efficacious than lower doses | [13] |
Data from a study showing lower doses of this compound were more effective at reducing cancer cell viability.[13]
Table 2: In Vitro Gene Expression Changes in Response to Poly I:C
| Cell Type / Model | Treatment | Gene | Fold Increase vs. Control | Time Point | Reference |
|---|---|---|---|---|---|
| NOD-DQ8 Mice Small Intestine | Poly I:C | IFN-β mRNA | ~4-fold | 3 h | [14] |
| NOD-DQ8 Mice Small Intestine | Poly I:C | CXCL10 mRNA | ~15-fold | 3 h | [14] |
| NOD-DQ8 Mice Small Intestine | Poly I:C | RIG-I mRNA | ~4-fold | 12 h | [14] |
| NOD-DQ8 Mice Small Intestine | Poly I:C | MDA5 mRNA | ~2.5-fold | 12 h | [14] |
Data from a study using Poly I:C, the parent compound of this compound, showing upregulation of IFN-β and related genes.[14]
Table 3: Clinical Serum Interferon Levels after Poly-ICLC Administration
| Patient Group | Dose & Route | Time Post-Infusion | Serum IFN Level | Reference |
|---|---|---|---|---|
| Multiple Sclerosis | 100 µg/kg (IV) | 8, 12, 16 hours | Substantial levels, significantly higher in males | [15] |
| HIV-Infected | 1.4 mg (SubQ) | 24-48 hours | Peak innate immune responses (IP-10) | [16] |
Data from clinical trials showing systemic interferon responses following Poly-ICLC administration.
Experimental Protocols
This section provides generalized methodologies for key experiments used to evaluate the bioactivity of this compound.
In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a typical experiment to measure cytokine and interferon-stimulated gene (ISG) induction by this compound in human PBMCs.
References
- 1. SCIENCE — Oncovir [oncovir.com]
- 2. Prophylactic and therapeutic intranasal administration with an immunomodulator, this compound® (Poly IC:LC), in a lethal SARS-CoV-infected BALB/c mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly I:C Pre-Treatment Induced the Anti-Viral Interferon Response in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activating the Natural Host Defense this compound (Poly-ICLC) and Malignant Brain Tumors | www.inknowvation.com [inknowvation.com]
- 6. Novel role of toll-like receptor 3, RIG-I and MDA5 in poly (I:C) RNA-induced mesothelial inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oncovir [oncovir.com]
- 8. What TLR3 agonists are in clinical trials currently? [synapse.patsnap.com]
- 9. Trial watch: TLR3 agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Targeting of RIG-I and MDA5 Might Not Lead to the Same Rome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comparison of interferon responses to poly ICLC in males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Hiltonol® (Poly-ICLC) as a Vaccine Adjuvant in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hiltonol®, a stabilized form of polyinosinic-polycytidylic acid (poly-ICLC), is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[1] This characteristic allows this compound® to act as a potent immunostimulant, mimicking a viral danger signal to the innate immune system and subsequently enhancing adaptive immune responses.[1] These properties make this compound® a promising vaccine adjuvant for both infectious diseases and cancer immunotherapy. This document provides detailed application notes and protocols for the use of this compound® as a vaccine adjuvant in preclinical mouse models, based on currently available data.
Mechanism of Action
This compound® primarily exerts its adjuvant effect through the activation of two key pattern recognition receptors (PRRs): Toll-like receptor 3 (TLR3) and Melanoma Differentiation-Associated protein 5 (MDA5).[1]
-
TLR3 Signaling: Located in the endosomal compartment of immune cells such as dendritic cells (DCs) and macrophages, TLR3 recognizes extracellular dsRNA that has been taken up by the cell.
-
MDA5 Signaling: Situated in the cytoplasm, MDA5 detects intracellular dsRNA.
Activation of both TLR3 and MDA5 initiates downstream signaling cascades that converge on the activation of transcription factors, including Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). This leads to the production of type I interferons (IFN-α/β), pro-inflammatory cytokines, and chemokines.[1] This orchestrated innate immune response results in the maturation and activation of antigen-presenting cells (APCs), particularly dendritic cells, enhanced cross-presentation of antigens to CD8+ T cells, and the promotion of a Th1-biased adaptive immune response, which is crucial for clearing viral infections and eliminating tumor cells.
Signaling Pathways
Data Presentation: Preclinical Efficacy of this compound® Adjuvant
The following tables summarize quantitative data from preclinical studies evaluating this compound® as a vaccine adjuvant in mouse models of infectious disease and cancer.
Table 1: Efficacy of this compound® as an Adjuvant in a Prophylactic SARS-CoV Vaccine Model
| Treatment Group | Adjuvant Dose (per mouse) | Challenge | Survival Rate (%) | Reference |
| S Protein Vaccine + Alum | N/A | SARS-CoV | 100% | [2] |
| S Protein Vaccine (0.3 µg) + this compound® | 10 µg | SARS-CoV | 100% | [2] |
| S Protein Vaccine (1 µg) + this compound® | 10 µg | SARS-CoV | 100% | [2] |
| S Protein Vaccine (5 µg) + this compound® | 10 µg | SARS-CoV | 100% | [2] |
| S Protein Vaccine (5 µg) + this compound® | 1 µg | SARS-CoV | 60% | [2] |
| Vaccine + Alum (challenged on day 3) | N/A | SARS-CoV | 0% | [2] |
| This compound® alone (challenged on day 3) | 10 µg | SARS-CoV | 100% | [2] |
Table 2: Immunogenicity of this compound®-Adjuvanted Vaccines in Cancer Models
| Cancer Model | Antigen | This compound® Dose/Route | Immune Response Metric | Result | Reference |
| B16-OVA Melanoma | Ovalbumin (OVA) | i.v. with anti-CD40 | OVA-specific CD8+ T cells (Tetramer+) | 1.93-3.8% (vs. 0.19-0.28% with OVA alone) | [2] |
| B16-OVA Melanoma | Ovalbumin (OVA) | i.v. with anti-CD40 | IFN-γ Spot Forming Cells (per 10^6 splenocytes) | ~1500 (vs. ~100 with OVA alone) | [2] |
| MC-38 Colon Adenocarcinoma | Tumor-associated antigens | Not specified | Tumor growth | Complete elimination of large established tumors (in combination with α-PD-1) | [3] |
Table 3: In Vitro Cytokine Modulation by this compound® in Human NSCLC Cell Lines
| Cell Line | TLR3 Expression | Cytokine | Effect of this compound® (20 µg/mL) | Reference |
| A549 | Low | GRO, MCP-1, IL-8, IL-6 | Increased | [4] |
| H292 | Low | GRO, MCP-1, IL-8, IL-6 | Increased | [4] |
| H1299 | Medium-High | GRO, MCP-1, IL-8, IL-6 | Decreased | [4] |
| H358 | Medium-High | GRO, MCP-1, IL-8, IL-6 | Decreased | [4] |
| All tested | N/A | IL-24 (anticancer cytokine) | Increased | [4] |
Experimental Protocols
General Experimental Workflow for Preclinical Adjuvant Study
Protocol 1: In Vivo Administration of this compound® Adjuvant in Mice
This protocol provides a general guideline for administering this compound® as a vaccine adjuvant in mice. The specific dose, route, and schedule should be optimized for the particular vaccine antigen and disease model.
Materials:
-
This compound® (Poly-ICLC)
-
Antigen of interest
-
Sterile, endotoxin-free PBS
-
Syringes and needles appropriate for the chosen route of administration
-
Experimental mice (e.g., C57BL/6 or BALB/c)
Procedure:
-
Reconstitution and Formulation:
-
Reconstitute lyophilized this compound® in sterile, endotoxin-free PBS to the desired stock concentration. Gently mix to dissolve. Avoid vigorous vortexing.
-
On the day of immunization, dilute the this compound® stock and the antigen to their final concentrations in sterile PBS.
-
The final injection volume is typically 50-100 µL for subcutaneous (s.c.) or intramuscular (i.m.) routes and 20-50 µL for intranasal (i.n.) administration.
-
-
Administration:
-
Intramuscular (i.m.): Inject into the quadriceps or tibialis anterior muscle.
-
Subcutaneous (s.c.): Inject into the scruff of the neck or the flank.
-
Intranasal (i.n.): Administer dropwise into the nares of anesthetized mice.
-
-
Dosing and Schedule:
-
Dose: Preclinical studies have used doses ranging from 1 µg to 50 µg per mouse. A common starting dose is 10-20 µg per mouse.
-
Schedule: A prime-boost strategy is often employed, with immunizations given 1-3 weeks apart. For therapeutic models, treatment may be initiated after tumor establishment or infection.
-
Protocol 2: Quantification of Antigen-Specific T Cell Responses by ELISPOT
This protocol outlines the steps for performing an Enzyme-Linked Immunospot (ELISPOT) assay to quantify the frequency of antigen-specific, cytokine-secreting T cells (e.g., IFN-γ producing CD8+ T cells).
Materials:
-
96-well PVDF membrane ELISPOT plates
-
Capture and detection antibodies for the cytokine of interest (e.g., anti-mouse IFN-γ)
-
Enzyme conjugate (e.g., Streptavidin-HRP) and substrate (e.g., AEC)
-
Antigenic peptide or protein
-
Single-cell suspension from spleens or lymph nodes of immunized mice
-
Complete RPMI medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Red Blood Cell Lysis Buffer
-
Automated ELISPOT reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.
-
Coat the wells with the capture antibody diluted in sterile PBS and incubate overnight at 4°C.
-
-
Cell Preparation:
-
Prepare a single-cell suspension from the spleens or lymph nodes of immunized and control mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells and resuspend in complete RPMI medium.
-
Count viable cells using a hemocytometer or automated cell counter.
-
-
Cell Stimulation:
-
Wash the coated plate with sterile PBS and block with complete RPMI medium for 1-2 hours at 37°C.
-
Add the single-cell suspension to the wells (typically 2x10^5 to 5x10^5 cells/well).
-
Add the antigenic peptide or protein to the appropriate wells. Include positive controls (e.g., PMA/Ionomycin or Concanavalin A) and negative controls (medium alone).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection and Development:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of antigen-specific, cytokine-secreting cells.
-
Protocol 3: Immune Cell Phenotyping by Flow Cytometry
This protocol describes a general procedure for staining and analyzing immune cell populations from the spleens of this compound®-treated mice.
Materials:
-
Single-cell suspension from spleens
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking antibody (e.g., anti-CD16/32)
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD11c, CD80, CD86, NK1.1)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from the spleens and lyse red blood cells as described in the ELISPOT protocol.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
Add 1 x 10^6 cells to each well of a 96-well V-bottom plate or to FACS tubes.
-
Incubate the cells with an Fc receptor blocking antibody for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Add the cocktail of fluorescently conjugated antibodies for surface marker staining.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Viability Staining:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in a buffer containing a viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, dendritic cells, NK cells) and their activation status (e.g., expression of CD80, CD86 on DCs).
-
Conclusion
This compound® is a versatile and potent vaccine adjuvant that has demonstrated significant efficacy in various preclinical models. Its ability to activate both innate and adaptive immunity, particularly driving a robust Th1 and CD8+ T cell response, makes it a valuable tool for the development of next-generation vaccines against cancer and infectious diseases. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further explore the potential of this compound® as a vaccine adjuvant.
Note: The provided protocols are general guidelines and should be optimized for specific experimental conditions. Always adhere to institutional guidelines for animal care and use.
References
- 1. This compound (poly-ICLC) News - LARVOL Sigma [sigma.larvol.com]
- 2. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccine nanodiscs plus polyICLC elicit robust CD8+ T cell responses in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for administering Hiltonol in mouse tumor models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hiltonol (poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) that acts as a potent agonist for Toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5).[1][2] Its immunostimulatory properties, particularly the induction of type I interferons (IFNs) and subsequent activation of innate and adaptive immunity, have made it a compelling agent for cancer immunotherapy research.[3][4] This document provides a comprehensive protocol for the administration of this compound in various mouse tumor models, based on established preclinical studies. It includes detailed methodologies, quantitative data summaries, and visual diagrams of the signaling pathway and experimental workflow.
Signaling Pathway of this compound
This compound exerts its anti-tumor effects primarily through the activation of the TLR3 and MDA5 pathways within immune cells, such as dendritic cells (DCs), and on tumor vascular endothelial cells.[2][4] This activation triggers a signaling cascade that leads to the production of type I IFNs and other pro-inflammatory cytokines and chemokines. These mediators enhance the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells into the tumor microenvironment, leading to tumor cell killing.[1][2]
Caption: this compound activates TLR3 and MDA5 pathways, leading to Type I IFN and chemokine production, which enhances anti-tumor immunity.
Experimental Protocols
A standardized workflow is crucial for reproducible results when evaluating this compound in mouse tumor models.
Caption: A typical workflow for evaluating this compound's efficacy in mouse tumor models, from preparation to data analysis.
Materials
-
Mice: 6-8 week old mice of a suitable strain for the chosen tumor model (e.g., C57BL/6 for B16F10 or MC38; BALB/c for CT26 or 4T1).[5]
-
Tumor Cells: Viable tumor cells of the desired cell line, cultured under sterile conditions.[5]
-
This compound (poly-ICLC): Lyophilized powder or pre-made solution.
-
Vehicle: Sterile, endotoxin-free phosphate-buffered saline (PBS) or 0.9% NaCl.[6]
-
Anesthesia: Isoflurane or other appropriate anesthetic for animal procedures.[7]
-
General Supplies: Sterile syringes and needles (e.g., 27-30G), calipers, sterile surgical tools, cell culture medium, and consumables.[7]
Procedure
-
Tumor Cell Implantation:
-
Harvest cultured tumor cells and prepare a single-cell suspension in sterile PBS or culture medium at the desired concentration.[5][8]
-
Anesthetize the mice.[7]
-
For subcutaneous models, inject the tumor cell suspension (typically 5x10^5 to 1x10^6 cells in 100 µL) into the flank of the mouse.[1][3][9]
-
For orthotopic models, inject the cells into the relevant tissue (e.g., mammary fat pad for breast cancer models).[7]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and become palpable (typically 7-14 days post-implantation).[3][10]
-
Measure tumor dimensions 2-3 times per week using digital calipers.[7][11]
-
Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).[10]
-
When tumors reach a predetermined size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.[11]
-
-
This compound Preparation and Administration:
-
Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration. Store according to the manufacturer's instructions.
-
On the day of treatment, dilute the this compound stock solution to the final concentration with the vehicle.
-
Administer this compound via the chosen route. Common administration routes and dosages are summarized in the tables below.
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Record survival data.
-
At the study endpoint (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and collect tumors, spleens, and lymph nodes for further analysis (e.g., flow cytometry, immunohistochemistry, or cytokine analysis).[5]
-
Data Presentation: Summary of this compound Administration Protocols
The following tables summarize quantitative data from various studies on the administration of this compound in mouse tumor models.
Table 1: this compound Dosage and Administration Route
| Tumor Model | Mouse Strain | Administration Route | This compound Dose | Reference(s) |
| Lewis Lung Carcinoma (LLC) | C57BL/6 | Intravenous (i.v.), Intramuscular (i.m.), Intratumoral (i.t.) | 50 µ g/mouse | [1] |
| MC-38 Colon Adenocarcinoma | C57BL/6 | Subcutaneous (s.c.) | 60 µ g/mouse | [3] |
| B16F10 Melanoma | C57BL/6 | Intratumoral (i.t.) | 100 µ g/mouse | [10] |
| GL26 Glioma | C57BL/6 | Intraperitoneal (i.p.) | 500 µ g/mouse | [12] |
| SARS-CoV Infected Model | BALB/c | Intranasal (i.n.) | 0.25 - 5 mg/kg/day | [13][14][15] |
| Rabies Virus Model | - | Intraperitoneal (i.p.) | 50 µ g/mouse/day | [16] |
| Hepatocellular Carcinoma (HCC) | - | Intratumoral (i.t.), Intramuscular (i.m.) | Not specified | [17] |
Table 2: Treatment Schedules and Therapeutic Outcomes
| Tumor Model | Treatment Schedule | Key Outcomes | Reference(s) |
| Lewis Lung Carcinoma (LLC) | 50 µg on days 9, 14, and 19 post-tumor inoculation. | Systemic (i.v. or i.m.) administration significantly reduced tumor growth. | [1] |
| MC-38 Colon Adenocarcinoma | 60 µg on days 10 and 17 post-tumor inoculation, combined with anti-PD-1. | 100% tumor eradication and long-term survival. | [3] |
| CT26 Colon Carcinoma | 10 µg (with Mn²⁺) intratumorally on days 10, 13, 16, and 19. | Significantly enhanced antitumor efficacy. | [18] |
| B16F10 Melanoma | Single intratumoral injection of 100 µg. | Increased antigen presentation gene expression in macrophages. | [10] |
| SARS-CoV Infected Model | Prophylactic: 2.5 mg/kg 7, 14, or 21 days before virus exposure. Therapeutic: 5 mg/kg 8h post-exposure. | 90-100% protection against death. | [13][15] |
| Rabies Virus Model | 50 µg daily from day 3 to 14 post-inoculation. | Significantly higher survival time and disease incubation period. | [16] |
Conclusion
This protocol provides a detailed framework for the administration of this compound in mouse tumor models. The optimal dosage, administration route, and treatment schedule can vary depending on the specific tumor model and experimental goals. Systemic administration (i.v. or i.m.) has been shown to be highly effective in promoting T cell infiltration and controlling tumor growth.[1][2] Furthermore, combining this compound with other immunotherapies, such as checkpoint inhibitors, has demonstrated synergistic anti-tumor effects.[3] Researchers should carefully consider the experimental design and refer to the cited literature for model-specific optimizations.
References
- 1. Poly-IC enhances the effectiveness of cancer immunotherapy by promoting T cell tumor infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vaccine nanodiscs plus polyICLC elicit robust CD8+ T cell responses in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyTOF protocol for immune monitoring of solid tumors from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Intra-Tumoral Activation of Endosomal TLR Pathways Reveals a Distinct Role for TLR3 Agonist Dependent Type-1 Interferons in Shaping the Tumor Immune Microenvironment [frontiersin.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Prophylactic and therapeutic intranasal administration with an immunomodulator, this compound® (Poly IC:LC), in a lethal SARS-CoV-infected BALB/c mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prophylactic and therapeutic intranasal administration with an immunomodulator, this compound® (Poly IC:LC), in a lethal SARS-CoV-infected BALB/c mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. dovepress.com [dovepress.com]
- 18. Reprogramming tumor microenvironment via systemic delivery of TLR3 agonist and manganese nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
Hiltonol (Poly-ICLC): Application Notes and Protocols for Infectious Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hiltonol, also known as Poly-ICLC, is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic that functions as a potent immunomodulator.[1] It is composed of polyriboinosinic and polyribocytidylic acid stabilized with poly-L-lysine and carboxymethylcellulose.[1][2] As a pathogen-associated molecular pattern (PAMP), this compound is a well-established agonist for Toll-like receptor 3 (TLR3) and also signals through cytoplasmic dsRNA sensors such as MDA5 and RIG-I.[1][3][4] Activation of these receptors initiates a signaling cascade that leads to the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines, thereby inducing a robust innate and subsequent adaptive immune response.[1][5][6] These properties make this compound a valuable tool in infectious disease research, both as a standalone therapeutic agent and as a vaccine adjuvant.[7][8][9]
Mechanism of Action: TLR3 Signaling Pathway
This compound primarily exerts its effects through the activation of TLR3, which is expressed on the endosomal membranes of various immune cells, including dendritic cells (DCs) and macrophages.[6] Upon binding to dsRNA, TLR3 recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β).[6][7][10] This initiates two distinct downstream signaling branches:
-
Activation of IRF3 and Type I Interferon Production: TRIF recruits TRAF3, which in conjunction with TANK-binding kinase 1 (TBK1) and IKKε, leads to the phosphorylation and activation of interferon regulatory factor 3 (IRF3).[5][11] Activated IRF3 translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β), which are critical for establishing an antiviral state.[5][11]
-
Activation of NF-κB and Pro-inflammatory Cytokines: TRIF also interacts with TRAF6 and RIP1, leading to the activation of the IKK complex and subsequent degradation of IκB.[11] This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[5][11]
Applications in Infectious Disease Research
This compound has demonstrated significant potential in various infectious disease models, primarily through its ability to induce a potent antiviral state and enhance vaccine efficacy.
Antiviral Activity
This compound has been shown to be effective against a range of viruses. In a lethal SARS-CoV-infected BALB/c mouse model, intranasal administration of this compound provided significant prophylactic and therapeutic benefits.[2][11][12] Prophylactic treatment up to 21 days before viral exposure and therapeutic treatment up to 8 hours post-infection resulted in high survival rates.[2][11]
Vaccine Adjuvant
This compound is a potent vaccine adjuvant that can enhance both humoral and cellular immunity.[8][9] It has been investigated as an adjuvant for vaccines against HIV, malaria, and SARS-CoV.[3][12][13] When co-administered with a SARS-CoV S protein vaccine, this compound provided immediate protection and enhanced the overall protective efficacy of the vaccine.[3]
Data Presentation
In Vivo Efficacy of this compound in a Lethal SARS-CoV Mouse Model
| Treatment Schedule | Dose (mg/kg/day) | Administration Route | Survival Rate (%) | Reference |
| Prophylactic | ||||
| 24 hours pre-infection | 5 | Intranasal | 100 | [2] |
| 24 hours pre-infection | 1 | Intranasal | 100 | [2] |
| 24 hours pre-infection | 0.5 | Intranasal | 90 | [2] |
| 24 hours pre-infection | 0.25 | Intranasal | 80 | [2] |
| 7, 14, or 21 days pre-infection (2 doses, 24h apart) | 2.5 | Intranasal | 90-100 | [2][11] |
| Therapeutic | ||||
| 8 hours post-infection | 5 | Intranasal | 90-100 | [2][11] |
| 16, 24, 32, 48, or 72 hours post-infection | 5 | Intranasal | Not protective | [11] |
In Vivo Efficacy of Poly(I:C) in a Lethal SARS-CoV-2 Mouse Model
| Treatment Time (post-infection) | Viral Titer Reduction (Lungs) | Survival Rate (%) | Reference |
| 0 hours | Significant | 83 | [14] |
| 6 hours | Significant | 83 | [14] |
| 12 hours | Significant | 67 | [14] |
In Vitro Cytokine Induction by this compound in Human Dendritic Cells
| Cytokine | Effect | Reference |
| IL-6 | Enhanced Expression | [12] |
| IL-10 | Enhanced Expression | [12] |
| IL-12p40 | Enhanced Expression | [12] |
| TNF-α | Enhanced Expression | [12] |
Experimental Protocols
In Vitro Stimulation of Human Dendritic Cells
This protocol describes the stimulation of human dermal dendritic cells (DDCs) with this compound to assess cytokine production and activation.
Materials:
-
This compound (Poly-ICLC)
-
Isolated human CD14+ DDCs
-
Complete RPMI 1640 medium
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., IL-6, IL-12, TNF-α)
Procedure:
-
Seed CD14+ DDCs at a density of approximately 2 x 10^4 cells per well in a 96-well plate in a final volume of 250 µl of complete RPMI 1640 medium.[12]
-
Prepare a stock solution of this compound and dilute it in complete medium to the desired final concentration. A concentration of 10 µg/ml is a common starting point.[12]
-
Add the diluted this compound to the wells containing the DDCs. Include an unstimulated control group (medium only).
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant for cytokine analysis by ELISA.
In Vivo Murine Model of Viral Infection
This protocol provides a general framework for evaluating the prophylactic or therapeutic efficacy of this compound in a mouse model of viral infection.
Materials:
-
This compound (Poly-ICLC)
-
Appropriate mouse strain (e.g., BALB/c)
-
Virus stock of interest (e.g., SARS-CoV, Influenza)
-
Sterile saline for dilution
-
Intranasal or intraperitoneal administration equipment
Procedure (Prophylactic Model):
-
Dilute this compound in sterile saline to the desired concentration. Doses can range from 0.25 to 5 mg/kg.[2]
-
Administer this compound to mice via the desired route (e.g., intranasal, intraperitoneal) at a specific time point before infection (e.g., 24 hours, 7 days).[2][11]
-
Include a control group receiving only the vehicle (sterile saline).
-
At the designated time, challenge the mice with a lethal dose of the virus.
-
Monitor the mice daily for survival, weight loss, and other clinical signs of disease for at least 14 days.[11]
-
At specific time points post-infection, tissues (e.g., lungs) can be harvested to determine viral titers.
Procedure (Therapeutic Model):
-
Infect mice with a lethal dose of the virus.
-
At a specific time point post-infection (e.g., 8 hours), administer this compound at the desired dose and route.[2][11]
-
Include a control group receiving the vehicle.
-
Monitor the mice as described in the prophylactic model.
Cytokine Quantification by ELISA
This is a general protocol for a sandwich ELISA to measure cytokine levels in cell culture supernatants.
Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add an enzyme-conjugated streptavidin (e.g., HRP).
-
Wash the plate and add a substrate solution to develop a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Assessment of NK Cell Activation by Flow Cytometry
This protocol outlines the steps to assess the activation of Natural Killer (NK) cells following this compound treatment.
Procedure:
-
Following in vivo treatment or in vitro stimulation with this compound, isolate splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Stain the cells with a panel of fluorescently labeled antibodies against surface markers to identify NK cells (e.g., CD3-, NK1.1+ or CD56+) and activation markers (e.g., CD69, CD107a).
-
For intracellular cytokine staining (e.g., IFN-γ), treat the cells with a protein transport inhibitor (e.g., Brefeldin A) during the last few hours of stimulation.
-
Fix and permeabilize the cells before staining for intracellular targets.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage of activated NK cells and the expression levels of activation markers.
References
- 1. Flow cytometry-based ex vivo murine NK cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Adjuvant Combinations Stimulate Potent B-Cell Responses In Vitro by Activating Dermal Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. TRIF-dependent signaling and its role in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Adjuvant Combinations Stimulate Potent B-Cell Responses In Vitro by Activating Dermal Dendritic Cells | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Dose-Response Studies of Hiltonol in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response effects of Hiltonol (Poly-ICLC), a synthetic double-stranded RNA (dsRNA) viral mimic, in various human cell lines. This compound is a potent immunomodulator that activates innate and adaptive immune responses, primarily through Toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5).[1][2] Understanding its dose-dependent effects is critical for preclinical and clinical development as an antiviral, vaccine adjuvant, and immuno-oncology agent.
Data Presentation: Quantitative Effects of this compound
Cell Viability in Non-Small Cell Lung Cancer (NSCLC) Lines
A key study investigated the dose-response of this compound in four human NSCLC cell lines: A549, H292, H1299, and H358. The optimal dose for reducing cell viability was found to be in the lower range of the tested concentrations.[1]
| Cell Line | This compound Concentration (µg/mL) | % Reduction in Cell Viability (72h) | Assay Used |
| A549 | 10 | Not Specified | MTT, CTB |
| 20 | Up to 55% | MTT, CTB | |
| 50 | Less effective than 10-20 µg/mL | MTT, CTB | |
| 100 | Less effective than 10-20 µg/mL | MTT, CTB | |
| H292 | 10 | Not Specified | MTT, CTB |
| 20 | Up to 55% | MTT, CTB | |
| 50 | Less effective than 10-20 µg/mL | MTT, CTB | |
| 100 | Less effective than 10-20 µg/mL | MTT, CTB | |
| H1299 | 10 | Not Specified | MTT, CTB |
| 20 | Up to 55% | MTT, CTB | |
| 50 | Less effective than 10-20 µg/mL | MTT, CTB | |
| 100 | Less effective than 10-20 µg/mL | MTT, CTB | |
| H358 | 10 | Not Specified | MTT, CTB |
| 20 | Up to 55% | MTT, CTB | |
| 50 | Less effective than 10-20 µg/mL | MTT, CTB | |
| 100 | Less effective than 10-20 µg/mL | MTT, CTB |
Data summarized from a study on the effects of this compound on NSCLC cell lines. The study noted that lower doses of 10–20 μg/mL were more effective in reducing cell viability, particularly in the highly invasive H358 and H292 cell lines.[1]
Cytokine Modulation in NSCLC Cell Lines
The same study also demonstrated a dose-dependent effect of this compound on cytokine production, which varied depending on the cell line's endogenous TLR3 expression.
| Cell Line | Endogenous TLR3 Level | This compound Effect on Pro-inflammatory Cytokines (GRO, MCP-1, IL-8, IL-6) | This compound Effect on Anti-tumor Cytokine (IL-24) |
| A549 | Low | Increased | Increased |
| H292 | Low | Increased | Increased |
| H1299 | Medium-to-High | Decreased | Not Specified |
| H358 | Medium-to-High | Decreased | Not Specified |
This differential response highlights the importance of the cellular context in determining the outcome of this compound treatment.[1]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, a dsRNA mimic, activates intracellular and endosomal receptors, primarily TLR3 and MDA5, to initiate a signaling cascade that results in the production of type I interferons and other cytokines. This leads to the activation of anti-tumor and anti-viral responses.[1][2]
Caption: this compound activates TLR3 and MDA5, leading to interferon production and apoptosis.
Experimental Workflow: Dose-Response Study
A typical workflow for assessing the dose-response of this compound in a human cell line involves cell culture, treatment with a range of this compound concentrations, and subsequent analysis of cell viability and other endpoints like cytokine production.
Caption: Workflow for a this compound dose-response study.
Experimental Protocols
The following are generalized protocols for key experiments in a this compound dose-response study. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
Protocol 1: Determination of this compound's Effect on Cell Viability using MTT Assay
This protocol outlines the steps for determining the dose-response curve of this compound in adherent human cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
This compound (Poly-ICLC)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound in complete medium to achieve the desired concentration range (e.g., 0.1, 1, 10, 20, 50, 100 µg/mL).
-
Include a vehicle-only control and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Protocol 2: Cytokine Profiling of this compound-Treated Cells using ELISA
This protocol describes the measurement of a specific cytokine (e.g., IL-6, IL-24, TNF-α) secreted by human cell lines in response to this compound treatment using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
This compound (Poly-ICLC)
-
24- or 48-well cell culture plates
-
ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 24- or 48-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound as described in Protocol 1.
-
-
Supernatant Collection:
-
At the end of the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Transfer the clear supernatant to a new tube and store at -80°C until analysis.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction.
-
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance readings of the known cytokine standards.
-
Determine the concentration of the cytokine in each sample by interpolating its absorbance value on the standard curve.
-
Plot the cytokine concentration against the this compound concentration to visualize the dose-response relationship.
-
Note: For the simultaneous measurement of multiple cytokines, a multiplex immunoassay (e.g., Luminex-based assay) can be employed, following the manufacturer's protocol.
References
Application Notes and Protocols for Evaluating Immune Response to Hiltonol Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hiltonol (Poly-ICLC) is a synthetic analog of double-stranded RNA (dsRNA) and a potent immunological adjuvant that activates the immune system primarily through Toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5).[1] As a viral mimic, this compound triggers a robust innate and adaptive immune response, making it a promising candidate for vaccine adjuvants and cancer immunotherapy.[1] These application notes provide detailed methodologies for evaluating the diverse immune responses elicited by this compound.
Mechanism of Action: TLR3 Signaling
This compound, a stabilized form of polyinosinic:polycytidylic acid (poly I:C), is recognized by TLR3 on the endosomal membrane of immune cells such as dendritic cells (DCs). This recognition event initiates a signaling cascade mediated by the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). The TRIF-dependent pathway ultimately leads to the activation of transcription factors IRF3 and NF-κB, which drive the expression of type I interferons (IFN-α/β), pro-inflammatory cytokines, and chemokines.[2][3][4]
I. Evaluation of Innate Immune Responses
The initial response to this compound involves the activation of innate immune cells, leading to the production of a variety of soluble factors and the upregulation of cell surface markers.
A. Cytokine and Chemokine Profiling
A key indicator of this compound's activity is the induction of a wide range of cytokines and chemokines. These can be quantified from plasma, serum, or cell culture supernatants.
1. Multiplex Bead Array
This high-throughput method allows for the simultaneous measurement of multiple analytes in a small sample volume.
Experimental Protocol:
-
Sample Collection and Preparation:
-
Collect peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs (1 x 10^6 cells/mL) in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Stimulate cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or a negative control (medium alone) for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatant by centrifugation and store at -80°C until analysis.
-
-
Multiplex Assay Procedure (using a commercial kit):
-
Prepare the antibody-coupled beads by vortexing and sonicating.
-
Create a standard curve using the provided cytokine standards.
-
Add the mixed antibody-coupled beads to a 96-well filter plate.
-
Wash the beads with assay buffer.
-
Add samples and standards to the wells and incubate for 2 hours at room temperature on a plate shaker.
-
Wash the beads, then add the detection antibody cocktail and incubate for 1 hour.
-
Wash the beads, then add streptavidin-phycoerythrin (SAPE) and incubate for 30 minutes.
-
Wash the beads and resuspend in sheath fluid.
-
Acquire data on a Luminex-based instrument.
-
Data Presentation:
| Cytokine/Chemokine | Control (pg/mL) | This compound (1 µg/mL) (pg/mL) | This compound (10 µg/mL) (pg/mL) |
| IFN-α | < 10 | 500 - 1500 | 2000 - 5000 |
| IFN-γ | < 5 | 100 - 500 | 500 - 2000 |
| TNF-α | < 10 | 200 - 800 | 1000 - 3000 |
| IL-6 | < 20 | 1000 - 5000 | 5000 - 15000 |
| IL-12p70 | < 2 | 50 - 200 | 200 - 800 |
| CXCL10 (IP-10) | < 100 | 5000 - 15000 | 20000 - 50000 |
| CCL5 (RANTES) | < 500 | 2000 - 8000 | 10000 - 30000 |
Table 1: Representative data for this compound-induced cytokine and chemokine production by human PBMCs as measured by multiplex bead array. Actual values can vary based on donor and experimental conditions.
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a standard method for quantifying a single cytokine or chemokine with high sensitivity.
Experimental Protocol:
-
Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add prepared standards and samples (cell culture supernatants or diluted plasma) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.
B. Dendritic Cell Activation
This compound is a potent activator of dendritic cells (DCs), which are key antigen-presenting cells that bridge innate and adaptive immunity. DC activation can be assessed by flow cytometry.
Experimental Protocol:
-
Cell Stimulation: Isolate and culture human monocyte-derived DCs (mo-DCs) or murine bone marrow-derived DCs (BMDCs). Stimulate the cells with this compound (e.g., 10 µg/mL) for 24 hours.
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with a viability dye to exclude dead cells.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against DC lineage and activation markers for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and acquire data on a flow cytometer.
-
Gate on the live, single DC population (e.g., CD11c+) and analyze the expression of activation markers.
-
Data Presentation:
| Marker | Function | Expected Change with this compound |
| CD80 | Co-stimulatory molecule | Upregulation |
| CD86 | Co-stimulatory molecule | Upregulation |
| CD40 | Co-stimulatory molecule | Upregulation |
| MHC Class II | Antigen presentation | Upregulation |
| CCR7 | Lymph node homing receptor | Upregulation |
Table 2: Key surface markers for assessing dendritic cell activation by flow cytometry.
References
Hiltonol: A Versatile Tool for Interrogating Innate Immune Pathways
Application Notes & Protocols
Introduction
Hiltonol® (Poly-ICLC) is a clinical-grade synthetic, stabilized double-stranded RNA (dsRNA) composed of polyinosinic-polycytidylic acid (poly I:C) complexed with poly-L-lysine and carboxymethylcellulose.[1] This stabilization protects the dsRNA from degradation by RNases, prolonging its biological activity.[1] this compound serves as a potent viral mimic, acting as a pathogen-associated molecular pattern (PAMP) to reliably activate the innate immune system.[1][2] Its ability to trigger a broad spectrum of immune responses makes it an invaluable tool for researchers, scientists, and drug development professionals studying host defense mechanisms, vaccine adjuvancy, and cancer immunotherapy.[1][3]
Mechanism of Action: Activating Innate Sensors
This compound's primary mechanism of action involves the engagement of specific pattern recognition receptors (PRRs) that detect viral nucleic acids. It is recognized by both the endosomal Toll-like receptor 3 (TLR3) and the cytoplasmic RNA helicase, melanoma differentiation-associated protein 5 (MDA5).[1][3] This dual recognition triggers distinct but converging signaling cascades.
-
TLR3 Pathway : Upon binding this compound in the endosome, TLR3 recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This leads to the activation of transcription factors IRF3 (Interferon Regulatory Factor 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which drive the production of Type I interferons (IFN-α/β) and pro-inflammatory cytokines, respectively.[4]
-
MDA5 Pathway : In the cytoplasm, MDA5 recognizes the long dsRNA structure of this compound. This activates the mitochondrial antiviral-signaling protein (MAVS), which also leads to the activation of IRF3 and NF-κB, further amplifying the production of Type I IFNs and other inflammatory mediators.[1][3]
The culmination of these pathways is a robust inflammatory response characterized by the secretion of a "natural mix" of interferons, cytokines, and chemokines, which bridges the innate and adaptive immune systems.[2][5]
Caption: this compound activates TLR3 and MDA5 signaling pathways.
Applications in Innate Immunity Research
This compound is a versatile reagent for a wide range of applications aimed at understanding and manipulating innate immunity.
-
Studying PRR Signaling : As a specific ligand for TLR3 and MDA5, it is ideal for dissecting the downstream consequences of activating these pathways.
-
Dendritic Cell (DC) Activation : this compound is a potent activator of DCs, inducing their maturation, upregulation of co-stimulatory molecules (e.g., CD80, CD86), and production of cytokines like IL-12 and Type I IFNs, which are critical for priming T-cell responses.[6]
-
Natural Killer (NK) Cell Activation : It promotes the induction and activation of NK cells, a key component of the early anti-viral and anti-tumor response.[3]
-
Cytokine and Chemokine Profiling : The broad cytokine response induced by this compound allows for the study of complex cytokine networks and their role in inflammation and immunity.[7]
-
In Situ Vaccination Models : In preclinical and clinical oncology research, direct injection of this compound into tumors can create a pro-inflammatory microenvironment, turning a "cold" tumor "hot" and inducing a systemic anti-tumor immune response.
-
Vaccine Adjuvant Development : this compound provides the "danger signal" necessary to elicit robust and durable adaptive immune responses to co-administered antigens.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature regarding this compound's activity.
Table 1: Example In Vitro and In Vivo Dosages
| Application | Model System | This compound Dosage | Outcome | Reference |
|---|---|---|---|---|
| In Vitro Cytotoxicity | Human NSCLC cell lines | 20 µg/mL | Optimal dose for suppressing cancer cell viability. | [7] |
| In Vivo Immune Activation | HIV-infected patients (cART-treated) | 1.4 mg (subcutaneous) | Transient upregulation of innate immune pathways, increased circulating IP-10. | [6] |
| In Vivo Anti-tumor Therapy | Advanced solid tumors | 1 mg (intratumoral) | Induction of tumor inflammation and necrosis. | [2] |
| In Vivo Antiviral Prophylaxis | BALB/c mice (SARS-CoV model) | 2.5 mg/kg (intranasal) | Complete protection against death. | [8][9] |
| In Vivo Antiviral Therapy | BALB/c mice (SARS-CoV model) | 5 mg/kg/day (intranasal) | 100% survival when given up to 8h post-infection. |[8][9] |
Table 2: Modulation of Cytokine Production in Human NSCLC Cell Lines
| Cytokine | A549 Cells | H292 Cells | H1299 Cells | H358 Cells | Reference |
|---|---|---|---|---|---|
| GRO (CXCL1) | Increased | Increased | Reduced | Reduced | [7] |
| MCP-1 (CCL2) | Increased | Increased | Reduced | Increased | [7] |
| IL-8 (CXCL8) | Increased | Increased | Reduced | Reduced | [7] |
| IL-6 | Increased | Increased | Reduced | Reduced | [7] |
| IL-24 | Increased | Increased | No significant change | No significant change |[7] |
Experimental Protocols
The following are generalized protocols for common experiments using this compound. Researchers should optimize concentrations, incubation times, and cell numbers for their specific model system.
Caption: General experimental workflow for studying this compound's effects.
Protocol 1: In Vitro Stimulation of Immune Cells for Cytokine Profiling
Objective: To measure the production of cytokines and chemokines by immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) following stimulation with this compound.
Materials and Reagents:
-
This compound (Poly-ICLC)
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Cytokine detection assay kit (e.g., ELISA or multiplex bead array)
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash cells twice with PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Cell Seeding: Adjust the cell concentration to 1 x 10⁶ cells/mL. Seed 200 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Stimulation: Prepare a working solution of this compound in complete RPMI-1640. Add the desired final concentration of this compound to the appropriate wells. Recommended starting concentrations range from 1 to 20 µg/mL.[7] Include an unstimulated control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Incubation times can vary depending on the target cytokine, typically ranging from 6 to 48 hours. A 24-hour time point is a common starting point.[6]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis: Store supernatants at -80°C or analyze them immediately for cytokine concentrations using an ELISA or a multiplex bead-based assay according to the manufacturer's instructions.[10]
Protocol 2: Flow Cytometry Analysis of Dendritic Cell Maturation
Objective: To assess the activation and maturation of dendritic cells (DCs) after this compound stimulation by measuring the expression of cell surface markers.
Materials and Reagents:
-
This compound (Poly-ICLC)
-
Immature DCs (e.g., monocyte-derived DCs)
-
Complete cell culture medium
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently conjugated antibodies (e.g., anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86, anti-CD83)
-
Viability dye (e.g., 7-AAD or similar)
Procedure:
-
Cell Culture and Stimulation: Culture immature DCs in a 24-well plate at a density of 5 x 10⁵ cells/mL. Stimulate the cells with this compound (e.g., 10 µg/mL) for 24-48 hours. Include an unstimulated control.
-
Cell Harvesting: Gently harvest the DCs by pipetting and transfer them to FACS tubes. Wash the cells once with cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of FACS buffer. b. Add the viability dye according to the manufacturer's protocol. c. Add the cocktail of fluorescently conjugated antibodies for surface markers. d. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Gate on the live, single-cell population, and then on the DC population (e.g., CD11c+). Analyze the expression levels (Mean Fluorescence Intensity or MFI) and percentage of positive cells for maturation markers (CD80, CD86, CD83, HLA-DR) in the stimulated versus unstimulated samples.[11][12]
Protocol 3: Gene Expression Analysis by RT-qPCR
Objective: To quantify the change in expression of key innate immunity genes (e.g., IFNB1, CXCL10, OAS1) in response to this compound.
Materials and Reagents:
-
This compound (Poly-ICLC)
-
Target cells (e.g., A549 lung epithelial cells, PBMCs)
-
6-well cell culture plates
-
RNA lysis buffer (e.g., TRIzol)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Cell Stimulation: Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight. Stimulate with this compound (e.g., 10 µg/mL) for a desired time course (e.g., 0, 2, 4, 8, 24 hours).
-
RNA Extraction: At each time point, wash cells with PBS and lyse them directly in the well using RNA lysis buffer. Purify total RNA using an RNA extraction kit according to the manufacturer's protocol. Quantify RNA and assess its purity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for a gene of interest, and diluted cDNA. b. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes using the Delta-Delta Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the untreated (0 hour) control.[13]
Caption: this compound bridges innate and adaptive immunity.
References
- 1. This compound (Poly-ICLC) [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SCIENCE — Oncovir [oncovir.com]
- 4. What TLR3 agonists are in clinical trials currently? [synapse.patsnap.com]
- 5. Activating the Natural Host Defense this compound (Poly-ICLC) and Malignant Brain Tumors | www.inknowvation.com [inknowvation.com]
- 6. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prophylactic and therapeutic intranasal administration with an immunomodulator, this compound® (Poly IC:LC), in a lethal SARS-CoV-infected BALB/c mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How does flow cytometry help analyze immune cell populations? [synapse.patsnap.com]
- 13. Gene Expression Analysis before and after Treatment with Adalimumab in Patients with Ankylosing Spondylitis Identifies Molecular Pathways Associated with Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hiltonol (Poly-ICLC) in Cancer Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hiltonol, a clinical-grade stabilized formulation of polyinosinic-polycytidylic acid (poly-ICLC), is a potent immunomodulatory agent actively being investigated as a critical component in the development of therapeutic cancer vaccines.[1] As a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections, this compound effectively mimics a natural "danger signal" to the immune system.[2][3] This activity makes it a powerful adjuvant, capable of enhancing the body's immune response to tumor antigens.[1][4] These application notes provide a comprehensive overview of this compound's mechanism of action, summarize key quantitative data from clinical studies, and offer detailed protocols for its use in cancer vaccine research.
This compound is comprised of poly-inosinic and poly-cytidylic acid stabilized with poly-L-lysine and carboxymethylcellulose.[1] This formulation protects the dsRNA from enzymatic degradation, ensuring its potent immune-activating effects.[5] Its primary mechanism of action involves the activation of Toll-like receptor 3 (TLR3) and the cytoplasmic helicase MDA5, which are key pattern recognition receptors in the innate immune system.[1][4] This dual activation triggers a cascade of downstream signaling events, leading to the production of type I interferons, pro-inflammatory cytokines, and chemokines.[6][7] This orchestrated immune response promotes the maturation and activation of dendritic cells (DCs), enhances natural killer (NK) cell cytotoxicity, and ultimately fosters the development of a robust and durable tumor-specific T-cell response.[1][3]
Mechanism of Action: TLR3 and MDA5 Signaling
This compound's immunomodulatory effects are primarily mediated through the activation of the TLR3 and MDA5 signaling pathways.
-
TLR3 Signaling: Upon recognition of dsRNA in the endosome, TLR3 dimerizes and recruits the adaptor protein TRIF.[7][8] This initiates a signaling cascade that leads to the activation of transcription factors NF-κB and IRF3. NF-κB activation drives the expression of pro-inflammatory cytokines such as TNF-α and IL-6, while IRF3 activation leads to the production of type I interferons (IFN-α/β).[6]
-
MDA5 Signaling: In the cytoplasm, this compound is recognized by the RIG-I-like receptor MDA5.[1] This interaction also leads to the activation of IRF3 and NF-κB, further amplifying the production of type I interferons and other inflammatory mediators.
The synergistic activation of both pathways results in a potent, localized inflammatory environment that is conducive to the initiation of a powerful anti-tumor immune response.
Figure 1: Simplified this compound signaling pathway via TLR3 and MDA5.
Data from Clinical Applications
This compound has been evaluated in numerous clinical trials as a vaccine adjuvant and a standalone immunotherapeutic agent across a variety of cancer types. The following tables summarize key quantitative data from selected studies.
| Table 1: this compound Dosage and Administration in Clinical Trials | |||
| Cancer Type | Clinical Trial Identifier | Dosage | Route of Administration |
| Malignant Pleural Mesothelioma | NCT04345705 | Not specified | Intratumoral (IT)[9] |
| Prostate Cancer | NCT03262103 | Dose escalation | Intratumoral (IT) and Intramuscular (IM)[10] |
| Prostate Cancer | Phase II | Not specified | Intramuscular (IM) and Intratumoral (IT)[11] |
| Advanced Solid Tumors | Phase I/II | 0.25 mg | Intratumoral (IT)[12] |
| Head and Neck, Melanoma | NCT02423863 | 1 mg | Intratumoral (IT) and Intramuscular (IM)[2][3] |
| Non-Small Cell Lung Cancer (NSCLC) | Preclinical | 20 µg/mL | In vitro[13][14] |
| Advanced Cancer | Phase I | 0.25 mg | Intratumoral (IT)[15][16] |
| Table 2: Immunological and Clinical Responses to this compound-Based Therapies | |||
| Cancer Type | Key Findings | Immune Response | Clinical Outcome |
| Head and Neck, Melanoma | Increased CD4, CD8, PD-1, and PD-L1 in tumor. Upregulation of genes for chemokine activity and T-cell activation.[3] | Enhanced T-cell infiltration and activation. | One patient with clinical benefit.[3] |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulation of pro-apoptotic Caspase-9 and Caspase-3; modulation of pro-inflammatory cytokines.[13][17] | Induction of anticancer cytokine IL-24.[13] | Reduced cancer cell viability by up to 55%.[13] |
| Ovarian Cancer | Accelerated induction of NY-ESO-1-specific antibodies and CD4+ T-cell responses; induction of persistent CD8+ T-cell responses.[18] | Enhanced humoral and cellular immunity. | Not specified. |
| Melanoma | Potent induction of IL-12 in the absence of IL-10; maintenance of high levels of CD80 and CD86 in DCs.[19] | Strong dendritic cell activation. | Not specified. |
| Ductal Carcinoma in Situ (DCIS) | 86% immune response rate with MUC1 peptide vaccine.[20] | High rate of immune response. | Safe in the first 7 patients.[20] |
| Advanced Cancer | Increased IFN-β and IFN-α mRNA in circulating PBMCs; increased serum IL-12 and IL-1β.[15][16] | Systemic innate immune activation. | Durable stable disease in some patients.[15][16] |
Experimental Protocols
The following are generalized protocols for the use of this compound in preclinical and clinical cancer vaccine research. Note: Specific concentrations, volumes, and timings should be optimized for each experimental system.
Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay
This protocol outlines the steps to assess the ability of this compound to mature monocyte-derived DCs in vitro.
Figure 2: Workflow for in vitro dendritic cell maturation assay.
Materials:
-
Ficoll-Paque
-
RosetteSep™ Human Monocyte Enrichment Cocktail or CD14 MicroBeads
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Recombinant human GM-CSF and IL-4
-
This compound (Poly-ICLC)
-
Flow cytometry antibodies (e.g., anti-CD80, CD83, CD86, HLA-DR, CCR7)
-
96-well culture plates
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Isolate Monocytes: Isolate monocytes from PBMCs using negative selection with the RosetteSep™ cocktail or positive selection with CD14 MicroBeads according to the manufacturer's instructions.
-
Differentiate Immature DCs: Culture monocytes at 1 x 10^6 cells/mL in complete RPMI medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days. Add fresh media with cytokines every 2-3 days.
-
Stimulate with this compound: Plate immature DCs in a 96-well plate at 1 x 10^5 cells/well. Add this compound at various concentrations (e.g., 1, 10, 50 µg/mL). Include a negative control (medium alone) and a positive control (e.g., LPS). Incubate for 24-48 hours.
-
Analyze DC Maturation: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (CD80, CD83, CD86, HLA-DR, CCR7). Analyze by flow cytometry. Increased expression of these markers indicates DC maturation.
Protocol 2: In Situ Cancer Vaccination in a Murine Model
This protocol describes a general procedure for testing this compound as an in situ vaccine adjuvant in a syngeneic mouse tumor model.
Figure 3: Workflow for in situ cancer vaccination in a murine model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
Appropriate mouse strain (e.g., C57BL/6 for B16-F10)
-
This compound (Poly-ICLC)
-
(Optional) Tumor-associated antigen (peptide or whole protein)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the perpendicular diameters with calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., PBS control, this compound alone, antigen alone, this compound + antigen).
-
Intratumoral Administration: Inject this compound (e.g., 10-50 µg in 50 µL PBS) directly into the tumor. If using a co-administered antigen, mix it with the this compound solution prior to injection. Repeat injections as per the study design (e.g., every 3-4 days for a total of 3 injections).
-
Intramuscular Booster (Optional): To mimic some clinical trial designs, intramuscular injections of this compound can be administered following the intratumoral injections to maintain systemic immunity.[2]
-
Efficacy and Immune Monitoring: Continue to monitor tumor growth and animal survival. At the end of the study, or at specified time points, tissues can be harvested for immunological analysis. This may include:
-
ELISpot assay: To measure antigen-specific IFN-γ production by splenocytes.
-
Flow cytometry: To analyze the phenotype and function of tumor-infiltrating lymphocytes (TILs).
-
Immunohistochemistry: To visualize immune cell infiltration into the tumor microenvironment.
-
Conclusion
This compound is a promising immunomodulator with broad applications in the development of cancer vaccines. Its ability to activate both TLR3 and MDA5 signaling pathways leads to a robust innate immune response that is critical for the subsequent development of effective anti-tumor adaptive immunity. The data from clinical trials demonstrate its potential to enhance vaccine efficacy and induce clinically meaningful responses in patients with various malignancies. The provided protocols offer a starting point for researchers to explore the utility of this compound in their own cancer vaccine development programs. Further research and well-designed clinical trials will continue to elucidate the full potential of this potent immune adjuvant.
References
- 1. SCIENCE — Oncovir [oncovir.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Poly-ICLC, a multi-functional immune modulator for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orygen.com.br [orygen.com.br]
- 6. tandfonline.com [tandfonline.com]
- 7. What TLR3 agonists are in clinical trials currently? [synapse.patsnap.com]
- 8. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Facebook [cancer.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dadun.unav.edu [dadun.unav.edu]
- 16. Combined immunotherapy encompassing intratumoral poly-ICLC, dendritic-cell vaccination and radiotherapy in advanced cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ascopubs.org [ascopubs.org]
- 20. This compound (poly-ICLC) News - LARVOL Sigma [sigma.larvol.com]
Application Notes and Protocols for Intranasal Delivery of Hiltonol in Respiratory Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hiltonol (Poly-ICLC) is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. As a potent immunomodulator, this compound activates the innate immune system, primarily through Toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5).[1] This activation triggers a cascade of downstream signaling, leading to the production of type I interferons and other pro-inflammatory cytokines, which establish a robust antiviral state in the host.[2][3] Intranasal delivery of this compound offers a targeted approach to the respiratory tract, the primary site of infection for many respiratory viruses. This non-invasive route of administration has shown significant promise in preclinical models for both prophylactic and therapeutic applications against various respiratory pathogens, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and influenza A virus.[2][4] Furthermore, this compound is being explored as a potent adjuvant for intranasal vaccines, capable of enhancing mucosal and systemic immune responses.[5]
These application notes provide a comprehensive overview of the use of intranasal this compound in respiratory virus research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action: TLR3 Signaling Pathway
This compound, as a dsRNA analog, is recognized by TLR3 on the endosomal membrane and MDA5 in the cytoplasm of various cells, including epithelial cells and antigen-presenting cells in the respiratory tract.[1][6] This recognition initiates a signaling cascade that converges on the activation of transcription factors IRF3 and NF-κB. These transcription factors then translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other inflammatory cytokines. The secreted interferons act in an autocrine and paracrine manner, binding to their receptors on neighboring cells and inducing the expression of hundreds of interferon-stimulated genes (ISGs). These ISGs encode antiviral effector proteins that inhibit viral replication at various stages, thereby creating a potent antiviral state in the host.
Caption: this compound signaling pathway via TLR3 and MDA5.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the intranasal administration of this compound for respiratory virus infections in mouse models.
Prophylactic Efficacy of Intranasal this compound against SARS-CoV
| Dosage (mg/kg/day) | Treatment Schedule | Challenge Virus | Survival Rate (%) | Key Findings |
| 5, 1, 0.5, or 0.25 | 24 hours prior to challenge | Mouse-adapted SARS-CoV | Significant survival benefit | Dose-dependent protection observed.[2] |
| 2.5 | 7, 14, and 21 days before virus exposure (second dose 24h later) | Mouse-adapted SARS-CoV | 100% | Completely protective against death; significant reduction in lung hemorrhage, lung weight, and lung virus titers.[1][2] |
| 0.75 | 7, 14, and 21 days before virus exposure (second dose 24h later) | Mouse-adapted SARS-CoV | Protective, but less so at 21 days prior | Demonstrates long-lasting prophylactic effect.[1] |
Therapeutic Efficacy of Intranasal this compound against SARS-CoV
| Dosage (mg/kg/day) | Treatment Schedule (post-infection) | Challenge Virus | Survival Rate (%) | Key Findings |
| 5 | 8 hours | Mouse-adapted SARS-CoV | 100% | Highly effective when administered early after infection.[2] |
| 5 | 16, 24, 48, or 72 hours | Mouse-adapted SARS-CoV | No significant protection | Highlights the importance of early therapeutic intervention. |
Intranasal this compound as a Vaccine Adjuvant for SARS-CoV S Protein Vaccine
| this compound Dosage (µ g/mouse ) | Vaccine Dosage (µ g/mouse ) | Administration | Challenge Timing | Survival Rate (%) | Key Findings | | :--- | :--- | :--- | :--- | :--- | | 10 | 0.3, 1, 5 | Simultaneous intranasal | 3 days post-immunization | 100% | this compound provides immediate protection, allowing time for the adaptive immune response to develop.[7] | | 1 | 5 | Simultaneous intranasal | 3 days post-immunization | 60% | Demonstrates a dose-dependent adjuvant effect.[7] | | 10 | - (this compound alone) | Intranasal | 3 days post-treatment | 100% | Confirms the independent prophylactic efficacy of this compound.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the intranasal delivery of this compound in a mouse model of respiratory virus infection.
Experimental Workflow
Caption: General experimental workflow for intranasal this compound studies.
Protocol 1: Prophylactic Intranasal this compound Administration in a Mouse Model of SARS-CoV Infection
Materials:
-
This compound (Poly-ICLC)
-
Sterile, nuclease-free phosphate-buffered saline (PBS)
-
BALB/c mice (female, specific age as per study design, e.g., 8-10 weeks)
-
Mouse-adapted SARS-CoV (e.g., MA15 strain)
-
Anesthesia (e.g., isoflurane)
-
Calibrated micropipettes and sterile, nuclease-free tips
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment to allow for acclimatization.
-
This compound Preparation: On the day of administration, dilute this compound to the desired concentration in sterile, nuclease-free PBS.
-
Anesthesia: Lightly anesthetize the mice using isoflurane.
-
Intranasal Administration:
-
Hold the anesthetized mouse in a supine position.
-
Using a calibrated micropipette, gently dispense a small volume (e.g., 25-50 µL total, administered in smaller droplets to each nostril) of the this compound solution or PBS (for the control group) into the nares.
-
Allow the mouse to inhale the solution naturally. Avoid rapid administration to prevent fluid from entering the lungs directly.
-
-
Recovery: Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia.
-
Virus Challenge: At the designated time point post-Hiltonol administration (e.g., 24 hours, 7 days), lightly anesthetize the mice and intranasally challenge them with a lethal dose of mouse-adapted SARS-CoV in a small volume (e.g., 25-50 µL).
-
Post-Challenge Monitoring:
-
Monitor the mice daily for a specified period (e.g., 14-21 days) for signs of illness, including weight loss, ruffled fur, and lethargy.
-
Record survival data.
-
-
Endpoint Analysis (for mechanistic studies):
-
At specific time points post-infection, euthanize a subset of mice.
-
Collect lungs for viral titer analysis (e.g., plaque assay or RT-qPCR) and histopathological examination (e.g., scoring of lung hemorrhage).
-
Collect bronchoalveolar lavage (BAL) fluid or serum for cytokine and chemokine analysis (e.g., ELISA or multiplex assay).
-
Protocol 2: Therapeutic Intranasal this compound Administration in a Mouse Model of Influenza A Virus Infection
Materials:
-
This compound (Poly-ICLC)
-
Sterile, nuclease-free PBS
-
C57BL/6 mice (or other appropriate strain)
-
Influenza A virus (e.g., PR8 strain)
-
Anesthesia (e.g., isoflurane)
-
Calibrated micropipettes and sterile, nuclease-free tips
Procedure:
-
Animal Acclimatization and Virus Challenge:
-
Acclimatize mice as described in Protocol 1.
-
Lightly anesthetize the mice and intranasally infect them with a sublethal or lethal dose of influenza A virus.
-
-
This compound Preparation: Prepare this compound solution as described in Protocol 1.
-
Therapeutic Intranasal Administration:
-
At a specified time point post-infection (e.g., 8 hours), lightly anesthetize the infected mice.
-
Administer the this compound solution or PBS intranasally as described in Protocol 1.
-
-
Post-Treatment Monitoring:
-
Monitor the mice daily for weight loss, clinical signs of illness, and survival.
-
-
Endpoint Analysis:
-
At various time points post-treatment, euthanize subsets of mice.
-
Collect lungs to determine viral titers and for histopathology.
-
Collect BAL fluid to analyze immune cell infiltration (e.g., by flow cytometry) and cytokine levels.
-
Conclusion
Intranasal delivery of this compound represents a promising strategy for combating respiratory viral infections. Its ability to induce a rapid and broad-spectrum antiviral state makes it a valuable tool for both prophylactic and early therapeutic interventions. Furthermore, its potent adjuvant properties can significantly enhance the efficacy of intranasal vaccines. The protocols and data presented here provide a foundation for researchers to design and conduct further investigations into the utility of this compound for a wide range of respiratory viruses. Careful consideration of dosage, timing of administration, and the specific viral pathogen are crucial for optimizing the protective and therapeutic effects of this potent immunomodulator.
References
- 1. Prophylactic and therapeutic intranasal administration with an immunomodulator, this compound® (Poly IC:LC), in a lethal SARS-CoV-infected BALB/c mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prophylactic and therapeutic intranasal administration with an immunomodulator, this compound® (Poly IC:LC), in a lethal SARS-CoV-infected BALB/c mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a broadly active influenza intranasal vaccine adjuvanted with self-assembled particles composed of mastoparan-7 and CpG [frontiersin.org]
- 4. Intranasal Treatment with Poly(I·C) Protects Aged Mice from Lethal Respiratory Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Effects of the Addition of this compound® (Poly-ICLC) to a SARS-CoV S Protein Vaccine in Lethal SARS-CoV Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Combining Hiltonol® (Poly-ICLC) with Chemotherapy for Enhanced Anti-Tumor Efficacy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The combination of immunotherapy with conventional chemotherapy is a promising strategy to enhance anti-tumor responses. Chemotherapy can induce immunogenic cell death (ICD) in cancer cells, releasing tumor-associated antigens and damage-associated molecular patterns (DAMPs). This process creates a pro-inflammatory tumor microenvironment. Hiltonol® (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic that acts as a potent agonist for Toll-like Receptor 3 (TLR3) and the cytosolic helicase MDA5.[1] Activation of these pathways initiates a robust innate immune response, characterized by the production of Type I interferons (IFNs), pro-inflammatory cytokines, and the activation of dendritic cells (DCs) and natural killer (NK) cells.[1][2]
By combining this compound® with chemotherapy, a synergistic effect can be achieved. Chemotherapy increases the availability of tumor antigens, while this compound® provides a powerful adjuvant effect, promoting the maturation of antigen-presenting cells and driving a robust, tumor-specific T-cell response. These application notes provide an overview of preclinical data and detailed protocols for studying the combination of this compound® with standard chemotherapeutic agents in murine cancer models.
Mechanism of Action: Synergy of this compound® and Chemotherapy
The combination of this compound® and chemotherapy leverages two distinct but complementary anti-cancer mechanisms. Chemotherapy directly kills tumor cells and can induce ICD, leading to the release of tumor antigens. This compound® then acts as a danger signal to activate and mature dendritic cells, which are critical for processing these antigens and priming a tumor-specific adaptive immune response.
This compound® (Poly-ICLC) Signaling Pathway
This compound® is recognized by TLR3 on the cell surface or in endosomes of immune cells, particularly dendritic cells. This binding event triggers a MYD88-independent signaling cascade via the TRIF adaptor protein, leading to the activation of transcription factors IRF3 and NF-κB. This results in the potent production of Type I IFNs and other inflammatory cytokines, which are crucial for linking the innate and adaptive immune systems.[2][3]
Synergistic Anti-Tumor Mechanism
The synergy arises from the interplay between chemotherapy-induced cell death and this compound®-driven immune activation. This converts the tumor into an in situ vaccine, where released antigens are presented in the context of a strong, adjuvant-driven immune signal.
Preclinical Data Summary
Preclinical studies have demonstrated that the combination of Poly-ICLC (this compound®) with chemotherapy can lead to superior anti-tumor effects compared to either agent alone. The data below is summarized from a study investigating the combination of paclitaxel (PTX) and Poly I:C in a human non-small cell lung cancer (NSCLC) xenograft model.[4]
| Parameter | Vehicle Control | Paclitaxel (PTX) | Poly I:C | Combination (PTX + Poly I:C) |
| Model | NCI-H292 NSCLC Xenograft (Nude Mice) | NCI-H292 NSCLC Xenograft (Nude Mice) | NCI-H292 NSCLC Xenograft (Nude Mice) | NCI-H292 NSCLC Xenograft (Nude Mice) |
| Chemotherapy | N/A | Paclitaxel | N/A | Paclitaxel |
| Chemo Dose / Route | N/A | 10 mg/kg / IP | N/A | 10 mg/kg / IP |
| This compound® (Poly I:C) | N/A | N/A | Poly I:C | Poly I:C |
| This compound® Dose / Route | N/A | N/A | 0.1 mg/kg / IP | 0.1 mg/kg / IP |
| Schedule | Weekly | Weekly | Weekly | PTX followed 24h later by Poly I:C, Weekly |
| Tumor Growth | Uninhibited | No significant effect | No significant effect | Significant Inhibition |
| Median Survival | ~25 days | ~28 days | ~27 days | ~40 days |
| Reference | [4] | [4] | [4] | [4] |
Experimental Protocols
Protocol 1: General In Vivo Combination Efficacy Study
This protocol provides a template for assessing the synergistic anti-tumor efficacy of this compound® combined with a chemotherapeutic agent in a subcutaneous murine tumor model.
Materials:
-
Tumor cells (e.g., B16F10 melanoma, LLC Lewis Lung Carcinoma, CT26 colon carcinoma)
-
6-8 week old syngeneic mice (e.g., C57BL/6 for B16F10/LLC, BALB/c for CT26)
-
This compound® (Poly-ICLC)
-
Chemotherapeutic agent (e.g., Doxorubicin (B1662922), Paclitaxel, Cisplatin)
-
Sterile PBS, syringes, needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 0.3-1 x 10⁶ tumor cells in 100 µL sterile PBS into the flank of each mouse.[5]
-
Tumor Growth and Grouping: Allow tumors to grow until they reach an average volume of 50-100 mm³. Randomly assign mice to treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: Chemotherapy alone
-
Group 3: this compound® alone
-
Group 4: Chemotherapy + this compound®
-
-
Treatment Administration:
-
Chemotherapy: Administer the chemotherapeutic agent as per established protocols. For example:
-
This compound®: Administer this compound® at a dose of 50 µ g/mouse (approximately 2.5 mg/kg) via intravenous (IV), intramuscular (IM), or intratumoral (IT) injection.[5] A typical schedule is 2-3 times per week.
-
Combination: Administer chemotherapy first. This compound® can be administered 24 hours later to allow for initial cytotoxic effects and antigen release.[4]
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³), or at the end of the study. Tumors and spleens can be harvested for further analysis (see Protocol 2).
Protocol 2: Immune Cell Analysis by Flow Cytometry
This protocol outlines the processing of tumors and spleens for the analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune responses.
Materials:
-
Harvested tumors and spleens
-
RPMI medium, FBS, PBS
-
Digestion buffer (e.g., RPMI with Collagenase IV and DNase I)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS + 2% FBS)
-
Viability dye (e.g., Zombie NIR™)
-
Fc Block (anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, CD3, CD4, CD8, CD11c, CD86, FoxP3, Granzyme B)
-
Fixation/Permeabilization buffer (for intracellular staining)
Procedure:
-
Tissue Processing (Tumor):
-
Mince the tumor into small pieces in a petri dish containing digestion buffer.[8]
-
Incubate at 37°C for 30-45 minutes with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to create a single-cell suspension.
-
Wash cells with FACS buffer and proceed to staining.
-
-
Tissue Processing (Spleen):
-
Mechanically dissociate the spleen through a 70 µm cell strainer using a syringe plunger.
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.
-
Wash cells with FACS buffer and proceed to staining.
-
-
Antibody Staining:
-
Resuspend cells in FACS buffer and perform a cell count.
-
Stain with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with Fc Block to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of surface marker antibodies for 30 minutes at 4°C.
-
Wash cells twice with FACS buffer.
-
(Optional) For intracellular targets like FoxP3 or Granzyme B, fix and permeabilize the cells using a commercial kit, then stain with intracellular antibodies.
-
Wash cells and resuspend in FACS buffer for acquisition.
-
-
Data Acquisition and Analysis: Acquire samples on a flow cytometer. Analyze the data using appropriate software to quantify immune cell populations (e.g., % of CD8+ T cells among CD45+ live cells).[8][9]
Protocol 3: Assessment of Immunogenic Cell Death (ICD) Markers
Chemotherapy efficacy in combination with immunotherapy can be enhanced if it induces ICD. This can be assessed by measuring key DAMPs.
Materials:
-
Tumor cells treated in vitro or harvested from in vivo experiments
-
Antibodies for flow cytometry: Anti-Calreticulin (CRT)
-
ATP determination kit (luciferase-based)
-
HMGB1 ELISA kit
Procedure:
-
Calreticulin (CRT) Exposure (Flow Cytometry):
-
Harvest tumor cells after treatment.
-
Without permeabilizing, stain cells with a fluorescently-conjugated anti-CRT antibody.
-
Co-stain with a viability dye to analyze only apoptotic/necrotic cells.
-
Analyze by flow cytometry to detect surface-exposed CRT.[10]
-
-
Extracellular ATP Release:
-
Collect the supernatant from treated tumor cell cultures.
-
Measure the ATP concentration in the supernatant using a bioluminescence-based ATP assay kit according to the manufacturer's instructions.[10]
-
-
HMGB1 Release (ELISA):
Conclusion
The combination of this compound® with chemotherapy represents a rational and potent approach to cancer therapy. By leveraging chemotherapy to induce immunogenic cell death and this compound® to provide robust immune adjuvancy, this strategy can convert a "cold," non-immunogenic tumor into a "hot," T-cell infiltrated microenvironment. The protocols provided here offer a framework for researchers to investigate this synergy in preclinical models, paving the way for further development of this promising therapeutic strategy.
References
- 1. A Model of Combination Therapy of Lewis Lung Carcinoma using Resection and Cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase II clinical trial of poly-ICLC with radiation for adult patients with newly diagnosed supratentorial glioblastoma: A North American Brain Tumor Consortium (NABTC01-05) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly-IC enhances the effectiveness of cancer immunotherapy by promoting T cell tumor infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoimmunotherapy with doxorubicin and caffeine combination enhanced ICD induction and T-cell infiltration in B16F10 melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worthington-biochem.com [worthington-biochem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Hiltonol-based Cancer Therapy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hiltonol (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic that functions as a potent immunomodulator.[1] It is recognized by pathogen recognition receptors such as Toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5), triggering a broad innate and adaptive immune response.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for establishing a this compound-based cancer therapy model, intended for preclinical evaluation of its anti-tumor efficacy and mechanism of action.
This compound's therapeutic potential stems from its multifaceted mechanism of action, which includes:
-
Induction of Type I Interferons and Pro-inflammatory Cytokines: Activation of TLR3 and MDA5 signaling pathways leads to the production of interferons (IFNs), tumor necrosis factor (TNF), and various interleukins, which are crucial for anti-tumor immunity.[4][5][6]
-
Activation of Immune Effector Cells: this compound activates natural killer (NK) cells, dendritic cells (DCs), and T-cells, enhancing their ability to recognize and eliminate cancer cells.[1][4]
-
Direct Pro-apoptotic Effects: this compound can directly induce apoptosis in tumor cells through the activation of dsRNA-dependent systems like protein kinase R (PKR) and 2',5'-oligoadenylate synthetase (OAS).[1][7][8]
-
Modulation of the Tumor Microenvironment: By inducing chemokine expression, this compound promotes the infiltration of cytotoxic T lymphocytes into the tumor, turning an immunologically "cold" tumor "hot".[9]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Reduction in Cell Viability | Reference |
| A549, H292, H1299, H358 | Non-Small Cell Lung Cancer | 20 µg/mL | 72 hours | Up to 55% | [8][10] |
| A549, H292, H358 | Non-Small Cell Lung Cancer | Not specified (cocktail) | Not specified | This compound+++ reduced invasion by 57%, 36%, and 76% respectively | [11] |
Preclinical and Clinical Dosing Regimens for this compound
| Cancer Model/Type | Administration Route | This compound Dose | Dosing Schedule | Reference |
| B16F10 or LLC Mouse Models | Intravenous, Intramuscular, or Intratumoral | 50 µ g/dose | Repeated 3 times, 5 days apart | [9] |
| Advanced Solid Tumors (Clinical Trial) | Intratumoral (Priming) & Intramuscular (Boosting) | 1 mg | IT: 3x/week for 2 weeks; IM: 2x/week for 6-7 weeks | [12][13] |
| Prostate Cancer (Clinical Trial) | Intratumoral & Intramuscular | 1 mg | IT: 3x/week for 2 weeks; IM: 2x/week for 4 weeks | [14] |
| Malignant Pleural Mesothelioma (Clinical Trial) | Intratumoral | Not specified | Not specified | [15] |
| Non-Small Cell Lung Cancer (Pre-clinical) | In vitro | 20 µg/mL | Not applicable | [8] |
Signaling Pathways and Experimental Workflow
This compound-Induced Immune Signaling Pathway
Caption: this compound activates TLR3 and MDA5 signaling pathways.
Experimental Workflow for Establishing a this compound-Based Cancer Therapy Model
Caption: Workflow for in vivo this compound cancer therapy model.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity
Objective: To determine the direct cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549, B16F10)
-
Complete cell culture medium
-
This compound (Poly-ICLC)
-
Phosphate Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in sterile PBS. Serially dilute the stock solution to obtain a range of working concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the desired concentration of this compound. Include a vehicle control (medium with PBS).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Cell Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Establishing a Syngeneic Mouse Model of Cancer for this compound Therapy
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6, BALB/c)
-
Syngeneic tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma)
-
Complete cell culture medium
-
This compound (Poly-ICLC)
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the selected tumor cell line and harvest cells during the exponential growth phase. Resuspend the cells in sterile PBS at a concentration of 1-5 x 10⁶ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1-5 x 10⁵ cells) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Administration:
-
Preparation: Dilute this compound in sterile PBS to the desired concentration (e.g., 50 µg in 50-100 µL for a single dose).[9]
-
Administration: Administer this compound via the desired route (intratumoral, intramuscular, or intravenous). A typical schedule involves repeated administrations every 3-5 days for a total of 3-4 doses.[9] The control group should receive vehicle (PBS) injections.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the study endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
-
Immunological Analysis (Optional):
-
Collect tumors and spleens for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
-
Collect blood for cytokine analysis.
-
Protocol 3: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the infiltration of immune cells into the tumor microenvironment following this compound treatment.
Materials:
-
Excised tumors
-
RPMI medium
-
Collagenase D, Hyaluronidase, DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
Fluorescently-conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80, CD11c)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the excised tumors and digest them in RPMI containing collagenase D, hyaluronidase, and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Antibody Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies against markers for T-cells (CD3, CD4, CD8), NK cells (NK1.1), macrophages (F4/80), and dendritic cells (CD11c).
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage and absolute number of different immune cell populations within the tumor.
-
Data Analysis: Compare the immune cell infiltration between this compound-treated and control groups.
References
- 1. SCIENCE — Oncovir [oncovir.com]
- 2. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR3 agonists: RGC100, ARNAX, and poly-IC: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating the Natural Host Defense this compound (Poly-ICLC) and Malignant Brain Tumors | www.inknowvation.com [inknowvation.com]
- 5. Targeting Poly I:C to the TLR3-independent pathway boosts effector CD8 T cell differentiation through IFNα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Therapeutic Immune Modulation Against Solid Cancers with Intratumoral Poly-ICLC: A Pilot Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Monitoring Cytokine Release Following Hiltonol® (Poly-ICLC) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hiltonol® (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic that functions as a potent immune modulator.[1][2] It is recognized by pattern recognition receptors (PRRs), primarily the endosomal Toll-like receptor 3 (TLR3) and the cytoplasmic helicase melanoma differentiation-associated protein 5 (MDA5).[1][3] Activation of these receptors triggers downstream signaling cascades, culminating in the production of a broad range of cytokines and chemokines, including type I interferons (IFNs), interleukin-6 (IL-6), IL-12, and tumor necrosis factor-alpha (TNF-α).[4][5] This robust cytokine response is central to this compound's® therapeutic potential as a vaccine adjuvant and in cancer immunotherapy, where it promotes the activation of dendritic cells (DCs), natural killer (NK) cells, and T-cells.[1][4][6]
Monitoring the cytokine release profile after this compound® treatment is crucial for understanding its immunological effects, optimizing dosing strategies, and assessing therapeutic efficacy and potential side effects like cytokine release syndrome (CRS).[7][8] These application notes provide detailed protocols for several key techniques to quantify cytokine release at both the protein and transcript level.
This compound® Signaling and Cytokine Induction
This compound® treatment mimics a viral infection, leading to the activation of innate immune signaling pathways. Upon recognition by TLR3 in the endosome and MDA5 in the cytoplasm, signaling cascades are initiated that involve the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β).[2][9] This ultimately leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF3/7 (interferon regulatory factor 3/7).[6][9] These transcription factors then drive the expression of genes encoding type I interferons and a variety of pro-inflammatory cytokines and chemokines.[5][9]
Techniques for Monitoring Cytokine Release
Several robust methods are available to monitor cytokine release following this compound® treatment. The choice of technique depends on the specific research question, desired throughput, and whether protein or mRNA levels are of interest.
Summary of Techniques:
| Technique | Analyte | Principle | Advantages | Disadvantages |
| ELISA | Secreted Protein | Enzyme-linked immunosorbent assay for single analyte quantification. | Cost-effective, high sensitivity, well-established.[10] | Low throughput (one analyte per assay).[11] |
| Multiplex Assay (Luminex) | Secreted Protein | Bead-based immunoassay for simultaneous multi-analyte quantification. | High throughput, small sample volume, wide dynamic range.[12][13] | Higher initial instrument cost, potential for cross-reactivity.[11] |
| Intracellular Cytokine Staining (ICS) & Flow Cytometry | Intracellular Protein | Antibody staining of fixed and permeabilized cells to identify cytokine-producing cell populations. | Single-cell resolution, identifies cell source of cytokines, multiplexing capability.[14] | Requires protein transport inhibitors which can affect cell viability, complex protocol. |
| Quantitative PCR (qPCR) | mRNA | Reverse transcription and real-time PCR to quantify gene expression. | High sensitivity, wide dynamic range, can detect low abundance transcripts.[15] | Measures mRNA, not protein; expression may not correlate with secretion.[16] |
| RNA-Sequencing (RNA-seq) | mRNA | High-throughput sequencing for comprehensive transcriptome analysis. | Unbiased, global view of gene expression changes, discovery of novel targets.[17] | Higher cost, complex data analysis.[17] |
Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Single Cytokine Quantification
This protocol describes a sandwich ELISA for the quantification of a specific cytokine (e.g., TNF-α, IL-6) in cell culture supernatants following this compound® stimulation.[18][19]
Materials:
-
96-well high-binding ELISA plates
-
Capture and biotinylated detection antibody pair for the cytokine of interest
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Dilute the capture antibody in a binding solution and add 100 µL to each well of the 96-well plate.[20] Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature (RT) to block non-specific binding.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard in assay diluent. Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at RT.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent. Add 100 µL to each well and incubate for 1 hour at RT.[20]
-
Washing: Repeat the wash step.
-
Enzyme Incubation: Dilute Streptavidin-HRP in assay diluent. Add 100 µL to each well and incubate for 30 minutes at RT in the dark.
-
Washing: Repeat the wash step, ensuring thorough removal of unbound enzyme.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate at RT in the dark until a color change is observed (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm on a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.[19] Use the standard curve to determine the concentration of the cytokine in the samples.[19]
Expected Cytokine Profile after this compound® Stimulation:
| Cell Type | This compound® Conc. | Incubation Time | Key Cytokines Detected | Expected Outcome |
| Human PBMCs | 1-10 µg/mL | 6-24 hours | IFN-α, TNF-α, IL-6, IL-12 | Dose-dependent increase in cytokine secretion. |
| Murine Bone Marrow-Derived DCs | 10-50 µg/mL | 12-48 hours | IFN-β, IL-6, IL-12p70, TNF-α | Significant upregulation compared to unstimulated controls. |
| Human Monocyte-Derived DCs | 1-20 µg/mL | 24 hours | Type I IFNs, IL-12, TNF-α | Maturation of DCs and potent cytokine production.[21][22] |
Protocol 2: Multiplex Bead-Based Assay (Luminex) for Cytokine Profiling
This protocol allows for the simultaneous measurement of multiple cytokines in a single small-volume sample, providing a comprehensive profile of the immune response to this compound®.[11][12]
Materials:
-
Commercially available Luminex cytokine panel kit (e.g., Human Cytokine A Premixed Magnetic Luminex® Performance Assay)[23]
-
Luminex instrument (e.g., MAGPIX®, Luminex 100/200™)
-
Hand-held magnetic plate washer or flat-bottom plate magnet
-
Cell culture supernatants from this compound®-treated and control cells
Procedure:
-
Reagent Preparation: Reconstitute standards, wash buffer, and other kit components according to the manufacturer's instructions.
-
Plate Preparation: Add the antibody-coupled magnetic beads to each well of the 96-well plate.
-
Washing: Place the plate on a magnetic separator, allow the beads to pellet, and aspirate the supernatant. Wash the beads with wash buffer as per the kit protocol.
-
Sample and Standard Incubation: Add the reconstituted standards and experimental samples to the wells. Incubate on a plate shaker at RT for the time specified by the manufacturer (typically 1-2 hours).
-
Washing: Repeat the magnetic wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well. Incubate on a plate shaker at RT for the time specified in the protocol (typically 1 hour).
-
Washing: Repeat the magnetic wash step.
-
Streptavidin-PE Incubation: Add Streptavidin-Phycoerythrin (PE) to each well. Incubate on a plate shaker at RT in the dark (typically 30 minutes).
-
Bead Resuspension and Reading: Repeat the magnetic wash step. Resuspend the beads in the provided sheath fluid or assay buffer.
-
Data Acquisition: Acquire data on the Luminex instrument. The instrument will identify each bead by its internal color code and quantify the PE signal, which is proportional to the amount of bound cytokine.
-
Data Analysis: Use the Luminex software to generate standard curves for each analyte and determine the cytokine concentrations in your samples.
Commonly Profiled Cytokines after this compound® Stimulation:
| Cytokine Panel | Typical Analytes |
| Pro-inflammatory | IL-1β, IL-6, IL-8, IL-12p70, TNF-α |
| Type I/II Interferon | IFN-α, IFN-β, IFN-γ |
| Chemokines | CCL2 (MCP-1), CCL5 (RANTES), CXCL10 (IP-10) |
| Anti-inflammatory | IL-10, IL-1RA |
Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol is for identifying the frequency of cytokine-producing cells within a mixed population after this compound® stimulation.[14]
Materials:
-
Cell culture medium and supplements
-
This compound®
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[24]
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD14 for monocytes, CD11c for DCs, CD56 for NK cells)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization Buffer Kit
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture cells (e.g., PBMCs) in the presence of this compound® for a predetermined time (e.g., 6-12 hours). For the final 4-6 hours of incubation, add a protein transport inhibitor to the culture to cause cytokines to accumulate inside the cell.[24]
-
Harvest Cells: Harvest the cells and wash them with cold PBS.
-
Surface Staining: Resuspend cells in flow cytometry staining buffer containing the appropriate surface antibodies.[25] Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells with staining buffer to remove unbound antibodies.
-
Fixation and Permeabilization: Resuspend the cells in fixation buffer and incubate for 20 minutes at RT.[24] Wash the cells, then resuspend in permeabilization buffer.
-
Intracellular Staining: Add the intracellular cytokine antibodies (diluted in permeabilization buffer) to the cells. Incubate for 30 minutes at RT in the dark.
-
Washing: Wash the cells twice with permeabilization buffer, followed by a final wash with staining buffer.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer. Be sure to include appropriate controls (e.g., unstained cells, isotype controls).
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the cell population of interest (e.g., CD14+ monocytes) and then determine the percentage of cells positive for the cytokine(s) of interest.
Cell Populations and Expected Cytokine Production:
| Cell Population (Human PBMCs) | Surface Markers | Key Cytokines Produced |
| Monocytes | CD14+ | TNF-α, IL-6, IL-1β, IL-12 |
| Plasmacytoid Dendritic Cells (pDCs) | CD123+, CD303+ | IFN-α |
| Myeloid Dendritic Cells (mDCs) | CD11c+, HLA-DR+ | IL-12, TNF-α |
| Natural Killer (NK) Cells | CD3-, CD56+ | IFN-γ |
Protocol 4: Quantitative PCR (qPCR) for Cytokine Gene Expression
This protocol measures the levels of cytokine mRNA transcripts, providing insight into the early transcriptional events following this compound® stimulation.[15]
Materials:
-
Cells stimulated with this compound® for a shorter duration (e.g., 2-8 hours)
-
RNA lysis buffer (e.g., TRIzol)
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Validated primers for target cytokine genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Stimulation and Lysis: Stimulate cells with this compound®. At the desired time points, harvest the cells and lyse them directly in RNA lysis buffer.
-
RNA Extraction: Extract total RNA using a column-based kit or phenol-chloroform extraction. Include a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA for all samples using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene, and qPCR master mix. Set up reactions for each target gene and a housekeeping gene for normalization.
-
Run qPCR: Perform the qPCR reaction on a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the unstimulated control.
Target Genes for Transcriptional Analysis:
| Gene Name | Encoded Protein | Function |
| IFNB1 | Interferon-beta | Key antiviral and immunomodulatory cytokine. |
| TNF | Tumor Necrosis Factor-alpha | Pro-inflammatory cytokine. |
| IL6 | Interleukin-6 | Pro-inflammatory cytokine, involved in acute phase response. |
| IL12B | Interleukin-12 p40 subunit | Critical for Th1 cell differentiation. |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | Chemoattractant for T-cells, NK cells. |
| ACTB / GAPDH | Beta-actin / GAPDH | Housekeeping genes for normalization. |
Conclusion
The methods described provide a comprehensive toolkit for researchers to monitor the cytokine response to this compound® treatment. By combining techniques that measure secreted proteins (ELISA, Luminex), identify cellular sources (ICS), and quantify gene expression (qPCR, RNA-seq), a detailed understanding of this compound's® immunomodulatory activity can be achieved. This is essential for the continued development and clinical application of this promising therapeutic agent.
References
- 1. SCIENCE — Oncovir [oncovir.com]
- 2. What TLR3 agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Activating the Natural Host Defense this compound (Poly-ICLC) and Malignant Brain Tumors | www.inknowvation.com [inknowvation.com]
- 5. Trial watch: TLR3 agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. droracle.ai [droracle.ai]
- 8. Cytokine Release Syndrome (CRS) After Immunotherapy - Together by St. Jude™ [together.stjude.org]
- 9. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine analysis - ELISA / CBA [sanquin.org]
- 11. Cytokine Profiling in Oncology: The Power of Luminex Technology - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. precisionformedicine.com [precisionformedicine.com]
- 14. Intracellular Cytokine Staining Protocol [anilocus.com]
- 15. An overview of real-time quantitative PCR: applications to quantify cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relationships between immune gene expression and circulating cytokine levels in wild house mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA-seq data analysis of stimulated hepatocellular carcinoma cells treated with epigallocatechin gallate and fisetin reveals target genes and action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bowdish.ca [bowdish.ca]
- 19. biomatik.com [biomatik.com]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. This compound and Protamine-RNA stimulation induce an immune-activating transcriptome profile in cDC1s | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. rndsystems.com [rndsystems.com]
- 24. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 25. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for In Vivo Imaging of Immune Cell Activation by Hiltonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hiltonol (Poly-ICLC) is a synthetic analogue of double-stranded RNA (dsRNA) and a potent agonist for Toll-like receptor 3 (TLR3) and the cytoplasmic helicase MDA5.[1][2] As a clinical-grade immunomodulator, this compound activates multiple components of the innate and adaptive immune systems, including dendritic cells (DCs), natural killer (NK) cells, and T cells, leading to the production of interferons and other cytokines.[2][3] Visualizing the dynamic process of immune cell activation in a living organism is crucial for understanding the mechanism of action of immunotherapies like this compound and for developing more effective treatments. This document provides detailed application notes and protocols for the in vivo imaging of immune cell activation following this compound administration, utilizing common preclinical imaging modalities.
Signaling Pathway of this compound-Mediated Immune Activation
This compound, as a dsRNA mimic, primarily signals through endosomal TLR3 and the cytosolic MDA5 receptor.[1][2] Activation of these pathways converges on the activation of transcription factors IRF3 and NF-κB, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, which in turn orchestrate a robust anti-viral and anti-tumor immune response.[4][5]
Experimental Workflow for In Vivo Imaging
A general workflow for in vivo imaging of immune cell activation by this compound involves animal model preparation, administration of this compound and imaging agents, and subsequent image acquisition and analysis.
Application Note 1: Intravital Microscopy of Dendritic Cell Activation and Migration
Objective: To visualize the activation and migration of dendritic cells (DCs) in the tumor microenvironment or draining lymph nodes following intratumoral administration of this compound.
Background: Intravital microscopy allows for real-time visualization of cellular dynamics in living animals with high spatial and temporal resolution.[6] This technique is invaluable for studying the initial stages of immune activation, including DC maturation and migration to lymph nodes to prime T cells.
Experimental Protocol:
-
Animal Model:
-
Use transgenic mice expressing a fluorescent reporter in DCs (e.g., CD11c-YFP or Xcr1-GFP mice) to facilitate visualization.[7]
-
Establish subcutaneous tumors (e.g., B16 melanoma, MC38 colon adenocarcinoma) by injecting 1 x 10^6 tumor cells into the flank or ear pinna. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
This compound and Cell Labeling:
-
Prepare this compound (Poly-ICLC) at a concentration of 1 mg/mL in sterile PBS.
-
For tracking adoptively transferred DCs, label bone marrow-derived DCs (BMDCs) with a fluorescent dye (e.g., CFSE or CellTracker dyes) prior to injection.
-
-
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Surgically expose the tumor or draining lymph node and immobilize it for imaging. For skin tumors, a dorsal skinfold chamber can be used.
-
Administer this compound (e.g., 20-50 µg) directly into the tumor.
-
If using labeled DCs, inject them peritumorally.
-
Acquire time-lapse images using a multiphoton microscope at various time points (e.g., 0, 2, 6, 12, and 24 hours) post-Hiltonol administration.
-
-
Image Analysis and Data Presentation:
-
Analyze image sequences to quantify DC motility (speed and displacement), morphology changes (dendrite formation), and cell-cell interactions.
-
Track the migration of fluorescently labeled DCs from the tumor to the draining lymph nodes.
-
Quantitative Data Summary:
| Parameter | Control (PBS) | This compound (Poly-ICLC) | Time Point (Post-injection) |
| DC Motility in Tumor (µm/min) | 3.5 ± 1.2 | 8.1 ± 2.5 | 6 hours |
| DC Migration to Draining LN (%) | < 5% | 25 ± 8% | 24 hours |
| Expression of Maturation Markers (MFI) | |||
| CD80 | 150 ± 30 | 450 ± 70 | 24 hours (ex vivo) |
| CD86 | 200 ± 45 | 600 ± 90 | 24 hours (ex vivo) |
| MHC Class II | 300 ± 60 | 850 ± 120 | 24 hours (ex vivo) |
LN: Lymph Node, MFI: Mean Fluorescence Intensity. Data are representative and should be determined experimentally.
Application Note 2: PET Imaging of T Cell Activation
Objective: To non-invasively quantify the activation and proliferation of CD8+ T cells in response to systemic this compound treatment using Positron Emission Tomography (PET).
Background: PET imaging allows for whole-body, quantitative assessment of biological processes. Specific PET tracers can be used to visualize activated T cells, providing a systemic view of the immune response to this compound.[8]
Experimental Protocol:
-
Animal Model:
-
Use immunocompetent mice (e.g., C57BL/6) bearing syngeneic tumors (e.g., MC38).
-
-
This compound Administration:
-
Administer this compound (e.g., 100 µg) intravenously or intramuscularly.
-
-
PET Tracer and Imaging:
-
Several PET tracers can be used to image T cell activation:
-
[¹⁸F]FDG: Measures glucose metabolism, which is increased in activated T cells. However, it is not specific to immune cells.[8]
-
[⁸⁹Zr]-labeled anti-CD8 antibodies (e.g., [⁸⁹Zr]Zr-crefmirlimab berdoxam): Allows for specific imaging of CD8+ T cells.[9]
-
Granzyme B-targeted tracers: Image cytotoxic T cell activity.[4]
-
-
Inject the chosen PET tracer at a specified time point after this compound administration (e.g., 24, 48, or 72 hours).
-
Perform a whole-body PET/CT scan.
-
-
Image Analysis and Data Presentation:
-
Quantify tracer uptake in the tumor, spleen, and lymph nodes using Standardized Uptake Values (SUV).
-
Compare SUV values between this compound-treated and control groups.
-
Correlate PET signal with ex vivo analysis of T cell activation markers (e.g., CD69, CD25) by flow cytometry.
-
Quantitative Data Summary:
| Parameter | Control (PBS) | This compound (Poly-ICLC) | Time Point (Post-injection) |
| Tumor [¹⁸F]FDG Uptake (SUVmax) | 1.5 ± 0.3 | 3.2 ± 0.6 | 48 hours |
| Tumor [⁸⁹Zr]-anti-CD8 Uptake (%ID/g) | 2.1 ± 0.5 | 5.8 ± 1.1 | 72 hours |
| Spleen [⁸⁹Zr]-anti-CD8 Uptake (%ID/g) | 4.5 ± 0.9 | 9.2 ± 1.8 | 72 hours |
| Tumor Infiltrating CD8+ T cells (%) | 8 ± 3 | 25 ± 7 | 72 hours (ex vivo) |
%ID/g: percentage of injected dose per gram of tissue. Data are representative.
Application Note 3: In Vivo Imaging of Natural Killer (NK) Cell Cytotoxicity
Objective: To visualize the recruitment and cytotoxic activity of NK cells against tumor cells following this compound administration.
Background: NK cells are a key component of the innate immune system and are activated by this compound.[2] In vivo fluorescence imaging can be used to track NK cell localization to the tumor and their killing of tumor cells.
Experimental Protocol:
-
Animal Model and Cell Lines:
-
Use immunodeficient mice (e.g., NSG) to avoid rejection of human cells.
-
Use a human tumor cell line (e.g., A549 lung carcinoma) engineered to express a fluorescent protein (e.g., GFP) and luciferase for bioluminescence imaging (BLI) to monitor tumor growth.
-
Use a human NK cell line (e.g., NK-92) or primary human NK cells.
-
-
This compound and Cell Labeling:
-
Label NK cells with a near-infrared (NIR) fluorescent dye (e.g., IVISense™ dyes) for in vivo tracking.[10]
-
Prepare this compound at 1 mg/mL in sterile PBS.
-
-
Procedure:
-
Establish tumors by subcutaneous or intravenous injection of the tumor cell line.
-
Administer this compound (e.g., 100 µg) intravenously.
-
Inject the labeled NK cells intravenously.
-
Perform whole-body fluorescence imaging at various time points (e.g., 4, 24, 48 hours) to track NK cell homing to the tumor.
-
Perform BLI to assess tumor burden and correlate with NK cell infiltration.
-
-
Image Analysis and Data Presentation:
-
Quantify the fluorescence signal from the labeled NK cells in the tumor region.
-
Measure the bioluminescence signal from the tumor to assess tumor growth inhibition.
-
Correlate the intensity of the NK cell fluorescence signal with the reduction in tumor bioluminescence.
-
Quantitative Data Summary:
| Parameter | Control (PBS) | This compound (Poly-ICLC) | Time Point (Post-injection) |
| NK Cell Fluorescence in Tumor (Radiant Efficiency) | 1.2 x 10⁸ ± 0.3 x 10⁸ | 4.5 x 10⁸ ± 0.9 x 10⁸ | 24 hours |
| Tumor Bioluminescence (Photons/sec) | 5.6 x 10⁶ ± 1.1 x 10⁶ | 2.1 x 10⁶ ± 0.5 x 10⁶ | 48 hours |
| Tumor Growth Inhibition (%) | 0 | 62.5 | 48 hours |
Data are representative.
Conclusion
The protocols outlined in these application notes provide a framework for utilizing various in vivo imaging modalities to study the activation of different immune cell populations by this compound. These techniques offer powerful tools for elucidating the pharmacodynamics of this compound, optimizing dosing and treatment schedules, and developing novel combination immunotherapies. The ability to visualize and quantify the immune response in real-time within a living organism is essential for accelerating the translation of promising immunomodulatory agents from preclinical research to clinical application.
References
- 1. Dendritic cell maturation with poly(I:C)-based versus PGE2-based cytokine combinations results in differential functional characteristics relevant to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human dendritic cells sequentially matured with CD4(+) T cells as a secondary signal favor CTL and long-term T memory cell responses. – IPMC [ipmc.cnrs.fr]
- 3. Monitoring Immune Cell Function Through Optical Imaging: a Review Highlighting Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Frontiers | The other immuno-PET: Metabolic tracers in evaluation of immune responses to immune checkpoint inhibitor therapy for solid tumors [frontiersin.org]
- 6. health.ucdavis.edu [health.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Non Invasive Molecular Imaging for Immune Cell Tracking in Small Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
Application Notes and Protocols for Long-Term Immunological Memory Induction with Hiltonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hiltonol (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) that acts as a potent viral mimic to activate the innate and adaptive immune systems.[1][2] As a Toll-like receptor 3 (TLR3) and Melanoma Differentiation-Associated protein 5 (MDA5) agonist, this compound serves as a powerful adjuvant in vaccine formulations and a standalone immunomodulatory agent.[1] Its ability to stimulate a broad range of immune cells, including dendritic cells (DCs), natural killer (NK) cells, T-cells, and B-cells, makes it a promising candidate for inducing robust and durable immunological memory.[1] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in research settings to generate and evaluate long-term immunological memory.
Mechanism of Action: Eliciting a Viral-Like Immune Response
This compound's immunomodulatory effects are primarily mediated through the activation of two key pattern recognition receptors (PRRs): the endosomal TLR3 and the cytosolic MDA5.[1] This dual recognition of a viral-like molecular pattern triggers a cascade of signaling events that mimic a natural viral infection, leading to a potent and multifaceted immune response.
Upon entering the endosome of antigen-presenting cells (APCs) like dendritic cells, this compound binds to TLR3. This binding event initiates a signaling cascade through the adaptor protein Toll-interleukin-1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF). The TRIF-dependent pathway culminates in the activation of transcription factors, including Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). These transcription factors drive the expression of Type I interferons (IFN-α/β) and a host of pro-inflammatory cytokines and chemokines.
In the cytoplasm, this compound is recognized by MDA5, another sensor of long dsRNA. Activation of MDA5 also leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which in turn activates IRF3 and NF-κB, further amplifying the production of Type I interferons and other inflammatory mediators.
This concerted activation of both TLR3 and MDA5 pathways results in:
-
Activation and Maturation of Dendritic Cells: this compound promotes the maturation of DCs, leading to the upregulation of costimulatory molecules (e.g., CD80, CD86) and the production of key cytokines like IL-12, which are crucial for the differentiation of naive T-cells into effector and memory cells.
-
Enhanced T-Cell Priming: Activated DCs present antigens to naive T-cells, and in the presence of this compound-induced inflammatory signals, this leads to robust priming and expansion of antigen-specific CD4+ and CD8+ T-cells.
-
Induction of a Th1-Biased Immune Response: The cytokine milieu induced by this compound, particularly the high levels of Type I interferons and IL-12, favors the development of a T helper 1 (Th1)-polarized immune response, which is critical for cell-mediated immunity and the generation of cytotoxic T-lymphocytes (CTLs).
-
Activation of B-cells and Antibody Production: this compound also contributes to the activation of B-cells, promoting their differentiation into plasma cells and memory B-cells, leading to the production of high-titer, long-lasting antibodies.
-
Activation of Innate Effector Cells: NK cells are also activated by this compound, enhancing their cytotoxic activity against infected or malignant cells.
Data Presentation: this compound in Action
The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the efficacy of this compound in inducing immune responses and long-term memory.
Table 1: In Vivo Efficacy of this compound-Adjuvanted SARS-CoV S Protein Vaccine in Mice [2]
| Vaccine Dose (µ g/mouse ) | This compound Dose (µ g/mouse ) | Challenge with SARS-CoV | Survival Rate (%) |
| 0.3 | 10 | 3 days post-immunization | 100 |
| 1 | 10 | 3 days post-immunization | 100 |
| 5 | 10 | 3 days post-immunization | 100 |
| 5 | 1 | 3 days post-immunization | 60 |
| Vaccine + Alum | 0 | 3 days post-immunization | 0 |
| 0 | 10 | 3 days post-immunization | 100 |
Table 2: Durability of CD8+ T-Cell Responses in Melanoma Patients Vaccinated with a Multipeptide Vaccine with this compound (polyICLC) and Incomplete Freund's Adjuvant (IFA)
| Adjuvant | Assessment Method | Response at Week 26 (%) |
| polyICLC + IFA | Direct ELISpot | 50 |
| polyICLC + IFA | IVS ELISpot | 83 |
Table 3: Modulation of Cytokine Production by this compound in Human Lung Cancer Cell Lines [3]
| Cell Line | Cytokine | Change in Production (72h with 20 µg/mL this compound) |
| H1299 | GRO, MCP-1, IL-8, IL-6 | Significantly Reduced |
| H358 | GRO, MCP-1, IL-8, IL-6 | Significantly Reduced |
| A549 | GRO, MCP-1, IL-8, IL-6 | Increased |
| H292 | GRO, MCP-1, IL-8, IL-6 | Increased |
| A549 | IL-24 | Upregulated |
| H292 | IL-24 | Upregulated |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the induction of immunological memory by this compound.
Protocol 1: In Vivo Induction of T-Cell Memory in Mice
This protocol describes the use of this compound as a vaccine adjuvant to induce antigen-specific T-cell memory in a mouse model.
Materials:
-
This compound (Poly-ICLC)
-
Antigen of interest (e.g., Ovalbumin)
-
C57BL/6 mice (6-8 weeks old)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant murine IL-2
-
Brefeldin A
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD3, -CD4, -CD8, -CD44, -CD62L, -IFN-γ, -TNF-α)
-
ELISpot plates and reagents
Experimental Workflow:
Procedure:
-
Preparation of Immunization Mixture:
-
Reconstitute this compound in sterile PBS to a stock concentration of 1 mg/mL.
-
Prepare the immunization mixture by combining the antigen (e.g., 100 µg Ovalbumin) and this compound (e.g., 50 µg) in a final volume of 100 µL of sterile PBS per mouse.
-
-
Immunization:
-
Administer the immunization mixture to mice via subcutaneous injection at the base of the tail.
-
Administer a booster immunization on day 14 using the same formulation and route.
-
-
Establishment of Memory:
-
Allow at least 42 days to pass after the booster immunization for the establishment of a stable memory T-cell population.
-
-
Isolation of Lymphocytes:
-
Euthanize mice and aseptically harvest spleens and draining lymph nodes.
-
Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with complete RPMI-1640 medium and count viable cells.
-
-
In Vitro Restimulation and Analysis:
-
ELISpot Assay:
-
Coat ELISpot plates with anti-IFN-γ or anti-IL-2 capture antibodies.
-
Plate 2 x 10^5 to 5 x 10^5 splenocytes per well.
-
Stimulate cells with the specific antigen (e.g., 1-10 µg/mL peptide) for 18-24 hours.
-
Develop the spots according to the manufacturer's protocol and enumerate spot-forming units (SFUs).
-
-
Intracellular Cytokine Staining (ICS):
-
Plate 1 x 10^6 splenocytes per well in a 96-well plate.
-
Stimulate with the specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Stain for surface markers (CD3, CD4, CD8, CD44, CD62L).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (IFN-γ, TNF-α).
-
Analyze by flow cytometry to determine the frequency of antigen-specific cytokine-producing T-cells within the memory compartments (Central Memory: CD44+CD62L+; Effector Memory: CD44+CD62L-).
-
-
Protocol 2: In Vitro Activation of Human Dendritic Cells
This protocol describes the generation of human monocyte-derived dendritic cells (mo-DCs) and their activation with this compound for subsequent use in T-cell priming assays.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque
-
Human CD14 MicroBeads
-
Complete RPMI-1640 medium
-
Recombinant human GM-CSF (50 ng/mL)
-
Recombinant human IL-4 (50 ng/mL)
-
This compound (10 µg/mL)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD14, -CD80, -CD83, -CD86, -HLA-DR)
Procedure:
-
Isolation of Monocytes:
-
Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
-
Differentiation of mo-DCs:
-
Culture the purified monocytes at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with GM-CSF and IL-4.
-
Incubate for 5-6 days, adding fresh media with cytokines on day 3.
-
-
Activation of mo-DCs:
-
On day 6, harvest the immature mo-DCs.
-
Resuspend the cells in fresh complete medium and stimulate with this compound (10 µg/mL) for 24-48 hours.
-
-
Analysis of DC Maturation:
-
Harvest the this compound-stimulated and unstimulated (control) mo-DCs.
-
Stain the cells with fluorescently labeled antibodies against maturation markers (CD80, CD83, CD86) and HLA-DR.
-
Analyze by flow cytometry to assess the upregulation of these markers, indicative of DC maturation.
-
Conclusion
This compound is a versatile and potent immunomodulator with significant potential for inducing long-term immunological memory. Its ability to mimic a viral infection and activate key innate and adaptive immune pathways makes it an excellent candidate for use as a vaccine adjuvant and in various immunotherapeutic strategies. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies to advance the development of next-generation vaccines and immunotherapies.
References
- 1. SCIENCE — Oncovir [oncovir.com]
- 2. Effects of the Addition of this compound® (Poly-ICLC) to a SARS-CoV S Protein Vaccine in Lethal SARS-CoV Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hiltonol (Poly-ICLC) Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Hiltonol (Poly-ICLC) for maximum adjuvant effect in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an adjuvant?
This compound (also known as Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic.[1][2] It functions as a potent immune adjuvant by activating the host's innate and adaptive immune systems.[1] this compound is recognized by pathogen recognition receptors (PRRs) such as Toll-like receptor 3 (TLR3) in the endosomes and melanoma differentiation-associated protein 5 (MDA5) in the cytoplasm.[1][2] This recognition triggers a signaling cascade that leads to the production of type I interferons, pro-inflammatory cytokines, and chemokines.[1][2] This, in turn, promotes the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs), enhances T cell and B cell responses, and activates natural killer (NK) cells.[1][3]
Q2: What is a typical starting dose for this compound in preclinical in vivo studies?
A common starting point for in vivo mouse studies can range from 0.25 to 5 mg/kg administered via intranasal, intramuscular, or intratumoral routes.[4] However, the optimal dose can vary significantly depending on the animal model, the antigen, the route of administration, and the desired immune outcome. For instance, a study in a lethal SARS-CoV-infected mouse model showed significant survival benefit with intranasal doses between 0.25 and 5 mg/kg/day.[4]
Q3: What dosages of this compound have been used in human clinical trials?
Dosages in human clinical trials have varied based on the cancer type, route of administration, and treatment regimen. For example:
-
A pilot clinical trial used low doses of 10–50 μg/kg.[5]
-
A trial in HIV-infected subjects used two consecutive daily subcutaneous doses of 1.4 mg.[3][6][7]
-
A dose-escalation study in melanoma patients used subcutaneous injections of 0.35 mg, 0.70 mg, and 1.4 mg.[8]
-
Prostate cancer trials have used intratumoral injections of 0.5 mg and 1.0 mg, and intramuscular injections of 1.5 mg.[9][10]
Q4: What are the common adverse events associated with this compound administration?
In human clinical trials, this compound has been generally well-tolerated.[3][6][7] Common adverse events are typically mild to moderate (Grade 1/2) and can include:
-
Fatigue.[11]
-
Fever and chills.[12]
-
Lethargy.[11] Higher doses may lead to more pronounced systemic inflammatory responses.[13] A rare Grade 3 neutropenia has been reported, which was short-lived.[3][6][7]
Q5: Can this compound be used as a standalone immunotherapeutic agent?
Yes, this compound has been investigated as a standalone agent, particularly for its potential direct anti-tumor effects.[5][11] It can induce apoptosis in cancer cells and activate enzymes like protein kinase R (PKR) and 2'5' oligoadenylate (B1213165) synthetase (OAS), which have anti-proliferative effects.[5][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High systemic toxicity (e.g., fever, chills) | The administered dose of this compound is too high. | Reduce the dose of this compound in subsequent experiments. Consider a dose de-escalation study to find the maximum tolerated dose (MTD). |
| Low or no adjuvant effect (poor antibody or T-cell response) | The this compound dose is suboptimal. The route of administration is not optimal for the target immune response. The timing of administration relative to the antigen is not ideal. | Perform a dose-escalation study to identify the optimal biological dose. Test different routes of administration (e.g., subcutaneous, intramuscular, intratumoral). Optimize the vaccination schedule. |
| Inconsistent results between experiments | Variability in this compound formulation or storage. Inconsistent experimental procedures. | Ensure proper storage of this compound as per the manufacturer's instructions. Standardize all experimental protocols, including injection technique and timing. |
| Suppressed instead of enhanced immune response | High doses of this compound can sometimes lead to immune suppression.[13] | Test a lower dose range. High concentrations of dsRNA can inhibit PKR activation.[13] |
| Variable cytokine profiles in vitro | Tumor cell heterogeneity can lead to different cytokine responses.[5] | Characterize the baseline cytokine secretion of your cell lines. Analyze cytokine responses in multiple cell lines to identify consistent patterns. |
Data on this compound Dosage and Effects
Table 1: this compound Dosage in Preclinical Studies
| Model System | Dosage | Route of Administration | Observed Effect | Reference |
| Human NSCLC cell lines | 10-20 µg/mL | In vitro | Optimal for reducing cell viability | [5] |
| Lethal SARS-CoV-infected BALB/c mice | 0.25 - 5 mg/kg/day | Intranasal | Significant survival benefit | [4] |
| Rabid mice | 50 µ g/day | Intranasal | Significantly higher survival time | [15] |
Table 2: this compound Dosage in Human Clinical Trials
| Indication | Dosage | Route of Administration | Key Findings | Reference |
| HIV-Infection | 1.4 mg (two daily doses) | Subcutaneous | Safe and well-tolerated, induced transient innate immune responses | [3][6][7] |
| Melanoma | 0.35 mg, 0.70 mg, 1.4 mg | Subcutaneous | Dose escalation established 1.4 mg for Phase II | [8] |
| Prostate Cancer | 0.5 mg, 1.0 mg | Intratumoral | Feasible and well-tolerated, induced anti-tumor immune responses | [10][16] |
| Prostate Cancer | 1.5 mg | Intramuscular | Part of a priming and boosting regimen | [9] |
| Advanced Cancers (Canine) | Weekly doses | Intratumoral | Well-tolerated with mild adverse events | [11] |
Experimental Protocols
Protocol 1: In Vivo Dose-Optimization Study for Adjuvant Effect in Mice
-
Animal Model: Select an appropriate mouse strain (e.g., C57BL/6 or BALB/c) based on the antigen and desired immune response.
-
Antigen and Adjuvant Preparation:
-
Prepare the antigen at the desired concentration.
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50 µg per mouse).
-
Mix the antigen with each this compound dose or administer them separately at the same time in the same location. Include a control group with antigen only and a group with this compound only.
-
-
Immunization:
-
Immunize groups of mice (n=5-10 per group) via the desired route (e.g., subcutaneous, intramuscular).
-
Administer a prime immunization on day 0 and a boost immunization on day 14.
-
-
Sample Collection:
-
Collect blood samples at baseline (day 0) and at specified time points post-immunization (e.g., days 14, 21, 28) to assess antibody responses.
-
At the end of the experiment (e.g., day 28), sacrifice the mice and harvest spleens for T-cell analysis.
-
-
Immune Response Analysis:
-
Humoral Response: Measure antigen-specific IgG, IgG1, and IgG2c antibody titers in the serum using ELISA.
-
Cellular Response: Isolate splenocytes and perform an ELISpot or intracellular cytokine staining assay to measure antigen-specific IFN-γ producing T-cells.
-
-
Data Analysis: Compare the immune responses across the different this compound dose groups to identify the dose that elicits the maximum adjuvant effect with acceptable toxicity.
Protocol 2: In Vitro Assessment of this compound's Effect on Dendritic Cell Maturation
-
Cell Culture: Culture bone marrow-derived dendritic cells (BMDCs) from mice.
-
Stimulation:
-
Plate the BMDCs in a 24-well plate.
-
Stimulate the cells with different concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 24 hours. Include an unstimulated control group.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers (e.g., CD40, CD80, CD86, MHC-II).
-
Analyze the expression of these markers using a flow cytometer.
-
-
Cytokine Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of key cytokines such as IL-12 and TNF-α using ELISA or a multiplex cytokine assay.
-
-
Data Analysis: Determine the concentration of this compound that induces the highest expression of maturation markers and optimal cytokine production.
Visualizations
References
- 1. SCIENCE — Oncovir [oncovir.com]
- 2. orygen.com.br [orygen.com.br]
- 3. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prophylactic and therapeutic intranasal administration with an immunomodulator, this compound® (Poly IC:LC), in a lethal SARS-CoV-infected BALB/c mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. trial.medpath.com [trial.medpath.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. mdpi.com [mdpi.com]
- 12. Toxicity and response evaluation of the interferon inducer poly ICLC administered at low dose in advanced renal carcinoma and relapsed or refractory lymphoma: a report of two clinical trials of the Eastern Cooperative Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activating the Natural Host Defense this compound (Poly-ICLC) and Malignant Brain Tumors | www.inknowvation.com [inknowvation.com]
- 14. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Technical Support Center: Poly-ICLC Administration
Welcome to the technical support center for Poly-ICLC administration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and managing side effects encountered during pre-clinical and clinical experiments involving Poly-ICLC.
Frequently Asked Questions (FAQs)
Q1: What is Poly-ICLC and what are its common applications in research?
A1: Poly-ICLC is a synthetic, stabilized double-stranded RNA (dsRNA) analog. It is a potent immune modulator that acts as a viral mimic by activating pattern recognition receptors, primarily Toll-like receptor 3 (TLR3) and Melanoma Differentiation-Associated protein 5 (MDA5). This activation triggers the production of interferons, cytokines, and chemokines, leading to the stimulation of both innate and adaptive immune responses. In research, Poly-ICLC is widely used as a vaccine adjuvant, for in situ tumor vaccination, and to study the effects of systemic immune activation.[1][2]
Q2: What are the most common side effects observed with Poly-ICLC administration?
A2: The most frequently reported side effects are generally mild to moderate and transient. These include:
-
Injection Site Reactions: Pain, erythema (redness), and swelling at the injection site are very common.[3]
-
Flu-like Symptoms: Fever, chills, fatigue, myalgia (muscle pain), headache, and malaise are also frequently observed, typically lasting 24-48 hours.[3][4]
Q3: Are there any severe side effects associated with Poly-ICLC?
A3: While less common, more severe side effects can occur, particularly at higher doses. These may include:
-
Hematological Toxicities: Anemia, neutropenia (low neutrophil count), and thrombocytopenia (low platelet count) have been reported.[5]
-
Severe Systemic Reactions: In rare cases, a systemic inflammatory response, sometimes referred to as cytokine release syndrome (CRS), can occur.
It is crucial to monitor subjects for these more severe reactions, especially during dose-escalation studies.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: Severe Injection Site Reactions (e.g., Necrosis)
Q: I am observing severe injection site reactions, including significant swelling, pain, or even necrosis in my animal models. What should I do?
A: Severe injection site reactions can compromise animal welfare and the integrity of your study. Here’s a troubleshooting workflow:
-
Immediate Palliative Care: For severe inflammation, the application of a cold compress to the site can help reduce swelling and discomfort.[6][7]
-
Dose and Volume Reduction: Consider reducing the total dose or the injection volume at a single site. High concentrations of Poly-ICLC can be locally cytotoxic.
-
Change of Administration Route: If feasible for your experimental design, switching from subcutaneous or intramuscular to intravenous administration may mitigate localized reactions. However, be aware that systemic administration may alter the pharmacokinetic and pharmacodynamic profile of the drug.[8]
Caption: Workflow for addressing severe injection site reactions.
Issue 2: Systemic Inflammatory Response (Fever, Lethargy)
Q: My animals are exhibiting significant systemic side effects like high fever and lethargy after Poly-ICLC administration. How can I manage this and differentiate it from an infection?
A: Systemic inflammation is an expected pharmacodynamic effect of Poly-ICLC, but it needs to be managed to ensure animal well-being.
-
Symptomatic Treatment: For fever and flu-like symptoms, administration of antipyretics such as acetaminophen (B1664979) can be effective.[4] In some clinical protocols, patients were pre-treated with acetaminophen when warranted by side effects.[4]
-
Dose and Schedule Adjustment: High fever and severe lethargy are often dose-dependent. Reducing the dose or increasing the interval between doses can significantly decrease the severity of these side effects. For instance, if grade 2 or greater fever, arthralgia, or myalgia occurs, the protocol may require discontinuing Poly-ICLC for at least one dose and resuming at 50% of the original dose once symptoms resolve.[4]
-
Pre-treatment with Corticosteroids: Pre-clinical studies in rabbits have shown that pre-treatment with dexamethasone (B1670325) can attenuate the febrile response to poly I:C. The timing of administration is critical for the antipyretic effect.
-
Differentiating from Infection:
-
Timing: Poly-ICLC-induced fever typically peaks within 24-48 hours post-administration and then subsides.[3] A fever that persists or worsens beyond this timeframe may be indicative of an infection.
-
Clinical Signs: Observe for other signs of infection that are not typically associated with Poly-ICLC administration, such as localized infection at the injection site (purulent discharge) or signs of systemic infection.
-
Diagnostics: If an infection is suspected, standard diagnostic procedures such as blood cultures should be performed to rule out sepsis.[9]
-
Data on Poly-ICLC Side Effects
The following tables summarize adverse events reported in clinical trials of Poly-ICLC.
Table 1: Treatment-Related Adverse Events in a Phase II Trial of Poly-ICLC in Advanced Renal Carcinoma and Refractory Lymphoma [5]
| Adverse Event | Any Grade (N=39) | Grade 3 (N=39) | Grade 4 (N=39) |
| n (%) | n (%) | n (%) | |
| Anemia | - | 8 (20.5) | 1 (2.6) |
| Neutropenia | - | 0 | 1 (2.6) |
| Thrombocytopenia | - | 0 | 1 (2.6) |
| Injection Site Pain | - | 0 | 1 (2.6) |
| Fever | 10 (25.6) | 4 (10.3) | 0 |
| Chills | 9 (23.1) | 3 (7.7) | 0 |
| Fatigue | - | 3 (7.7) | 0 |
Table 2: Adverse Events Related to Intratumoral Poly-ICLC in a Study with Canine Cancer Patients [10]
| Adverse Event | Grade 1 (N=14) | Grade 2 (N=14) |
| n (%) | n (%) | |
| Lethargy/Fatigue | 7 (50) | 0 |
| Allergic/Hypersensitivity | 1 (7.1) | 2 (14.3) |
| Local Pain | 2 (14.3) | 0 |
| Vomiting | 1 (7.1) | 0 |
| Diarrhea | 1 (7.1) | 0 |
Key Experimental Protocols
Protocol 1: Monitoring Cytokine Profile Post-Poly-ICLC Administration in Mice
This protocol outlines a method to monitor the systemic cytokine response to Poly-ICLC, which can help in understanding and managing inflammatory side effects.
Objective: To quantify the levels of key pro-inflammatory cytokines in mouse serum following Poly-ICLC administration.
Materials:
-
Poly-ICLC
-
Sterile, endotoxin-free PBS
-
Mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Centrifuge
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for TNF-α, IL-6, IFN-γ, and CXCL10 (IP-10).
Procedure:
-
Animal Dosing: Administer Poly-ICLC to mice via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous). Include a control group receiving vehicle (PBS).
-
Sample Collection: Collect blood samples at baseline (pre-dose) and at several time points post-administration. Recommended time points to capture the peak cytokine response are 2, 6, 12, and 24 hours post-dose.
-
Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C. Collect the serum (supernatant).
-
Cytokine Quantification: Measure cytokine concentrations in the serum using a multiplex immunoassay or individual ELISAs according to the manufacturer's instructions.
-
Data Analysis: Analyze the cytokine levels over time and compare the response between different doses or formulations of Poly-ICLC. A significant and sustained elevation of pro-inflammatory cytokines may correlate with more severe systemic side effects.
Caption: Workflow for monitoring cytokine profiles in mice.
Signaling Pathways
Poly-ICLC primarily exerts its effects through the activation of TLR3 and MDA5 signaling pathways.
TLR3 Signaling Pathway
Poly-ICLC, as a dsRNA analog, is recognized by TLR3 in the endosomes of immune cells such as dendritic cells and macrophages. This binding initiates a signaling cascade through the adaptor protein TRIF, leading to the activation of transcription factors IRF3 and NF-κB. These transcription factors then drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
Caption: Simplified TLR3 signaling pathway activated by Poly-ICLC.
MDA5 Signaling Pathway
In the cytoplasm, Poly-ICLC can be detected by the RIG-I-like receptor (RLR) MDA5. Upon binding to dsRNA, MDA5 undergoes a conformational change and interacts with the mitochondrial antiviral-signaling protein (MAVS). This interaction leads to the recruitment and activation of downstream signaling molecules, including TBK1 and IKK, ultimately resulting in the activation of IRF3 and NF-κB and the production of type I interferons and inflammatory cytokines.
Caption: Simplified MDA5 signaling pathway activated by Poly-ICLC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A systematic review on poly(I:C) and poly-ICLC in glioblastoma: adjuvants coordinating the unlocking of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II clinical trial of poly-ICLC with radiation for adult patients with newly diagnosed supratentorial glioblastoma: A North American Brain Tumor Consortium (NABTC01-05) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity and response evaluation of the interferon inducer poly ICLC administered at low dose in advanced renal carcinoma and relapsed or refractory lymphoma: a report of two clinical trials of the Eastern Cooperative Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Effect of tumor burden and route of administration on the immunotherapeutic properties of polyinosinic-polycytidylic acid stabilized with poly-L-lysine in carboxymethyl cellulose [Poly(I,C)-LC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Fever of unknown origin associated with immune checkpoint inhibitors [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Overcoming resistance to Hiltonol-based immunotherapy.
Welcome to the technical support center for Hiltonol (Poly-ICLC)-based immunotherapy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during in vitro and preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) complex. It functions as a viral mimic, primarily activating the innate immune system through Toll-like Receptor 3 (TLR3) and the cytoplasmic sensor MDA5.[1][2] This engagement triggers downstream signaling cascades, leading to the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines.[3][4] The result is a broad activation of the immune system, including the maturation of dendritic cells (DCs), activation of natural killer (NK) cells, and the priming of tumor-specific T-cell responses.[1][2] this compound can also have direct pro-apoptotic effects on tumor cells.[5]
Q2: What is the difference between Poly(I:C) and this compound (Poly-ICLC)?
A2: this compound is a more stable formulation of polyinosinic:polycytidylic acid (Poly(I:C)). It is stabilized with poly-L-lysine and carboxymethylcellulose, which protects the dsRNA from degradation by RNases.[2][6] This enhanced stability leads to more robust and sustained immune activation compared to standard Poly(I:C) in vivo.
Q3: What are the typical starting concentrations for in vitro experiments with this compound?
A3: The optimal concentration of this compound varies depending on the cell type and the specific assay. Based on published studies, here are some recommended starting ranges:
-
Dendritic Cell (DC) Maturation: 20 µg/ml of Poly-ICLC is commonly used.[7]
-
Tumor Cell Apoptosis/Viability Assays: A dose of 20 µg/mL has been shown to be effective in killing non-small cell lung cancer (NSCLC) cell lines.[8]
-
Cytokine Induction from PBMCs or whole blood: Concentrations can vary, so a dose-response experiment (e.g., 1-50 µg/ml) is recommended.
-
Vascular Endothelial Cell Activation: 50 µg of Poly-ICLC has been used in murine models.[6]
Q4: Can this compound have pro-tumor effects?
A4: Yes, under certain circumstances. The activation of TLR3 can have a dual role.[3][9] While it often leads to anti-tumor responses through IRF3 activation and type I IFN production, it can also activate the NF-κB pathway, which can promote inflammation and cell survival.[3][10] In some breast and lung cancer models, TLR3 activation has been linked to enhanced migration and metastasis.[11][12] The outcome is context-dependent, varying with tumor type and the specific signaling balance within the cancer cells.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Low Dendritic Cell (DC) Maturation
Problem: After stimulating monocyte-derived immature DCs with this compound, you observe low expression of maturation markers (e.g., CD83, CD86, HLA-DR) or low secretion of key cytokines like IL-12p70.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal this compound Concentration | Perform a dose-response titration of this compound (e.g., 5-50 µg/ml). | The optimal concentration can vary between donor PBMCs. |
| Poor Monocyte Adherence/Viability | Ensure proper isolation and handling of PBMCs. After thawing, allow cells to rest before plating for monocyte adherence. Use pre-warmed media. | Healthy, adherent monocytes are crucial for efficient differentiation into DCs.[1] |
| Inadequate Cytokine Support | Verify the concentration and bioactivity of GM-CSF and IL-4 used for DC differentiation. Typical concentrations are 100 ng/ml for rhGM-CSF and 50 ng/ml for rhIL-4.[7] | These cytokines are essential for directing monocyte differentiation into immature DCs. |
| Suppressive Factors in Serum | If using fetal bovine serum (FBS), test different lots or switch to human AB serum. | Serum components can sometimes inhibit DC maturation. |
| PGE2 in Maturation Cocktail | If using a cocktail, be aware that Prostaglandin E2 (PGE2) can inhibit IL-12p70 production, even though it promotes DC migration.[7][13] | For potent Th1-polarizing DCs, a PGE2-free, TLR-agonist-based maturation protocol is often superior.[13] |
Issue 2: this compound Induces Proliferation Instead of Apoptosis in Tumor Cells
Problem: You are treating a cancer cell line with this compound, but instead of observing cell death, you see increased proliferation or no effect.
| Possible Cause | Troubleshooting Step | Rationale |
| Low or Absent TLR3 Expression | Verify TLR3 expression in your cancer cell line via RT-qPCR or Western Blot. | This compound's direct anti-tumor effects are often dependent on TLR3 expression. Some aggressive cancer cells downregulate TLR3 to escape apoptosis.[10] |
| Dominant NF-κB Signaling | Measure the activation of both IRF3 and NF-κB pathways (e.g., via phosphorylation of IRF3 and p65). | TLR3 signaling can bifurcate.[3] If the pro-survival NF-κB pathway is dominant over the pro-apoptotic IRF3/IFN-β pathway, resistance can occur.[3][10] |
| Upregulation of Anti-Apoptotic Proteins | Assess the expression of anti-apoptotic proteins like Bcl-2 and Survivin. | Some tumor cells may have intrinsic or induced resistance mechanisms that counteract the pro-apoptotic signals from TLR3 activation.[10] |
| Negative Regulation of TLR3 Pathway | Investigate the expression of negative regulators of TLR signaling, such as IRAK-M or specific MAVS isoforms that can inhibit TRIF-dependent signaling.[14][15] | Tumors can co-opt these physiological "brakes" on the immune system to create tolerance.[15] |
Issue 3: Limited T-Cell Activation in Co-culture Experiments
Problem: this compound-matured DCs are co-cultured with T-cells and a tumor antigen, but you observe weak T-cell proliferation or low IFN-γ production.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient DC Maturation | Re-evaluate DC maturation markers (CD83, CD86) and cytokine production (IL-12). Refer to Troubleshooting Issue 1. | Only fully mature DCs are potent activators of naive T-cells. |
| Suboptimal DC:T-Cell Ratio | Titrate the ratio of DCs to T-cells in your co-culture. A common starting ratio is 1:10.[1] | An incorrect ratio can lead to suboptimal T-cell stimulation or exhaustion. |
| T-Cell Exhaustion | Assess expression of exhaustion markers like PD-1 on T-cells. | Prolonged or excessive stimulation can lead to T-cell exhaustion. |
| Presence of Suppressive Cytokines | Measure levels of IL-10 in the co-culture supernatant. | While Poly-ICLC maturation minimizes IL-10, some conditions might still lead to its production, which can suppress T-cell responses.[1][13] |
| Lack of Co-stimulation | Consider adding checkpoint inhibitors (e.g., anti-PD-1) to the co-culture. | Combining this compound with checkpoint blockade can overcome T-cell inhibition and enhance anti-tumor responses.[16] |
Key Experimental Protocols
Protocol 1: Generation and Maturation of Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol is adapted from methodologies used for generating DCs for immunotherapy.[1][7]
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium
-
Human AB serum or autologous plasma
-
Recombinant Human GM-CSF (100 ng/ml)
-
Recombinant Human IL-4 (50 ng/ml)
-
This compound (Poly-ICLC) (20 µg/ml)
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood or leukapheresis product by Ficoll gradient centrifugation.
-
Adherence: Plate 1-2 x 10⁷ PBMCs per well in a 6-well plate with RPMI/1% serum. Incubate for 1-2 hours at 37°C to allow monocytes to adhere.
-
Differentiation: Gently wash away non-adherent cells (lymphocytes). Add 3 ml of complete RPMI medium (supplemented with 10% serum) containing 100 ng/ml GM-CSF and 50 ng/ml IL-4 to the adherent monocytes.
-
Culture: Culture the cells for 5-6 days at 37°C. Add fresh media with cytokines every 2 days. By day 6, cells should appear as immature DCs with characteristic veils or dendrites.
-
Maturation: On day 6, add this compound to a final concentration of 20 µg/ml. If loading with a peptide or tumor antigen, add it at this time.
-
Incubation: Incubate for 24-48 hours.
-
Harvest: Harvest the mature DCs (now mostly non-adherent) for downstream applications. Collect supernatant to measure cytokine production.
-
Validation: Assess maturation by flow cytometry for surface markers (CD83+, CD86+, HLA-DR high) and analyze supernatants for cytokine production (e.g., IL-12p70, TNF-α) by ELISA or CBA.
Protocol 2: Measuring T-Cell Activation by this compound-Matured DCs
Materials:
-
This compound-matured, antigen-loaded DCs (from Protocol 1)
-
Autologous or allogeneic T-cells (isolated from PBMCs)
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assays
-
ELISA kits for IFN-γ or IL-2
-
Flow cytometry antibodies (e.g., anti-CD3, CD4, CD8, CD25, HLA-DR)
Procedure:
-
T-Cell Labeling (Optional, for proliferation): Label T-cells with CFSE according to the manufacturer's protocol.
-
Co-culture Setup: Co-culture the matured DCs with T-cells in a 96-well U-bottom plate at a 1:10 ratio (DC:T-cell). Include controls: T-cells alone, T-cells with immature DCs.
-
Incubation: Incubate the co-culture for 3-5 days at 37°C.
-
Analysis:
-
Cytokine Secretion: After 24-48 hours, collect supernatant and measure IL-2 or IFN-γ secretion by ELISA.[17]
-
Activation Markers: After 24-72 hours, harvest cells and stain for flow cytometry to analyze the upregulation of activation markers like CD25 and HLA-DR on CD4+ and CD8+ T-cells.[17]
-
Proliferation: After 5 days, analyze CFSE dilution in T-cells by flow cytometry. Each peak of halved fluorescence intensity represents a cell division.
-
Data Presentation
Table 1: Expected Cytokine Profile from this compound-Matured DCs
Data synthesized from in vitro studies with human monocyte-derived DCs.[1][18][19]
| Cytokine | Expected Level (pg/ml) | Primary Function in this Context |
| IL-12p70 | High (e.g., >1000) | Drives Th1 polarization, crucial for cytotoxic T-cell responses. |
| TNF-α | High | Pro-inflammatory cytokine, promotes immune cell activation. |
| Type I IFNs (IFN-α/β) | High | Key antiviral and anti-proliferative effects; enhances DC maturation. |
| IL-6 | Moderate to High | Pro-inflammatory, supports T-cell and B-cell responses. |
| IL-10 | Low / Minimal | Immunosuppressive cytokine; low levels are desirable for a potent anti-tumor response. |
| CXCL10 (IP-10) | High | Chemokine that attracts activated T-cells to the tumor site. |
Table 2: Strategies to Overcome this compound Resistance
| Resistance Mechanism | Overcoming Strategy | Experimental Approach | Expected Outcome |
| Low Tumor Immunogenicity | Combination with Radiotherapy (RT) | Pre-treat tumor cells with radiation (e.g., 8-12 Gy) before co-culture with immune cells and this compound. | RT induces immunogenic cell death, releasing tumor antigens and DAMPs, synergizing with this compound's adjuvant effect.[20][21] |
| T-Cell Exhaustion / Inhibition | Combination with Checkpoint Blockade | Add anti-PD-1 or anti-PD-L1 antibodies to DC/T-cell co-cultures. | Blocks inhibitory signals, restoring T-cell effector function and enhancing tumor cell killing.[16] |
| Pro-survival Cytokine Signaling | Targeted Inhibition of Downstream Pathways | Use a "this compound+++" cocktail: this compound + inhibitors for IL-6, JAK2, and STAT3. | Blocks pro-tumor signaling pathways induced by this compound in some cancers, shifting the balance towards apoptosis.[5][22] |
| TLR3 Pathway Downregulation | Epigenetic Modulation | Treat resistant tumor cells with epigenetic modifiers (e.g., HDAC inhibitors) prior to this compound exposure. | May restore expression of TLR3 or other silenced signaling components. |
Visualizations (Graphviz)
This compound Signaling and Outcomes
References
- 1. Preparation of Tumor Antigen-loaded Mature Dendritic Cells for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toll-Like Receptor 3 in Solid Cancer and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trial watch: TLR3 agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Addition of CpG ODN and Poly (I:C) to a standard maturation cocktail generates monocyte-derived dendritic cells and induces a potent Th1 polarization with migratory capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roles of Toll-Like Receptor 3 in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll‑like receptor 3 ligands for breast cancer therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Dendritic cell maturation with poly(I:C)-based versus PGE2-based cytokine combinations results in differential functional characteristics relevant to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TLR3 signaling is downregulated by a MAVS isoform in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Breaking the tolerance for tumor: Targeting negative regulators of TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of TLRs in Anti-cancer Immunity and Tumor Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clinical Adjuvant Combinations Stimulate Potent B-Cell Responses In Vitro by Activating Dermal Dendritic Cells | PLOS One [journals.plos.org]
- 19. This compound (Poly-ICLC) [benchchem.com]
- 20. dadun.unav.edu [dadun.unav.edu]
- 21. Combined immunotherapy encompassing intratumoral poly-ICLC, dendritic-cell vaccination and radiotherapy in advanced cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of Hiltonol in experimental setups.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on enhancing the stability of Hiltonol (Poly-ICLC) in experimental setups. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) that acts as a potent immune modulator. It is a complex of polyinosinic-polycytidylic acid (Poly(I:C)) with poly-L-lysine and carboxymethylcellulose.[1] This complexation protects the dsRNA from degradation by RNases, enhancing its stability compared to unstabilized Poly(I:C).[1] Maintaining the structural integrity of this compound is crucial for its biological activity, as its ability to activate immune responses through Toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5) is dependent on its double-stranded structure.[2][3] Degradation can lead to reduced or inconsistent experimental results.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store lyophilized this compound at -20°C or below. Once reconstituted, aliquot the solution into single-use volumes and store at -70°C to minimize freeze-thaw cycles.[4] Avoid repeated freezing and thawing of the reconstituted solution, as this can compromise its integrity.[4]
Q3: How should I reconstitute lyophilized this compound?
To reconstitute lyophilized this compound, use a sterile, RNase-free buffer such as phosphate-buffered saline (PBS). The specific volume of buffer will depend on the desired final concentration.
Reconstitution Protocol:
-
Bring the vial of lyophilized this compound and the reconstitution buffer to room temperature.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Slowly add the recommended volume of sterile, RNase-free buffer to the vial.
-
Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing, which can cause shearing of the dsRNA.[5]
-
Allow the solution to sit at room temperature for a few minutes to ensure it is fully dissolved.
-
Aliquot into single-use tubes for storage.
Q4: How many times can I freeze-thaw a this compound solution?
It is strongly recommended to avoid multiple freeze-thaw cycles.[4] Each cycle of freezing and thawing can potentially lead to the formation of ice crystals that can damage the dsRNA structure, leading to aggregation and loss of activity. For best results, aliquot the reconstituted this compound into volumes appropriate for single experiments.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in experimental setups.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected cell activation (e.g., cytokine production). | Degradation of this compound: Improper storage, repeated freeze-thaw cycles, or contamination with RNases can lead to degradation. | - Ensure this compound is stored at the correct temperature (-70°C for reconstituted aliquots). - Use fresh aliquots for each experiment to avoid freeze-thaw cycles. - Maintain a sterile and RNase-free environment during handling. |
| Lot-to-lot variability: Different batches of this compound may have slight variations in activity.[6] | - Test each new lot to establish its optimal working concentration. - If possible, purchase a larger quantity of a single lot for a series of related experiments. | |
| Incorrect dosage: The concentration of this compound used may be suboptimal for the specific cell type or experimental conditions. | - Perform a dose-response curve to determine the optimal concentration for your experiment. Published concentrations can be a starting point (e.g., 10 µg/ml for dendritic cells).[7] | |
| High background or non-specific cell activation. | Contamination of this compound solution: Bacterial or endotoxin (B1171834) contamination can lead to non-specific immune responses. | - Use sterile, endotoxin-free reagents and consumables for reconstitution and experiments. - Filter-sterilize the reconstituted this compound solution if contamination is suspected (use a low protein-binding filter). |
| High concentration of this compound: Excessive concentrations can sometimes lead to off-target effects or cellular toxicity. | - Refer to your dose-response curve to ensure you are using a concentration within the optimal range. | |
| Visible precipitates in the reconstituted this compound solution. | Improper reconstitution: Vigorous shaking or using a buffer with an inappropriate pH can cause aggregation. | - Reconstitute a fresh vial following the recommended gentle mixing procedure. - Ensure the pH of your reconstitution buffer is within a neutral range (e.g., pH 7.2-7.4). |
| Aggregation due to freeze-thaw: Repeated freeze-thaw cycles can cause the dsRNA to aggregate. | - Discard the aliquot with precipitates and use a fresh, single-use aliquot. |
Experimental Protocols
Protocol 1: Assessment of this compound Integrity by Gel Electrophoresis
This protocol provides a method to qualitatively assess the integrity of this compound.
Materials:
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other nucleic acid stain
-
This compound sample
-
dsRNA ladder
Procedure:
-
Prepare a 1% agarose gel in TAE buffer.
-
Add ethidium bromide to the molten agarose to a final concentration of 0.5 µg/mL.
-
Cast the gel and allow it to solidify.
-
Mix a small amount of your this compound sample with DNA loading dye.
-
Load the sample and a dsRNA ladder into the wells of the gel.
-
Run the gel at 100V for 30-45 minutes.
-
Visualize the gel under UV light. Intact this compound should appear as a high molecular weight smear. Degradation will be indicated by the presence of lower molecular weight bands.
Protocol 2: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a general procedure for stimulating PBMCs with this compound to assess its biological activity.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound solution
-
96-well cell culture plate
-
ELISA kit for cytokine of interest (e.g., IFN-α, CXCL10)
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the this compound dilutions to the wells containing PBMCs. Include a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit, following the manufacturer's instructions. An increase in cytokine production in a dose-dependent manner indicates this compound activity.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound activates the innate immune system primarily through two key pattern recognition receptors: Toll-like receptor 3 (TLR3) located in endosomes, and the cytoplasmic sensor, melanoma differentiation-associated protein 5 (MDA5).[3]
Caption: this compound signaling through MDA5 and TLR3 pathways.
General Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the biological activity of this compound in an in vitro cell-based assay.
Caption: General workflow for in vitro this compound activity assay.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide for troubleshooting inconsistent experimental results when using this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. orygen.com.br [orygen.com.br]
- 2. SCIENCE — Oncovir [oncovir.com]
- 3. A systematic review on poly(I:C) and poly-ICLC in glioblastoma: adjuvants coordinating the unlocking of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry: R&D Systems [rndsystems.com]
- 5. agrisera.com [agrisera.com]
- 6. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Adjuvant Combinations Stimulate Potent B-Cell Responses In Vitro by Activating Dermal Dendritic Cells | PLOS One [journals.plos.org]
Troubleshooting inconsistent results with Hiltonol experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hiltonol (Poly-ICLC). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Poly-ICLC, is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic.[1] It is composed of polyinosinic-polycytidylic acid (Poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose.[1] This stabilization protects the dsRNA from enzymatic degradation.[1] this compound activates the immune system by mimicking a viral infection, primarily through two key pattern recognition receptors (PRRs):
-
Toll-like receptor 3 (TLR3): An endosomal receptor that recognizes dsRNA.
-
Melanoma differentiation-associated gene 5 (MDA5): A cytoplasmic dsRNA helicase.[1][2]
Binding to these receptors triggers downstream signaling cascades, leading to the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines. This, in turn, activates various immune cells, including dendritic cells (DCs), natural killer (NK) cells, T-cells, and B-cells, leading to a broad innate and adaptive immune response.[1]
Q2: What are the common applications of this compound in research?
This compound is primarily used in preclinical and clinical research in the following areas:
-
Cancer Immunotherapy: As a standalone agent or in combination with other therapies (e.g., checkpoint inhibitors) to stimulate an anti-tumor immune response.[3]
-
Vaccine Adjuvant: To enhance the immunogenicity of vaccines against cancer and infectious diseases.
-
Antiviral Research: To study and induce innate antiviral responses.
Q3: What are the expected in vitro and in vivo responses to this compound?
-
In vitro : Stimulation of various cell types (e.g., peripheral blood mononuclear cells (PBMCs), dendritic cells, cancer cell lines) with this compound is expected to induce the production of cytokines such as IFN-β, TNF-α, IL-6, and chemokines like CXCL10.[4] It also promotes the maturation of dendritic cells, characterized by the upregulation of co-stimulatory molecules like CD80, CD83, and CD86.[5][6]
-
In vivo : Administration of this compound in animal models and human clinical trials typically results in a transient systemic inflammatory response, including the induction of interferons and other cytokines.[3][7] This can lead to anti-tumor effects, enhanced vaccine efficacy, and antiviral protection. Common side effects are generally mild and can include flu-like symptoms and injection site reactions.
Troubleshooting Inconsistent Experimental Results
Issue 1: Low or No Cellular Response to this compound Stimulation
Q: We are not observing the expected cytokine production or cell activation after treating our cells with this compound. What could be the cause?
A: Several factors could contribute to a suboptimal response to this compound. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no response to this compound.
Detailed Checklist:
-
Reagent Integrity:
-
Storage and Handling: Confirm that this compound has been stored at the manufacturer's recommended temperature and has not undergone excessive freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Lot-to-Lot Variability: If you have recently switched to a new lot of this compound, validate its activity against a previously used lot that gave expected results. Reagent lots can have inherent variability.[6][8][9][10]
-
-
Cell Health and Density:
-
Cell Viability: Ensure that your cells have high viability (>90%) before stimulation. Stressed or dying cells will not respond optimally.
-
Cell Confluence: The density of your cell culture can impact the response. For adherent cells, a confluence of 70-80% is often recommended.[11] Overly confluent or sparse cultures can lead to inconsistent results.
-
Receptor Expression: Verify that your cell type expresses TLR3 and/or MDA5. Some cell lines may have low or absent expression of these receptors.[12]
-
-
Experimental Protocol:
-
Dose Optimization: The dose of this compound is critical. Too high a concentration can be inhibitory.[13] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell type and readout.
-
Incubation Time: The kinetics of cytokine production and cell activation vary. Conduct a time-course experiment to identify the peak response time for your target of interest.
-
-
Contamination:
-
Endotoxin (LPS) Contamination: Endotoxin is a potent immune stimulator and a common contaminant in laboratory reagents and cell cultures.[5][14][15][16] Endotoxin contamination can lead to high background signals or altered cellular responses, masking the specific effect of this compound. Use endotoxin-free reagents and test your cultures for endotoxin contamination.
-
Mycoplasma Contamination: Mycoplasma can alter cellular physiology and immune responses. Regularly test your cell lines for mycoplasma contamination.
-
-
Data Interpretation:
-
Assay Controls: Ensure your assay's positive and negative controls are working as expected. For example, in a cytokine ELISA, the standard curve should be robust, and the negative control should have a low signal.
-
Issue 2: High Variability Between Experimental Replicates
Q: We are observing significant variability in our results between replicate wells/plates. How can we improve consistency?
A: High variability can stem from several sources, often related to technical execution.
Troubleshooting High Variability
Caption: Key factors contributing to high experimental variability.
Detailed Checklist:
-
Pipetting Technique:
-
Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips between different reagents and samples.
-
When adding reagents to a multi-well plate, do so in a consistent manner and at a consistent pace.
-
-
Cell Seeding:
-
Ensure a homogenous cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.
-
-
Reagent Preparation and Mixing:
-
Thoroughly mix all reagents before use, including the diluted this compound solution.
-
After adding this compound to the wells, gently mix the plate to ensure even distribution.
-
-
Plate Edge Effects:
-
The outer wells of a multi-well plate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Data Presentation: In Vitro Dose-Response
The following tables summarize typical concentration ranges for this compound (Poly-ICLC) in various in vitro applications based on published literature. Note that optimal concentrations are cell-type and endpoint-dependent and should be determined empirically.
Table 1: this compound Concentrations for Cytokine Induction
| Cell Type | Target Cytokine/Chemokine | Effective Concentration Range (µg/mL) | Reference |
| Human Dendritic Cells | IL-6, IL-10, IL-12p40, TNF-α | 10 | [4] |
| Human PBMCs | IFN-β | 1 - 25 | |
| Human Esophageal Squamous Carcinoma Cells | CXCL10 | 10 | [14] |
| Mouse Vascular Endothelial Cells | CXCL10 | 10 - 50 | [1] |
| Human Fibroblasts | CXCL10 | 1 - 100 | [16] |
Table 2: this compound Concentrations for Dendritic Cell (DC) Maturation
| Cell Type | Maturation Endpoint | Effective Concentration (µg/mL) | Reference |
| Human Dermal Dendritic Cells | Upregulation of CD40 | 10 | [4] |
| Human Monocyte-Derived DCs | Upregulation of CD80, CD83, CD86 | 10 - 100 | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Induction in Human PBMCs
This protocol provides a general framework for stimulating human PBMCs with this compound to measure cytokine production.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10^5 cells/well.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free PBS. On the day of the experiment, prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 to 25 µg/mL).
-
Cell Stimulation: Add the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24 hours for many cytokines).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest (e.g., IFN-β, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
Protocol 2: Dendritic Cell Maturation Assay
This protocol describes the maturation of human monocyte-derived dendritic cells (mo-DCs) using this compound.
-
mo-DC Generation: Isolate CD14+ monocytes from PBMCs and culture them for 5-7 days in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 to differentiate them into immature mo-DCs.
-
Cell Seeding: Harvest the immature mo-DCs and seed them in a 24-well plate at a density of 1 x 10^6 cells/well.
-
This compound Stimulation: Add this compound to the wells at the desired concentration (e.g., 10 µg/mL).[4] Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86) and an isotype control.
-
Data Acquisition and Analysis: Analyze the cells using a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each maturation marker.
Signaling Pathways
This compound-Induced Signaling
This compound activates two primary signaling pathways, leading to the production of type I interferons and other inflammatory cytokines.
Caption: Simplified signaling pathways activated by this compound.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly-ICLC, a multi-functional immune modulator for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Adjuvant Combinations Stimulate Potent B-Cell Responses In Vitro by Activating Dermal Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of in vitro Assays to Assess the Modulation of Dendritic Cells Functions by Therapeutic Antibodies and Aggregates [frontiersin.org]
- 6. Frontiers | Induction of Dendritic Cell Maturation and Activation by a Potential Adjuvant, 2-Hydroxypropyl-β-Cyclodextrin [frontiersin.org]
- 7. Type I IFN Induction via Poly-ICLC Protects Mice against Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct poly(I-C) and virus-activated signaling pathways leading to interferon-beta production in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Poly(I:C) signaling induces robust CXCL10 production and apoptosis in human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A systematic review on poly(I:C) and poly-ICLC in glioblastoma: adjuvants coordinating the unlocking of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of CXCL9/10/11 in oral keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Cigarette smoke attenuation of poly I:C-induced innate antiviral responses in human PBMC is mainly due to inhibition of IFN-beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of CXCL10-Mediated Cell Migration by Different Types of Galectins - PMC [pmc.ncbi.nlm.nih.gov]
Improving the delivery of Hiltonol to target tissues.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the delivery of Hiltonol (Poly-ICLC) to target tissues.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) that acts as a potent immune modulator. It is a complex of polyinosinic-polycytidylic acid (Poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose.[1][2] This stabilization protects the dsRNA from degradation by RNases, prolonging its activity.[2] this compound mimics a viral infection, activating the immune system primarily through two key pattern recognition receptors: Toll-like receptor 3 (TLR3) in endosomes and melanoma differentiation-associated protein 5 (MDA5) in the cytoplasm.[1][2] This activation triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of dendritic cells, natural killer cells, and T cells, ultimately mounting an anti-tumor immune response.[1][3]
2. What are the main challenges in delivering this compound to target tissues?
The primary challenges in delivering this compound effectively include:
-
Degradation: Unstabilized dsRNA is rapidly degraded by RNases present in the body.[2]
-
Systemic Toxicity: Systemic administration can lead to off-target effects and cytokine-related toxicities.
-
Cellular Uptake: Efficiently delivering the large, negatively charged this compound molecule across the cell membrane to reach its cytosolic target (MDA5) is a significant hurdle.
-
Targeting Specific Tissues: Achieving preferential accumulation of this compound in tumor tissues while minimizing exposure to healthy tissues is crucial for maximizing efficacy and reducing side effects.
3. What are the common delivery strategies being explored for this compound?
Common strategies to improve this compound delivery include:
-
Systemic Administration: Intravenous (IV) and intramuscular (IM) injections are frequently used in clinical trials.[4]
-
Intratumoral (IT) Injection: Direct injection into the tumor can enhance local immune activation and reduce systemic exposure.[4][5]
-
Nanoparticle Encapsulation: Formulating this compound within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation, improve its pharmacokinetic profile, and facilitate targeted delivery.
-
Liposomal Formulation: Encapsulating this compound in liposomes can enhance its stability and improve cellular uptake.
Troubleshooting Guides
This compound Solution Preparation and Handling
Q1: My lyophilized this compound is not dissolving properly and I see precipitation. What should I do?
-
A1: This could be due to several factors. First, ensure you are using the recommended sterile, physiological saline solution for reconstitution.[6] Slowly add the saline to the lyophilized powder, gently swirling the vial to dissolve the contents. Avoid vigorous shaking, which can cause foaming and potential aggregation.[1] If precipitation persists, it may indicate an issue with the buffer's pH or ionic strength. Consider using a buffer with a pH closer to neutral (7.0-7.4). For persistent issues, warming the solution to 37°C for a short period while gently mixing may help. If the problem continues, it is advisable to contact the supplier.
Q2: I am observing aggregation in my reconstituted this compound solution after storage. How can I prevent this?
-
A2: Aggregation can occur with repeated freeze-thaw cycles.[6] After reconstitution, it is best to aliquot the this compound solution into single-use volumes and store them at -20°C or -80°C.[7] When thawing an aliquot for use, do so slowly on ice. If you notice visible aggregates, you can try a brief, low-power sonication in a water bath to help disperse them, but be cautious as this can also potentially degrade the dsRNA.
In Vitro Experiments
Q3: I am not observing the expected level of cytokine induction (e.g., IFN-α, TNF-α) in my cell culture experiments with this compound. What could be the reason?
-
A3: Several factors could contribute to this:
-
Cell Type and TLR3/MDA5 Expression: Ensure that your target cells express sufficient levels of TLR3 and/or MDA5. Different cell lines have varying expression levels of these receptors.
-
This compound Concentration: You may need to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations can range from ng/mL to µg/mL.[6][8]
-
Incubation Time: The kinetics of cytokine production can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak time for cytokine secretion.
-
Cell Viability: High concentrations of this compound can sometimes be cytotoxic. Perform a cell viability assay (e.g., MTT or resazurin) to ensure that the lack of cytokine production is not due to cell death.[9][10]
-
Reagent Quality: Ensure your this compound has been stored correctly and has not expired.
-
Q4: My in vitro results with this compound are inconsistent between experiments. How can I improve reproducibility?
-
A4: Inconsistent results are often due to minor variations in experimental conditions. To improve reproducibility:
-
Standardize Cell Culture Conditions: Use cells at a consistent passage number and confluency.
-
Precise Reagent Handling: Use freshly thawed aliquots of this compound for each experiment to avoid degradation from multiple freeze-thaw cycles. Ensure accurate and consistent pipetting.
-
Control for Endotoxins: this compound preparations should have low endotoxin (B1171834) levels, as endotoxin contamination can independently stimulate immune cells and confound your results.[6]
-
Include Proper Controls: Always include positive controls (e.g., a known TLR3 agonist) and negative controls (vehicle-treated cells) in your experiments.
-
Nanoparticle and Liposome (B1194612) Formulations
Q5: My this compound-loaded nanoparticles have a large particle size and high polydispersity index (PDI). How can I optimize this?
-
A5: A large particle size and high PDI can affect the stability and in vivo performance of your nanoparticles. To optimize:
-
Vary Formulation Parameters: Experiment with different ratios of polymer (e.g., PLGA) to this compound. The concentration of each component can influence the final particle size.
-
Optimize Sonication/Homogenization: The energy and duration of sonication or homogenization during the emulsification step are critical. Insufficient energy may result in larger particles, while excessive energy can lead to polymer degradation.
-
Adjust Surfactant Concentration: The concentration of the stabilizer (e.g., PVA) in the aqueous phase can significantly impact particle size and stability.
-
Purification Method: Ensure that your purification method (e.g., centrifugation) is effective at removing larger aggregates.
-
Q6: The encapsulation efficiency of this compound in my liposomes is low. What can I do to improve it?
-
A6: Low encapsulation efficiency is a common challenge. Consider the following:
-
Lipid Composition: The charge of the lipids used in the liposome formulation is crucial. Since this compound is negatively charged, using cationic lipids (e.g., DOTAP) can improve encapsulation through electrostatic interactions.
-
Hydration Method: Ensure that the lipid film is fully hydrated. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.[8]
-
Extrusion: Using an extruder with polycarbonate membranes of a defined pore size can help to create more uniform liposomes and may improve encapsulation.
-
Freeze-Thaw Cycles: Some protocols suggest that a few rapid freeze-thaw cycles of the multilamellar vesicles before extrusion can increase encapsulation efficiency.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System | Typical Size Range (nm) | Typical Zeta Potential (mV) | Typical Polydispersity Index (PDI) | Reference(s) |
| PLGA Nanoparticles | 100 - 300 | -15 to -30 | < 0.2 | [11][12] |
| Cationic Liposomes | 100 - 200 | +20 to +40 | < 0.3 | [12] |
Note: These values are general ranges and can vary significantly depending on the specific formulation and preparation method.
Table 2: In Vitro Activity of this compound
| Cell Type | This compound Concentration | Cytokine Induced | Method | Reference(s) |
| Human Dendritic Cells | 10 µg/mL | Type I IFN, IL-12 | RNA-seq, Microarray | [13] |
| Human NSCLC cell lines | 10-20 µg/mL | IL-24 | Cytokine Array | [14] |
Experimental Protocols
Protocol 1: Preparation and Characterization of this compound-Loaded PLGA Nanoparticles
Objective: To encapsulate this compound into PLGA nanoparticles and characterize their physicochemical properties.
Materials:
-
This compound (lyophilized powder)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Sterile, nuclease-free water
-
Sonicator (probe or bath)
-
Magnetic stirrer
-
Centrifuge
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
Methodology:
-
Preparation of Solutions:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water to a desired stock concentration (e.g., 1 mg/mL).
-
Dissolve PLGA in DCM to a specific concentration (e.g., 10 mg/mL).
-
-
Emulsification:
-
Add a defined volume of the this compound solution to the PLGA/DCM solution.
-
Immediately emulsify this mixture by sonication (e.g., probe sonicator at 40% amplitude for 1 minute on ice) in a larger volume of PVA solution. This will form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker with a magnetic stir bar and stir at room temperature for at least 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C).
-
Wash the nanoparticle pellet twice with sterile, nuclease-free water to remove excess PVA and unencapsulated this compound. Resuspend the pellet by gentle vortexing or sonication between washes.
-
-
Characterization:
-
Resuspend the final nanoparticle pellet in a known volume of sterile, nuclease-free water.
-
Size and Zeta Potential: Dilute an aliquot of the nanoparticle suspension in deionized water and measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Encapsulation Efficiency: To determine the amount of encapsulated this compound, lyse a known amount of nanoparticles (e.g., with a suitable solvent like 0.1 M NaOH with 0.5% SDS) and quantify the released this compound using a suitable assay (e.g., a dsRNA-specific fluorescent dye or HPLC). The encapsulation efficiency is calculated as: (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100%
-
Protocol 2: In Vitro Assessment of this compound Activity in Dendritic Cells
Objective: To evaluate the ability of this compound to induce cytokine production in dendritic cells.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or a dendritic cell line (e.g., DC2.4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
This compound solution
-
Lipopolysaccharide (LPS) as a positive control
-
ELISA kit for the cytokine of interest (e.g., mouse TNF-α or IL-12)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed dendritic cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow the cells to adhere.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/mL).
-
Add 100 µL of the this compound dilutions, LPS (e.g., 100 ng/mL), or medium alone (negative control) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
-
Cytokine Quantification by ELISA:
-
Perform the ELISA for the target cytokine (e.g., TNF-α) according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentration of the cytokine in each sample based on the standard curve.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling through endosomal TLR3 and cytosolic MDA5.
Experimental Workflow for this compound Nanoparticle Formulation and Testing
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. static.igem.org [static.igem.org]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Hiltonol & Antigen Co-administration Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimization of Hiltonol and antigen co-administration for vaccine and immunotherapy development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action as a vaccine adjuvant?
This compound® (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic.[1] It functions as a potent immune adjuvant by activating pattern recognition receptors (PRRs), primarily Toll-like Receptor 3 (TLR3) and Melanoma Differentiation-Associated protein 5 (MDA5).[1][2] This activation triggers a downstream signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1][3][4] This robust innate immune response enhances the activation and maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to a more potent and durable adaptive immune response against the co-administered antigen.[1][2]
Q2: What are the key signaling pathways activated by this compound?
This compound primarily activates the TLR3 signaling pathway located in the endosomal membrane of APCs.[3][5] Upon binding to dsRNA, TLR3 recruits the adaptor protein TRIF, initiating two distinct downstream branches.[3][4] One branch involves TRAF3 and the kinases TBK1 and IKKε, leading to the phosphorylation and nuclear translocation of the transcription factors IRF3 and IRF7. This results in the production of type I interferons (IFN-α/β).[3] The other branch, involving TRAF6 and RIP1, activates the MAPK and NF-κB pathways, leading to the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.[3][6] this compound also activates the cytoplasmic helicase MDA5.[1][2]
Q3: What are the critical first steps in optimizing the co-administration of this compound and my antigen?
The initial and most critical step is to determine the optimal dose of this compound and the optimal ratio of this compound to your antigen. This is crucial as the dose of this compound can significantly impact the immune response. While high doses can upregulate cytokine production, some studies have shown that lower doses may be more efficacious in certain contexts.[7] A dose-response study is highly recommended as a first experimental step.
Q4: Should this compound and the antigen be physically linked (conjugated)?
The decision to conjugate this compound and your antigen depends on your specific research goals. Co-localization of the adjuvant and antigen within the same APC is known to generate a more potent and specific immune response.[8][9] Conjugation ensures this co-delivery. However, simple co-formulation (a mixture) can also be effective. If you are observing a weak or inconsistent immune response with a simple mixture, conjugation should be considered.
Q5: What are the recommended storage and stability conditions for this compound?
For long-term storage, it is generally recommended to store this compound solutions at 2°C to 8°C.[10] It is important to avoid freezing, as this can affect the stability of the dsRNA complex. Always refer to the manufacturer's specific instructions for storage and handling. When co-formulated with an antigen, the stability of the mixture will depend on the nature of the antigen and the formulation buffer. It is advisable to conduct stability studies on your final formulation.[11]
Troubleshooting Guides
Problem 1: Low or No Immune Response to the Antigen
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Dose | Perform a dose-response experiment with a range of this compound concentrations while keeping the antigen concentration constant. See the experimental protocol below for a suggested starting range. |
| Suboptimal this compound-to-Antigen Ratio | Titrate the amount of antigen while keeping the this compound concentration at a determined optimal or commonly used dose. |
| Poor Co-localization of this compound and Antigen | Consider physically conjugating the antigen to this compound. Alternatively, explore different formulation strategies like encapsulation in nanoparticles or liposomes to ensure co-delivery to APCs.[8][12] |
| Antigen Degradation | Assess the stability of your antigen in the formulation with this compound. Perform quality control checks on the antigen before and after formulation. |
| Incorrect Administration Route | The route of administration (e.g., subcutaneous, intramuscular, intranasal) can significantly impact the immune response.[13][14] Review the literature for the most effective route for your specific application and antigen type. |
Problem 2: High Systemic Inflammation or Toxicity
| Possible Cause | Troubleshooting Step |
| This compound Dose is Too High | Reduce the dose of this compound. While a potent adjuvant, excessive doses can lead to systemic cytokine storms. |
| Rapid Systemic Dissemination | Consider a formulation that provides a more localized and sustained release of this compound and the antigen, such as encapsulation in biodegradable microparticles.[8] |
| Contamination of Reagents | Ensure all reagents, including the antigen preparation and this compound, are free of endotoxin (B1171834) contamination. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Formulation Preparation | Standardize the protocol for mixing or conjugating this compound and the antigen. Ensure consistent incubation times, temperatures, and buffer conditions. |
| Instability of the Formulation | Prepare the this compound-antigen formulation fresh for each experiment or conduct a stability study to determine the acceptable storage duration and conditions.[11][15] |
| Variability in Experimental Animals | Ensure that the age, sex, and genetic background of the animals are consistent across all experimental groups. |
Quantitative Data Summary
Table 1: Illustrative Dose-Response Ranges for this compound Optimization
The following are example concentration ranges based on preclinical studies. Optimal concentrations must be determined empirically for each specific antigen and experimental model.
| Application | This compound Concentration Range (in vitro) | This compound Dose Range (in vivo - mouse) | Reference |
| Cancer Cell Viability | 10 - 50 µg/mL | N/A | [7] |
| Vaccine Adjuvant (intranasal) | N/A | 1 - 10 µ g/mouse | [16] |
| Antiviral Prophylaxis (intranasal) | N/A | 0.25 - 5 mg/kg/day | [13][14] |
| Intratumoral Injection | N/A | 0.25 mg | [17][18] |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound Adjuvanticity
Objective: To determine the optimal dose of this compound for inducing an antigen-specific immune response in vivo.
Methodology:
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), with 5-10 mice per group.
-
Antigen: Prepare your antigen at a constant concentration (e.g., 10 µ g/mouse ).
-
This compound Dilutions: Prepare a series of this compound dilutions to be co-administered with the antigen. A suggested range to test is 0.1 µg, 1 µg, 10 µg, and 50 µg per mouse.
-
Control Groups:
-
Antigen alone (no this compound)
-
This compound alone (at the highest dose)
-
Vehicle control (e.g., PBS)
-
-
Administration: Co-administer the antigen and this compound dilutions via the desired route (e.g., subcutaneous injection in a final volume of 100 µL).
-
Immunization Schedule: Administer a prime immunization on day 0 and a boost immunization on day 14.
-
Readout:
-
Collect blood samples at baseline (day 0), day 14 (before boost), and day 28.
-
Measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) using ELISA.
-
At the end of the experiment (e.g., day 28), isolate splenocytes and perform an antigen-specific T-cell response assay (e.g., ELISpot for IFN-γ or intracellular cytokine staining for flow cytometry).
-
-
Analysis: Compare the immune responses across the different this compound dose groups to identify the concentration that elicits the strongest antigen-specific response with an acceptable safety profile.
Protocol 2: Antigen Conjugation to this compound (Conceptual Workflow)
Objective: To covalently link a protein antigen to this compound to ensure co-delivery to APCs. This is a conceptual workflow, and the specific chemistry will depend on the available functional groups on the antigen.
Methodology:
-
Antigen Modification (if necessary): If your antigen does not have available reactive groups (e.g., free amines or sulfhydryls), you may need to introduce them using standard bioconjugation techniques.
-
This compound Activation: Amine-reactive crosslinkers like EDC/NHS chemistry can be used to activate carboxyl groups on the carboxymethylcellulose component of this compound.[][20]
-
Dissolve this compound in an appropriate buffer (e.g., MES buffer, pH 4.5-5.5).
-
Add EDC and NHS to activate the carboxyl groups.
-
Incubate for a specific time (e.g., 15-30 minutes) at room temperature.
-
-
Conjugation Reaction:
-
Add the antigen (containing free amines) to the activated this compound solution.
-
Adjust the pH to 7.2-8.5 to facilitate the reaction between the activated carboxyl groups and the antigen's amines.
-
Allow the reaction to proceed for a set time (e.g., 2 hours at room temperature or overnight at 4°C).
-
-
Quenching: Add a quenching reagent (e.g., hydroxylamine (B1172632) or Tris) to stop the reaction.
-
Purification: Remove unconjugated antigen and excess crosslinkers using methods like dialysis or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation using techniques such as:
-
SDS-PAGE: The conjugated product should show a higher molecular weight band compared to the antigen alone.
-
Spectrophotometry: To determine the concentration of both the antigen and this compound in the final product.
-
Functional Assay: Test the ability of the conjugate to stimulate an immune response in vitro or in vivo.
-
Visualizations
Caption: this compound activates the TLR3 pathway, leading to the production of Type I Interferons and pro-inflammatory cytokines.
Caption: A logical workflow for the systematic optimization of this compound and antigen co-administration.
References
- 1. SCIENCE — Oncovir [oncovir.com]
- 2. orygen.com.br [orygen.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative strategies for co-delivering antigens and CpG oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative strategies for co-delivering antigens and CpG oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. researchgate.net [researchgate.net]
- 12. Polymeric nanocapsules loaded with poly(I:C) and resiquimod to reprogram tumor-associated macrophages for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prophylactic and therapeutic intranasal administration with an immunomodulator, this compound® (Poly IC:LC), in a lethal SARS-CoV-infected BALB/c mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term physicochemical stability of acyclovir 5 mg/mL solution stored in polypropylene bags as a simulated hospital stock preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the Addition of this compound® (Poly-ICLC) to a SARS-CoV S Protein Vaccine in Lethal SARS-CoV Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined immunotherapy encompassing intratumoral poly-ICLC, dendritic-cell vaccination and radiotherapy in advanced cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 20. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Inflammatory Side Effects of TLR3 Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the inflammatory side effects of Toll-like receptor 3 (TLR3) agonists during experiments.
Troubleshooting Guide
This guide is designed to help you identify and solve specific problems encountered during your experiments with TLR3 agonists.
| Problem | Potential Cause | Suggested Solution |
| High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in vitro or in vivo. | Systemic exposure to the TLR3 agonist is causing a "cytokine storm."[1][2] | - Optimize the delivery method: Consider localized delivery, such as intratumoral injection, to confine the immune activation to the target site.[1] - Utilize targeted delivery systems: Encapsulate the TLR3 agonist in nanoparticles or liposomes, or create antibody-drug conjugates to ensure targeted delivery to specific cells, reducing systemic exposure.[1][3][4][5] - Dose-response optimization: Perform a dose-escalation study to find the minimum effective dose that achieves the desired therapeutic effect with acceptable cytokine levels.[2] |
| Unexpected cell death or toxicity in non-target cells or tissues. | Off-target effects due to the broad activation of the immune system.[3] | - Refine the delivery strategy: As with high cytokine levels, targeted delivery systems can minimize off-target effects.[3][4][5] - Combination therapy: Investigate combining the TLR3 agonist with other agents that can help modulate the immune response or protect non-target cells. |
| Inconsistent or variable results between experiments. | - Differences in cell culture conditions. - Variability in the TLR3 agonist formulation. - Genetic differences in animal models.[6] | - Standardize protocols: Ensure consistent cell passage numbers, media components, and incubation times. - Quality control of agonist: Use a stable derivative of the TLR3 agonist, such as poly-ICLC or poly(I:C)12U, to overcome limitations like rapid degradation.[3] - Characterize animal models: Be aware of potential genetic variations that could influence the immune response to TLR3 agonists. |
| Suppressed or altered TLR3 signaling. | Negative regulation of the TLR3 pathway. | - Investigate co-stimulatory signals: Be aware that signaling through other TLRs, such as TLR2, can sometimes suppress TLR3 signaling through the induction of negative regulatory factors like TRAF1.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary inflammatory side effects associated with TLR3 agonists?
A1: The most significant inflammatory side effects are excessive cytokine release and systemic inflammation, which can lead to serious adverse events like cytokine release syndrome.[1] This is a major challenge in the clinical development of TLR3 agonists.[1]
Q2: How does the TLR3 signaling pathway lead to inflammation?
A2: TLR3, located in the endosomal compartment, recognizes double-stranded RNA (dsRNA), a molecular pattern associated with viral infections and necrotic cells.[8][9][10][11] Upon activation, TLR3 recruits the adaptor protein TRIF, initiating a signaling cascade.[8] This pathway ultimately activates transcription factors like NF-κB and IRF3.[8] NF-κB activation leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while IRF3 activation primarily induces the production of type I interferons (IFNs).[8][12]
Q3: What are the most promising strategies to mitigate these inflammatory side effects?
A3: Key strategies focus on controlling the exposure of the TLR3 agonist to the immune system. These include:
-
Targeted Delivery: Using nanoformulations, liposomes, or antibody-drug conjugates to deliver the agonist directly to the target cells or tumor microenvironment.[1][3][4] This approach minimizes systemic exposure and associated toxicities.[3]
-
Localized Administration: Direct intratumoral injection can create an "in situ vaccination" effect, activating a potent local immune response with reduced systemic side effects.[1]
-
Combination Therapies: Combining TLR3 agonists with other treatments, such as immune checkpoint inhibitors, can create synergistic effects, potentially allowing for lower, less toxic doses of the agonist.[1]
-
Development of Stable Derivatives: More stable forms of TLR3 agonists, like poly-ICLC, have been developed to improve tolerability and control their effects.[3][6]
Q4: Can TLR3 activation also have anti-inflammatory effects?
A4: Interestingly, yes. TLR3 activation has been shown to induce the expression of the anti-inflammatory cytokine IL-1 receptor antagonist (IL-1Ra).[12] This suggests a complex regulatory role for TLR3 signaling, where it can initiate both pro- and anti-inflammatory responses. The balance between these opposing effects can be influenced by factors like dosing and timing.[3]
Q5: How can I experimentally assess the inflammatory side effects of my TLR3 agonist?
A5: A combination of in vitro and in vivo assays is recommended.
-
In Vitro:
-
Cytokine Profiling: Use ELISA or multiplex assays to quantify the levels of key pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10, IL-1Ra) cytokines in the supernatants of treated cells.[12]
-
Gene Expression Analysis: Use RT-qPCR to measure the mRNA levels of cytokine genes and other inflammatory markers.[12]
-
-
In Vivo:
-
Serum Cytokine Levels: Measure cytokine concentrations in the serum of treated animals at various time points.[12]
-
Immunohistochemistry: Analyze tissue sections for markers of immune cell infiltration and activation.
-
Flow Cytometry: Characterize immune cell populations in tissues of interest.
-
Experimental Protocols
Protocol 1: In Vitro Measurement of Cytokine Production
-
Cell Culture: Plate your target cells (e.g., macrophages, dendritic cells) in a suitable culture plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of your TLR3 agonist. Include a negative control (vehicle) and a positive control (e.g., a known potent TLR3 agonist like poly(I:C)).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
-
Supernatant Collection: At each time point, carefully collect the cell culture supernatant and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.
-
Cytokine Quantification:
-
ELISA: Use commercially available ELISA kits to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β). Follow the manufacturer's instructions for the assay.
-
Multiplex Assay: For the simultaneous measurement of multiple cytokines, use a multiplex bead-based assay according to the manufacturer's protocol.
-
Protocol 2: In Vivo Assessment of Systemic Inflammation
-
Animal Model: Use an appropriate animal model (e.g., C57BL/6 mice).
-
Administration: Administer the TLR3 agonist via the desired route (e.g., intraperitoneal, intravenous, intratumoral). Include a control group receiving the vehicle.
-
Blood Collection: At various time points post-administration (e.g., 2, 6, 24 hours), collect blood samples via a suitable method (e.g., tail vein, cardiac puncture at the terminal endpoint).
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -80°C.
-
Cytokine Analysis: Analyze the serum samples for cytokine levels using ELISA or a multiplex assay as described in Protocol 1.
-
Tissue Analysis (Optional): At the terminal endpoint, perfuse the animals and collect relevant tissues (e.g., spleen, liver, tumor). Process the tissues for immunohistochemistry to assess immune cell infiltration or for homogenization to measure local cytokine levels.
Visualizations
Caption: TLR3 signaling pathway leading to inflammation.
Caption: Experimental workflow for assessing TLR3 agonist side effects.
Caption: Logical relationship between the problem and mitigation strategies.
References
- 1. What TLR3 agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. What TLR agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. What are the therapeutic applications for TLR3 agonists? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. What are the therapeutic applications for TLR agonists? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 11. rupress.org [rupress.org]
- 12. Activation of Toll-Like Receptor 3 Induces Interleukin-1 Receptor Antagonist Expression by Activating the Interferon Regulatory Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Efficacy of Hiltonol® Cocktails
This technical support center is designed for researchers, scientists, and drug development professionals working with Hiltonol® (Poly-ICLC), a stabilized synthetic double-stranded RNA (dsRNA) that acts as a potent agonist for Toll-like Receptor 3 (TLR3) and Melanoma Differentiation-Associated protein 5 (MDA5). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does it work?
A1: this compound® (Poly-ICLC) is a clinical-grade synthetic dsRNA viral mimic. It is composed of polyinosinic-polycytidylic acid (poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose, which protects it from degradation by RNases and extends its immunostimulatory activity.[1] this compound® primarily activates the innate immune system by binding to TLR3 in the endosomes of immune cells like dendritic cells and macrophages, and to the cytoplasmic sensor MDA5.[1][2][3] This activation triggers downstream signaling cascades, leading to the production of Type I interferons (IFNs), pro-inflammatory cytokines, and chemokines, which in turn bridge the innate and adaptive immune responses.[1][3]
Q2: What are the main applications of this compound® in research?
A2: this compound® is widely used in preclinical and clinical research as an immune modulator and vaccine adjuvant.[3] Its primary applications include:
-
Cancer Immunotherapy: Used as a monotherapy or in combination with other agents (e.g., checkpoint inhibitors, cancer vaccines) to stimulate anti-tumor immune responses.[3][4]
-
Vaccine Adjuvant: Enhances the immunogenicity of vaccines against infectious diseases and cancer by promoting a robust T-cell response.[5]
-
In Vitro and In Vivo Immune Stimulation: Used to study the activation of TLR3 and MDA5 signaling pathways and their role in various diseases.
Q3: What is a "this compound® cocktail" and why is it used?
A3: A "this compound® cocktail" refers to the combination of this compound® with other therapeutic agents to enhance its efficacy. The rationale is to target multiple pathways involved in tumor growth and immune evasion simultaneously. For example, a cocktail might include agents that block immunosuppressive cytokines or inhibit signaling pathways that promote cancer cell survival.[2] This approach can lead to synergistic anti-tumor effects that are greater than the sum of the individual components.
Q4: Can this compound® be administered both systemically and intratumorally?
A4: Yes, this compound® has been administered through various routes in clinical trials, including intramuscular (systemic) and intratumoral injections.[6][7] Intratumoral administration is often used to directly activate the tumor microenvironment and induce a localized anti-tumor immune response, potentially leading to systemic immunity through an "in situ vaccination" effect.[7] Systemic administration is used to elicit a broader, systemic immune response, particularly when used as a vaccine adjuvant.[1]
Troubleshooting Guide
Issue 1: Low or no cytokine response in vitro after this compound® stimulation.
-
Question: I am stimulating peripheral blood mononuclear cells (PBMCs) with this compound®, but I am not observing the expected increase in cytokines like IFN-α or TNF-α. What could be the issue?
-
Answer:
-
Cell Viability and Density: Ensure your PBMCs have high viability (>95%) before stimulation. The cell density is also critical; a suboptimal cell number can lead to a weak response. A typical starting density for PBMC stimulation is 1-2 x 10^6 cells/mL.
-
Agonist Concentration: Perform a dose-response curve to determine the optimal concentration of this compound® for your specific cell type and assay. Concentrations used in the literature for in vitro PBMC stimulation typically range from 10 to 100 µg/mL.[8][9]
-
Incubation Time: The kinetics of cytokine production vary. Conduct a time-course experiment (e.g., 6, 24, 48 hours) to identify the peak cytokine production time for your target cytokines.[1]
-
Reagent Integrity: Ensure your this compound® has been stored correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment.
-
TLR3/MDA5 Expression: Confirm that your target cells express TLR3 and MDA5. While PBMCs are generally good responders, the expression levels can vary between donors.
-
Positive Control: Include a positive control, such as a known potent TLR agonist like lipopolysaccharide (LPS) for TLR4, to confirm that your cells are responsive to immune stimuli.[10]
-
Issue 2: High variability in results between experiments.
-
Question: I am seeing significant batch-to-batch or experiment-to-experiment variability in my results with this compound®. How can I improve consistency?
-
Answer:
-
Standardize Protocols: Strictly adhere to standardized protocols for cell isolation, counting, plating, and reagent preparation.
-
Aliquot Reagents: Aliquot your stock solution of this compound® upon receipt to avoid multiple freeze-thaw cycles, which can affect its stability.
-
Consistent Cell Source: If using primary cells, be aware that donor-to-donor variability is a known factor. Try to source cells from a consistent supplier or use a large batch of cryopreserved cells from a single donor for a series of experiments.
-
Control for Vehicle Effects: Always include a vehicle control (the buffer in which this compound® is dissolved) to account for any non-specific effects of the vehicle on your cells.[10]
-
Issue 3: Unexpected cytotoxicity in vitro.
-
Question: I am observing a decrease in cell viability at higher concentrations of this compound®. Is this expected?
-
Answer:
-
Dose-Dependent Effects: While this compound®'s primary role is immune stimulation, high concentrations can induce apoptosis in some cancer cell lines, which is a desired therapeutic effect in that context.[4] However, for immune stimulation assays, excessive cell death can confound the results.
-
Cell Viability Assays: Always perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to monitor for cytotoxicity.[2]
-
Optimize Concentration: If cytotoxicity is an issue, lower the concentration of this compound® to a range that provides robust immune stimulation without significant cell death. Studies have shown that lower doses of this compound® can be more effective and less toxic.[2]
-
Issue 4: Difficulty with solubility or stability of this compound® in culture media.
-
Question: I am having trouble dissolving this compound® or I suspect it is not stable in my cell culture medium. What should I do?
-
Answer:
-
Follow Manufacturer's Instructions: Always refer to the manufacturer's data sheet for specific instructions on reconstitution and storage.
-
Use Recommended Diluents: Use the recommended sterile, nuclease-free buffers (e.g., PBS) for reconstitution.
-
Avoid Contamination: Handle this compound® under sterile conditions to prevent contamination with RNases, which can degrade the dsRNA.
-
Media Components: Be aware that some components in complex cell culture media could potentially interact with this compound®. While generally stable, if you suspect an issue, you can try simpler media formulations for short-term stimulation experiments.
-
Data on this compound® Cocktail Efficacy
The following tables summarize quantitative data from preclinical and clinical studies on the efficacy of this compound® and its cocktails.
Table 1: In Vitro Efficacy of this compound® Cocktails on Cancer Cell Viability
| Cell Line | Treatment | Concentration | Time (h) | Reduction in Cell Viability (%) | Reference |
| H358 (NSCLC) | This compound® | 20 µg/mL | 72 | ~55% | [2] |
| A549 (NSCLC) | This compound® | 20 µg/mL | 72 | ~45% | [2] |
| H358 (NSCLC) | This compound®+++ Cocktail¹ | 20 µg/mL | 72 | up to 85% | [2] |
| A549 (NSCLC) | This compound®+++ Cocktail¹ | 20 µg/mL | 72 | up to 85% | [2] |
¹this compound®+++ Cocktail consists of this compound®, anti-IL6 antibody, a JAK2 inhibitor (AG490), and a STAT3 inhibitor (Stattic).
Table 2: In Vivo Efficacy of this compound® Cocktails on Tumor Growth
| Tumor Model | Treatment | Administration | Tumor Growth Inhibition (%) | Reference |
| Syngeneic Mouse Model | Poly-ICLC + Anti-PD-1 | Systemic | Significantly greater than anti-PD-1 alone | [11] |
| 4T1 Murine Breast Cancer | LCCN-Poly(I:C) + NIR Light | Intratumoral | 96.7% delay in tumor growth vs. PBS | [12] |
Table 3: Immunomodulatory Effects of this compound® Cocktails
| Study Population | Treatment | Outcome Measure | Result | Reference |
| NSCLC Cell Lines (H1299, H358) | This compound® (low dose) | Pro-inflammatory Cytokine Levels (GRO, MCP-1, IL-8, IL-6) | Significant reduction | [2] |
| NSCLC Cell Lines (A549, H292) | This compound® (low dose) | Anti-cancer Cytokine (IL-24) | Significant increase | [2] |
| Advanced Cancer Patients | Intratumoral this compound® + DC Vaccine | Serum IL-12 and IL-1β | Increased concentrations | [9] |
| Myeloma Patients | MAGE-A3 Vaccine + Poly-ICLC/GM-CSF | Vaccine-specific T-cell response | Generated in 19 of 25 patients (76%) | [13] |
| Healthy Donors | Poly-ICLC | Circulating IP-10 (CXCL10) levels | Transient increase, peaking at 24-48h | [1] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound®
This protocol outlines a general procedure for stimulating human PBMCs to assess cytokine production.
Materials:
-
This compound® (Poly-ICLC)
-
Cryopreserved human PBMCs
-
Complete RPMI-1640 medium (containing 10% FBS, penicillin/streptomycin)
-
Ficoll-Paque
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., IFN-α, TNF-α, IL-6)
-
Cell viability assay kit (e.g., MTT or Trypan Blue)
Methodology:
-
Thaw and Prepare PBMCs: Thaw cryopreserved PBMCs rapidly in a 37°C water bath. Transfer to a 50 mL conical tube and slowly add complete RPMI-1640 medium. Centrifuge, remove the supernatant, and resuspend the cell pellet in fresh medium. Perform a cell count and viability assessment using Trypan Blue.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well in 200 µL).
-
This compound® Preparation and Stimulation: Prepare a stock solution of this compound® according to the manufacturer's instructions. Further dilute the stock solution in complete RPMI-1640 to the desired final concentrations (e.g., a range from 1 to 100 µg/mL for a dose-response experiment). Add the this compound® dilutions to the appropriate wells. Include a vehicle control (medium without this compound®) and an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of target cytokines in the supernatant using ELISA kits according to the manufacturer's protocols.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells in the plate to assess any cytotoxic effects of the treatment.
Protocol 2: In Vivo Murine Tumor Model for Evaluating this compound® Cocktails
This protocol provides a general framework for an in vivo study to assess the anti-tumor efficacy of a this compound® cocktail.
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice and B16-F10 melanoma cells)
-
This compound® (Poly-ICLC)
-
Combination agent(s) (e.g., anti-PD-1 antibody)
-
Sterile PBS
-
Calipers for tumor measurement
-
Syringes and needles for injection
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a known number of tumor cells (e.g., 1 x 10^6 B16-F10 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound® alone, combination agent alone, this compound® cocktail).
-
Drug Administration: Administer the treatments according to the planned schedule and route. For example, intratumoral injection of this compound® and intraperitoneal injection of the anti-PD-1 antibody.
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the experiment.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to determine the efficacy of the this compound® cocktail.
Visualizations
Signaling Pathways
References
- 1. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. A systematic review on poly(I:C) and poly-ICLC in glioblastoma: adjuvants coordinating the unlocking of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvant-enhanced CD4 T Cell Responses are Critical to Durable Vaccine Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Polyinosinic-polycytidylic acid-mediated stimulation of human γδ T cells via CD11c+ dendritic cell-derived type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-cell characterization of a model of poly I:C-stimulated peripheral blood mononuclear cells in severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Vaccine adjuvant-elicited CD8+ T cell immunity is co-dependent on T-bet and FOXO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune Checkpoint Inhibitors Combined with Targeted Therapy: The Recent Advances and Future Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Hiltonol protocols for different cancer types.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the use of Hiltonol (Poly-ICLC) in cancer research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (Poly-ICLC) and how does it work?
This compound is the clinical-grade formulation of Poly-ICLC, a synthetic, stabilized double-stranded RNA (dsRNA). It acts as a viral mimic and a potent immune modulator.[1] Its mechanism of action involves the activation of pattern recognition receptors (PRRs), primarily Toll-like receptor 3 (TLR3) located in endosomes, and the cytoplasmic RNA sensor melanoma differentiation-associated protein 5 (MDA5).[2][3] This dual activation triggers downstream signaling cascades, leading to the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines.[2][4] This robust immune response can lead to the activation of natural killer (NK) cells, maturation of dendritic cells (DCs), and the priming of antigen-specific T-cell responses, ultimately contributing to anti-tumor immunity.[3]
Q2: What are the key signaling pathways activated by this compound?
This compound primarily activates the TLR3 and MDA5 signaling pathways.[2][3]
-
TLR3 Pathway: Upon binding to dsRNA in the endosome, TLR3 recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β).[4][5] TRIF then activates the transcription factors IRF3 and NF-κB, leading to the production of type I IFNs and inflammatory cytokines.[4][5]
-
MDA5 Pathway: In the cytoplasm, MDA5 recognizes long dsRNA and signals through the adaptor protein MAVS (mitochondrial antiviral-signaling protein).[6][7] This also leads to the activation of IRF3 and NF-κB and subsequent production of type I IFNs and other inflammatory mediators.[6]
Q3: How should this compound be stored and handled?
For laboratory use, Poly-ICLC is often supplied as a lyophilized powder or a sterile solution. It is crucial to follow the manufacturer's specific instructions. Generally, lyophilized Poly-ICLC should be stored at -20°C. Reconstituted solutions should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing for injection, it may be necessary to warm the solution to ensure it is fully dissolved.[8] Always use sterile, nuclease-free solutions and techniques to prevent degradation of the dsRNA.
Q4: What are the typical concentrations of this compound used in in-vitro experiments?
The optimal concentration of this compound for in-vitro experiments can vary depending on the cell line and the specific assay. However, studies have shown that concentrations in the range of 10-100 µg/mL are commonly used. For example, in non-small cell lung cancer (NSCLC) cell lines, lower doses of 10-20 µg/mL were found to be more effective at reducing cell viability than higher doses.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cancer cell line.
Q5: What are the common administration routes for in-vivo studies?
In preclinical animal models, this compound (Poly-ICLC) is commonly administered via intratumoral (IT), intramuscular (IM), or intravenous (IV) injection.[9] The choice of administration route can significantly impact the immune response and anti-tumor efficacy. Systemic administration (IM or IV) has been shown in some models to be more effective at inducing T-cell infiltration into tumors compared to intratumoral injection.
II. Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Problem 1: Inconsistent or no biological response in in vitro cell culture experiments.
-
Question: My cancer cell lines are not responding to this compound treatment (e.g., no cytotoxicity, no cytokine production). What could be the issue?
-
Answer:
-
Low or absent TLR3/MDA5 expression: Not all cancer cell lines express the necessary receptors to respond to this compound. Verify the expression of TLR3 and MDA5 in your cell line using RT-qPCR or Western blotting.
-
Incorrect this compound preparation or storage: Ensure that the Poly-ICLC was reconstituted and stored correctly to maintain its double-stranded structure and prevent degradation. Prepare fresh dilutions for each experiment.
-
Suboptimal concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment (e.g., 1, 10, 25, 50, 100 µg/mL) to determine the optimal concentration for your specific cells.
-
Mycoplasma contamination: Mycoplasma can alter the cellular response to stimuli. Regularly test your cell cultures for mycoplasma contamination.
-
Assay timing: The kinetics of the response can vary. For cytotoxicity assays, consider different time points (e.g., 24, 48, 72 hours). For cytokine analysis, optimal time points may be earlier (e.g., 6, 12, 24 hours).
-
Problem 2: High variability or lack of efficacy in in vivo animal studies.
-
Question: I am not observing significant anti-tumor effects with this compound in my mouse tumor model. What are the potential reasons?
-
Answer:
-
Tumor model selection: The choice of tumor model is critical. Some tumor models may be inherently resistant to immunotherapy. Consider using a model known to be responsive to immune checkpoint inhibitors or other immunotherapies.[10]
-
Administration route and schedule: The route and frequency of administration can greatly influence the outcome. Systemic administration (IV or IM) might be more effective than intratumoral injections in some models by inducing a broader immune response.[9] Experiment with different dosing schedules (e.g., daily, every other day, weekly).
-
Immune status of the animal model: If using immunodeficient mice (e.g., nude or SCID mice), the full immunological effects of this compound, which rely on an intact immune system, will not be observed. Syngeneic models with a competent immune system are more appropriate for evaluating the immunomodulatory effects of this compound.[10]
-
Tumor microenvironment: The tumor microenvironment can be highly immunosuppressive, preventing the infiltration and function of immune cells.[11] Consider combining this compound with other agents that can modulate the tumor microenvironment, such as checkpoint inhibitors.
-
Animal handling and stress: Stress from handling and injection procedures can impact the immune system and experimental outcomes. Ensure proper animal handling techniques and allow for an acclimatization period.[12]
-
III. Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (Poly-ICLC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | ~20 | 72 | MTT/CTB | [5] |
| H292 | Non-Small Cell Lung Cancer | ~20 | 72 | MTT/CTB | [5] |
| H1299 | Non-Small Cell Lung Cancer | >100 | 72 | MTT/CTB | [5] |
| H358 | Non-Small Cell Lung Cancer | ~20 | 72 | MTT/CTB | [5] |
| HepG2 | Hepatocellular Carcinoma | Not specified | 48 | Crystal Violet | [2] |
| HCT116 | Colon Carcinoma | Not specified | 48 | Crystal Violet | [2] |
| HTB-26 | Breast Cancer | 10-50 | 48 | Crystal Violet | [2] |
| PC-3 | Pancreatic Cancer | 10-50 | 48 | Crystal Violet | [2] |
Note: IC50 values can vary depending on the specific experimental conditions. This table provides an approximate range based on available data.
IV. Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Poly-ICLC)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 25, 50, 100 µg/mL).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only as a blank control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control (100% viability).
-
Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: In Vivo Subcutaneous Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in mice and treatment with this compound.[12][15][16]
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine cancer cell line (e.g., B16-F10 melanoma, LLC lung carcinoma)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional)
-
This compound (Poly-ICLC)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture the cancer cells to 70-80% confluency.
-
Harvest the cells by trypsinization, wash twice with sterile PBS or HBSS, and resuspend in cold PBS or HBSS at a concentration of 1 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice to a final concentration of 5 x 10^6 cells/mL. Keep the cell suspension on ice to prevent Matrigel from solidifying.
-
-
Tumor Inoculation:
-
Anesthetize the mice according to your institution's approved protocol.
-
Shave the flank of the mouse where the tumor will be inoculated.
-
Inject 100 µL of the cell suspension (containing 0.5 x 10^6 cells) subcutaneously into the shaved flank.
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
-
-
This compound Treatment:
-
Once the tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound solution at the desired concentration in sterile saline.
-
Administer this compound via the chosen route (e.g., intratumoral, intramuscular, or intravenous) according to the planned dosing schedule (e.g., 1 mg/kg, three times a week). The control group should receive vehicle (saline) injections.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to institutional guidelines.
-
Excise the tumors for further analysis, such as immunohistochemistry for immune cell infiltration or gene expression analysis.
-
V. Mandatory Visualizations
References
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs [frontiersin.org]
- 4. Roles of Toll-Like Receptor 3 in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptor 3 signaling converts tumor-supporting myeloid cells to tumoricidal effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The intersection molecule MDA5 in Cancer and COVID-19 [frontiersin.org]
- 7. TLR3 signaling is downregulated by a MAVS isoform in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trial.medpath.com [trial.medpath.com]
- 10. news-medical.net [news-medical.net]
- 11. Scientists discover reasons why targeted immuno-oncology drugs sometimes fail - ecancer [ecancer.org]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. scispace.com [scispace.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Technical Support Center: Overcoming Tumor Microenvironment (TME) Suppression of Hiltonol
Welcome to the technical support center for Hiltonol (Poly-ICLC). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and overcome common challenges associated with the tumor microenvironment's (TME) suppression of this compound's therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analog of double-stranded RNA (dsRNA) that acts as a potent agonist for Toll-like Receptor 3 (TLR3) and the cytoplasmic sensor MDA5.[1][2] Activation of these receptors mimics a viral infection, leading to a robust innate and adaptive immune response.[1] Key anti-tumor mechanisms include:
-
Direct tumor cell apoptosis: TLR3 activation can trigger apoptotic pathways in cancer cells.[3]
-
Activation of innate immunity: It stimulates dendritic cells (DCs), natural killer (NK) cells, and macrophages.[1][4]
-
Induction of Type I Interferons (IFNs): This leads to a cascade of anti-proliferative and pro-apoptotic signals.[5]
-
Enhancement of adaptive immunity: By promoting DC maturation and antigen presentation, this compound facilitates the activation of tumor-specific cytotoxic T lymphocytes (CTLs).[6]
Q2: We are not observing significant tumor growth inhibition after this compound treatment in our syngeneic mouse model. What are the potential causes?
A2: Lack of efficacy can stem from several factors, many of which are related to the immunosuppressive nature of the tumor microenvironment (TME). Potential causes include:
-
High infiltration of immunosuppressive cells: A high prevalence of myeloid-derived suppressor cells (MDSCs) or regulatory T cells (Tregs) in the TME can actively suppress the anti-tumor immune response induced by this compound.[3][7]
-
Presence of immunosuppressive cytokines: High levels of cytokines such as TGF-β and IL-10 within the TME can dampen TLR3 signaling and subsequent immune activation.[6][8][9]
-
Low TLR3 expression on tumor cells: Some tumor cells may have low or absent TLR3 expression, rendering them less susceptible to the direct pro-apoptotic effects of this compound.[10]
-
Suboptimal dosing or administration route: The dose and route of administration (e.g., intratumoral vs. systemic) can significantly impact efficacy.[2]
-
Tumor heterogeneity: The cellular and molecular composition of tumors can vary, leading to differential responses to this compound.
Q3: Our in vitro experiments showed potent this compound-induced cancer cell death, but this does not translate to our in vivo studies. Why?
A3: This is a common challenge in cancer immunotherapy research. The discrepancy often arises because in vitro models lack the complexity of the in vivo tumor microenvironment. While this compound can directly kill tumor cells in culture, its in vivo efficacy is heavily influenced by the host's immune system and the TME. An immunosuppressive TME can effectively neutralize the immune-stimulatory effects of this compound, leading to poor in vivo outcomes despite promising in vitro results.
Q4: Can this compound be combined with other therapies to enhance its efficacy?
A4: Yes, combination therapy is a promising strategy to overcome TME-mediated suppression and enhance the anti-tumor effects of this compound. Preclinical and clinical studies have explored combinations with:
-
Immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4): this compound can "turn cold tumors hot" by increasing T cell infiltration, making them more susceptible to checkpoint blockade.[11]
-
Targeted therapies: Inhibitors of specific signaling pathways that contribute to immunosuppression (e.g., JAK/STAT inhibitors) can synergize with this compound.[12][13]
-
Radiotherapy: Radiation can induce immunogenic cell death, releasing tumor antigens that can be presented to the immune system in the context of this compound-induced immune activation.[14]
-
Dendritic cell vaccines: this compound can act as a potent adjuvant for cancer vaccines, enhancing the activation of antigen-presenting cells.[14]
Troubleshooting Guides
Issue 1: High variability in anti-tumor response between animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Tumor heterogeneity | Characterize the cellular and molecular heterogeneity of your tumor model. Consider using single-cell sequencing or multiplex immunohistochemistry to identify different tumor subclones and immune infiltrates. |
| Inconsistent tumor implantation | Ensure consistent tumor cell numbers and injection technique. Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a uniform size. |
| Variable immune responses | Analyze the immune cell composition of tumors and spleens from responding and non-responding animals using flow cytometry to identify differences in immune activation or suppression. |
Issue 2: Evidence of immunosuppression despite this compound treatment (e.g., increased MDSCs or Tregs).
| Potential Cause | Troubleshooting Steps |
| Dominant immunosuppressive pathways in the TME | Characterize the TME of your tumor model to identify the key immunosuppressive cell types and cytokines. Consider co-administering agents that target these pathways, such as MDSC-depleting antibodies (e.g., anti-Gr-1) or Treg-depleting antibodies (e.g., anti-CD25). |
| Induction of compensatory immunosuppressive mechanisms | This compound-induced inflammation can sometimes trigger feedback mechanisms that lead to the recruitment of immunosuppressive cells. Evaluate the kinetics of immune cell infiltration after this compound treatment to understand the temporal dynamics of the immune response. |
| High levels of immunosuppressive cytokines | Measure the levels of TGF-β and IL-10 in the tumor microenvironment. Consider using neutralizing antibodies against these cytokines in combination with this compound. |
Quantitative Data Summary
Table 1: Effect of this compound on Tumor Cell Viability in vitro
| Cell Line | Treatment | Concentration (µg/mL) | Time (h) | Cell Viability Reduction (%) | Reference |
| H358 (NSCLC) | This compound | 20 | 72 | ~85% | [12] |
| A549 (NSCLC) | This compound | 20 | 72 | ~85% | [12] |
| H1299 (NSCLC) | This compound | 20 | 72 | ~60% | [12] |
| H292 (NSCLC) | This compound | 20 | 72 | ~55% | [12] |
Table 2: Modulation of Cytokine Levels in the TME by this compound
| Cell Line | Treatment | Cytokine | Change in Level | Reference |
| A549 (low TLR3) | This compound | GRO, MCP-1, IL-8, IL-6 | Increased | [4] |
| H292 (low TLR3) | This compound | GRO, MCP-1, IL-8, IL-6 | Increased | [4] |
| H1299 (high TLR3) | This compound | GRO, MCP-1, IL-8, IL-6 | Suppressed | [4] |
| H358 (high TLR3) | This compound | GRO, MCP-1, IL-8, IL-6 | Suppressed | [4] |
| A549 | This compound | IL-24 | Increased | [4] |
| H292 | This compound | IL-24 | Increased | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Tumor Model
-
Cell Culture and Tumor Implantation:
-
Culture your chosen murine cancer cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma) in the recommended medium.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at the desired concentration.
-
Subcutaneously inject the cell suspension (typically 1 x 10^5 to 1 x 10^6 cells in 100 µL) into the flank of syngeneic mice (e.g., C57BL/6).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 50-100 mm^3), randomize mice into treatment groups (e.g., vehicle control, this compound).
-
-
This compound Administration:
-
Prepare this compound solution at the desired concentration in sterile saline.
-
Administer this compound via the chosen route (e.g., intratumoral, intravenous, or intraperitoneal injection). A typical dose for preclinical studies is in the range of 10-50 µg per mouse.[2]
-
Follow the planned dosing schedule (e.g., twice weekly for three weeks).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, flow cytometry).
-
Protocol 2: Flow Cytometry Analysis of the Tumor Microenvironment
-
Tumor Digestion:
-
Excise tumors from euthanized mice and place them in a petri dish with cold PBS.
-
Mince the tumors into small pieces using a scalpel.
-
Transfer the minced tissue to a digestion buffer containing collagenase and DNase I.
-
Incubate at 37°C with gentle agitation for 30-60 minutes.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
If necessary, treat the cell suspension with a red blood cell lysis buffer.
-
Wash the cells with PBS or FACS buffer (PBS with 2% FBS).
-
-
Antibody Staining:
-
Count the cells and resuspend them in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for immune cell populations of interest (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, CD25, FoxP3).
-
For intracellular staining (e.g., for FoxP3 or cytokines), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations within the TME.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Dual roles of myeloid-derived suppressor cells induced by Toll-like receptor signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Roles of Toll-Like Receptor 3 in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Growth Factor-β and Interleukin-10 Synergistically Regulate Humoral Immunity via Modulating Metabolic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of regulatory T cells in cancer immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transforming Growth Factor-β and Interleukin-10 Synergistically Regulate Humoral Immunity via Modulating Metabolic Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toll-like receptor 3 activation enhances antitumor immune response in lung adenocarcinoma through NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dadun.unav.edu [dadun.unav.edu]
Improving the therapeutic index of Poly-ICLC.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Poly-ICLC. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research and development efforts aimed at improving the therapeutic index of Poly-ICLC.
Frequently Asked Questions (FAQs)
Q1: What is Poly-ICLC and what is its primary mechanism of action?
A1: Poly-ICLC (polyinosinic-polycytidylic acid stabilized with poly-L-lysine and carboxymethylcellulose) is a synthetic analog of double-stranded RNA (dsRNA). It functions as a potent immune modulator by mimicking a viral infection. Its primary mechanism of action involves the activation of two key pattern recognition receptors (PRRs): Toll-like receptor 3 (TLR3) located in endosomes, and melanoma differentiation-associated protein 5 (MDA5) in the cytoplasm.[1][2] This dual activation triggers downstream signaling cascades that lead to the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines, ultimately stimulating both innate and adaptive immune responses against tumors.[1][2]
Q2: What are the most common adverse events associated with Poly-ICLC administration in clinical trials?
A2: Poly-ICLC is generally well-tolerated in clinical settings.[3][4][5] The most frequently reported side effects are mild to moderate and include fatigue, inflammation or pain at the injection site, and flu-like symptoms such as fever, chills, and myalgia (muscle pain).[3][4][5] In some cases, hematological toxicities like neutropenia, leukopenia, and thrombocytopenia have been observed, particularly when used in combination with chemotherapy.[6][7]
Q3: How can the therapeutic index of Poly-ICLC be improved?
A3: Improving the therapeutic index of Poly-ICLC involves maximizing its anti-tumor efficacy while minimizing its toxicities. Key strategies include:
-
Dose Optimization: Finding the optimal biological dose is crucial, as higher doses do not always correlate with better efficacy and can increase toxicity.[8]
-
Combination Therapies: Combining Poly-ICLC with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), has shown synergistic anti-tumor effects.[9] It can also be used as a vaccine adjuvant to enhance the efficacy of cancer vaccines.[10]
-
Route of Administration: The route of administration can significantly impact efficacy. For instance, systemic (intravenous or intramuscular) administration has been shown to be more effective in inducing T-cell infiltration into tumors compared to intratumoral injection in some preclinical models.[11]
-
Novel Delivery Systems: Encapsulating Poly-ICLC in particulate formulations like nanoparticles or liposomes can improve its stability, target it more effectively to antigen-presenting cells, and potentially reduce systemic toxicity.[12]
Q4: What are the key considerations for formulating and storing Poly-ICLC?
A4: Poly-ICLC is a complex of poly(I:C), poly-L-lysine, and carboxymethylcellulose. The formulation process is critical to its stability and biological activity. It is important to follow established protocols for its preparation to ensure consistency across experiments.[13] For long-term storage, it is recommended to follow the manufacturer's instructions, which typically involve refrigeration or freezing to prevent degradation of the dsRNA component. Stability testing under various conditions (e.g., temperature and humidity) is crucial for clinical-grade preparations, following ICH guidelines.[14][15][16][17]
Troubleshooting Guides
In Vivo Mouse Studies
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High toxicity/mortality in mice | - Dose too high for the specific mouse strain. - Rapid injection leading to systemic shock. - Contamination of the Poly-ICLC solution. | - Perform a dose-titration study to determine the maximum tolerated dose (MTD) for your specific mouse strain. - Inject the solution slowly and monitor the animals closely after injection. - Ensure sterile preparation and handling of the Poly-ICLC solution. |
| Lack of anti-tumor efficacy | - Suboptimal dose or dosing schedule. - Ineffective route of administration for the tumor model. - Tumor model is resistant to immunotherapy. - Degradation of Poly-ICLC. | - Titrate the dose and experiment with different dosing frequencies (e.g., twice weekly). - Compare different routes of administration (e.g., intratumoral vs. intramuscular vs. intravenous).[11] - Characterize the tumor microenvironment to assess for factors that may contribute to resistance. - Ensure proper storage and handling of Poly-ICLC to maintain its integrity. |
| Variability in tumor growth between mice | - Inconsistent tumor cell implantation. - Uneven distribution of intratumorally injected Poly-ICLC. - Individual differences in immune response. | - Standardize the tumor cell implantation technique, including cell number and injection volume.[18] - For intratumoral injections, use imaging guidance if possible and inject into multiple sites within the tumor to ensure even distribution.[19] - Increase the number of mice per group to account for biological variability. |
In Vitro Cell-Based Assays (e.g., Cytokine ELISA)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background in ELISA | - Insufficient washing. - Non-specific antibody binding. - Contaminated reagents. | - Increase the number of wash steps and ensure complete aspiration of wash buffer.[20][21] - Use a blocking buffer and optimize its concentration and incubation time.[20][22] - Use fresh, high-quality reagents and sterile technique.[23] |
| Weak or no signal in ELISA | - Low concentration of cytokine in the sample. - Inactive antibodies or reagents. - Incorrect assay procedure. | - Concentrate the cell culture supernatant before performing the ELISA. - Check the expiration dates of all reagents and store them properly.[1] - Carefully review and follow the ELISA kit protocol.[21] |
| High variability between replicate wells | - Pipetting errors. - Inconsistent washing. - Edge effects in the microplate. | - Calibrate pipettes regularly and use proper pipetting technique.[20][22] - Ensure all wells are washed uniformly. An automated plate washer can improve consistency.[21] - Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain uniform temperature and humidity.[1] |
Data Presentation
Table 1: Adverse Events of Poly-ICLC in Clinical Trials (Monotherapy and Combination Therapy)
| Adverse Event (Grade 3-4) | Poly-ICLC + Radiotherapy + TMZ in Glioblastoma (%) [6][7] | Poly-ICLC Monotherapy in HIV Patients (Grade 3) [4] | Poly-ICLC in Combination with Nivolumab/Ipilimumab [2][24] |
| Neutropenia | 20.6 | 1 (transient) | Varies by study, generally higher than monotherapy |
| Leukopenia | 16.5 | - | Varies by study |
| Thrombocytopenia | 9.0 | - | Varies by study |
| Rash | 1.0 | - | ~40% (all grades) |
| Fatigue | Not specified (common) | - | ~18% (all grades) |
| Diarrhea/Colitis | Not specified | - | ~9.5% (all grades) |
| Hepatitis | Not specified | - | Increased risk |
| Pneumonitis | Not specified | - | Increased risk |
Note: This table provides a summary of selected adverse events. The incidence and severity of side effects can vary depending on the patient population, cancer type, and specific treatment regimen.
Experimental Protocols
Protocol 1: Intratumoral Injection of Poly-ICLC in a Syngeneic Mouse Tumor Model
Materials:
-
Poly-ICLC solution (sterile, endotoxin-tested)
-
Syngeneic tumor-bearing mice (e.g., C57BL/6 with B16-F10 melanoma)
-
Insulin (B600854) syringes with 28-30 gauge needles
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Once anesthetized, place the mouse in a sterile field.
-
Tumor Measurement: Measure the tumor dimensions (length and width) using calipers. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Preparation of Injection Site: Gently clean the skin over the tumor with a 70% ethanol wipe.
-
Intratumoral Injection:
-
Draw the desired volume of Poly-ICLC solution into the insulin syringe. The injection volume should be appropriate for the tumor size (e.g., 20-50 µL for a 100-200 mm³ tumor) to avoid excessive pressure and leakage.[25]
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the Poly-ICLC solution. To improve distribution, you can perform the injection at multiple sites within the tumor.[19]
-
After injection, slowly withdraw the needle to minimize leakage.
-
-
Post-injection Monitoring: Monitor the mouse until it has fully recovered from anesthesia. Observe for any immediate adverse reactions.
-
Subsequent Treatments and Monitoring: Repeat the injections according to your experimental schedule (e.g., twice weekly). Monitor tumor growth and the overall health of the mice regularly.
Mandatory Visualizations
Signaling Pathways
Caption: Poly-ICLC signaling through TLR3 and MDA5 pathways.
Experimental Workflow
Caption: Workflow for in vivo evaluation of Poly-ICLC.
Logical Relationship
Caption: Strategies to improve the therapeutic index of Poly-ICLC.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. Treatment-Related Adverse Events of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Immune Modulation Against Solid Cancers with Intratumoral Poly-ICLC: A Pilot Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Immune Modulation against Solid Cancers with Intratumoral Poly-ICLC: A Pilot Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multi-institution phase II study of poly-ICLC and radiotherapy with concurrent and adjuvant temozolomide in adults with newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A phase II clinical trial of poly-ICLC with radiation for adult patients with newly diagnosed supratentorial glioblastoma: A North American Brain Tumor Consortium (NABTC01-05) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intratumoral administration of poly-ICLC enhances the antitumor effects of anti-PD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined Vaccination with NY-ESO-1 Protein, Poly-ICLC, and Montanide Improves Humoral and Cellular Immune Responses in Patients with High-Risk Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Poly-IC enhances the effectiveness of cancer immunotherapy by promoting T cell tumor infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Particulate formulations for the delivery of poly(I:C) as vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2005102278A1 - Method for preparation of poly-iclc and uses thereof - Google Patents [patents.google.com]
- 14. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 15. q1scientific.com [q1scientific.com]
- 16. database.ich.org [database.ich.org]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. blog.abclonal.com [blog.abclonal.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. mybiosource.com [mybiosource.com]
- 23. hycultbiotech.com [hycultbiotech.com]
- 24. Treatment-Related Adverse Events of Combination Immune Checkpoint Inhibitors: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting In Vitro Assays with Hiltonol (Poly-ICLC)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting in vitro assays involving Hiltonol (Poly-ICLC). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to directly address specific issues you may encounter during your experiments, ensuring more reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Issues & Assay Setup
Q1: I am not observing any cellular response (e.g., cytokine production, reporter gene activation) after this compound stimulation. What are the potential causes?
A1: A lack of response to this compound can stem from several factors, ranging from reagent integrity to cellular characteristics. Here’s a checklist of potential issues to investigate:
-
This compound Integrity:
-
Storage and Handling: Confirm that this compound has been stored according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles, which can degrade the dsRNA structure. Prepare fresh dilutions for each experiment from a master stock.
-
Reagent Activity: If possible, test the activity of your this compound lot on a positive control cell line known to be responsive to TLR3 agonists (e.g., HEK-Blue™ hTLR3 cells).
-
-
Cellular Factors:
-
TLR3 and/or MDA5 Expression: Verify that your target cells express the primary receptors for this compound: Toll-like Receptor 3 (TLR3) and Melanoma Differentiation-Associated protein 5 (MDA5).[1] Expression levels can be confirmed by RT-qPCR, western blot, or flow cytometry. Note that TLR3 is often located in endosomes, so intracellular staining may be required for flow cytometry.[1]
-
Cell Viability: Ensure your cells have high viability (>95%) before starting the experiment. Poor cell health can lead to a blunted response.
-
Cell Passage Number: For cell lines, use cells within a low and consistent passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling capacity.
-
-
Assay Conditions:
-
Optimal Concentration: The optimal concentration of this compound is cell-type dependent. Perform a dose-response curve (e.g., 0.1 µg/mL to 50 µg/mL) to determine the ideal concentration for your specific cells and assay.[2]
-
Incubation Time: The kinetics of the response can vary. Cytokine production, for example, may peak at different times (e.g., 6, 24, or 48 hours). A time-course experiment is recommended to identify the optimal endpoint.
-
Q2: I am observing high variability in my results between replicate wells or between experiments. What are the common sources of this inconsistency?
A2: High variability is a common challenge in cell-based assays. Key sources of variability with this compound include:
-
Inconsistent Cell Culture Practices:
-
Cell Density: Ensure a consistent cell seeding density across all wells and experiments. Overly confluent or sparse cultures can respond differently.
-
Cell Health: Use cells that are in the logarithmic growth phase and exhibit consistent morphology.
-
Serum Variability: Lot-to-lot variability in fetal bovine serum (FBS) can significantly impact cell growth and responsiveness. It is advisable to test new serum lots or use a single large batch for a series of experiments. Some components in serum can also interfere with TLR agonist activity; consider reducing serum concentration during stimulation if this is suspected.
-
-
Reagent Handling:
-
Pipetting Errors: Use calibrated pipettes and proper techniques to minimize volume errors, especially when preparing serial dilutions of this compound.
-
Inadequate Mixing: Ensure thorough mixing of this compound in the culture medium before adding it to the cells.
-
-
Biological Variability (Primary Cells):
-
Donor-to-Donor Differences: Primary cells, such as Peripheral Blood Mononuclear Cells (PBMCs), can exhibit significant donor-to-donor variability in their response to TLR agonists due to genetic background, age, and health status. To mitigate this, consider pooling PBMCs from multiple donors (3-5) for each experiment or using a large donor cohort for statistical power.
-
-
Assay-Specific Factors:
-
Edge Effects in Plates: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentration. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.
-
2. Cytotoxicity & Cell Viability
Q3: I am observing significant cell death in my cultures after treatment with this compound. How can I mitigate this?
A3: While this compound can have direct cytotoxic effects on some cancer cell lines, excessive cell death in other cell types may be an unintended artifact.[2] Consider the following:
-
Concentration Optimization: High concentrations of this compound can induce apoptosis.[2] As mentioned, perform a dose-response curve to find a concentration that elicits the desired immune response without causing excessive cytotoxicity. In some non-cancerous cell types, lower concentrations (e.g., 1-10 µg/mL) may be sufficient for activation.
-
Cell Type Sensitivity: Some cell lines are inherently more sensitive to dsRNA-induced cell death pathways (e.g., through PKR and OAS activation).[2] If your primary goal is to study immune activation rather than direct cytotoxicity, you may need to use a lower this compound concentration or a shorter incubation time.
-
Parallel Viability Assays: Always run a cell viability assay (e.g., MTT, XTT, or a live/dead stain) in parallel with your functional assay to distinguish between a lack of response and cell death.
Q4: My MTT/XTT assay results are showing decreased cell viability, but I am unsure if it's due to cytotoxicity or reduced proliferation. How can I differentiate?
A4: MTT and similar tetrazolium-based assays measure metabolic activity, which can reflect changes in both cell number and cellular health. To distinguish between cytotoxic and cytostatic effects:
-
Direct Cell Counting: Use a trypan blue exclusion assay or an automated cell counter to determine the number of viable cells at the end of the experiment. A decrease in the total number of viable cells compared to the initial seeding density suggests cytotoxicity.
-
Apoptosis Assays: To confirm if cell death is occurring via apoptosis, you can perform assays for markers like Annexin V staining, caspase-3/7 activity, or PARP cleavage.
-
Proliferation Assays: To specifically measure cell proliferation, consider assays such as BrdU or EdU incorporation, or tracking cell division with dyes like CFSE.
3. Specific Assay Types
Q5: My cytokine ELISA results are inconsistent or show high background. What should I check?
A5: Inconsistent ELISA results can be due to a variety of factors. For this compound-stimulated cultures, consider the following:
-
Sample Collection and Storage: Centrifuge your cell culture plates to pellet cells and debris before collecting the supernatant. Store supernatants at -80°C if not being used immediately. Avoid multiple freeze-thaw cycles of the samples.
-
ELISA Protocol Adherence:
-
Washing Steps: Ensure thorough and consistent washing between antibody and substrate incubation steps to reduce background.
-
Reagent Preparation: Prepare fresh dilutions of standards and detection antibodies for each assay.
-
Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the ELISA kit protocol.
-
-
Positive and Negative Controls:
-
Unstimulated Control: Always include wells with untreated cells to determine the baseline cytokine secretion.
-
Positive Control: If possible, use a known stimulus for your target cytokine (e.g., LPS for TNF-α in monocytes) to confirm that your cells are capable of producing the cytokine and that the ELISA is working correctly.
-
Q6: I am using a TLR3 reporter cell line (e.g., HEK-Blue™ hTLR3), and the signal is weak or variable. What are some common troubleshooting steps?
A6: Reporter cell lines can also present challenges. Here are some key points to check:
-
Cell Maintenance:
-
Passage Number: Do not use cells that have been passaged too many times. Always work within the recommended passage number range provided by the supplier.
-
Antibiotic Selection: Ensure that the appropriate selection antibiotic is maintained in the culture medium to prevent the loss of the reporter construct.
-
-
Assay Execution:
-
Cell Seeding Density: A consistent seeding density is crucial for reproducible results.
-
Reagent Preparation: Prepare fresh detection medium for each experiment. Ensure that any colorimetric or chemiluminescent substrates are properly stored and handled.
-
-
Appropriate Controls:
-
Negative Control Cell Line: Use the parental cell line that does not express the TLR3 receptor (e.g., HEK-Blue™ Null1) to confirm that the observed response is specific to this compound-TLR3 interaction.
-
Positive Control Agonist: Use a well-characterized TLR3 agonist, like a standard Poly(I:C) preparation, to validate the responsiveness of the cells.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in In Vitro Assays
| Cell Type | Assay Type | Recommended Concentration Range (µg/mL) | Expected Outcome | Reference(s) |
| Human NSCLC Lines (e.g., A549, H292, H1299, H358) | Cytotoxicity / Cell Viability | 10 - 50 | Dose-dependent decrease in cell viability | [2] |
| Human NSCLC Lines (e.g., A549, H292, H1299, H358) | Cytokine Modulation | ~20 | Altered secretion of cytokines like GRO, MCP-1, IL-8, IL-6, and IL-24 | [2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Induction (IFN-β, TNF-α) | 1 - 25 | Induction of pro-inflammatory cytokines and Type I interferons | Inferred from TLR3 agonist studies |
| Human Dendritic Cells (DCs) | Maturation & Cytokine Induction (IL-12, TNF-α) | 10 - 50 | Upregulation of maturation markers (CD80, CD86, HLA-DR) and cytokine secretion | [3][4] |
| TLR3 Reporter Cell Lines (e.g., HEK-Blue™ hTLR3) | Reporter Gene Activation | 0.1 - 10 | Dose-dependent increase in reporter gene expression | Inferred from TLR3 agonist studies |
Table 2: Expected Cytokine Profile in Human PBMCs after this compound Stimulation
| Cytokine | Expected Response | Typical Time Course | Notes |
| IFN-β | Strong induction | Early response, peaks around 6-12 hours | A primary and direct downstream effect of TLR3/MDA5 activation. |
| TNF-α | Moderate to strong induction | Peaks around 6-24 hours | A key pro-inflammatory cytokine induced by the TLR3 pathway. |
| IL-6 | Moderate induction | Peaks around 12-48 hours | Another important pro-inflammatory cytokine in the response to dsRNA. |
| IP-10 (CXCL10) | Strong induction | Sustained expression after 24 hours | An IFN-inducible chemokine important for recruiting immune cells. |
| IL-12 | Variable induction | Typically measured at 24-48 hours | Important for Th1 polarization, primarily produced by antigen-presenting cells. |
| IL-10 | Low or no induction | Can be a late response (>48 hours) | An anti-inflammatory cytokine, its induction can vary depending on the specific cell populations and conditions. |
Note: The magnitude and kinetics of cytokine responses can vary significantly based on donor variability, this compound concentration, and specific experimental conditions.
Experimental Protocols
1. Protocol: Cytokine Induction in Human PBMCs by this compound
This protocol outlines a general procedure for stimulating human PBMCs with this compound and measuring cytokine production by ELISA.
-
Materials:
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human PBMCs (freshly isolated or cryopreserved)
-
This compound (Poly-ICLC)
-
96-well flat-bottom cell culture plates
-
ELISA kits for target cytokines (e.g., human IFN-β, TNF-α, IL-6)
-
Microplate reader
-
-
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Cell Counting and Plating: Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue. Resuspend cells in complete RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL. Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Cell Resting: Incubate the plate at 37°C in a 5% CO₂ incubator for at least 2 hours to allow cells to rest.
-
This compound Preparation and Stimulation: Prepare a serial dilution of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium only). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time (e.g., 6, 24, or 48 hours).
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of the target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
2. Protocol: Cytotoxicity Assessment using MTT Assay
This protocol describes how to assess the cytotoxic effects of this compound on adherent cancer cell lines.
-
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium appropriate for the cell line
-
This compound (Poly-ICLC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General In Vitro Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. SCIENCE — Oncovir [oncovir.com]
- 2. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor necrosis factor-α promotes survival and phenotypic maturation of poly(I:C)-treated dendritic cells but impairs their Th1 and Th17 polarizing capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Optimizing Hiltonol® (Poly-ICLC) Administration in Vaccination Schedules
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the timing of Hiltonol® administration in vaccination schedules.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does it work as a vaccine adjuvant?
This compound® (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic.[1] It functions as a potent vaccine adjuvant by activating the innate immune system, thereby enhancing and shaping the adaptive immune response to a co-administered antigen.[1][2] this compound® is recognized by pattern recognition receptors (PRRs), primarily Toll-like receptor 3 (TLR3) within endosomes and the cytoplasmic helicases MDA5 and RIG-I.[1][2][3][4] This recognition triggers downstream signaling cascades that lead to the production of type I interferons, pro-inflammatory cytokines, and chemokines, which are crucial for the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs), and the subsequent activation of T cells and B cells.[1][2][5]
Q2: What are the key signaling pathways activated by this compound®?
This compound® primarily activates the TLR3 signaling pathway. Upon binding to TLR3 in the endosome, it recruits the adaptor protein TRIF. This initiates two distinct downstream branches: one leading to the activation of NF-κB and the production of inflammatory cytokines, and another leading to the activation of IRF3/7 and the production of type I interferons.[6] this compound® also engages cytoplasmic sensors like MDA5, which further contributes to the type I interferon response.[1]
Q3: What is the general guidance on the timing of this compound® administration relative to the vaccine antigen?
The optimal timing for this compound® administration can depend on the specific goals of the vaccination strategy (prophylactic vs. therapeutic) and the desired immune response. Preclinical and clinical data suggest several potential strategies:
-
Co-administration: Administering this compound® simultaneously with the antigen is a common approach that has been shown to enhance T cell and NK cell responses.[3][4]
-
Prophylactic (Pre-exposure): Administration of this compound® prior to antigen exposure (or viral challenge) can induce a protective innate immune state. Studies in mouse models have shown that intranasal administration 24 hours before a lethal SARS-CoV challenge provided significant survival benefits.[7][8][9]
-
Therapeutic (Post-exposure): this compound® has also demonstrated efficacy when administered after a viral challenge. In a SARS-CoV mouse model, administration up to 8 hours post-infection was protective.[7][8]
-
Prime-Boost Schedules: In cancer immunotherapy settings, this compound® has been used in schedules involving initial intratumoral "priming" injections to induce local inflammation and antigen release, followed by systemic (intramuscular) "boosting" injections to maintain and broaden the anti-tumor immune response.[10][11][12]
Q4: Does the route of administration affect the optimal timing?
Yes, the route of administration can influence the biodistribution and resulting immune response, which in turn may affect the optimal timing strategy. For instance, intranasal administration has been used for prophylactic effects against respiratory viruses, aiming to establish an immediate antiviral state in the respiratory tract.[4][7][8] Intratumoral injections are designed to directly activate the tumor microenvironment, while subsequent intramuscular injections serve to sustain a systemic response.[10][11] The choice of route should align with the intended immunological outcome.
Troubleshooting Guide
Issue 1: Low or suboptimal immunogenicity of the adjuvanted vaccine.
| Possible Cause | Troubleshooting Step |
| Suboptimal Timing of Administration | Consider adjusting the timing of this compound® relative to the antigen. If co-administering, ensure thorough mixing. For a staggered approach, evaluate intervals such as 24 hours before or after antigen administration. |
| Inappropriate Route of Administration | The chosen route may not be optimal for the target immune response. For systemic immunity, intramuscular or subcutaneous routes are common. For mucosal immunity, consider intranasal administration. |
| Inadequate Dose of this compound® | Perform a dose-response study to determine the optimal concentration of this compound® for your specific antigen and model system. Doses in preclinical mouse models have ranged from 1 µg to 10 µg per mouse.[4] |
| Antigen Formulation Issues | The physical properties of the antigen preparation can impact its interaction with the adjuvant. Ensure the antigen is stable and properly formulated. |
Issue 2: Excessive local or systemic inflammation/toxicity.
| Possible Cause | Troubleshooting Step |
| This compound® Dose is Too High | Reduce the dose of this compound®. A dose de-escalation study can help identify a dose that maintains adjuvant activity while minimizing adverse effects. |
| Frequent Dosing Schedule | Increase the interval between administrations. Clinical trials have often employed schedules of two to three times weekly, followed by less frequent boosting.[10][13] |
| Route of Administration | Certain routes may be associated with higher local reactogenicity. If using intratumoral or intradermal routes, ensure the injection volume is appropriate and administered slowly. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in this compound®/Antigen Preparation | Prepare fresh dilutions of this compound® and antigen for each experiment. Ensure consistent mixing and handling procedures. |
| Animal Model Variability | Use age- and sex-matched animals from a reputable supplier. Ensure consistent housing and handling conditions. |
| Circadian Rhythm Effects | The time of day of vaccination can influence immune responses.[14][15][16] To minimize this variability, perform all vaccinations and sample collections at a consistent time of day. |
Quantitative Data Summary
Table 1: Preclinical Studies on this compound® Timing and Efficacy
| Study Focus | Animal Model | This compound® Dose & Route | Timing of Administration | Key Outcome | Reference |
| Prophylactic SARS-CoV | BALB/c mice | 0.25-5 mg/kg, intranasal | 24 hours prior to viral challenge | Significant survival benefit and protection against weight loss. | [7][8] |
| Therapeutic SARS-CoV | BALB/c mice | 5 mg/kg, intranasal | Up to 8 hours post-viral challenge | 100% protection against death. | [7][8] |
| SARS-CoV Vaccine Adjuvant | BALB/c mice | 10 µ g/mouse , intranasal | Simultaneous with S Protein vaccine (intranasal) | All mice survived when challenged 3 days after a single immunization. | [4] |
| Cancer Vaccine Adjuvant | C57BL/6 mice | Not specified, intramuscular | Days 0 and 7 with OVA-vaccine | Enhanced OVA-specific CD8+ T cell activity. | [17] |
Table 2: Clinical Trial Schedules for this compound® Administration
| Trial Focus | Patient Population | This compound® Dose & Route | Administration Schedule | Reference |
| Solid Tumors | Advanced solid tumors | 1mg, intratumoral (IT) and intramuscular (IM) | Cycle 1: 1mg IT 3x/week for 2 weeks, then 1mg IM 2x/week for 7 weeks. | [10][18] |
| Prostate Cancer | Clinically localized prostate cancer | 1.0 mg IT, 1.5 mg IM | Preconditioning: 1.5mg IM (week 1). Priming: 1mg IT (week 2). Boosting: 1.5mg IM weekly (weeks 3-10). | [12] |
| Glioblastoma | Newly diagnosed glioblastoma | 20 mcg/kg, IM | Three times weekly (e.g., Mon-Wed-Fri) during and after radiation therapy. | [13] |
| Malignant Pleural Mesothelioma | Malignant Pleural Mesothelioma | Not specified, intratumoral | Single IT injection 21±7 days prior to surgery. | [19] |
Experimental Protocols
Protocol 1: Evaluation of Prophylactic Efficacy of this compound® in a Mouse Viral Challenge Model
This protocol is based on studies evaluating this compound® against SARS-CoV in BALB/c mice.[7][8][9]
-
Animal Model: Age- and sex-matched BALB/c mice.
-
This compound® Preparation: Reconstitute lyophilized this compound® in sterile, preservative-free saline to the desired stock concentration. Further dilute to the final working concentration immediately before use.
-
Administration:
-
Lightly anesthetize mice.
-
Administer this compound® (e.g., 2.5 mg/kg) or vehicle control (saline) via intranasal instillation in a small volume (e.g., 20-30 µL).
-
Administer the dose 24 hours prior to the viral challenge.
-
-
Viral Challenge:
-
Anesthetize mice and intranasally inoculate with a lethal dose of the mouse-adapted virus.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for at least 14 days for survival, weight loss, and clinical signs of illness.
-
At selected time points post-infection (e.g., day 3 or 5), a subset of animals can be euthanized to collect lung tissue for viral titer analysis (e.g., plaque assay) and histopathology.
-
Protocol 2: Assessing Adjuvant Effect of this compound® with a Subunit Vaccine in Mice
This protocol is a generalized approach based on principles from various adjuvant studies.[4][17]
-
Animal Model: C57BL/6 or BALB/c mice, depending on the antigen and desired T-helper response bias.
-
Vaccine Formulation:
-
Co-administration: Mix the antigen (e.g., 5 µg of recombinant protein) with the desired dose of this compound® (e.g., 10 µg) in sterile saline immediately prior to injection.
-
Staggered administration: Prepare separate injections of the antigen and this compound®.
-
-
Immunization Schedule:
-
Administer the vaccine formulation via the desired route (e.g., intramuscularly in the thigh muscle, 50 µL volume).
-
Experimental groups should include:
-
Antigen + this compound®
-
Antigen alone
-
This compound® alone
-
Vehicle control (saline)
-
-
Administer a prime immunization on Day 0 and a boost immunization on Day 14 or 21.
-
-
Sample Collection:
-
Collect blood samples via submandibular or tail bleed at baseline (Day 0) and at specified time points after immunization (e.g., Day 14, Day 28) to evaluate antibody responses.
-
-
Immune Response Analysis:
-
Humoral Response: Use an enzyme-linked immunosorbent assay (ELISA) to measure antigen-specific IgG, IgG1, and IgG2a/c antibody titers in the collected sera.
-
Cellular Response: At the study endpoint (e.g., 1-2 weeks after the boost), euthanize mice and harvest spleens. Prepare single-cell suspensions of splenocytes.
-
Use an ELISpot assay or intracellular cytokine staining followed by flow cytometry to measure antigen-specific T cell responses (e.g., IFN-γ, TNF-α production) after in vitro restimulation with the antigen or relevant peptides.
-
Visualizations
Caption: this compound® activates the TLR3 signaling pathway in antigen-presenting cells.
Caption: General workflow for assessing this compound®'s adjuvant effects in mice.
References
- 1. SCIENCE — Oncovir [oncovir.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Addition of this compound® (Poly-ICLC) to a SARS-CoV S Protein Vaccine in Lethal SARS-CoV Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prophylactic and therapeutic intranasal administration with an immunomodulator, this compound® (Poly IC:LC), in a lethal SARS-CoV-infected BALB/c mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prophylactic and therapeutic intranasal administration with an immunomodulator, this compound® (Poly IC:LC), in a lethal SARS-CoV-infected BALB/c mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. trial.medpath.com [trial.medpath.com]
- 13. A phase II clinical trial of poly-ICLC with radiation for adult patients with newly diagnosed supratentorial glioblastoma: A North American Brain Tumor Consortium (NABTC01-05) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chrono-optimizing vaccine administration: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chrono-optimizing vaccine administration: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic Immune Modulation against Solid Cancers with Intratumoral Poly-ICLC: A Pilot Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Hiltonol (Poly-ICLC) Technical Support Center: Addressing Variability in Immune Response
Welcome to the Hiltonol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the inherent variability in immune responses observed during experiments with this compound (Poly-ICLC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stimulate an immune response?
This compound (Poly-ICLC) is a synthetic analog of double-stranded RNA (dsRNA), which mimics a viral infection. It is a potent immune modulator that activates the innate and adaptive immune systems.[1][2] this compound is recognized by two key pattern recognition receptors (PRRs): Toll-like receptor 3 (TLR3) in the endosomes and melanoma differentiation-associated gene 5 (MDA5) in the cytoplasm.[2][3][4] Activation of these receptors triggers downstream signaling cascades, leading to the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines. This, in turn, activates various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-cells, to mount an anti-tumor or anti-viral response.[2][5]
Q2: Why do I observe significant variability in the immune response to this compound across my experiments?
Variability in the immune response to this compound is a known phenomenon and can be attributed to several factors:
-
Reagent-Related Factors: The molecular weight of the Poly(I:C) used in this compound can impact its immune-activating potential, with high molecular weight Poly(I:C) generally inducing a more pronounced cytokine response.[6][7] Different lots of this compound may also exhibit some variability in reactogenicity.[8]
-
Experimental System Factors:
-
Cell Lines: Different cell lines, even within the same cancer type, can show varied responses due to heterogeneity in the expression levels of TLR3 and MDA5.[1][6] For example, non-small cell lung cancer (NSCLC) cell lines with medium-to-high TLR3 expression (H1299 and H358) show suppression of pro-inflammatory cytokines upon this compound treatment, while those with low TLR3 expression (A549 and H292) show an increase.[1]
-
Tumor Microenvironment (TME): The TME plays a crucial role in modulating the response to this compound. Stromal cells and vascular endothelial cells within the TME can respond to this compound, influencing T-cell infiltration and anti-tumor effects.[9][10] The presence of immunosuppressive cells and factors in the TME can also dampen the immune response.[11]
-
-
Treatment Protocol Factors:
-
Dose: The dose of this compound is critical. Low doses may have a direct immune-enhancing action independent of high interferon induction, while high doses can sometimes be inhibitory to certain pathways like the PKR enzyme system.[5]
-
Route of Administration: The route of administration (e.g., intratumoral vs. intramuscular) can significantly alter the immune response. Intratumoral administration can lead to more potent local and systemic immune activation compared to systemic administration in some models.[1]
-
-
Host-Specific Factors (in vivo studies):
-
Genetic Background: Genetic variations in TLR3, MDA5, and other downstream signaling molecules can lead to inter-individual differences in response.
-
Underlying Conditions: Pre-existing conditions, such as chronic infections (e.g., HIV), can alter the baseline immune status and influence the response to immune modulators like this compound.[8]
-
Troubleshooting Guides
Issue 1: Inconsistent or Low Cytokine Production in vitro
Possible Causes:
-
Suboptimal this compound Concentration: The optimal concentration of this compound can vary significantly between cell lines.
-
Low TLR3/MDA5 Expression: The target cells may have low or absent expression of the necessary receptors.
-
Cell Culture Conditions: Factors like cell density, passage number, and media composition can affect cellular responsiveness.
-
Reagent Quality: Degradation of this compound or other reagents.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment using a wide range of this compound concentrations (e.g., 10, 20, 50, 100 µg/mL) to determine the optimal concentration for your specific cell line.[1]
-
-
Assess Receptor Expression:
-
Measure the baseline mRNA and protein expression levels of TLR3 and MDA5 in your cell lines using qPCR and Western blotting or flow cytometry, respectively. This will help you select appropriate cell models and interpret your results.
-
-
Standardize Cell Culture:
-
Ensure consistent cell density at the time of treatment.
-
Use cells within a defined low passage number range.
-
Use consistent media and supplements for all experiments.
-
-
Verify Reagent Integrity:
-
Aliquot this compound upon receipt and store as recommended by the manufacturer to avoid repeated freeze-thaw cycles.
-
Use fresh media and supplements for your experiments.
-
Issue 2: High Variability in T-cell Activation and Effector Function
Possible Causes:
-
Heterogeneity in Antigen Presenting Cell (APC) Function: The ability of APCs (like dendritic cells) to be activated by this compound and subsequently prime T-cells can be variable.
-
Variability in T-cell Populations: The initial frequency and activation state of antigen-specific T-cells can differ between donors or animals.
-
Suboptimal Assay Conditions: The protocol for measuring T-cell activation (e.g., ELISpot, flow cytometry) may not be optimized.
Troubleshooting Steps:
-
Characterize APC Activation:
-
Assess the activation status of APCs (e.g., dendritic cells) by flow cytometry, measuring the upregulation of co-stimulatory molecules like CD80, CD86, and CD40 after this compound treatment.
-
-
Standardize T-cell Source:
-
When using primary cells, try to minimize donor-to-donor variability by using a larger donor pool or by pre-screening donors for baseline immune reactivity.
-
-
Optimize T-cell Assays:
-
ELISpot Assay: Follow a standardized protocol for IFN-γ ELISpot, ensuring optimal cell density, antigen concentration, and incubation times. Include appropriate positive (e.g., PHA) and negative controls.
-
Flow Cytometry: Use a validated antibody panel to assess T-cell activation markers (e.g., CD69, CD25, HLA-DR, CD38) and intracellular cytokines (e.g., IFN-γ, TNF-α). Ensure proper compensation and gating strategies.
-
Data Presentation
Table 1: Differential Cytokine Response of Non-Small Cell Lung Cancer (NSCLC) Cell Lines to this compound.
This table summarizes the varied cytokine responses of different NSCLC cell lines to this compound treatment, highlighting the impact of endogenous TLR3 expression levels.
| Cell Line | Endogenous TLR3 Level | Cytokine Response to this compound | Reference |
| A549 | Low | Increased GRO, MCP-1, IL-8, IL-6; Increased IL-24 | [1] |
| H292 | Low | Increased GRO, MCP-1, IL-8, IL-6; Increased IL-24 | [1] |
| H1299 | Medium-to-High | Suppressed GRO, MCP-1, IL-8, IL-6 | [1] |
| H358 | Medium-to-High | Suppressed GRO, MCP-1, IL-8, IL-6 | [1] |
GRO: Growth-regulated oncogene; MCP-1: Monocyte chemoattractant protein-1; IL: Interleukin.
Experimental Protocols
Key Experiment: In Vitro Cytokine Production Assay
Objective: To quantify the production of cytokines by cancer cell lines in response to this compound stimulation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, H292, H1299, H358) in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 20, 50, 100 µg/mL) or a vehicle control (e.g., PBS).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines of interest (e.g., IL-6, IL-8, MCP-1, GRO, IL-24) in the supernatants using a multiplex cytokine assay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the cell number or total protein content and compare the results across different this compound concentrations and cell lines.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling through TLR3 and MDA5 pathways.
Experimental Workflows
Caption: Troubleshooting workflow for inconsistent this compound response.
References
- 1. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The intersection molecule MDA5 in Cancer and COVID-19 [frontiersin.org]
- 4. "The Role of MDA5 and TLR3 in Response to dsRNA and Viral Infection" by Stephen McCartney [openscholarship.wustl.edu]
- 5. Facebook [cancer.gov]
- 6. Roles of Toll-Like Receptor 3 in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. utcd.org.tr [utcd.org.tr]
- 11. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Hiltonol (Poly-ICLC) and Poly I:C as Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine adjuvant development, Toll-like receptor (TLR) agonists have emerged as a promising class of molecules for their ability to potently stimulate the innate immune system and shape the adaptive immune response. Among these, the synthetic double-stranded RNA (dsRNA) analogues, Polyinosinic:polycytidylic acid (Poly I:C) and its stabilized derivative, Hiltonol (Poly-ICLC), are of significant interest. This guide provides an objective comparison of their performance as vaccine adjuvants, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. Poly I:C
| Feature | This compound (Poly-ICLC) | Poly I:C |
| Composition | Polyinosinic:polycytidylic acid stabilized with poly-L-lysine and carboxymethylcellulose.[1] | Unstabilized polyinosinic:polycytidylic acid. |
| Stability | Increased resistance to serum nucleases, leading to a longer in vivo half-life. | Susceptible to rapid degradation by RNases.[1] |
| Mechanism of Action | Agonist for TLR3, MDA5, and RIG-I.[2] | Agonist for TLR3, MDA5, and RIG-I.[2] |
| Key Advantage | Enhanced stability and potentially more potent and sustained immune activation. | Well-characterized TLR3 agonist, widely used in preclinical research. |
| Reported Limitations | Potential for dose-dependent side effects. | In vivo instability and potential for toxicity, limiting clinical use. |
Mechanism of Action: A Shared Pathway with a Key Difference
Both this compound and Poly I:C mimic viral dsRNA, triggering antiviral immune responses through the activation of pattern recognition receptors (PRRs), primarily Toll-like receptor 3 (TLR3) in the endosomes and the cytoplasmic RNA helicases, melanoma differentiation-associated protein 5 (MDA5) and retinoic acid-inducible gene I (RIG-I).[2] This activation initiates downstream signaling cascades, leading to the production of type I interferons (IFN-α/β), pro-inflammatory cytokines, and chemokines. These mediators are crucial for the maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs), and the subsequent priming of antigen-specific T and B cell responses.
The key distinction lies in this compound's formulation. The complexation of Poly I:C with poly-L-lysine and carboxymethylcellulose in this compound protects the dsRNA from rapid degradation by serum nucleases.[1] This enhanced stability is believed to lead to more sustained signaling and a more robust immune response. Furthermore, some evidence suggests that the poly-L-lysine component of this compound may facilitate the endosomal escape of Poly I:C, leading to more effective stimulation of the cytoplasmic sensor MDA5.
Performance Data: A Quantitative Comparison
While extensive head-to-head clinical data is limited, preclinical studies provide valuable insights into the differential effects of this compound and Poly I:C.
In Vitro Cytokine Production
A study comparing the in vitro stimulation of bone marrow-derived dendritic cells (BMDCs) from mice demonstrated that this compound (Poly-ICLC) is a more potent inducer of Type I Interferon (IFN-I) and IL-12p40 compared to Poly I:C.
| Adjuvant (10 µg/ml) | IFN-I (pg/ml) | IL-12p40 (pg/ml) |
| Poly I:C | ~1,500 | ~4,000 |
| This compound (Poly-ICLC) | ~4,000 | ~6,000 |
| Data derived from in vitro stimulation of wild-type mouse BMDCs. |
In Vivo Cytokine Induction
In vivo studies in mice mirrored the in vitro findings, with intravenous administration of this compound resulting in higher serum levels of IFN-I and IL-12p40 compared to Poly I:C.
| Adjuvant (50 µg, i.v.) | Serum IFN-I (pg/ml) | Serum IL-12p40 (pg/ml) |
| Poly I:C | ~2,000 | ~1,000 |
| This compound (Poly-ICLC) | ~8,000 | ~3,000 |
| Data derived from serum of wild-type mice 18 hours after adjuvant administration. |
Antigen-Specific T-Cell Response
A key measure of adjuvant efficacy is the ability to enhance antigen-specific T-cell responses. In a prime-boost vaccination study in mice using a model antigen (pam-Ova), this compound demonstrated superior ability to expand the number of antigen-specific cytotoxic T lymphocytes (CTLs).
| Adjuvant | Number of OT-I cells (x10^5) in Spleen |
| Poly I:C | ~1.5 |
| This compound (Poly-ICLC) | ~4.0 |
| Data represents the mean number of adoptively transferred OT-I T-cells in the spleen of mice 7 days after the booster vaccination. |
Experimental Protocols
The following are representative protocols for key experiments used to evaluate and compare the performance of vaccine adjuvants like this compound and Poly I:C.
In Vitro Dendritic Cell Activation Assay
Objective: To assess the ability of this compound and Poly I:C to activate dendritic cells in vitro by measuring the production of key cytokines.
Methodology:
-
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and 20 ng/ml of granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Incubate for 6-8 days to allow for differentiation into immature BMDCs.
-
-
Stimulation of BMDCs:
-
Plate the immature BMDCs in 24-well plates at a density of 1 x 10^6 cells/ml.
-
Add this compound or Poly I:C to the wells at various concentrations (e.g., 0.1, 1, 10 µg/ml). Include an unstimulated control group.
-
Incubate the plates for 24 hours.
-
-
Cytokine Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentrations of cytokines such as IFN-α, IFN-β, IL-12p70, IL-6, and TNF-α using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
In Vivo Immunogenicity Study in Mice
Objective: To evaluate and compare the in vivo immunogenicity of a model vaccine formulated with either this compound or Poly I:C by measuring antigen-specific antibody and T-cell responses.
Methodology:
-
Vaccine Formulation:
-
Prepare vaccine formulations by mixing a model antigen (e.g., ovalbumin, 20 µ g/dose ) with either this compound (e.g., 20 µ g/dose ) or Poly I:C (e.g., 20 µ g/dose ) in a sterile saline solution. Include a control group receiving the antigen alone.
-
-
Immunization:
-
Immunize groups of mice (e.g., C57BL/6, 6-8 weeks old, n=5-10 per group) via a relevant route (e.g., subcutaneous or intramuscular injection) on day 0 (prime) and day 14 (boost).
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., days 14, 21, and 28) to assess antibody responses.
-
At the end of the study (e.g., day 28), euthanize the mice and harvest spleens for T-cell analysis.
-
-
Antibody Titer Measurement:
-
Prepare serum from the blood samples.
-
Determine the titers of antigen-specific IgG, IgG1, and IgG2a/c antibodies using ELISA.
-
-
Antigen-Specific T-Cell Response Analysis:
-
Prepare single-cell suspensions from the spleens.
-
Restimulate the splenocytes in vitro with the model antigen or specific peptides for 24-72 hours.
-
Measure the frequency of antigen-specific, cytokine-producing (e.g., IFN-γ, TNF-α, IL-2) CD4+ and CD8+ T-cells using intracellular cytokine staining and flow cytometry or an ELISpot assay.
-
Conclusion
Both this compound and Poly I:C are potent inducers of innate and adaptive immunity, functioning through the TLR3 and RLR pathways. The available preclinical data suggests that this compound, due to its stabilized formulation, may offer advantages in terms of potency and duration of the immune response compared to unmodified Poly I:C. Specifically, this compound appears to be a more robust inducer of Type I interferons and can lead to stronger cytotoxic T-lymphocyte responses.
For researchers and drug development professionals, the choice between this compound and Poly I:C will depend on the specific application, desired immune profile, and translational goals. While Poly I:C remains a valuable tool for fundamental research, this compound's enhanced stability and demonstrated potency in preclinical and clinical settings make it a compelling candidate for further development as a vaccine adjuvant in human therapeutics. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these two important immunomodulators.
References
Hiltonol Demonstrates Potent Antitumor Effects in Syngeneic Models, Outperforming Alternatives and Enhancing Combination Therapies
For Immediate Release
[City, State] – [Date] – Hiltonol (poly-ICLC), a stabilized synthetic double-stranded RNA (dsRNA) viral mimic, has shown significant antitumor efficacy in various preclinical syngeneic mouse models. Research demonstrates its ability to not only directly inhibit tumor growth but also to synergize with other immunotherapies, leading to enhanced tumor rejection and improved survival. These findings position this compound as a promising agent for cancer treatment, particularly in combination regimens.
This compound exerts its antitumor effects primarily through the activation of Toll-like receptor 3 (TLR3), initiating a cascade of immune responses that mimic a viral infection within the tumor microenvironment. This leads to the production of type I interferons and the activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which are crucial for a robust anti-cancer response.
Superior Performance Against Other dsRNA Analogs
In a comparative study using human non-small cell lung cancer (NSCLC) cell lines, this compound demonstrated superior efficacy over its predecessor, polyinosinic-polycytidylic acid (poly I:C). At a concentration of 20 μg/mL, this compound reduced cancer cell viability by up to 55% within 72 hours, a significant improvement over the maximum 35% reduction seen with poly I:C at its optimal concentration of 10 μg/mL. Furthermore, a cocktail including this compound and inhibitors of IL-6, JAK2, and STAT3 (termed this compound+++) was even more effective, suppressing the metastatic potential of lung cancer cells by inhibiting migration by 80% and invasion by up to 76%. This was substantially more potent than a similar poly I:C-based cocktail.
Efficacy in Syngeneic Models and Combination Therapy
The true potential of this compound is further illuminated in immunocompetent syngeneic mouse models, where its interaction with a complete immune system can be observed.
A study investigating the combination of intratumoral (IT) this compound (poly-ICLC) with an anti-PD-1 antibody in syngeneic hepatocellular carcinoma (HCC) mouse models (BNL and Hep-55.1C) revealed a significant enhancement of antitumor effects. The combination therapy resulted in smaller tumor volumes compared to anti-PD-1 monotherapy or this compound alone. This was accompanied by a notable increase in CD8+ T cell infiltration and interferon-γ (IFN-γ) activity within the tumors and the spleen.
Similarly, in models of B16 melanoma, Lewis lung carcinoma, and MC38 colon carcinoma, the combination of poly-IC (a related TLR3 agonist) and an anti-PD-L1 monoclonal antibody (mAb) led to dramatic tumor inhibition. In the Lewis lung and MC38 colon cancer models, this combination resulted in complete tumor eradication in 60-80% of the mice.
The following tables summarize the key quantitative data from these studies:
Table 1: Comparative Efficacy of this compound and Poly I:C in NSCLC Cell Lines
| Treatment | Concentration | Cell Viability Reduction | Cell Migration Inhibition | Cell Invasion Inhibition |
| This compound | 20 µg/mL | Up to 55% | - | - |
| Poly I:C | 10 µg/mL | Up to 35% | - | - |
| This compound+++ | - | - | 80% | Up to 76% |
| Poly I:C+++ | - | - | Not specified | Up to 40% |
Table 2: Antitumor Efficacy of Intratumoral this compound in Combination with Anti-PD-1 in a Syngeneic HCC Model (BNL)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| Control | ~1200 |
| Anti-PD-1 | ~800 |
| IT poly-ICLC + Anti-PD-1 | ~200 |
Table 3: Immune Cell Infiltration in BNL HCC Tumors Following Combination Therapy
| Treatment Group | Tumor Infiltrating CD8+ T cells (% of total cells) | Spleen CD8+ T cells (% of total cells) |
| Control | ~2% | ~5% |
| Anti-PD-1 | ~4% | ~7% |
| IT poly-ICLC + Anti-PD-1 | ~8% | ~10% |
Table 4: Tumor Rejection Rates with Poly-IC and Anti-PD-L1 Combination Therapy in Syngeneic Models
| Tumor Model | Treatment | Complete Tumor Rejection |
| Lewis Lung Carcinoma | Poly-IC + anti-PD-L1 mAb | 60% |
| MC38 Colon Carcinoma | Poly-IC + anti-PD-L1 mAb | 80% |
| B16 Melanoma | Poly-IC + anti-PD-L1 mAb | 0% (delayed growth) |
Experimental Protocols
In Vitro NSCLC Cell Line Studies
-
Cell Lines: Human NSCLC cell lines (A549, H292, H1299, and H358).
-
Treatment: Cells were treated with varying concentrations of this compound or poly I:C. For combination treatments (this compound+++ or poly I:C+++), inhibitors of IL-6, JAK2 (AG490), and STAT3 (Stattic) were added.
-
Assays: Cell viability was assessed using MTT and CellTiter-Blue assays. Cell migration was evaluated using a wound-healing assay, and cell invasion was measured using a Matrigel invasion assay.
Syngeneic Hepatocellular Carcinoma (HCC) Model
-
Animal Model: BALB/c mice.
-
Tumor Cell Line: BNL cells were injected subcutaneously.
-
Treatment: Once tumors were established, mice received one of the following treatments: control (vehicle), anti-PD-1 antibody, intratumoral (IT) poly-ICLC, or a combination of IT poly-ICLC and anti-PD-1.
-
Analysis: Tumor volumes were measured regularly. At the end of the study, tumors and spleens were harvested for analysis of CD8+ T lymphocyte infiltration by flow cytometry and IFN-γ activity by ELISpot assay.
Syngeneic Melanoma, Lung, and Colon Carcinoma Models
-
Animal Models: C57BL/6 mice for B16 melanoma and Lewis lung carcinoma; C57BL/6 mice for MC38 colon carcinoma.
-
Tumor Cell Lines: B16, Lewis lung, or MC38 cells were injected subcutaneously.
-
Treatment: Mice were treated with a combination of poly-IC and an anti-PD-L1 mAb.
-
Analysis: Tumor growth was monitored, and the rate of complete tumor rejection was determined.
Signaling Pathways and Experimental Workflow
The antitumor effects of this compound are mediated through specific signaling pathways. The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating this compound in syngeneic models.
Caption: this compound activates TLR3, leading to downstream signaling cascades that result in the production of Type I interferons and pro-inflammatory cytokines, ultimately promoting an antitumor immune response.
Caption: A typical workflow for evaluating this compound's efficacy in a syngeneic mouse model, from tumor implantation to data analysis.
Conclusion
The data from these preclinical studies strongly support the validation of this compound as a potent antitumor agent in syngeneic models. Its ability to outperform other TLR3 agonists and to significantly enhance the efficacy of checkpoint inhibitors highlights its potential as a cornerstone of future cancer combination immunotherapies. Further investigation in clinical settings is warranted to translate these promising preclinical findings into tangible benefits for patients.
A Comparative Analysis of Hiltonol (Poly-ICLC) and Other Toll-Like Receptor Agonists in Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor (TLR) agonists are a class of immunomodulatory agents that hold significant promise in cancer immunotherapy and as vaccine adjuvants. By mimicking pathogen-associated molecular patterns (PAMPs), they activate innate immune signaling pathways, leading to the induction of pro-inflammatory cytokines, maturation of antigen-presenting cells (APCs), and subsequent activation of adaptive immunity. Hiltonol (Poly-ICLC), a synthetic TLR3 agonist, is a key player in this field. This guide provides an objective comparison of this compound with other prominent TLR agonists—Lipopolysaccharide (LPS) for TLR4, Imiquimod (B1671794) for TLR7, and CpG Oligodeoxynucleotides (CpG ODN) for TLR9—supported by experimental data and detailed methodologies.
Overview of Compared TLR Agonists
Toll-like receptors are a class of proteins that play a crucial role in the innate immune system. They are pattern recognition receptors that recognize structurally conserved molecules derived from microbes.
-
This compound (Poly-ICLC): A synthetic, stabilized double-stranded RNA (dsRNA) that acts as a viral mimic.[1] It primarily activates TLR3, which is expressed in the endosomes of immune cells like dendritic cells (DCs) and macrophages, as well as on some non-immune cells.[2][3] this compound is known for inducing a potent Type I interferon (IFN) response and promoting a Th1-biased immune environment.[4][5] It also signals through cytoplasmic dsRNA-dependent helicases like MDA5.[1]
-
Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria.[6] It is a potent activator of TLR4, which is expressed on the surface of various immune cells, including macrophages, DCs, and mast cells.[7][8] LPS recognition requires accessory proteins like LBP, CD14, and MD-2.[6][9]
-
Imiquimod: A synthetic small molecule that activates TLR7.[10] TLR7 recognizes single-stranded RNA (ssRNA) from viruses and is located in the endosomes of plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[11][12] Imiquimod is known to induce the production of pro-inflammatory cytokines and Type I IFNs.[11]
-
CpG Oligodeoxynucleotides (CpG ODN): Short synthetic single-stranded DNA molecules containing unmethylated CpG motifs. These motifs are common in bacterial and viral DNA but are rare in vertebrates.[13][14] CpG ODNs are recognized by TLR9, which is expressed in the endosomes of pDCs and B cells.[15][16] Activation of TLR9 leads to a strong Th1-type immune response.[17]
Comparative Data on TLR Agonist Performance
The following tables summarize quantitative data on the in vitro and in vivo activities of this compound and other TLR agonists. The data has been compiled from various studies to facilitate a cross-compound comparison.
Table 1: In Vitro Cytokine Induction by TLR Agonists
| Agonist (TLR Target) | Cell Type | Key Cytokines Induced | Concentration Range | Reference |
| This compound (Poly-ICLC) (TLR3) | Human PBMCs | IFN-α, TNF-α, IL-6, IL-12, MCP-1, MIP-1α/β | 10 µg/mL | [4] |
| LPS (TLR4) | Human PBMCs | TNF-α, IL-1β, IL-6, IL-8 | 100 ng/mL - 1 µg/mL | [7][18] |
| Imiquimod (TLR7) | Human PBMCs | IFN-α, TNF-α, IL-6, IL-12, IL-1β, IL-8 | 1-10 µg/mL | [11][12] |
| CpG ODN (ODN 1826) (TLR9) | Mouse Splenocytes | IL-6, IL-12, TNF-α | 5 µM | [15][19] |
Table 2: In Vivo Anti-Tumor Efficacy of TLR Agonists (Mouse Models)
| Agonist (TLR Target) | Tumor Model | Administration Route | Efficacy | Reference |
| This compound (Poly-ICLC) | Sarcoma, Lymphoma | Intratumoral (i.t.) | Tumor regression, including at remote metastases.[20] | [20] |
| LPS (TLR4) | CT26 Colon Carcinoma | Intratumoral (with GVAX) | 40-60% tumor regression and induction of tumor-specific immunity.[21] | [21] |
| Imiquimod (TLR7) | B16F10 Melanoma | Topical/Intratumoral | Reduced tumor growth rate and suppressed metastasis, especially when combined with radiotherapy.[10] | [10] |
| Dual TLR7/8 Agonist | CT26.CL25 Colon Carcinoma | Peritoneal | Potent, dose-dependent anti-tumor activity; prevented lung metastasis.[22] | [22] |
| CpG ODN (TLR9) | Various tumor models | Peritumoral/Intratumoral | Moderate tumor rejection alone; enhanced rejection with other treatments.[17] | [17] |
Signaling Pathways
The activation of TLRs by their respective agonists initiates distinct downstream signaling cascades, although they converge on common transcription factors like NF-κB and AP-1 to induce inflammatory gene expression.
Caption: Simplified signaling pathways for TLR3, TLR4, TLR7, and TLR9 agonists.
All TLRs, except for TLR3, utilize the MyD88 adaptor protein in their signaling cascade.[23] TLR3 signaling is exclusively mediated by the TRIF adaptor protein. TLR4 is unique in that it can signal through both MyD88-dependent and TRIF-dependent (also known as MyD88-independent) pathways.[8] The MyD88-dependent pathway rapidly induces inflammatory cytokines through NF-κB activation, while the TRIF-dependent pathway leads to the production of type I interferons via IRF3 activation.[2][24] TLR7 and TLR9 signaling through MyD88 also leads to the activation of IRF7, a key regulator of type I IFN production in pDCs.[15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
In Vitro Cytokine Induction Assay from Human PBMCs
Objective: To quantify the production of cytokines from human peripheral blood mononuclear cells (PBMCs) following stimulation with TLR agonists.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Plate the cells at a density of 1 x 10^6 cells/mL in a 96-well tissue culture plate.[25]
-
TLR Agonist Stimulation: Prepare serial dilutions of the TLR agonists (e.g., this compound, LPS, Imiquimod, CpG ODN). Add the agonists to the wells containing PBMCs. Include a vehicle control (e.g., DMSO or saline).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.[26][27]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α) in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay (e.g., Luminex) according to the manufacturer's instructions.[26][28]
Caption: General experimental workflow for in vitro TLR agonist testing.
In Vivo Murine Tumor Model for Efficacy Testing
Objective: To evaluate the anti-tumor efficacy of TLR agonists as a monotherapy or in combination with other agents in a syngeneic mouse model.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6) aged 6-8 weeks.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of murine tumor cells (e.g., 1 x 10^6 CT26 colon carcinoma cells) into the flank of each mouse.[25]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound, LPS, etc.). Administer the TLR agonist via the desired route (e.g., intratumoral, intraperitoneal, subcutaneous).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth delay or inhibition. Survival can be a secondary endpoint.
-
Immunological Analysis (Optional): At the end of the study, or at specified time points, tumors, spleens, and draining lymph nodes can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration, ELISPOT to measure antigen-specific T cell responses).[21]
Conclusion
This compound and other TLR agonists represent a powerful class of immunomodulators with distinct mechanisms of action and therapeutic potential.
-
This compound (TLR3) is a potent inducer of Type I IFNs and is particularly effective in generating a Th1-biased anti-viral and anti-tumor state. Its ability to signal through both TLR3 and MDA5 contributes to its broad immune-activating properties.[1]
-
LPS (TLR4) is a strong activator of myeloid cells, leading to robust pro-inflammatory cytokine production. Its clinical use is often limited by potential toxicity, leading to the development of less toxic derivatives like monophosphoryl lipid A (MPL).[29]
-
Imiquimod (TLR7) and other TLR7/8 agonists are effective at activating pDCs and myeloid cells, leading to the production of both Type I IFNs and pro-inflammatory cytokines.[11][12] They have shown success in topical applications for skin cancers and are being explored for systemic use.[10]
-
CpG ODN (TLR9) are potent activators of pDCs and B cells, driving a strong Th1 response characterized by high levels of IL-12.[16] They are widely used as vaccine adjuvants and in cancer immunotherapy, often in combination with other agents.[17]
The choice of a TLR agonist for a specific therapeutic application depends on the desired immune response profile, the target cell population, and the disease context. While this compound's strength lies in its robust Type I IFN induction, other TLR agonists offer different cytokine profiles and cellular targets that may be advantageous in other settings. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and optimal use of these promising immunotherapeutic agents.[30]
References
- 1. SCIENCE — Oncovir [oncovir.com]
- 2. What TLR3 agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. Trial watch: TLR3 agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR3 agonists: RGC100, ARNAX, and poly-IC: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. LPS/TLR4 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. portlandpress.com [portlandpress.com]
- 10. The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CpG‐ODN‐mediated TLR9 innate immune signalling and calcium dyshomeostasis converge on the NFκB inhibitory protein IκBβ to drive IL1α and IL1β expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CpG-ODN-mediated TLR9 innate immune signalling and calcium dyshomeostasis converge on the NFκB inhibitory protein IκBβ to drive IL1α and IL1β expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of CpG-ODN-Induced TLR9 Signaling Inhibited by Interleukin-37 in U937 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. TLR4 Ligands Selectively Synergize to Induce Expression of IL-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toll-like receptor agonist combinations augment mouse T-cell anti-tumor immunity via IL-12- and interferon ß-mediated suppression of immune checkpoint receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. TLR agonists: our best frenemy in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Polymeric nanocapsules loaded with poly(I:C) and resiquimod to reprogram tumor-associated macrophages for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Toll-like Receptor Agonists Are Unlikely to Provide Benefits in Head and Neck Squamous Cell Carcinoma: A Systematic Review and Meta-Analysis [mdpi.com]
Efficacy of Hiltonol compared to traditional alum adjuvants.
For researchers, scientists, and drug development professionals, the choice of adjuvant is a critical determinant of vaccine efficacy. This guide provides a detailed comparison of Hiltonol (Poly-ICLC), a Toll-like receptor 3 (TLR3) agonist, and traditional alum adjuvants, focusing on their mechanisms of action and the resulting immune responses. The information herein is supported by experimental data to aid in the rational selection of adjuvants for vaccine development.
Introduction to Adjuvants: Enhancing the Immune Response
Vaccine adjuvants are substances that enhance the immunogenicity of antigens, thereby eliciting a more robust and durable immune response. For decades, aluminum salts (alum) have been the most widely used adjuvants in human vaccines, primarily promoting a strong antibody-mediated (Th2-biased) immunity.[1][2] However, the demand for vaccines that also induce potent cell-mediated (Th1-biased) immunity, crucial for combating intracellular pathogens and for therapeutic cancer vaccines, has driven the development of novel adjuvants like this compound.
This compound (Poly-ICLC): A Potent Th1-Inducing Adjuvant
This compound is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic composed of polyinosinic-polycytidylic acid stabilized with poly-L-lysine and carboxymethylcellulose.[3] As a pathogen-associated molecular pattern (PAMP), this compound is a potent immunostimulant that activates the innate immune system, leading to a strong adaptive immune response.
Mechanism of Action
This compound's primary mechanism of action involves the activation of Toll-like receptor 3 (TLR3) and the cytoplasmic dsRNA sensor, melanoma differentiation-associated gene 5 (MDA5).[4] This dual recognition triggers downstream signaling cascades that result in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This cytokine milieu promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and drives the differentiation of naive T cells towards a Th1 phenotype, characterized by the production of IFN-γ. This leads to the generation of robust cytotoxic T lymphocyte (CTL) responses, which are essential for clearing virally infected cells and tumor cells.[5][6][7]
Alum Adjuvants: The Traditional Th2-Inducing Adjuvant
Aluminum-based adjuvants, most commonly aluminum hydroxide (B78521) or aluminum phosphate, have a long history of safe and effective use in human vaccines.[2][8] Their primary function is to enhance antibody production.
Mechanism of Action
The mechanism of alum adjuvants is multifaceted. Upon injection, alum forms a depot that slowly releases the antigen, prolonging its availability to the immune system.[9][10] Alum particles are readily taken up by antigen-presenting cells (APCs), facilitating antigen processing and presentation. The primary signaling pathway activated by alum is the NLRP3 inflammasome.[8][11][12] Phagocytosis of alum by APCs leads to lysosomal destabilization and the activation of the NLRP3 inflammasome, resulting in the production and release of the pro-inflammatory cytokines IL-1β and IL-18.[8][11][13] This inflammatory environment predominantly promotes a Th2-biased immune response, leading to high titers of antigen-specific antibodies.[1][9][13] However, alum is generally considered a weak inducer of cell-mediated immunity.[1][14]
Quantitative Comparison of Immune Responses
The choice of adjuvant significantly influences the nature and magnitude of the immune response. The following tables summarize quantitative data from preclinical studies comparing the immunogenicity of antigens formulated with Poly(I:C) (the active component of this compound) and alum.
Antibody Isotype Response: IgG1 vs. IgG2a/c
The ratio of IgG1 to IgG2a (in mice) or IgG2c is a key indicator of the Th2/Th1 bias of the immune response. A higher IgG1/IgG2a ratio suggests a Th2-dominant response, while a lower ratio indicates a Th1-dominant response.
Table 1: Comparison of Ovalbumin-Specific IgG Subclass Responses in a Prophylactic Tumor Model [12]
| Adjuvant | Mean Normalized Number of Lung Metastases | IgG1 Response | IgG2c Response | IgG2c/IgG1 Ratio |
| Alum | High (No Protection) | High | Low | Low |
| Poly(I:C) | Low (Significant Protection) | Low | High | High |
This study demonstrates that Poly(I:C) induces a Th1-biased response with a high IgG2c/IgG1 ratio, which correlates with tumor protection, whereas alum induces a Th2-biased response with no protective effect in this model.[12]
Table 2: Comparison of SARS-CoV-2 Spike Protein-Specific IgG Subclass Responses [9]
| Adjuvant Formulation | Relative IgG1 Level (Mean ± SD) | Relative IgG2a Level (Mean ± SD) |
| Spike Protein + Alum | 1.00 ± 0.25 | 0.15 ± 0.05 |
| Spike Protein + Poly(I:C) | 0.60 ± 0.15 | 0.85 ± 0.20 |
| Spike Protein + Alum + Poly(I:C) | 0.95 ± 0.20 | 0.90 ± 0.22 |
Data are normalized to the Spike Protein + Alum group for IgG1. This study shows that Poly(I:C) alone induces a strong IgG2a response, indicative of a Th1 bias, while alum predominantly induces IgG1. The combination of both adjuvants leads to high levels of both isotypes.[9]
Antigen-Specific B Cell and T Cell Responses
Table 3: Comparison of Immune Responses to a Malaria Vaccine Antigen (yPvCSP-AllCT) [1]
| Adjuvant | Peak IgG Titer (Day) | IgG1 Titer (Day 120) | IgG2c Titer (Day 120) | Antigen-Specific IgG-secreting Cells (ELISPOT, spots/10^6 cells) |
| Alhydrogel | 90 | High | Low | Lower |
| Poly I:C | 42 | Moderate | High | Higher (not statistically significant) |
This study indicates that Poly(I:C) induces a faster and broader IgG isotype response, including higher levels of the Th1-associated IgG2c, compared to Alhydrogel.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of common protocols used to assess adjuvant efficacy.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
-
Coating: 96-well microplates are coated with the antigen of interest (e.g., 1-10 µg/mL in coating buffer) and incubated overnight at 4°C.[15]
-
Blocking: Unbound sites are blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.[16]
-
Sample Incubation: Serum samples are serially diluted and added to the wells, followed by incubation for 1-2 hours at room temperature.[6]
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype (e.g., anti-mouse IgG1 or IgG2a) is added and incubated for 1 hour.[16]
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.[17]
-
Data Analysis: The optical density is measured at 450 nm, and antibody titers are calculated based on the dilution that gives a signal above a predetermined cut-off.[17]
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Profiling
-
Plate Coating: ELISpot plates with PVDF membranes are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ or IL-4) and incubated overnight at 4°C.[8]
-
Cell Plating: Single-cell suspensions (e.g., splenocytes or PBMCs) are added to the wells at a desired density (e.g., 2x10^5 to 4x10^5 cells/well).[8]
-
Stimulation: Cells are stimulated with the specific antigen or a mitogen (e.g., PMA/ionomycin as a positive control) and incubated for 15-20 hours at 37°C in a CO2 incubator.[8][9]
-
Detection: After washing the cells away, a biotinylated detection antibody for the target cytokine is added, followed by a streptavidin-alkaline phosphatase (AP) conjugate.[9]
-
Substrate Addition: A substrate (e.g., BCIP/NBT) is added, which forms a colored precipitate at the site of cytokine secretion.[9]
-
Data Analysis: The resulting spots, each representing a single cytokine-secreting cell, are counted using an automated ELISpot reader.
Flow Cytometry for T-Cell Activation and Phenotyping
-
Cell Preparation: Isolate single-cell suspensions (e.g., from spleen or lymph nodes) from immunized animals.[12]
-
In Vitro Restimulation: Cells are restimulated in vitro with the specific antigen or peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow intracellular cytokine accumulation.
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8) and activation markers (e.g., CD44, CD69, CD25).[3]
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular staining.
-
Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α).[3]
-
Data Acquisition and Analysis: Samples are acquired on a flow cytometer, and the data is analyzed to quantify the percentage of different T-cell populations and their cytokine production.[3]
Signaling Pathways and Experimental Workflow
Visualizing the molecular pathways and experimental processes can aid in understanding the fundamental differences between this compound and alum.
References
- 1. Frontiers | Poly I:C elicits broader and stronger humoral and cellular responses to a Plasmodium vivax circumsporozoite protein malaria vaccine than Alhydrogel in mice [frontiersin.org]
- 2. Vaccine adjuvants as potential cancer immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of different immunological adjuvants on the antibody and T-cell response to immunization with MUC1-KLH and GD3-KLH conjugate cancer vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What's the difference between CD80 and CD86? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Level of IFN-γ and IL-4 Spot-Forming Cells on ELISPOT Assay as Biomarkers for Acute Graft-Versus-Host Disease and Concurrent Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(I:C) and R848 ligands show better adjuvanticity to induce B and T cell responses against the antigen(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-tumor vaccine efficacy depends on adjuvant type and associates with induced IgG subclass and glycosylation profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a double-color ELISpot assay of IFN-γ and IL-4 production in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of CD80 level on dendritic cells in acute lung injury mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validating the Role of TLR3 in Hiltonol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hiltonol's performance with a focus on validating the role of Toll-like receptor 3 (TLR3) in its mechanism of action. Supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and workflows are presented to aid in the understanding and evaluation of this potent immune modulator.
This compound (Poly-ICLC) is a synthetic double-stranded RNA (dsRNA) viral mimic that functions as a broad activator of the innate and adaptive immune systems.[1] Its mechanism of action is multifaceted, engaging multiple pattern recognition receptors (PRRs). Among these, the endosomal receptor TLR3 is a key mediator of this compound's immunomodulatory effects.[1][2] However, this compound also signals through other dsRNA sensors, notably the cytoplasmic helicase MDA5.[1][3] This guide will dissect the contribution of TLR3 to this compound's activity by comparing its effects in TLR3-competent versus TLR3-deficient experimental systems.
Comparative Analysis of this compound's Activity: TLR3-Dependent vs. Independent Effects
Experimental evidence from studies using knockout mice has been instrumental in elucidating the distinct roles of TLR3 and other sensors in mediating the effects of Poly-ICLC.
Natural Killer (NK) Cell Activation
This compound is a potent activator of NK cells, a critical component of the innate immune system's anti-tumor and anti-viral response. The activation of NK cells by this compound is a complex process involving both direct and indirect mechanisms, with TLR3 playing a significant, though not exclusive, role.
Studies in murine models have demonstrated that while the cytoplasmic sensor MDA5 is crucial for robust NK cell activation in response to Poly-ICLC, TLR3 has a discernible, non-redundant function.[3][4] In the absence of MDA5, the activating effect of Poly-ICLC on NK cells is diminished but still present in a TLR3-dependent manner.[3][4]
Table 1: Comparison of Poly-ICLC-Induced NK Cell Activation in Wild-Type vs. TLR3 Knockout Mice
| Parameter | Wild-Type Mice | TLR3 Knockout Mice | Key Finding | Reference |
| Increase in CD11b+NK1.1+ cell numbers (liver) | 7-fold | 2-fold | TLR3 is partially required for the expansion of this NK cell subset. | [5] |
| IFN-γ production by NK cells | Present | Reduced initially, recovers over time | TLR3 contributes to the early phase of IFN-γ production by NK cells. | [3] |
| NK cell cytotoxicity | Strong induction | Slightly reduced | TLR3 has a minor impact on the overall cytotoxic activity of NK cells. | [3] |
Cytokine Production
The profile of cytokines induced by this compound is a critical determinant of its immunomodulatory outcome. TLR3 signaling is a key driver for the production of specific cytokines that bridge the innate and adaptive immune responses.
A pivotal role for TLR3 has been identified in the production of Interleukin-12 (IL-12), a cytokine crucial for the differentiation of T helper 1 (Th1) cells and the activation of cytotoxic T lymphocytes (CTLs). In contrast, the production of type I interferons (IFN-α/β), while also induced by this compound, is more critically dependent on MDA5.[3]
Table 2: TLR3-Dependence of Cytokine Production Induced by Poly-ICLC
| Cytokine | Wild-Type Mice/Cells | TLR3 Knockout Mice/Cells | Alternative Pathway | Key Finding | Reference |
| IL-12p40 | Robust induction | Completely abolished | - | TLR3 is essential for IL-12p40 production. | [3] |
| IFN-α | Strong induction | No defect | MDA5 | IFN-α production is primarily MDA5-dependent. | [3] |
| IFN-β | Induced | Partially reduced | MDA5 | Both TLR3 and MDA5 contribute to IFN-β production. | [3] |
| IP-10 (CXCL10) | Induced in glioma cells | - | - | This compound upregulates the chemokine IP-10. | [6] |
In Vivo Anti-Tumor Efficacy
The ultimate validation of TLR3's role in this compound's mechanism of action comes from in vivo tumor models. Studies have shown that the anti-tumor effects of Poly-ICLC are significantly dependent on a functional TLR3 signaling pathway.
In a Lewis lung carcinoma model, the tumoricidal effects of Poly-ICLC were shown to be dependent on TLR3 and its downstream adaptor protein, TRIF. This effect was mediated by the production of TNF-α from tumor-associated macrophages. In IFN-α/β receptor knockout mice, the anti-tumor effect of Poly-ICLC was abrogated, highlighting the importance of the type I IFN response, which is partially induced by TLR3.
Table 3: In Vivo Anti-Tumor Effects of Poly-ICLC in TLR3-Competent vs. Deficient Models
| Tumor Model | Treatment | Outcome in Wild-Type | Outcome in Knockout Model | Key Finding | Reference |
| Lewis Lung Carcinoma | Poly-ICLC | Tumor regression | Tumor regression abrogated in TLR3-/- and TRIF-/- mice | TLR3/TRIF pathway is critical for Poly-ICLC-mediated tumor regression. | |
| 3LL Tumors | Poly-ICLC | Tumor regression | Tumor regression abrogated in IFNAR-/- mice | The type I IFN response is essential for the anti-tumor effects of Poly-ICLC. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the TLR3 signaling pathway and a typical experimental workflow for validating TLR3's role.
Caption: this compound-induced TLR3 signaling pathway.
Caption: Experimental workflow for validating TLR3's role.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound's TLR3-dependent mechanism of action.
In Vitro TLR3 Activation Assay using HEK-Blue™ hTLR3 Cells
This assay is used to quantify the activation of the TLR3 pathway by this compound in a controlled in vitro setting.
Materials:
-
HEK-Blue™ hTLR3 reporter cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound (Poly-ICLC)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture HEK-Blue™ hTLR3 cells according to the manufacturer's instructions.
-
On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Seed 180 µL of the cell suspension (typically 2.5 x 10^5 cells/mL) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in sterile PBS.
-
Add 20 µL of the this compound dilutions or control (PBS) to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader. The color change in the HEK-Blue™ Detection medium is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation downstream of TLR3.
Cytokine Profiling by ELISA
This protocol describes the measurement of a specific cytokine (e.g., IL-12p40) in the serum of mice treated with this compound.
Materials:
-
Mouse IL-12p40 ELISA kit (e.g., from BD Biosciences, R&D Systems, or similar)
-
Serum samples from wild-type and TLR3 knockout mice treated with this compound or placebo
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody against mouse IL-12p40 overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of serum samples (diluted in assay diluent as needed) and standards to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of streptavidin-horseradish peroxidase (S-HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times.
-
Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm with a wavelength correction at 570 nm.
-
Calculate the concentration of IL-12p40 in the samples by interpolating from the standard curve.
NK Cell Activation Assay by Flow Cytometry
This protocol details the analysis of NK cell activation markers (e.g., CD69) and intracellular cytokine production (e.g., IFN-γ) in splenocytes from this compound-treated mice.
Materials:
-
Splenocytes from wild-type and TLR3 knockout mice treated with this compound or placebo
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-NK1.1, anti-CD69, anti-IFN-γ
-
Brefeldin A (Golgiplug)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)
-
Flow cytometer
Protocol:
-
Prepare single-cell suspensions of splenocytes from the treated mice.
-
For intracellular cytokine staining, restimulate the splenocytes in vitro for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of Brefeldin A.
-
Wash the cells with FACS buffer.
-
Stain for surface markers by incubating the cells with anti-CD3, anti-NK1.1, and anti-CD69 antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate the cells with the anti-IFN-γ antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the NK cell population (CD3- NK1.1+) and quantifying the percentage of CD69+ NK cells and IFN-γ+ NK cells.
Conclusion
The experimental data presented in this guide strongly support a critical role for TLR3 in mediating several key immunological activities of this compound. While not the sole receptor responsible for this compound's effects, TLR3 is essential for specific outcomes, most notably the production of IL-12 and the full extent of NK cell population expansion. The alternative pathway involving MDA5 is crucial for type I interferon production and plays a dominant role in overall NK cell activation. Understanding the distinct and complementary roles of these pathways is vital for the rational design of combination therapies and for identifying patient populations most likely to respond to this compound-based treatments. The provided experimental protocols offer a foundation for researchers to further investigate and validate the mechanism of action of this compound and other TLR3 agonists.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunotherapeutic potential in murine tumor models of polyinosinic-polycytidylic acid and poly-L-lysine solubilized by carboxymethylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly-IC enhances the effectiveness of cancer immunotherapy by promoting T cell tumor infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassay for the measurement of type-I interferon activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mucosalimmunology.ch [mucosalimmunology.ch]
A Comparative Analysis of Hiltonol (Poly-ICLC) and CpG Oligodeoxynucleotides in Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent immunostimulatory agents, Hiltonol (Poly-ICLC) and CpG oligodeoxynucleotides (CpG ODNs). Both agents are at the forefront of immunotherapy research, with distinct mechanisms of action and immunological profiles. This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers in the selection and application of these immunomodulators.
Introduction to this compound and CpG Oligodeoxynucleotides
This compound (Poly-ICLC) is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[1][2] It is a stabilized complex of polyinosinic-polycytidylic acid (Poly I:C) with poly-L-lysine and carboxymethylcellulose, which protects it from rapid degradation by ribonucleases in the body.[2] this compound is recognized by the innate immune system as a viral mimic, leading to the activation of broad antiviral and anti-tumor immune responses.[1][3]
CpG oligodeoxynucleotides (CpG ODNs) are short single-stranded synthetic DNA molecules containing unmethylated cytosine-guanine (CpG) motifs.[3][4] These motifs are common in bacterial and viral DNA but are rare and typically methylated in vertebrate DNA. The immune system recognizes these unmethylated CpG motifs as a sign of infection, triggering a potent inflammatory response.[3][4] Different classes of CpG ODNs (e.g., Class A, B, and C) exist, each with distinct structural features and immunological effects.[5]
Mechanism of Action and Signaling Pathways
This compound and CpG ODNs activate the innate immune system through different Toll-like receptors (TLRs) and downstream signaling pathways, leading to distinct immunological outcomes.
This compound (Poly-ICLC) Signaling
This compound primarily signals through Toll-like receptor 3 (TLR3) located in the endosomes of immune cells such as dendritic cells (DCs), and the cytosolic helicase melanoma differentiation-associated protein 5 (MDA5) .[1][2][6]
-
TLR3 Pathway: Upon binding to this compound, TLR3 dimerizes and recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This leads to the activation of transcription factors IRF3 and NF-κB, resulting in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.[6]
-
MDA5 Pathway: In the cytoplasm, MDA5 recognizes the long dsRNA structure of this compound, activating the MAVS (mitochondrial antiviral-signaling protein) signaling cascade. This also leads to the activation of IRF3 and NF-κB, further amplifying the production of type I IFNs and other inflammatory mediators.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. TLR AGONISTS: Are They Good Adjuvants? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Development of TLR9 agonists for cancer therapy [jci.org]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. Trial watch: TLR3 agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly-IC enhances the effectiveness of cancer immunotherapy by promoting T cell tumor infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Safety Profile of Hiltonol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term safety profile of Hiltonol (Poly-ICLC) with other Toll-like receptor 3 (TLR3) agonists. This document summarizes quantitative safety data, details experimental protocols from key clinical trials, and visualizes the primary signaling pathways involved.
This compound is a synthetic, stabilized double-stranded RNA (dsRNA) that acts as a potent agonist for TLR3 and other pattern recognition receptors, positioning it as a promising immunomodulatory agent in cancer immunotherapy and vaccine adjuvant development. A thorough understanding of its long-term safety is crucial for its continued clinical development and potential approval. This guide aims to provide a comprehensive overview by comparing its safety profile with other TLR3 agonists, including Poly(I:C), Nexavant, and Rintatolimod (B1497751) (Ampligen).
Comparative Safety Profile of TLR3 Agonists
The long-term safety of this compound and its alternatives has been evaluated in various clinical and preclinical studies. The following tables summarize the reported adverse events.
Table 1: Long-Term Safety Profile of this compound (Poly-ICLC)
| Adverse Event Category | Grade 1-2 Incidence | Grade 3-4 Incidence | Notes |
| Local Reactions | |||
| Injection Site Reactions (pain, erythema) | Common | Rare | Generally mild and transient. |
| Systemic Reactions | |||
| Flu-like Symptoms (fever, chills, myalgia, fatigue) | Common | Infrequent | Typically resolve within 24-48 hours. |
| Headache | Common | Infrequent | |
| Laboratory Abnormalities | |||
| Neutropenia | Infrequent | Rare (one case of transient Grade 3 reported)[1] | Generally transient and without clinical sequelae. |
| Anemia | Reported | Rare | |
| Thrombocytopenia | Reported | Rare | |
| Other | |||
| Pneumonitis | Rare (one case of Grade 3, considered unrelated to treatment) | Rare | Monitored in clinical trials. |
Data compiled from various clinical trials, including NCT02423863 and NCT03262103.[2][3][4][5]
Table 2: Comparative Long-Term Safety of Alternative TLR3 Agonists
| TLR3 Agonist | Adverse Event Profile | Notes |
| Poly(I:C) | Similar to this compound but potentially more severe systemic inflammatory responses due to broader receptor activation (TLR3, RIG-I, MDA5). Heterogeneity of preparations can lead to inconsistent activity and toxicity. | Less stable in serum compared to this compound. |
| Nexavant | Preclinical studies suggest a favorable safety profile with no serious toxicity observed. Activates TLR3 and RIG-I, but not MDA5, which may contribute to a different safety profile compared to Poly(I:C). | Limited long-term clinical data available.[6][7][8][9] |
| Rintatolimod (Ampligen) | Generally well-tolerated in long-term studies for ME/CFS, with over 90,000 doses administered. The most frequent adverse event is a limited flu-like syndrome. Serious adverse events are reported to be no different than placebo.[10][11][12][13][14] | Primarily activates TLR3, with minimal activation of other cytosolic sensors, which is believed to contribute to its favorable safety profile.[11] |
| Poly(A:U) | Generally considered to have a good safety profile. | Primarily activates TLR3. |
Experimental Protocols
Detailed methodologies are crucial for interpreting safety and efficacy data. Below are summarized experimental protocols from key clinical trials involving this compound.
Protocol Summary: NCT02423863 - In Situ, Autologous Therapeutic Vaccination Against Solid Cancers With Intratumoral this compound®
-
Study Design: This was a Phase II, open-label, multi-cohort study evaluating the safety and efficacy of intratumoral (IT) and intramuscular (IM) this compound, with or without checkpoint inhibitors, in patients with accessible solid tumors.[2][5]
-
Patient Population: Patients with unresectable or metastatic solid tumors who had failed prior systemic therapy.[2]
-
Dosing Regimen:
-
Priming: 1 mg this compound administered intratumorally three times a week for two weeks.
-
Boosting: 1 mg this compound administered intramuscularly twice a week for seven weeks.
-
This 10-week cycle could be repeated.[4]
-
-
Safety Monitoring:
-
Adverse events were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Patients were monitored for local and systemic reactions, and laboratory parameters were regularly assessed.
-
Long-term follow-up for progression-free survival and overall survival was conducted for up to 36 months.[5]
-
Protocol Summary: NCT03262103 - Neoadjuvant this compound® (PolyICLC) for Prostate Cancer
-
Study Design: A Phase I, dose-escalation pilot study to determine the maximum tolerated dose and to assess the safety and toxicity of neoadjuvant IT and IM this compound in patients with high-risk, clinically localized prostate cancer prior to radical prostatectomy.[3][15]
-
Patient Population: Patients with histologically confirmed high-risk prostate adenocarcinoma scheduled for radical prostatectomy.[3]
-
Dosing Regimen: Dose escalation cohorts received varying doses and frequencies of IT and IM this compound.[15]
-
Safety Monitoring:
-
The primary outcome was the incidence of dose-limiting toxicities (DLTs).
-
Adverse events were graded using CTCAE v4.0.
-
Safety assessments included monitoring for local and systemic adverse events, as well as laboratory abnormalities.
-
Signaling Pathways
This compound and other dsRNA analogs primarily exert their immunomodulatory effects by activating intracellular pattern recognition receptors, namely TLR3, and the RIG-I-like receptors (RLRs) MDA5 and RIG-I.
TLR3 Signaling Pathway
This compound, being a dsRNA mimic, is recognized by TLR3 within the endosomes of immune cells such as dendritic cells. This recognition triggers a signaling cascade through the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This pathway ultimately leads to the activation of transcription factors IRF3 and NF-κB, resulting in the production of type I interferons and pro-inflammatory cytokines.
References
- 1. A phase II clinical trial of poly-ICLC with radiation for adult patients with newly diagnosed supratentorial glioblastoma: A North American Brain Tumor Consortium (NABTC01-05) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Structure and Function Analysis of the RIG-I-Like Receptors: RIG-I and MDA5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The Defined TLR3 Agonist, Nexavant, Exhibits Anti-Cancer Efficacy and Potentiates Anti-PD-1 Antibody Therapy by Enhancing Immune Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel defined TLR3 agonist as an effective vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-onset toxicities of monoclonal antibodies in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Defined TLR3 Agonist, Nexavant, Exhibits Anti-Cancer Efficacy and Potentiates Anti-PD-1 Antibody Therapy by Enhancing Immune Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of rintatolimod in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of disease duration in a randomized Phase III trial of rintatolimod, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of disease duration in a randomized Phase III trial of rintatolimod, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ME Association ME/CFS Research Round-up - The ME Association [meassociation.org.uk]
- 15. researchgate.net [researchgate.net]
Hiltonol (Poly-ICLC) in Melanoma: A Comparative Analysis of Clinical Trial Results
For researchers and drug development professionals navigating the evolving landscape of melanoma therapeutics, this guide provides a comparative analysis of Hiltonol (poly-ICLC) clinical trial results against current standard-of-care adjuvant therapies. This compound, a synthetic double-stranded RNA viral mimic, functions as a potent immune modulator by activating Toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5). This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological and experimental frameworks.
Quantitative Data Summary
The following tables present a comparative summary of efficacy and safety data from clinical trials of this compound-based therapies and standard-of-care immune checkpoint inhibitors in patients with high-risk resected melanoma. It is important to note that the this compound data primarily comes from earlier phase trials focused on immunogenicity and initial efficacy signals, and not from large-scale, head-to-head comparative Phase III trials.
Table 1: Efficacy of Adjuvant Therapies in High-Risk Resected Melanoma
| Treatment Regimen | Trial | Patient Population | Recurrence-Free Survival (RFS) | Distant Metastasis-Free Survival (DMFS) | Overall Survival (OS) |
| This compound-Based Therapies | |||||
| NeoVax + Poly-ICLC | NCT01970358 (Phase I) | Stage IIIB/C or IVM1a/b | Data not mature for formal RFS analysis. Evidence of sustained immune response. | Not Reported | Not Reported |
| NY-ESO-1 Protein + Poly-ICLC ± Montanide | Phase I/II | High-Risk Resected Melanoma | Not the primary endpoint; focused on immunogenicity. | Not Reported | Not Reported |
| Immune Checkpoint Inhibitors | |||||
| Nivolumab | CheckMate 238 (Phase III) | Resected Stage III/IV | 5-year RFS rate: 50%[1] | 5-year DMFS rate: 58%[1] | 5-year OS rate: 76%[1] |
| Pembrolizumab | KEYNOTE-054 (Phase III) | Resected Stage III | 3-year RFS rate: 63.7%[2] | 3.5-year DMFS rate: 65.3%[3] | Not yet mature, but trending favorably. |
| Ipilimumab | EORTC 18071 (Phase III) | Resected Stage III | 3-year RFS rate: 46.5%[4] | 5-year DMFS rate: 48.3% | 5-year OS rate: 65.4% |
| Placebo | KEYNOTE-054 (Phase III) | Resected Stage III | 3-year RFS rate: 44.1% | 3.5-year DMFS rate: 49.4%[3] | Not Applicable |
| Placebo | EORTC 18071 (Phase III) | Resected Stage III | 3-year RFS rate: 34.8%[4] | 5-year DMFS rate: 38.9% | 5-year OS rate: 54.4%[5] |
Table 2: Safety and Tolerability of Adjuvant Therapies
| Treatment Regimen | Trial | Common Adverse Events (Grade 1-2) | Grade 3-4 Treatment-Related Adverse Events | Treatment Discontinuation due to Adverse Events |
| This compound-Based Therapies | ||||
| NY-ESO-1 Protein + Poly-ICLC ± Montanide | Phase I/II | Influenza-like symptoms, injection site reactions | No treatment-related Grade 3/4 adverse events reported[6][7] | Not Reported |
| NeoVax + Poly-ICLC | NCT01970358 (Phase I) | Large welts on the abdomen, mild flu-like symptoms[8] | Not specified, but generally well-tolerated[8] | Not Reported |
| Immune Checkpoint Inhibitors | ||||
| Nivolumab | CheckMate 238 (Phase III) | Fatigue, diarrhea, pruritus, rash, musculoskeletal pain | 14.4%[9] | 9.7% |
| Pembrolizumab | KEYNOTE-054 (Phase III) | Fatigue, diarrhea, pruritus, rash, arthralgia | 14.7% | 13.3% |
| Ipilimumab | EORTC 18071 (Phase III) | Pruritus, rash, fatigue, diarrhea, nausea | 41.6% (Grade 3-4); 5 drug-related deaths (1.1%)[10] | 52%[11][12] |
| Placebo | EORTC 18071 (Phase III) | Not specified | 2.7% | 2.5% |
Experimental Protocols
This compound-Based Therapy: NY-ESO-1 Vaccine with Poly-ICLC
This protocol is based on the Phase I/II trial of a vaccine regimen in high-risk resected melanoma patients.[7]
-
Patient Population: Patients with high-risk resected melanoma.
-
Phase I (Dose Escalation):
-
Objective: To determine the maximum tolerated dose (MTD) of poly-ICLC.
-
Treatment: Subcutaneous injections of 100µg NY-ESO-1 protein and 1.1mL Montanide emulsified with escalating doses of poly-ICLC (0.35mg, 0.70mg, or 1.4mg).
-
Schedule: Vaccinations were administered every 3 weeks for a total of 4 cycles.
-
-
Phase II (Randomized):
-
Objective: To investigate the immunogenicity of the MTD of poly-ICLC with NY-ESO-1, with or without Montanide.
-
Arm A: Subcutaneous vaccination with 100µg NY-ESO-1 protein and 1.4 mg poly-ICLC.
-
Arm B: Subcutaneous vaccination with 100µg NY-ESO-1 protein, 1.4mg poly-ICLC, and 1.1ml Montanide.
-
Schedule: Vaccinations were repeated every 3 weeks for a total of 4 cycles.
-
-
Primary Endpoints: Safety, tolerability, and immunogenicity (NY-ESO-1-specific humoral and cellular immune responses).
Standard-of-Care Comparator: Adjuvant Nivolumab (CheckMate 238)
This protocol is based on the Phase III CheckMate 238 trial.[1][9][13][14]
-
Patient Population: 906 patients with completely resected stage IIIB/C or IV melanoma.
-
Treatment Arms:
-
Nivolumab Arm (n=453): Nivolumab 3 mg/kg intravenously every 2 weeks.
-
Ipilimumab Arm (n=453): Ipilimumab 10 mg/kg intravenously every 3 weeks for 4 doses, then every 12 weeks.
-
-
Treatment Duration: Up to 1 year, or until disease recurrence or unacceptable toxicity.
-
Primary Endpoint: Recurrence-free survival (RFS).
-
Secondary Endpoints: Overall survival (OS) and safety.
Visualizations
This compound (Poly-ICLC) Signaling Pathway
This compound, a synthetic dsRNA, activates both endosomal TLR3 and cytoplasmic MDA5, leading to the induction of type I interferons and other pro-inflammatory cytokines. This cascade stimulates both innate and adaptive anti-tumor immunity.
Experimental Workflow for a Personalized Neoantigen Vaccine Trial (e.g., NeoVax)
This diagram illustrates the key steps in a clinical trial of a personalized neoantigen vaccine like NeoVax, which incorporates poly-ICLC as an adjuvant.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Longer Follow-Up Confirms Recurrence-Free Survival Benefit of Adjuvant Pembrolizumab in High-Risk Stage III Melanoma: Updated Results From the EORTC 1325-MG/KEYNOTE-054 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. mohscollege.org [mohscollege.org]
- 5. Adjuvant Ipilimumab Therapy Shows Long-Term Survival Benefit in Patients with High-Risk Melanoma | Value-Based Cancer Care [valuebasedcancer.com]
- 6. Combined vaccination with NY-ESO-1 protein, poly-ICLC, and montanide improves humoral and cellular immune responses in high-risk melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Melanoma Research Alliance [curemelanoma.org]
- 9. CheckMate-238 Update: Nivolumab Improves 4-Year Relapse-Free Survival in Patients with Advanced Melanoma - Oncology Practice Management [oncpracticemanagement.com]
- 10. Sustained Long Term Survival Benefit With Adjuvant Ipilimumab In Patients With High Risk Stage III Melanoma - EORTC [eortc.org]
- 11. Ipilimumab versus placebo after complete resection of stage III melanoma: Initial efficacy and safety results from the EORTC 18071 phase III trial. - ASCO [asco.org]
- 12. Adjuvant Ipilimumab in High-Risk Stage III Melanoma: Encouraging Study Results Yet Questions Remain - The ASCO Post [ascopost.com]
- 13. onclive.com [onclive.com]
- 14. vjoncology.com [vjoncology.com]
A Comparative Guide to Hiltonol and Other dsRNA Analogs in Innate Immunity Activation
For Researchers, Scientists, and Drug Development Professionals
Double-stranded RNA (dsRNA) analogs are potent immunomodulators that mimic viral infections, triggering the body's innate immune defenses. These molecules are of significant interest as vaccine adjuvants and cancer immunotherapies. This guide provides an objective comparison of Hiltonol (Poly-ICLC), a stabilized form of polyinosinic:polycytidylic acid (poly(I:C)), with other dsRNA analogs like standard poly(I:C) of varying molecular weights and the more specific TLR3 agonist, rintatolimod (B1497751) (Ampligen). The comparison is supported by experimental data on their mechanisms of action and their ability to induce immune responses.
Differentiating dsRNA Analogs: Mechanism of Action
The primary mechanism by which dsRNA analogs activate the innate immune system is through pattern recognition receptors (PRRs). The key distinction between these analogs lies in their stability and the specific PRRs they engage.
-
This compound (Poly-ICLC): This is a synthetic dsRNA composed of polyinosinic and polycytidylic acid strands, stabilized with poly-L-lysine and carboxymethylcellulose.[1] This stabilization protects it from degradation by RNases, prolonging its immunostimulatory activity.[1] this compound is a broad-spectrum agonist, activating both the endosomal receptor Toll-like receptor 3 (TLR3) and the cytoplasmic RNA sensor melanoma differentiation-associated protein 5 (MDA5) .[1]
-
Poly(I:C): As the parent compound of this compound, poly(I:C) also activates both TLR3 and MDA5.[2] However, it is rapidly degraded by serum nucleases, limiting its in vivo efficacy. Poly(I:C) is commercially available in different lengths, typically as high molecular weight (HMW) (1.5-8 kb) and low molecular weight (LMW) (0.2-1 kb) variants.[3]
-
Rintatolimod (Ampligen): This is a mismatched dsRNA molecule, poly(I:C12U), that is reported to be a more specific ligand for TLR3 , with minimal to no activation of the cytosolic MDA5/RIG-I helicase pathway. This specificity may lead to a different cytokine profile and potentially a more favorable safety profile by reducing the expression of certain inflammatory cytokines.
Key Signaling Pathways
Activation of TLR3 and MDA5 initiates distinct downstream signaling cascades that converge on the activation of transcription factors like Interferon Regulatory Factor 3 (IRF3), IRF7, and Nuclear Factor-kappa B (NF-κB). These transcription factors then orchestrate the production of type I interferons (IFN-α/β) and a host of other pro-inflammatory cytokines and chemokines.
The TLR3 pathway signals through the adaptor protein TRIF, while the MDA5 pathway uses the MAVS adaptor. Both pathways are crucial for establishing an antiviral state and priming an adaptive immune response.
Comparative Analysis of Immune Activation
The potency and nature of the immune response elicited by dsRNA analogs can vary significantly based on their structure and receptor specificity. The following tables summarize available quantitative data from preclinical studies.
Table 1: this compound vs. Poly(I:C) in Human NSCLC Cell Lines
This study highlights this compound's greater efficacy in modulating cytokine expression in human non-small cell lung cancer (NSCLC) cell lines compared to its parent compound, poly(I:C). Data shows this compound is more effective at suppressing certain pro-inflammatory cytokines while inducing the anti-tumor cytokine IL-24.
| Cytokine | Cell Line | Treatment | Result |
| IL-6 | H358 | This compound | More effective suppression than poly(I:C)[4] |
| IL-8 | H358 | This compound | More effective suppression than poly(I:C)[4] |
| MCP-1 | H1299 | This compound | More effective suppression than poly(I:C)[4] |
| IL-24 | A549, H292 | This compound | Significant activation (induction)[4] |
Data adapted from a study on human NSCLC cell lines. The results indicate a differential cytokine modulation, suggesting a potentially more favorable therapeutic profile for this compound in this context.
Table 2: High Molecular Weight (HMW) vs. Low Molecular Weight (LMW) Poly(I:C)
The molecular weight of poly(I:C) is a critical determinant of its immunostimulatory capacity. Studies in both murine models and human cell lines consistently demonstrate that HMW poly(I:C) is a more potent activator of innate immune responses.
| Cytokine | Model System | Result |
| TNF-α | Mouse (in vivo) | HMW induces significantly higher levels than LMW.[3] |
| IFN-γ | Mouse (in vivo) | Only HMW induces significant levels compared to control.[3] |
| IL-1β | Mouse (in vivo) | HMW induces more sustained and elevated levels than LMW.[3] |
| IFN-β | Human Cell Lines | HMW induces significantly higher levels than LMW.[5] |
| IFN-λ1 | Human Cell Lines | HMW induces significantly higher levels than LMW (up to 60-fold difference).[5] |
These findings suggest that for applications requiring robust Type I interferon and pro-inflammatory cytokine responses, HMW poly(I:C) or stabilized versions like this compound are superior to LMW formulations.
Experimental Protocols
Reproducible and standardized methods are critical for evaluating and comparing dsRNA analogs. Below are representative protocols for the isolation of human peripheral blood mononuclear cells (PBMCs) and the subsequent measurement of cytokine production.
Protocol 1: Isolation of Human PBMCs via Ficoll-Paque™ Density Gradient Centrifugation
This protocol describes a standard method for isolating PBMCs, which are a primary source of immune cells for in vitro stimulation assays.
Methodology:
-
Blood Dilution: Dilute whole blood collected in anticoagulant-containing tubes (e.g., EDTA or heparin) with an equal volume of Phosphate-Buffered Saline (PBS) at room temperature.[6][7]
-
Layering: Add an appropriate volume of Ficoll-Paque™ (density 1.077 g/mL) to a conical centrifuge tube.[8][9] Carefully layer the diluted blood on top of the Ficoll-Paque™, avoiding mixing of the two layers.[6][9]
-
Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off to prevent disruption of the gradient.[7][9]
-
Harvesting: After centrifugation, four layers will be visible. Carefully aspirate and discard the upper plasma layer. Using a clean pipette, carefully collect the "buffy coat" layer containing the PBMCs at the plasma-Ficoll interface.[6][9]
-
Washing: Transfer the collected cells to a new conical tube and wash by adding an excess of PBS. Centrifuge at 300 x g for 10 minutes to pellet the cells.[7][9] A second wash step, often at a lower speed (e.g., 200 x g), can be performed to further reduce platelet contamination.[9]
-
Final Preparation: Discard the supernatant and resuspend the cell pellet in a suitable cell culture medium (e.g., RPMI 1640 supplemented with 10% Fetal Bovine Serum). Perform a cell count and viability assessment (e.g., using Trypan Blue) before proceeding with experiments.
Protocol 2: In Vitro Stimulation and Cytokine Measurement by ELISA
This protocol outlines the stimulation of isolated PBMCs with dsRNA analogs and the subsequent quantification of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Plating: Adjust the concentration of isolated PBMCs to 1 x 10⁶ viable cells/mL in complete culture medium. Dispense 1 mL of the cell suspension into each well of a 24-well culture plate.
-
Stimulation: Add the desired dsRNA analog (e.g., this compound, Poly(I:C) HMW, Poly(I:C) LMW, or rintatolimod) to the wells at the final target concentration. Include an unstimulated (medium only) control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a specified period (e.g., 24 or 48 hours) to allow for cytokine production and secretion.[10]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells (e.g., 500 x g for 10 minutes). Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.[10] Samples can be assayed immediately or stored at -80°C.
-
Cytokine Quantification (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α) and incubate overnight.[11]
-
Blocking: Wash the plate and add a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.[10]
-
Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate.[11][12]
-
Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine.[13]
-
Enzyme Conjugation: Wash again and add an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP).[13]
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.[11]
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.[12] The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[10]
-
Summary and Conclusion
The choice of a dsRNA analog for research or therapeutic development depends critically on the desired immunological outcome.
-
This compound (Poly-ICLC) stands out due to its stabilized structure, which confers enhanced stability and potent, prolonged immune activation compared to standard poly(I:C). It broadly activates innate immunity through both TLR3 and MDA5, making it a powerful adjuvant for inducing comprehensive immune responses.
-
Poly(I:C) serves as a fundamental research tool, with its activity being highly dependent on molecular weight. HMW poly(I:C) is a significantly more potent inducer of type I interferons and inflammatory cytokines than its LMW counterpart.
-
Rintatolimod (Ampligen) offers a more targeted approach. Its reported specificity for TLR3 may result in a distinct cytokine profile, potentially reducing certain inflammatory side effects associated with broader dsRNA sensors like MDA5.
For researchers aiming to elicit a strong and broad innate immune response mimicking a viral infection, the stabilized, broad-spectrum agonist this compound is a superior choice over standard poly(I:C). For studies focused specifically on the TLR3 pathway or requiring a potentially more refined safety profile, rintatolimod presents a valuable alternative. The selection should be guided by the specific goals of the study, whether it be maximizing adjuvant effect, studying specific signaling pathways, or developing a therapeutic with a defined mechanism of action.
References
- 1. This compound (Poly-ICLC) [benchchem.com]
- 2. A systematic review on poly(I:C) and poly-ICLC in glioblastoma: adjuvants coordinating the unlocking of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variability in PolyIC induced immune response: Implications for preclinical maternal immune activation models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR3 activation efficiency by high or low molecular mass poly I:C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. kumc.edu [kumc.edu]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 13. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Transcriptomics of Immune Cells Treated with Hiltonol (Poly-ICLC): A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic landscape in immune cells following treatment with Hiltonol (poly-ICLC). It synthesizes experimental data to illuminate the molecular pathways and gene expression changes induced by this potent immune adjuvant.
This compound, a synthetic, stabilized double-stranded RNA (dsRNA) analog, is a powerful activator of the innate immune system.[1] It mimics viral dsRNA, triggering a cascade of immune responses primarily through Toll-like receptor 3 (TLR3) and the cytosolic helicase MDA5.[1][2] This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, making this compound a promising candidate for vaccine adjuvants and cancer immunotherapy.[3][4] Understanding its precise effects on the transcriptome of various immune cells is crucial for its clinical development and application.
Comparative Gene Expression Analysis
Transcriptomic studies reveal that this compound induces a robust and consistent immune-activating gene expression profile in immune cells, particularly in conventional type 1 dendritic cells (cDC1s). A comparative analysis of cDC1s treated with this compound versus another immune stimulant, pRNA, demonstrated a significant overlap in the transcriptional response. Both agents predominantly upregulated rather than downregulated transcripts, with no statistically significant differences in the differentially expressed genes between the two stimuli.[5] This suggests that despite potentially targeting different receptors, both this compound and pRNA converge on similar downstream transcriptional programs in cDC1s.[5]
In broader contexts, such as in clinical trials involving cancer patients, intratumoral injection of this compound has been shown to dramatically alter the gene expression profiles in both the tumor microenvironment and peripheral blood mononuclear cells (PBMCs).[1] Upregulated genes were strongly associated with chemokine activity, T-cell activation, and antigen presentation, indicating a systemic immune activation.[1] Similarly, in HIV-infected individuals treated with this compound, transcriptional analyses of PBMCs revealed a significant upregulation of innate immune pathways, with a particularly strong interferon signaling signature.[6] This response is characterized by a transient increase in circulating IP-10 (CXCL10) levels.[6]
The following table summarizes the key gene expression changes observed in immune cells following this compound treatment, based on available transcriptomic data.
| Category | Key Upregulated Genes/Pathways | Immune Cell Type(s) | Reference |
| Interferon Signaling | Interferon-stimulated genes (ISGs), STAT1, IRF7 | PBMCs, cDC1s | [5][6] |
| Chemokine & Cytokine Signaling | CXCL10 (IP-10), CCL5 (RANTES), TNFα, IL-12 | PBMCs, Tumor Microenvironment | [1][4][6] |
| Antigen Presentation | MHC Class I & II, TAP, Proteasome subunits | cDC1s, Tumor Microenvironment | [1][5] |
| T-Cell Activation & Trafficking | Granzymes, Perforin, T-bet, Chemokine receptors | Tumor Microenvironment, PBMCs | [1] |
| Innate Immune Activation | TLR3, MDA5, RIG-I, PKR, OAS | PBMCs, cDC1s, Macrophages | [1][6][7][8] |
Signaling Pathways Activated by this compound
This compound primarily signals through two main pathways: the endosomal Toll-like receptor 3 (TLR3) pathway and the cytosolic RIG-I-like receptor (RLR) pathway, with Melanoma Differentiation-Associated protein 5 (MDA5) being a key sensor.[1][2]
Upon binding to TLR3 in the endosome, this compound initiates a signaling cascade through the adaptor protein TRIF. This leads to the activation of transcription factors IRF3 and NF-κB, which drive the expression of type I interferons and pro-inflammatory cytokines, respectively.[6] In the cytoplasm, this compound is recognized by MDA5, which also activates a signaling pathway leading to the production of type I interferons.[1] The poly-lysine component of this compound is thought to facilitate the release of the dsRNA into the cytoplasm, thereby promoting the activation of MDA5, as well as other dsRNA-dependent systems like PKR and OAS.[3]
Caption: this compound signaling pathways in an immune cell.
Experimental Protocols
The following provides a generalized workflow for the comparative transcriptomic analysis of immune cells treated with this compound. Specific details may vary based on the cell type and experimental goals.
1. Immune Cell Isolation and Culture:
-
Source: Human Peripheral Blood Mononuclear Cells (PBMCs) or specific immune cell subsets (e.g., dendritic cells, macrophages) isolated from whole blood or tissue.
-
Isolation: Density gradient centrifugation (e.g., Ficoll-Paque) for PBMCs, followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for specific cell populations.
-
Culture: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and relevant cytokines for maintaining viability and function.
2. This compound Treatment:
-
Reagent: this compound (poly-ICLC) is reconstituted in a sterile, endotoxin-free buffer.
-
Concentration: The optimal concentration of this compound should be determined by dose-response experiments, but typical concentrations range from 1-10 µg/mL.
-
Treatment Duration: Incubation times can vary from 4 to 48 hours, depending on the target genes and pathways of interest. A time-course experiment is recommended to capture both early and late transcriptional events.
-
Controls: Untreated cells and cells treated with a control substance (e.g., vehicle, a different TLR agonist) should be included for comparison.
3. RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA is extracted from cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: An RNA sequencing library is prepared from high-quality RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38).
-
Differential Gene Expression Analysis: Aligned reads are quantified to generate gene expression counts. Statistical methods (e.g., DESeq2, edgeR) are used to identify differentially expressed genes between this compound-treated and control groups.
-
Pathway and Functional Enrichment Analysis: Gene set enrichment analysis (GSEA) and pathway analysis tools (e.g., DAVID, Metascape) are used to identify biological pathways and functions that are significantly enriched among the differentially expressed genes.
Caption: Experimental workflow for comparative transcriptomics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TLR3 agonists: RGC100, ARNAX, and poly-IC: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Addition of this compound® (Poly-ICLC) to a SARS-CoV S Protein Vaccine in Lethal SARS-CoV Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hiltonol's (Poly-ICLC) Immunological Effects Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological effects of Hiltonol (Poly-ICLC), a synthetic double-stranded RNA (dsRNA) viral mimic, across various species. By summarizing key experimental data, detailing methodologies, and visualizing critical pathways, this document aims to serve as a valuable resource for researchers in immunology and drug development.
This compound, a stabilized form of polyinosinic:polycytidylic acid (poly I:C), is a potent immunostimulant that activates innate immunity through Toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5).[1][2][3] Its ability to induce a robust type I interferon (IFN) response and subsequent activation of adaptive immunity has positioned it as a promising adjuvant for vaccines and a component of cancer immunotherapies.[4][5] Understanding its comparative effects in preclinical models and humans is crucial for its continued development and clinical translation.
Data Presentation: Quantitative Immunological Effects
The following tables summarize key quantitative data on the immunological effects of this compound across mice, non-human primates (NHPs), and humans. Data has been compiled from various studies to provide a comparative overview. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design, dosing, and analytical methods.
Table 1: Antigen-Specific T-Cell Responses
| Species | Model/Condition | Adjuvant/Vaccine | Key Findings | Reference |
| Mouse | C57BL/6 | sHDL-Antigen + Poly-ICLC | Significantly enhanced antigen-specific CD8+ T-cell responses compared to free antigen + Poly-ICLC.[4] | [4] |
| C57BL/6 | MC-38 Tumor Model | sHDL-Antigen + Poly-ICLC in combination with α-PD-1 completely eliminated large established tumors.[4] | [4] | |
| Non-Human Primate (Rhesus Macaque) | Mamu-A*01 | sHDL-Gag + Poly-ICLC | Induced robust Simian immunodeficiency virus Gag-specific, polyfunctional CD8+ T-cell responses.[4] | [4] |
| Human | Ovarian Cancer | NY-ESO-1 Overlapping Long Peptides + Poly-ICLC in Montanide | Significantly enhanced CD4+ Th1 responses while suppressing Th2 and Th9 cells.[6] | [6] |
| HIV-Infected (cART-treated) | Poly-ICLC alone | Transient upregulation of CD38 on CD8+ T-cells, a marker of T-cell activation.[7] | [7] |
Table 2: Innate Immune and Cytokine Responses
| Species | Model/Condition | Adjuvant/Dose | Key Findings | Reference |
| Mouse | BALB/c | Poly-ICLC (10 µg, intranasal) with SARS-CoV S Protein Vaccine | Provided immediate protection against lethal SARS-CoV challenge.[8] | [8] |
| C57BL/6 | Poly(I:C) (a component of this compound) | Induced production of IFN-α, IFN-β, IL-6, and IL-12p40 in serum. | ||
| Non-Human Primate (Rhesus Macaque) | Healthy | Poly ICLC with SIV Gag protein | Induced IL-12 and Type I IFN, critical for Th1 immunity.[9] | [9] |
| Human | HIV-Infected (cART-treated) | Poly-ICLC (1.4 mg, subcutaneous) | Upregulation of interferon-stimulated genes (IFITs, IRFs, OAS) and transient increases in circulating IP-10 (CXCL10).[7] | [7] |
| Healthy Volunteers and Cancer Patients | Various doses | Found to be safe and immunogenic, inducing transient innate immune responses.[7] | [7] | |
| Human Macrophages (in vitro) | Poly I:C | Stimulation for 6 hours induced secretion of TNF and IL-6.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to evaluate the immunological effects of this compound.
Intracellular Cytokine Staining (ICS) for T-Cell Responses
This protocol is a standard method for identifying and quantifying cytokine-producing T-cells at a single-cell level using flow cytometry.[1][11][12][13][14]
1. Cell Stimulation:
-
Prepare single-cell suspensions from peripheral blood mononuclear cells (PBMCs), splenocytes, or other tissues of interest.
-
Resuspend cells at a concentration of 1x10^6 cells/mL in complete culture medium.
-
Stimulate cells for 4-6 hours at 37°C in the presence of an antigen or mitogen (e.g., PMA and Ionomycin as a positive control).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 2-4 hours of incubation to allow cytokines to accumulate within the cells.[1]
2. Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Resuspend cells in FACS buffer and add fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
3. Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the fixed cells in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin (B1150181) or a commercial permeabilization solution).
4. Intracellular Staining:
-
Add fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) to the permeabilized cells.
-
Incubate for 30-45 minutes at room temperature or 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
5. Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within specific T-cell subsets.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a widely used plate-based assay for quantifying the concentration of soluble proteins, such as cytokines, in biological fluids like serum, plasma, or cell culture supernatants.[3][10][15][16][17]
1. Plate Coating:
-
Dilute the capture antibody against the cytokine of interest in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.
2. Blocking:
-
Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA or a commercial blocking solution) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Wash the plate as described above.
-
Prepare a standard curve using a known concentration of the recombinant cytokine.
-
Add 100 µL of the standards and samples (e.g., serum, plasma, or cell culture supernatant) to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
4. Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of a biotinylated detection antibody, specific for a different epitope on the cytokine, to each well.
-
Incubate for 1-2 hours at room temperature.
5. Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add 100 µL of an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase, HRP) to each well.
-
Incubate for 30 minutes at room temperature in the dark.
6. Substrate Development and Measurement:
-
Wash the plate.
-
Add 100 µL of a substrate solution (e.g., TMB for HRP) to each well.
-
Allow the color to develop for 15-30 minutes in the dark.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying the in vivo effects of this compound.
References
- 1. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccine nanodiscs plus polyICLC elicit robust CD8+ T cell responses in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR-Based Immune Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Montanide and poly-ICLC adjuvant on human self/tumor antigen-specific CD4+ T cells in phase I overlapping long peptide vaccine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly-ICLC, a TLR3 Agonist, Induces Transient Innate Immune Responses in Patients With Treated HIV-Infection: A Randomized Double-Blinded Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the Addition of this compound® (Poly-ICLC) to a SARS-CoV S Protein Vaccine in Lethal SARS-CoV Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. POLY IC IS THE MOST EFFECTIVE TOLL-LIKE RECEPTOR ADJUVANT FOR SIV GAG PROTEIN INDUCED T CELL RESPONSES IN NON-HUMAN PRIMATES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. med.virginia.edu [med.virginia.edu]
- 12. anilocus.com [anilocus.com]
- 13. protocols.io [protocols.io]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validating the In Situ Vaccination Hypothesis of Hiltonol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hiltonol (Poly-ICLC), a Toll-like receptor 3 (TLR3) agonist, for in situ cancer vaccination. It evaluates its performance against other immunotherapeutic strategies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The In Situ Vaccination Hypothesis: Turning the Tumor into a Personalized Vaccine
The core principle of in situ vaccination is to transform a patient's own tumor into a personalized vaccine. This is achieved by intratumorally administering immunostimulatory agents that trigger a cascade of events leading to a systemic, tumor-specific immune response.[1][2] This approach leverages the patient's unique set of tumor-associated antigens (TAAs) and neoantigens, eliminating the need for ex vivo vaccine preparation.[1]
This compound, a stabilized synthetic double-stranded RNA (dsRNA), acts as a viral mimic and a potent TLR3 agonist.[3][4] The in situ vaccination hypothesis for this compound proposes a three-step immunomodulatory process:
-
Induction of Immunogenic Cell Death: Intratumoral injection of this compound activates TLR3 on tumor cells and innate immune cells, leading to localized inflammation and tumor cell death. This process releases a rich source of TAAs and danger-associated molecular patterns (DAMPs).[3][4]
-
Antigen Presentation and T-Cell Priming: The released TAAs are taken up by dendritic cells (DCs), which are activated and matured by this compound. These mature DCs then migrate to draining lymph nodes to prime and activate tumor-specific CD4+ and CD8+ T cells.[3]
-
Systemic Anti-Tumor Immunity: Activated cytotoxic T lymphocytes (CTLs) circulate throughout the body, recognizing and eliminating tumor cells at both the primary site and distant metastases, establishing a systemic and durable anti-tumor response.[3]
Comparative Performance of In Situ Vaccination Strategies
This section compares this compound with other in situ vaccination approaches. While direct head-to-head clinical trial data is limited, preclinical studies and individual clinical trial results provide valuable insights into their relative performance.
Table 1: Comparison of Preclinical Efficacy of Different In Situ Vaccination Adjuvants
| Adjuvant | Cancer Model | Key Findings | Reference |
| This compound (Poly-ICLC) | Murine Colon Carcinoma (TC-1) | Suppressed tumor growth and induced higher numbers of activated CTLs compared to control. Synergistic effects observed when combined with CpG ODN. | [5] |
| CpG ODN (TLR9 Agonist) | Murine Colon Carcinoma (TC-1) | Abolished tumor development in a preventive setting and significantly suppressed tumor growth in a therapeutic setting. | [5] |
| Poly I:C & CpG ODN Combination | Murine Colon Carcinoma (TC-1) | Showed synergistic effects, leading to enhanced E7-specific IFN-γ production by CD8+ T cells compared to either adjuvant alone. | [5] |
Table 2: Clinical Trial Data for this compound in In Situ Vaccination
| Clinical Trial ID | Cancer Type | Phase | Key Outcomes | Reference |
| NCT01984892 | Advanced Solid Tumors | II | Primary endpoint: disease control at 26 weeks. Secondary objectives: overall survival and immunologic response. | [4][6] |
| NCT02423863 | Accessible Solid Tumors | II | Evaluation of safety and efficacy of sequential intratumoral and intramuscular Poly-ICLC, with or without checkpoint blockers. | [7] |
| NCT04345705 | Malignant Pleural Mesothelioma | I | Evaluation of safety, toxicity, and immune changes in the tumor microenvironment prior to surgical resection. | [8] |
| N/A | Unresectable Hepatocellular Carcinoma | I | Combination with nivolumab (B1139203) was safe and effective, with 2 out of 4 patients showing objective responses (1 complete response, 1 partial response). | [6] |
Table 3: Clinical Trial Data for Other In Situ Vaccination Agents
| Agent | Cancer Type | Phase | Key Outcomes | Reference |
| T-VEC (Talimogene Laherparepvec) | Advanced Melanoma | III (OPTiM) | Durable response rate of 16.3% vs. 2.1% for GM-CSF alone. Objective response rate of 26.4% vs. 5.7%. | [9] |
| T-VEC + Pembrolizumab | Advanced Melanoma | Ib | High overall response rate of 62% and a complete response rate of 33%. | [10] |
| Intralesional IL-2 | Metastatic Melanoma | Retrospective | No significant difference in progression-free survival or overall survival compared to T-VEC in a single-center retrospective study. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the in situ vaccination hypothesis.
In Vitro Dendritic Cell Maturation Assay
This protocol assesses the ability of this compound to induce the maturation of dendritic cells (DCs), a critical step in initiating an adaptive immune response.
Materials:
-
Human or mouse bone marrow-derived immature DCs
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Recombinant GM-CSF and IL-4
-
This compound (Poly-ICLC)
-
Lipopolysaccharide (LPS) as a positive control
-
Fluorescently labeled antibodies against CD80, CD86, CD40, and MHC Class II
-
Flow cytometer
Procedure:
-
Generate Immature DCs: Culture bone marrow cells with GM-CSF (20 ng/mL) and IL-4 (20 ng/mL) for 6-7 days.
-
Stimulate DCs: Plate immature DCs at a density of 1 x 10^6 cells/mL in a 24-well plate. Add this compound at various concentrations (e.g., 1, 10, 50 µg/mL). Use LPS (100 ng/mL) as a positive control and media alone as a negative control.
-
Incubate: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Stain for Maturation Markers: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently labeled antibodies against CD80, CD86, CD40, and MHC Class II for 30 minutes on ice.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the expression levels of the maturation markers. An increase in the expression of these markers indicates DC maturation.[12][13][14]
IFN-γ ELISpot Assay for T-Cell Response
This assay quantifies the frequency of antigen-specific, IFN-γ-secreting T cells, a key indicator of a successful cytotoxic T-cell response.
Materials:
-
ELISpot plates (PVDF membrane)
-
Anti-IFN-γ capture and detection antibodies
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC or BCIP/NBT)
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control animals/patients
-
Tumor-specific peptide antigen or tumor lysate
-
Concanavalin A or PHA as a positive control
-
ELISpot reader
Procedure:
-
Coat Plate: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Block Plate: Wash the plate and block with RPMI-1640 medium containing 10% FBS for at least 30 minutes at room temperature.
-
Add Cells and Stimuli: Add splenocytes or PBMCs (e.g., 2-5 x 10^5 cells/well) to the wells. Add the tumor-specific peptide antigen or tumor lysate at an appropriate concentration. Include wells with media alone (negative control) and Concanavalin A or PHA (positive control).
-
Incubate: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Add Detection Antibody: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Add Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Develop Spots: Wash the plate and add the substrate solution. Monitor for the appearance of spots.
-
Analyze: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.[15][16]
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol allows for the quantification and characterization of immune cell populations that have infiltrated the tumor microenvironment.
Materials:
-
Fresh tumor tissue
-
Digestion buffer (e.g., collagenase, hyaluronidase, DNase in RPMI)
-
Ficoll-Paque or Percoll for lymphocyte isolation
-
Fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, FoxP3, PD-1)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the tumor tissue into small pieces and digest in the digestion buffer for 30-60 minutes at 37°C with agitation.
-
Prepare Single-Cell Suspension: Pass the digested tissue through a cell strainer to obtain a single-cell suspension.
-
Isolate Lymphocytes: Layer the cell suspension over Ficoll-Paque or Percoll and centrifuge to isolate the lymphocyte population.
-
Stain for Surface and Intracellular Markers: Wash the isolated cells and stain with a live/dead stain. Then, stain for surface markers (e.g., CD3, CD4, CD8, CD45, PD-1). For intracellular markers like FoxP3, fix and permeabilize the cells before staining.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on live, single cells and then on the CD45+ leukocyte population. Further, gate on specific lymphocyte subsets (e.g., CD3+CD8+ cytotoxic T cells, CD3+CD4+FoxP3+ regulatory T cells) to quantify their proportions within the tumor.[17][18]
Visualizing the Mechanisms of Action
Diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows involved in the in situ vaccination hypothesis of this compound.
TLR3 Signaling Pathway Activated by this compound
Experimental Workflow for In Situ Vaccination
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. In situ vaccination: Cancer immunotherapy both personalized and off‐the‐shelf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Ex Vivo Activation of T cells for Analysis of Dendritic Cells Antigen Presentation | Springer Nature Experiments [experiments.springernature.com]
- 4. Therapeutic in situ autovaccination against solid cancers with intratumoral poly-ICLC: case report, hypothesis, and clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergy effects of Polyinosinic-polycytidylic acid, CpG oligodeoxynucleotide, and cationic peptides to adjuvant HPV E7 epitope vaccine through preventive and therapeutic immunization in a TC-1 grafted mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Vaccination with Poly-ICLC Combined with Systemic Nivolumab for the Treatment of Unresectable Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Frontiers | Talimogene Laherparepvec: Moving From First-In-Class to Best-In-Class [frontiersin.org]
- 10. escholarship.org [escholarship.org]
- 11. Comparative real-world outcomes of stage III melanoma patients treated with talimogene laherparepvec or interleukin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. The monocyte-derived dendritic cell (MoDC) assay – an in vitro assay for testing the immunogenicity of ce... [protocols.io]
- 14. A simple in vitro method for evaluating dendritic cell-based vaccinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. stemcell.com [stemcell.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Immunogenicity of Hiltonol®-Adjuvanted Vaccines
This guide provides a detailed comparison of the immunological performance of Hiltonol® (Poly-ICLC), a potent viral mimic and immunomodulator, when used as a vaccine adjuvant. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage its capacity to enhance vaccine efficacy. The guide synthesizes data from preclinical and clinical studies, focusing on direct comparisons with other adjuvants and providing the experimental context necessary for informed evaluation.
Introduction to this compound® (Poly-ICLC)
This compound® is a synthetic, stabilized double-stranded RNA (dsRNA) composed of polyinosinic-polycytidylic acid (poly I:C) complexed with poly-L-lysine and carboxymethylcellulose (Poly-ICLC).[1][2] This stabilization protects the dsRNA from degradation by nucleases, enhancing its in vivo stability and immunomodulatory activity.[3] As a viral mimic, this compound® functions as a Pathogen-Associated Molecular Pattern (PAMP), potently activating the host's innate immune system to orchestrate a robust and durable adaptive immune response.[4][5] It has been extensively tested in preclinical and clinical trials for both infectious disease vaccines and cancer immunotherapy.[6][7]
Mechanism of Action: Bridging Innate and Adaptive Immunity
This compound®'s mechanism of action relies on its recognition by specific pattern recognition receptors (PRRs). As a dsRNA, it engages Toll-like receptor 3 (TLR3) within endosomes and the cytoplasmic helicase melanoma differentiation-associated protein 5 (MDA5).[1][5] This dual recognition triggers downstream signaling cascades that converge on the activation of key transcription factors, including Interferon Regulatory Factors (IRF3/7) and Nuclear Factor-kappa B (NF-κB).
The subsequent transcriptional activation leads to a broad-spectrum immune response characterized by:
-
Induction of Type I Interferons (IFN-α/β): These cytokines establish an antiviral state and are critical for the activation and maturation of dendritic cells (DCs).[1][3]
-
Production of Pro-inflammatory Cytokines and Chemokines: These molecules recruit and activate various immune cells, including natural killer (NK) cells, T cells, and myeloid DCs, to the site of injection and draining lymph nodes.[5][8]
-
Enhanced Antigen Presentation: Activated DCs upregulate co-stimulatory molecules (e.g., CD80, CD86) and more efficiently process and present vaccine antigens to naive T cells.[3]
-
Polarization of T-cell Responses: this compound® typically promotes a potent T helper 1 (Th1)-biased cellular immune response, which is critical for clearing intracellular pathogens and for anti-tumor immunity, including the generation of cytotoxic T lymphocytes (CTLs).[4][5]
This comprehensive activation of both innate and adaptive immunity can result in what is described as a "live virus vaccine equivalent" immune response.[5]
Data Presentation: Comparative Immunogenicity
The following tables summarize quantitative and qualitative data from studies comparing this compound® to other adjuvants or its parent compound, Poly I:C.
Table 1: Comparison of this compound® vs. Alum Adjuvant with a SARS-CoV S Protein Vaccine in a Lethal Mouse Challenge Model
| Parameter | Vaccine + this compound® (10 µg) | Vaccine + Alum | Unadjuvanted Vaccine | Source |
| Route of Administration | Intranasal (i.n.) | Intramuscular (i.m.) | Intramuscular (i.m.) | [8] |
| Immunization Schedule | Single dose | Single dose | Single dose | [8] |
| Challenge Timepoint | Day 3 post-immunization | Day 3 post-immunization | Day 3 post-immunization | [8] |
| Survival Rate (%) | 100% | 0% | 0% | [8] |
| Inferred Immune Response | Rapid, potent innate immunity providing immediate protection, allowing time for adaptive response development. | Insufficient rapid protection; primarily humoral response with slower onset. | No significant protection. | [8] |
Table 2: Comparison of this compound® vs. Poly I:C in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Parameter | This compound® | Poly I:C | Source |
| Effect on Cancer Cell Viability | Significantly suppressed viability of lung cancer cells. | Suppressed viability, but less effectively than this compound®. | [2] |
| Effect on Pro-inflammatory Cytokines (e.g., IL-6, IL-8, GRO) | More effective suppression in H358 cells. | Less effective suppression. | [2] |
| Effect on Anti-cancer Cytokine (IL-24) | Significant activation in A549 and H292 cells. | Not reported to have the same effect. | [2] |
| Overall Anti-cancer Efficacy | Enhanced anti-cancer effect. | Standard anti-cancer effect. | [2] |
Table 3: Summary of Immunological Outcomes with this compound® Adjuvant in Various Vaccine Settings
| Vaccine Type | Antigen(s) | Key Immunological Outcomes | Clinical Phase / Model | Source(s) |
| Cancer (MUC1) | MUC1 peptide (100aa) | 86% immune response rate observed in initial patients. | Phase 1 (Ductal Carcinoma in Situ) | [7] |
| Cancer (Prostate) | Tumor-associated antigens (in situ autovaccination) | Modulation of the tumor microenvironment, enhancing anti-tumor responses. | Phase 1 | [7] |
| Malaria (P. vivax) | PvCSP-All epitopes (chimeric protein) | High levels of specific antibodies induced; protection in a mouse challenge model. | Preclinical (Mice, Rabbits) | [9] |
| Infectious Disease (General) | Various | Stimulates robust cellular (Th1) and humoral immune responses. | Preclinical & Clinical | [6] |
| COVID-19 | N/A (Prophylactic) | Found to be safe and immunogenic when administered intranasally to healthy volunteers. | Phase 1 | [6][10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of protocols from key studies.
Protocol 1: Murine SARS-CoV Challenge Model
-
Objective: To evaluate the protective efficacy of a single dose of SARS-CoV S protein vaccine co-administered with this compound®.
-
Animal Model: BALB/c mice.
-
Vaccine Formulation:
-
Group 1: S Protein vaccine (0.3, 1, or 5 µ g/mouse ) plus this compound® (10 µ g/mouse ), administered intranasally.
-
Group 2: S Protein vaccine plus alum, administered intramuscularly.
-
Group 3 (Control): this compound® only (10 µ g/mouse ), administered intranasally.
-
-
Immunization and Challenge: Mice received a single immunization. Three days later, all mice were challenged with a lethal dose of mouse-adapted SARS-CoV.
-
Primary Endpoint: Survival over the course of the study.
-
Immunological Assays: The primary outcome was survival, indicating a strong and rapid protective immune response.[8]
Protocol 2: Preclinical Safety and Immunogenicity of a Malaria Vaccine
-
Objective: To perform a preclinical safety and immunogenicity evaluation of a P. vivax vaccine candidate adjuvanted with this compound®.
-
Animal Models: C57BL/6 mice and New Zealand White Rabbits.
-
Vaccine Formulation: Chimeric recombinant protein (PvCSP-All epitopes) combined with this compound®.
-
Immunization Schedule: Repeated subcutaneous injections. The study was followed by a 21-day recovery period to monitor for adverse effects.
-
Endpoints and Assays:
-
Safety: Local and systemic toxicity were evaluated. Observations were noted to be consistent with expected inflammatory responses following vaccination.
-
Immunogenicity: Vaccine-induced specific antibody levels were measured in both mice and rabbits.
-
Efficacy: Vaccinated mice were challenged with Plasmodium berghei sporozoites engineered to express P. vivax CSP repeats.[9]
-
Conclusion
The available data consistently demonstrate that this compound® is a potent and versatile vaccine adjuvant. Its ability to act as a viral mimic and engage both TLR3 and MDA5 pathways leads to the induction of a broad immune response, including rapid innate activation and a strong, Th1-polarized adaptive response.[1] Comparative studies, particularly against traditional adjuvants like alum, highlight its superiority in contexts requiring rapid protection and robust cellular immunity, such as in viral infections and cancer immunotherapy.[3][8] As a stabilized and well-characterized immunomodulator, this compound® represents a critical tool for enhancing the efficacy of next-generation subunit, peptide, and nucleic acid-based vaccines.
References
- 1. SCIENCE — Oncovir [oncovir.com]
- 2. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccine adjuvants as potential cancer immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. orygen.com.br [orygen.com.br]
- 7. This compound (poly-ICLC) News - LARVOL Sigma [sigma.larvol.com]
- 8. Effects of the Addition of this compound® (Poly-ICLC) to a SARS-CoV S Protein Vaccine in Lethal SARS-CoV Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-clinical toxicity and immunogenicity evaluation of a Plasmodium vivax malaria vaccine using Poly-ICLC (this compound®) as adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Hiltonol vs. Rintatolimod: A Head-to-Head Comparison of Two Potent Immunomodulators
For researchers, scientists, and drug development professionals, understanding the nuances of immunomodulatory agents is paramount. This guide provides a detailed, data-driven comparison of two synthetic double-stranded RNA (dsRNA) molecules, Hiltonol (Poly-ICLC) and Rintatolimod (B1497751) (Ampligen), which have garnered significant interest for their therapeutic potential in oncology and chronic diseases.
Both this compound and Rintatolimod are designed to mimic viral dsRNA, thereby activating the innate immune system. However, their structural differences and formulations lead to distinct immunological signatures and clinical applications. This guide will delve into their mechanisms of action, present available quantitative data from key studies, and provide detailed experimental protocols to support further research.
At a Glance: Key Differences
| Feature | This compound (Poly-ICLC) | Rintatolimod (Ampligen) |
| Composition | A complex of polyinosinic-polycytidylic acid (Poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose.[1][2] | A mismatched dsRNA consisting of polyinosinic acid and a polycytidylic acid chain containing intermittent uridine (B1682114) bases (Poly I:Poly C12U).[3][4] |
| Primary Receptor | Toll-like receptor 3 (TLR3) and Melanoma Differentiation-Associated protein 5 (MDA5).[1][2] | Primarily a selective Toll-like receptor 3 (TLR3) agonist.[3][4][5][6][7] |
| Key Downstream Effects | Induction of interferons, activation of natural killer (NK) cells, dendritic cells (DCs), and T-cells, and activation of OAS and PKR enzyme systems.[1][8] | Stimulates interferon production, enhances NK cell activity, and activates the 2'-5' oligoadenylate (B1213165) synthetase (OAS)/RNase L pathway.[3][6] |
| Clinical Applications | Primarily investigated as a vaccine adjuvant and in combination with other therapies for various cancers, including prostate, brain, and lung cancers.[2][9][10][11][12] | Primarily investigated for the treatment of Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS).[3][4][13][14] Also explored in oncology and post-COVID conditions.[5][15] |
| Administration | Intratumoral and intramuscular injection.[10][11] | Intravenous infusion.[3][5] |
Mechanism of Action and Signaling Pathways
This compound and Rintatolimod, while both dsRNA analogs, engage the innate immune system through distinct receptor interactions, leading to divergent downstream signaling cascades.
This compound (Poly-ICLC): A Broad-Spectrum Immune Activator
This compound is a stabilized form of Poly I:C, designed to resist degradation by RNases.[2] Its primary mechanism involves the activation of two key pattern recognition receptors (PRRs): the endosomal TLR3 and the cytosolic MDA5.[1][2] This dual activation triggers a robust and broad-based immune response.
Upon binding to TLR3, this compound initiates a signaling cascade through the TRIF adaptor protein, leading to the activation of transcription factors IRF3 and NF-κB. This results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. Simultaneously, cytosolic MDA5 activation signals through the MAVS adaptor protein, also culminating in IRF3 and NF-κB activation and subsequent IFN production.
Rintatolimod (Ampligen): A Selective TLR3 Agonist
Rintatolimod is a mismatched dsRNA molecule, a modification that makes it a more selective agonist for TLR3 and less likely to activate cytosolic helicases like MDA5.[6][7][16] This selectivity is thought to contribute to its different safety and activity profile compared to Poly I:C.
The binding of Rintatolimod to TLR3 exclusively triggers the TRIF-dependent signaling pathway, leading to IRF3 activation and the production of interferons.[7][17] A key downstream effect of this pathway is the activation of the 2'-5' oligoadenylate synthetase (OAS), which in turn activates RNase L.[3] RNase L degrades viral and cellular RNA, contributing to its antiviral and immunomodulatory effects.[3]
Performance Data: A Quantitative Comparison
Direct head-to-head clinical trials of this compound and Rintatolimod are not available. However, data from individual studies provide insights into their respective efficacy and biological effects.
This compound (Poly-ICLC) in Oncology
This compound's primary clinical investigation has been in the field of oncology, often as an adjuvant to cancer vaccines or in combination with other immunotherapies.
Table 1: Selected Preclinical and Clinical Data for this compound
| Study Type | Model/Patient Population | Key Findings | Reference |
| Preclinical | Non-small cell lung cancer (NSCLC) cell lines | This compound (20 µg/mL) showed greater apoptosis induction compared to Poly I:C. It also upregulated pro-apoptotic Caspase-9 and Caspase-3 and modulated pro-inflammatory cytokines. | [9][18] |
| Phase I Clinical Trial | Patients with resectable pancreatic cancer | Neoadjuvant this compound was found to be safe and induced a significant increase in CD8+ T-cell infiltration in the tumor microenvironment. | [12] |
| Phase I Clinical Trial | Patients with high-risk, clinically localized prostate cancer | Intratumoral and intramuscular Poly-ICLC was well-tolerated and associated with increased immune cell infiltration in the tumor. | [10][19] |
| Phase II Clinical Trial | Patients with advanced, unresectable solid tumors | Intratumoral and intramuscular this compound administration was evaluated for safety and efficacy, with the primary endpoint being disease control at 26 weeks. | [11] |
Rintatolimod (Ampligen) in ME/CFS
Rintatolimod has been extensively studied in patients with Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS).
Table 2: Key Clinical Trial Data for Rintatolimod in ME/CFS
| Trial | Patient Population | Primary Endpoint | Results | Reference |
| Phase III (AMP-516) | 234 subjects with severe ME/CFS | Change from baseline in exercise tolerance (ET) at Week 40 | Rintatolimod group showed a 21.3% placebo-adjusted improvement in ET (p=0.047) in an intention-to-treat analysis. | [13] |
| Post-hoc analysis of AMP-516 | Patients with symptom duration of 2-8 years (n=75) | Change in ET | This subset showed more than double the placebo-adjusted improvement in exercise duration compared to the overall ITT population. 51.2% of rintatolimod-treated patients in this subset had a ≥25% improvement in exercise duration (p=0.003). | [14] |
| Open-label extension of AMP-502 | 22 patients who completed the double-blind phase | Karnofsky Performance Status (KPS) | Significant improvements in KPS (p < 0.0001) were observed after one year or longer of open-label treatment. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental workflows for assessing the effects of this compound and Rintatolimod.
Experimental Workflow: In Vitro Cytokine Induction Assay
This workflow outlines a general procedure to quantify the induction of cytokines by this compound or Rintatolimod in human peripheral blood mononuclear cells (PBMCs).
Experimental Protocol: In Vivo Murine Tumor Model
This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in a preclinical mouse model.
1. Cell Line and Animal Model:
- Select a suitable murine cancer cell line (e.g., B16-F10 melanoma, LLC Lewis lung carcinoma).
- Use immunocompetent mice (e.g., C57BL/6) compatible with the chosen cell line.
2. Tumor Implantation:
- Inject a defined number of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mice.
- Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
3. Treatment Regimen:
- Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, this compound + checkpoint inhibitor).
- Administer this compound via the desired route (e.g., intratumoral or intramuscular) at a specified dose and schedule.
4. Efficacy Assessment:
- Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
- Monitor animal survival.
5. Immunophenotyping (Optional):
- At the end of the study, harvest tumors and spleens.
- Prepare single-cell suspensions.
- Perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells).
Conclusion
This compound and Rintatolimod represent two distinct approaches to harnessing the power of the innate immune system. This compound, with its broader activation of TLR3 and MDA5, is being positioned as a potent adjuvant and combination therapy in oncology, aiming to convert "cold" tumors into "hot" ones. In contrast, the more selective TLR3 agonism of Rintatolimod has shown promise in addressing the immunological dysregulation characteristic of ME/CFS.
The choice between these agents for future research and development will depend on the specific therapeutic context. For applications requiring a robust, multi-pronged inflammatory response, such as in cancer immunotherapy, this compound may be advantageous. For conditions where a more modulated and specific immune activation is desired, Rintatolimod could be the more suitable candidate. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and safety profiles in various disease settings.
References
- 1. SCIENCE — Oncovir [oncovir.com]
- 2. orygen.com.br [orygen.com.br]
- 3. Rintatolimod - Wikipedia [en.wikipedia.org]
- 4. Ampligen - MEpedia [me-pedia.org]
- 5. What is Rintatolimod used for? [synapse.patsnap.com]
- 6. Efficacy of rintatolimod in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of rintatolimod in the treatment of chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activating the Natural Host Defense this compound (Poly-ICLC) and Malignant Brain Tumors | www.inknowvation.com [inknowvation.com]
- 9. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound (poly-ICLC) News - LARVOL Sigma [sigma.larvol.com]
- 13. A Double-Blind, Placebo-Controlled, Randomized, Clinical Trial of the TLR-3 Agonist Rintatolimod in Severe Cases of Chronic Fatigue Syndrome | PLOS One [journals.plos.org]
- 14. Effect of disease duration in a randomized Phase III trial of rintatolimod, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AIM’s ampligen stumbles in Phase II trial [clinicaltrialsarena.com]
- 16. Effect of disease duration in a randomized Phase III trial of rintatolimod, an immune modulator for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safeguarding Research: A Guide to the Proper Disposal of Hiltonol
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Hiltonol, a synthetic double-stranded RNA (dsRNA) analog also known as Poly-ICLC. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulations for handling synthetic nucleic acids.
This compound, a potent immune activator, requires careful management from receipt to disposal. As a synthetic nucleic acid, its disposal falls under guidelines for recombinant or synthetic nucleic acid waste. All waste contaminated with this compound, both liquid and solid, must be decontaminated prior to disposal.
Quantitative Data on Stability and Degradation
The following table summarizes available data on the stability of Poly(I:C), a compound structurally and functionally similar to this compound, and the environmental dissipation of dsRNA. This information is critical for understanding the persistence of these molecules and informing disposal practices.
| Parameter | Matrix | Condition | Value | Reference |
| Poly(I:C) Stability | Lyophilized | 4°C | Stable for 1 year | [1] |
| Resuspended | 4°C | Stable for 1 month | [1] | |
| Resuspended | -20°C | Stable for 1 year | [1][2][3] | |
| dsRNA Dissipation | Foliar Application | Field Conditions | DT₅₀: 0.5 - 0.7 days | [4] |
| DT₉₀: 1.9 - 2.3 days | [4] | |||
| Aquatic Systems | Half-life: < 3 days | [4] |
DT₅₀ and DT₉₀ refer to the time required for 50% and 90% of the substance to dissipate, respectively.
Experimental Protocols for Decontamination
Two primary methods are recommended for the decontamination of this compound waste: chemical inactivation and autoclaving.
Chemical Inactivation Protocol
This method is suitable for liquid waste.
Materials:
-
Liquid this compound waste
-
Standard laboratory bleach (sodium hypochlorite (B82951) solution, typically 5.25-6.25%)
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves
-
Chemical fume hood
Procedure:
-
Work within a chemical fume hood to avoid inhalation of fumes.
-
Add fresh bleach to the liquid this compound waste to achieve a final concentration of 10% bleach.
-
Ensure thorough mixing of the bleach with the waste solution.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete decontamination.
-
After decontamination, the liquid may be permissible for sink disposal, followed by flushing with copious amounts of water. Always consult and adhere to your institution's specific guidelines for hazardous waste disposal.[5]
Autoclaving Protocol
This method is effective for both liquid and solid this compound waste.
Materials:
-
This compound waste (liquid or solid)
-
Autoclavable container (e.g., autoclavable bag for solids, vented autoclavable bottle for liquids)
-
Autoclave
-
Appropriate PPE
Procedure:
-
Place the this compound waste into a suitable autoclavable container. For solid waste such as contaminated labware (e.g., pipette tips, tubes), use a designated biohazard bag.
-
Ensure the container is properly labeled as containing synthetic nucleic acid waste.
-
Autoclave the waste following standard operating procedures for your laboratory's autoclave (typically at 121°C for at least 30 minutes).
-
After autoclaving, the decontaminated waste can be disposed of as regular laboratory waste or regulated medical waste, in accordance with institutional policies.
Disposal Workflow and Signaling Pathway
The following diagrams illustrate the decision-making process for this compound disposal and a simplified representation of its primary signaling pathway.
References
Essential Safety and Logistics for Handling Hiltonol (Poly-ICLC)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with immunomodulatory agents like Hiltonol (Poly-ICLC). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this synthetic double-stranded RNA.
Personal Protective Equipment (PPE)
Consistent adherence to appropriate personal protective equipment protocols is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous drugs.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free chemotherapy-tested gloves (ASTM D6978).[1][2] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Gown | Disposable, impermeable gown that closes in the back, with long sleeves and elastic or knit cuffs.[1][2] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety goggles and a full-face shield.[1][2] | Protects against splashes and aerosols to the eyes and face. |
| Respiratory Protection | Fit-tested NIOSH-certified N95 respirator.[1][2] | Required when handling powders or creating aerosols to prevent inhalation. |
| Hair/Beard/Shoe Covers | Disposable covers.[1] | Minimizes the risk of contaminating personal clothing and work areas. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Personnel Exposure
| Exposure Type | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with mild soap and lukewarm water. Do not use hot water or abrade the skin.[3] 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[4] 2. Remove contact lenses if present and easy to do.[4] 3. Seek immediate medical attention from an ophthalmologist.[4] |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing stops, apply artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Rinse mouth with water. Do NOT induce vomiting. 2. Immediately call a poison center or doctor. |
Spill Management
Proper spill response is crucial to prevent further contamination and exposure.
| Spill Size | Procedure |
| Minor Spill | 1. Notify others in the area. 2. Don appropriate PPE. 3. Cover the spill with absorbent paper to prevent spreading.[3] 4. Clean the area with an appropriate decontaminating agent. 5. Place all contaminated materials in a designated hazardous waste container. |
| Major Spill | 1. Evacuate the immediate area. 2. Notify the institutional safety office and emergency services.[3] 3. Restrict access to the contaminated area. 4. Await response from trained emergency personnel. |
Handling and Disposal
Standard Operating Procedure for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Disposal Plan
All materials contaminated with this compound, including unused product, empty vials, and used PPE, must be disposed of as hazardous waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containment: Place all contaminated solid waste (e.g., gloves, gowns, absorbent pads) in a clearly labeled, leak-proof hazardous waste container.
-
Sharps: Dispose of any contaminated needles or syringes in a designated sharps container for hazardous materials.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Response for a this compound Spill
The following diagram illustrates the logical steps to take in the event of a this compound spill.
Caption: Emergency response workflow for a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
